Product packaging for 3-Methyluracil(Cat. No.:CAS No. 27942-00-3)

3-Methyluracil

Cat. No.: B7734913
CAS No.: 27942-00-3
M. Wt: 126.11 g/mol
InChI Key: VPLZGVOSFFCKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methyluracil is a pyrimidone that is uracil with a methyl group at position 3. It has a role as a metabolite. It is a pyrimidone and a nucleobase analogue. It is functionally related to a uracil.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B7734913 3-Methyluracil CAS No. 27942-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLZGVOSFFCKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878779
Record name 3-Methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-34-4, 27942-00-3
Record name 3-Methyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 608-34-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methyluracil CAS number 608-34-4 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyluracil (CAS 608-34-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 608-34-4), a methylated derivative of the pyrimidine nucleobase, uracil. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key information on its chemical properties, synthesis, biological activities, and applications, grounded in authoritative scientific data.

Introduction and Core Concepts

This compound, with the IUPAC name 3-methyl-1H-pyrimidine-2,4-dione, is a significant heterocyclic compound.[1][2] As a nucleobase analogue, it serves as a fundamental building block in medicinal chemistry and a valuable tool in biochemical research.[2] Its structure is closely related to uracil, a key component of ribonucleic acid (RNA), with the primary distinction being the methylation at the N3 position of the pyrimidine ring.[2][3] This modification alters its hydrogen bonding capabilities and steric profile, leading to unique biological activities and applications. Notably, this compound has been identified as a natural product isolated from Cordyceps bassiana and has demonstrated promising anti-inflammatory properties.[4][5]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in experimental settings. This compound is typically a white to light yellow crystalline powder.[6] Its solubility profile is a key consideration for experimental design; it is soluble in 1 M NaOH, ether, and water (200 g/L).[6][7][8]

Key Physicochemical Data

The following table summarizes the essential identification and physical properties of this compound.

PropertyValueSource(s)
CAS Number 608-34-4[1][2][3][6][8][9][10][11][12]
Molecular Formula C₅H₆N₂O₂[1][2][8][10][11][12]
Molecular Weight 126.11 g/mol [1][2][3][6]
IUPAC Name 3-methyl-1H-pyrimidine-2,4-dione[1][2]
Synonyms 3-MeU, 3-methylpyrimidine-2,4(1H,3H)-dione[2]
Appearance White to light yellow powder/crystal[6]
Melting Point 175-179 °C[6]
Solubility 1 M NaOH: 50 mg/mL; Water: 200 g/L[7][8]
InChI 1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)[1][2]
SMILES CN1C(=O)C=CNC1=O[1][2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While raw spectral data is instrument-dependent, the expected characteristics are derived from its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl protons (N-CH₃) and distinct signals for the two vinyl protons on the pyrimidine ring. The N1-H proton will also produce a signal, which may be broad and is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show five distinct signals: one for the methyl carbon, two for the carbonyl carbons (C2 and C4), and two for the vinyl carbons (C5 and C6). The chemical shifts of the carbonyl carbons will be significantly downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would be observed for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the methyl and vinyl groups (around 2900-3100 cm⁻¹), and strong C=O stretching for the two carbonyl groups (typically in the 1650-1750 cm⁻¹ region).[13][14]

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to its molecular weight (126.11). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrimidine ring.[15]

  • UV/Visible Spectroscopy: As a conjugated system, this compound absorbs in the UV region. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for this compound.[10][11][12]

Synthesis and Chemical Reactivity

This compound is a valuable heterocyclic building block.[6] Its synthesis is often a prerequisite for the development of more complex derivatives.

General Synthesis Workflow

While multiple specific synthetic routes exist, a common conceptual approach involves the methylation of uracil. However, direct methylation can lead to a mixture of products (N1- and N3-methylation). A more controlled synthesis might involve cyclocondensation reactions. For instance, a derivative of urea could be reacted with a three-carbon synthon to construct the pyrimidine ring. The diagram below illustrates a generalized workflow for producing uracil derivatives, which can be adapted for this compound.

G cluster_synthesis Generalized Synthesis Workflow reagents Starting Materials (e.g., Methylurea, 3-Carbon Synthon) condensation Cyclocondensation Reaction (Base or Acid Catalyzed) reagents->condensation Reaction cyclized_product Crude this compound condensation->cyclized_product Formation purification Purification (Recrystallization, Chromatography) cyclized_product->purification Processing final_product Pure this compound (CAS 608-34-4) purification->final_product Isolation

Caption: A conceptual workflow for the synthesis of this compound.

This compound itself serves as a precursor for further chemical modifications. For example, it can be a starting material in the synthesis of 6-chloro-3-methyluracil, a key intermediate for various pharmaceutical compounds.[16] Derivatives of this compound have been synthesized and screened for antibacterial activity by targeting bacterial DNA polymerase IIIC.[17]

Biological Activity and Mechanism of Action

Recent studies have highlighted the therapeutic potential of this compound, particularly in the context of inflammation.

Anti-Inflammatory Properties

Research has shown that this compound, isolated from the fungus Cordyceps bassiana, possesses significant anti-inflammatory activity.[4][5] The primary mechanism involves the inhibition of key pro-inflammatory signaling pathways. Specifically, it has been demonstrated to:

  • Inhibit luciferase activity induced by NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) .[4][5]

  • Inhibit luciferase activity induced by AP-1 (Activator Protein-1) .[4][5]

  • Reduce the mRNA expression levels of downstream inflammatory mediators, including COX-2 (Cyclooxygenase-2) and TNF-α (Tumor Necrosis Factor-alpha) .[4][5]

These actions suggest that this compound could be a valuable lead compound for the development of novel treatments for inflammatory diseases.[4][5]

G cluster_pathway Anti-Inflammatory Mechanism of this compound stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) nfkb_path NF-κB Pathway stimulus->nfkb_path ap1_path AP-1 Pathway stimulus->ap1_path gene_expression Gene Transcription nfkb_path->gene_expression ap1_path->gene_expression compound This compound compound->nfkb_path Inhibits compound->ap1_path Inhibits proteins Pro-inflammatory Proteins (COX-2, TNF-α) gene_expression->proteins inflammation Inflammatory Response proteins->inflammation

Caption: Inhibition of NF-κB and AP-1 pathways by this compound.

Experimental Protocols and Applications

The utility of this compound is demonstrated through its application in various experimental settings, from basic research to drug discovery.

Application in Inflammatory Disease Research

Given its mechanism of action, this compound is a valuable tool for studying inflammatory pathways. It can be used as a positive control or a test compound in assays designed to screen for anti-inflammatory agents.

Protocol: In Vitro NF-κB Luciferase Reporter Assay

This protocol provides a framework for validating the inhibitory effect of this compound on the NF-κB pathway. The causality is clear: if this compound inhibits NF-κB activation, the downstream expression of the luciferase reporter gene will decrease, leading to a measurable reduction in light emission.

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a human cell line (e.g., HEK293T).

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well.

    • After 24 hours, co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Pathway Activation:

    • Induce NF-κB activation by adding a final concentration of 10 ng/mL TNF-α to all wells except the negative control.

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control.

    • Plot the results to determine the IC₅₀ value of this compound.

G cluster_workflow Experimental Workflow: NF-κB Reporter Assay A 1. Seed & Transfect Cells (HEK293T with NF-κB Reporter) B 2. Pre-treat with this compound (Varying Concentrations) A->B C 3. Stimulate with TNF-α (Pathway Activation) B->C D 4. Lyse Cells & Add Substrates C->D E 5. Measure Luminescence (Quantify Reporter Activity) D->E F 6. Analyze Data (Calculate % Inhibition, IC₅₀) E->F

Sources

3-Methyluracil: A Comprehensive Technical Guide to its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Methyluracil, a naturally occurring pyrimidine derivative. Intended for researchers, scientists, and professionals in drug development, this document details the compound's discovery, its prevalence in nature, and the intricate biochemical pathways governing its synthesis and metabolism. Furthermore, this guide offers detailed, field-proven methodologies for the isolation, chemical synthesis, and analytical quantification of this compound, supported by scientific principles and practical insights.

Introduction: The Significance of this compound

This compound (3-MeU), a methylated derivative of the nucleobase uracil, is a molecule of growing interest within the scientific community.[1][2] Structurally, it is a pyrimidone with a methyl group at the N3 position.[1] While structurally similar to the canonical nucleobases, this methylation confers unique chemical properties and biological activities. Initially identified as a component of RNA, this compound is now recognized for its presence in various natural sources and its potential pharmacological activities, including anti-inflammatory properties.[3] This guide serves as a comprehensive resource, consolidating current knowledge and providing practical methodologies for the study of this intriguing molecule.

Discovery and History

The history of uracil and its derivatives is linked to the foundational work on nucleic acids. While the German chemist Robert Behrend is credited with first synthesizing uric acid derivatives and coining the name "uracil" in 1885, the specific first synthesis of this compound is less clearly documented in readily available historical records.[4] Early research into methylated nucleobases primarily focused on their roles in transfer RNA (tRNA) and ribosomal RNA (rRNA), where they are crucial for maintaining the structural integrity and function of these molecules. The presence of 3-methyluridine (the ribonucleoside of this compound) in RNA suggests a long evolutionary history for this modification.[5]

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, with its presence being most notably documented in fungi. The entomopathogenic fungus Cordyceps bassiana has been identified as a source of this compound, where it is believed to contribute to the fungus's medicinal properties.[3] While comprehensive quantitative data across a wide range of organisms is still an active area of research, the following table summarizes known occurrences.

Natural SourceOrganism TypeReported Concentration (if available)Reference
Cordyceps bassianaFungusNot specified[3]
Cordyceps militarisFungusFruiting Body: 0.97% (cordycepin, a related nucleoside)[6]
Mammalian Urine (Rat)MammalDetected as a metabolite[2]

It is important to note that quantitative data for this compound itself is often limited, with some studies focusing on related methylated nucleosides like cordycepin.

Biosynthesis and Metabolism

The biochemical pathways of this compound involve both its anabolic formation through the methylation of uracil and its catabolism.

Biosynthesis of this compound

The biosynthesis of this compound is not part of the primary de novo pyrimidine synthesis pathway. Instead, it is formed through a post-synthetic modification of a uracil moiety, likely at the polynucleotide (RNA) level.

The proposed biosynthetic pathway involves the following key steps:

  • De Novo Pyrimidine Biosynthesis: The pyrimidine ring of uracil is first synthesized through a multi-step enzymatic pathway, culminating in the formation of uridine monophosphate (UMP).

  • Incorporation into RNA: UMP is converted to uridine triphosphate (UTP), which is then incorporated into RNA chains by RNA polymerases.

  • N3-Methylation of Uracil: A specific methyltransferase enzyme utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM), to transfer a methyl group to the N3 position of a uracil residue within an RNA molecule.

Biosynthesis Precursors Precursors UMP UMP Precursors->UMP De Novo Pyrimidine Synthesis UTP UTP UMP->UTP Uracil in RNA Uracil in RNA UTP->Uracil in RNA RNA Polymerase This compound in RNA This compound in RNA Uracil in RNA->this compound in RNA Methyltransferase (SAM as methyl donor)

Caption: Proposed biosynthetic pathway of this compound.

Metabolism and Degradation

The metabolism of this compound involves its removal from RNA and subsequent catabolism. The FTO (fat mass and obesity-associated) protein, an α-ketoglutarate-dependent dioxygenase, has been shown to oxidatively demethylate this compound in single-stranded RNA, converting it back to uracil. This process is crucial for RNA repair and the regulation of RNA methylation.

Once liberated as a free base, this compound is likely catabolized through a pathway similar to that of thymine and uracil. The degradation of pyrimidines generally proceeds through a reductive pathway.

The proposed catabolic pathway for this compound is as follows:

  • Reduction: this compound is reduced to dihydro-3-methyluracil by the enzyme dihydropyrimidine dehydrogenase.

  • Ring Opening: The dihydropyrimidine ring is hydrolyzed by dihydropyrimidinase to yield N-carbamoyl-β-aminoisobutyrate.

  • Hydrolysis: β-ureidopropionase then hydrolyzes this intermediate to β-aminoisobutyrate, ammonia (NH₃), and carbon dioxide (CO₂).

Metabolism This compound This compound Dihydro-3-methyluracil Dihydro-3-methyluracil This compound->Dihydro-3-methyluracil Dihydropyrimidine Dehydrogenase N-carbamoyl-β-aminoisobutyrate N-carbamoyl-β-aminoisobutyrate Dihydro-3-methyluracil->N-carbamoyl-β-aminoisobutyrate Dihydropyrimidinase β-aminoisobutyrate + NH3 + CO2 β-aminoisobutyrate + NH3 + CO2 N-carbamoyl-β-aminoisobutyrate->β-aminoisobutyrate + NH3 + CO2 β-ureidopropionase

Caption: Proposed catabolic pathway of this compound.

Methodologies for Isolation, Synthesis, and Analysis

This section provides detailed protocols for the laboratory investigation of this compound.

Isolation from Natural Sources: Cordyceps militaris

This protocol outlines a method for the extraction and purification of this compound from the fruiting bodies of Cordyceps militaris.

Experimental Protocol:

  • Sample Preparation: Obtain dried fruiting bodies of Cordyceps militaris and grind them into a fine powder.

  • Extraction:

    • Suspend the powdered sample in a 90:10 (v/v) methanol-water solution.

    • Perform ultrasonication for 30 minutes to facilitate cell lysis and extraction.

    • Centrifuge the mixture to pellet the solid debris.

    • Collect the supernatant and repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Purification:

    • Filter the pooled supernatant through a 0.45 µm filter.

    • Subject the filtered extract to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Use a gradient elution with a mobile phase of water and methanol.

    • Monitor the eluent at 260 nm and collect the fraction corresponding to the retention time of a this compound standard.

  • Verification: Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation cluster_0 Extraction cluster_1 Purification & Analysis Powdered Cordyceps Powdered Cordyceps Suspension in 90:10 Methanol:Water Suspension in 90:10 Methanol:Water Powdered Cordyceps->Suspension in 90:10 Methanol:Water Ultrasonication (30 min) Ultrasonication (30 min) Suspension in 90:10 Methanol:Water->Ultrasonication (30 min) Centrifugation Centrifugation Ultrasonication (30 min)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Repeat Extraction x2 Repeat Extraction x2 Collect Supernatant->Repeat Extraction x2 Pooled Supernatant Pooled Supernatant Repeat Extraction x2->Pooled Supernatant Filtration (0.45 µm) Filtration (0.45 µm) Pooled Supernatant->Filtration (0.45 µm) Preparative HPLC (C18) Preparative HPLC (C18) Filtration (0.45 µm)->Preparative HPLC (C18) Fraction Collection Fraction Collection Preparative HPLC (C18)->Fraction Collection NMR & MS Analysis NMR & MS Analysis Fraction Collection->NMR & MS Analysis

Caption: Workflow for the isolation of this compound.

Chemical Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound via the methylation of uracil.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve uracil in a suitable anhydrous solvent such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Methylation:

    • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized product using NMR and MS.

Synthesis cluster_0 Reaction cluster_1 Purification & Characterization Uracil in DMF Uracil in DMF Add K2CO3 Add K2CO3 Uracil in DMF->Add K2CO3 Add Methyl Iodide Add Methyl Iodide Add K2CO3->Add Methyl Iodide Stir at RT Stir at RT Add Methyl Iodide->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Reaction Mixture Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Extraction Extraction Solvent Evaporation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound NMR & MS Analysis NMR & MS Analysis Pure this compound->NMR & MS Analysis

Caption: Workflow for the chemical synthesis of this compound.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound in various matrices.

HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and methanol is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm.

  • Quantification: Based on a standard curve generated from known concentrations of a pure this compound standard.

Biological Activities and Potential Applications

This compound has demonstrated noteworthy biological activities, with its anti-inflammatory properties being the most studied. It has been shown to inhibit the activity of NF-κB and AP-1, leading to a reduction in the mRNA levels of pro-inflammatory mediators such as COX-2 and TNF-α.[3] This suggests potential therapeutic applications for inflammatory diseases. Further research is warranted to explore its full pharmacological profile and potential as a lead compound in drug discovery.

Conclusion

This compound is a fascinating methylated nucleobase with a growing body of research highlighting its natural occurrence and biological significance. This technical guide has provided a comprehensive overview of its discovery, presence in nature, and the biochemical pathways that govern its existence. The detailed methodologies presented for its isolation, synthesis, and analysis are intended to empower researchers to further investigate this promising molecule and unlock its full potential in various scientific and therapeutic fields.

References

  • Uric acid - Wikipedia. (URL: [Link])
  • Behrend, R. (1885). Synthese der Harnsäure. Monatshefte für Chemie und Verwandte Teile Anderer Wissenschaften, 6(1), 796-797.
  • This compound - Wikipedia. (URL: [Link])
  • This compound | C5H6N2O2 | CID 79066 - PubChem. (URL: [Link])
  • Suh W, et al. (2017). Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity. Biomol Ther (Seoul), 25(2), 165-170.
  • The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC. (URL: [Link])
  • Chemical Ingredients of Cordyceps militaris - PMC. (URL: [Link])
  • Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24), 3313-3319.
  • Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PubMed. (URL: [Link])
  • Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay - PubMed. (URL: [Link])
  • The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in the intact r
  • ESTIMATION OF CORDYCEPIN BY IMPROVED HPLC METHOD IN THE NATURAL AND CULTURED MYCELIA OF HIGH MEDICINAL VALUE HIMALAYAN ENTOMOGEN. (URL: [Link])
  • Determination and analysis of cordycepin and adenosine. (URL: [Link])
  • Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC. (URL: [Link])
  • Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities - PubMed. (URL: [Link])
  • In search of uracil derivatives as bioactive agents.
  • High-speed conversion of cytosine to uracil in bisulfite genomic sequencing analysis of DNA methyl
  • Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. (URL: [Link])
  • 22.4: Biosynthesis and Degradation of Nucleotides - Biology LibreTexts. (URL: [Link])
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (URL: [Link])
  • Catabolic pathways regulated by mTORC1 are pivotal for survival and growth of cancer cells expressing mutant Ras - NIH. (URL: [Link])
  • 6-methyluracil - Organic Syntheses Procedure. (URL: [Link])
  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google P
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
  • Synthesis of ramified derivatives of uracil 100 a–d.
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing). (URL: [Link])
  • Current Progress Regarding Cordyceps militaris, Its Metabolite Function, and Its Production. (URL: [Link])
  • Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC. (URL: [Link])
  • HPLC analysis of the main components of Cordyceps militaris. (a) Five...
  • (PDF)
  • Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC. (URL: [Link])
  • nmr in lab - csbsju. (URL: [Link])

Sources

3-Methyluracil biological activity and functions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity and Functions of 3-Methyluracil

Executive Summary

This compound (3-MeU) is a pyrimidine derivative notable for its dual role as a natural metabolite and a modulator of key biological pathways. Found in organisms such as the fungus Cordyceps bassiana and as a modified nucleobase (3-methyluridine) in ribosomal RNA, 3-MeU is positioned at the intersection of inflammatory signaling and RNA biology.[1][2][3] Its primary characterized biological activity is the attenuation of inflammatory responses through the inhibition of the NF-κB and AP-1 signaling pathways.[4] Furthermore, its presence in RNA makes it a substrate for the FTO protein, an RNA demethylase, implicating 3-MeU in the field of epitranscriptomics.[5] This guide provides an in-depth analysis of 3-MeU's mechanisms of action, outlines field-proven methodologies for its study, and discusses its potential therapeutic applications for researchers, scientists, and drug development professionals. While its derivatives have been explored for antibacterial properties, and related isomers like 6-methyluracil are noted for regenerative effects, this document will focus on the core activities of this compound.

Introduction: Defining this compound

This compound is a heterocyclic organic compound based on the pyrimidine ring structure of uracil, with a methyl group substitution at the N3 position.[2] Its chemical formula is C₅H₆N₂O₂, and it has a molecular weight of 126.11 g/mol .[2]

It is critical to distinguish this compound from its isomers and related compounds, as they possess distinct biological activities:

  • 6-Methyluracil: An isomer used pharmacologically to promote tissue regeneration and wound healing.[5][6]

  • Thymine (5-Methyluracil): A canonical nucleobase found in DNA.

  • Methylthiouracil: A thio-derivative used as an antithyroid drug that functions by inhibiting thyroid peroxidase.[7]

This compound's natural occurrence as a metabolite and a component of RNA suggests an endogenous role, while its exogenous administration demonstrates clear pharmacological effects, primarily in the domain of inflammation.[1][2]

Molecular Mechanisms of Action

Anti-inflammatory Activity: Inhibition of NF-κB and AP-1 Signaling

The most robustly characterized function of this compound is its anti-inflammatory activity. This effect is primarily mediated by the suppression of two central transcription factors that regulate inflammatory gene expression: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4]

Causality of Mechanism: In an inflammatory state, signaling cascades triggered by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[8][9] Concurrently, stress-activated protein kinases (SAPKs) like JNK and p38 MAPK activate AP-1. Once in the nucleus, these factors bind to the promoter regions of pro-inflammatory genes, including COX-2 and TNF-α. This compound has been shown to inhibit the luciferase activity induced by NF-κB and AP-1, leading to a downstream reduction in the mRNA levels of these key inflammatory mediators.[4] While the precise upstream target of 3-MeU in this cascade is not fully elucidated, its action prevents the transcriptional activation step, effectively dampening the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Transcription Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK JNK_p38 JNK / p38 MAPK Stimulus->JNK_p38 p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome Ub NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1_active AP-1 (Active) JNK_p38->AP1_active Activation AP1_inactive AP-1 (Inactive) AP1_inactive->AP1_active AP1_nuc AP-1 AP1_active->AP1_nuc Translocation Gene Pro-inflammatory Genes (COX-2, TNF-α) NFkB_nuc->Gene AP1_nuc->Gene mRNA mRNA Transcription Gene->mRNA MeU This compound MeU->NFkB_nuc Inhibits Transcriptional Activity MeU->AP1_nuc Inhibits Transcriptional Activity

Figure 1: Mechanism of this compound in NF-κB/AP-1 Pathway Inhibition.

Role in RNA Biology: A Substrate for FTO Demethylase

This compound exists endogenously as the modified nucleoside 3-methyluridine (m³U) within ribosomal RNA (rRNA) in archaea, bacteria, and eukaryotes.[3][10] This modification can affect the secondary structure and base-pairing ability of RNA, thereby regulating ribosome function.[10]

The fat mass and obesity-associated (FTO) protein, an Fe(II)/α-ketoglutarate-dependent dioxygenase, functions as an RNA demethylase.[5] Seminal studies have demonstrated that FTO can catalyze the oxidative demethylation of m³U in single-stranded RNA (ssRNA), converting it back to uridine.[5][11] The activity of FTO on m³U is reportedly more efficient than on its DNA counterpart, 3-methylthymine, suggesting that methylated RNAs are preferred substrates.[5] This positions 3-MeU as a component of the "epitranscriptomic" code, where reversible RNA modifications regulate gene expression at the post-transcriptional level. The biological consequences of m³U demethylation by FTO are an active area of research, with potential implications for ribosome biogenesis and protein translation.

Methodologies for the Senior Application Scientist

To rigorously investigate the biological activities of this compound, protocols must be designed as self-validating systems. This section details field-proven, step-by-step methodologies for quantifying 3-MeU and assessing its primary anti-inflammatory function.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

Principle: This protocol provides a robust method for the sensitive and specific quantification of 3-MeU in a complex biological matrix like plasma. It employs protein precipitation for sample cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for self-validation, as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, ensuring accurate quantification.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of a suitable SIL-IS (e.g., 3-(methyl-d3)-Uracil) in methanol.

    • Serially dilute the 3-MeU stock solution in methanol to create working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

    • Prepare separate QC working solutions in methanol at low, medium, and high concentrations.

    • Spike control (drug-free) plasma with the working standards and QCs to generate calibration standards (e.g., 1-1000 ng/mL) and QC samples. The final solvent concentration should be <5%.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions (Example):

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6495C Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: Q1: 127.1 -> Q3: 84.1 (quantifier), 127.1 -> 68.1 (qualifier).

      • 3-(methyl-d3)-Uracil (IS): Q1: 130.1 -> Q3: 87.1.

    • Note: MRM transitions and collision energies must be optimized empirically.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

    • The method is validated by ensuring the accuracy and precision of the back-calculated calibrators and QC samples are within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[13]

Protocol: In Vitro Assessment of Anti-inflammatory Activity

Principle: This protocol uses a cell-based luciferase reporter assay to quantify the inhibition of NF-κB transcriptional activity.[14] HEK293 cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it drives the expression of luciferase. The resulting luminescence is a direct and sensitive measure of pathway activation.[6] Inhibition by 3-MeU is measured as a reduction in this signal. A constitutively expressed secondary reporter (e.g., Renilla luciferase) is used for normalization to control for transfection efficiency and cell viability, making the protocol self-validating.[15]

G Day1 Day 1: Seed Cells Seed HEK293 cells in a 96-well plate. Incubate overnight. Day2 Day 2: Transfection Co-transfect with NF-κB-Firefly Luciferase and CMV-Renilla Luciferase plasmids. Day1->Day2 Day3_am Day 3 (AM): Pre-treatment Replace media with media containing This compound (or vehicle). Incubate 1 hr. Day2->Day3_am Day3_pm Day 3 (PM): Stimulation Add stimulus (e.g., TNF-α) to wells. Incubate for 6-24 hours. Day3_am->Day3_pm Day4 Day 4: Lysis & Readout Lyse cells. Add luciferase substrates. Read Firefly and Renilla luminescence. Day3_pm->Day4

Figure 2: Experimental Workflow for NF-κB Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Plating (Day 1):

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells into a white, clear-bottom 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of media.[15]

    • Incubate overnight at 37°C, 5% CO₂.

  • Transfection (Day 2):

    • Prepare a transfection cocktail using a lipid-based reagent (e.g., Lipofectamine 2000).

    • For each well, combine an NF-κB-Firefly Luciferase reporter plasmid and a constitutively driven Renilla Luciferase control plasmid (for normalization).

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment and Stimulation (Day 3):

    • Prepare serial dilutions of this compound in assay media (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the transfection media from the cells.

    • Add 90 µL of media containing the appropriate concentration of 3-MeU or vehicle to each well. Incubate for 1 hour.

    • Add 10 µL of a pre-diluted inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) or media alone (unstimulated control).

    • Incubate for 22-24 hours for activation assays.[6]

  • Lysis and Luminescence Reading (Day 4):

    • Aspirate the media. Lyse the cells according to the manufacturer's protocol for a dual-luciferase assay system (e.g., Promega Dual-Glo®).[15]

    • Measure Firefly luminescence, which corresponds to NF-κB activity.

    • Add the second reagent (e.g., Stop & Glo®) to quench the firefly signal and activate the Renilla signal.

    • Measure Renilla luminescence for normalization.

  • Data Analysis:

    • Calculate the Normalized Response Ratio for each well: (Firefly Reading / Renilla Reading).

    • Express data as a percentage of the stimulated vehicle control after subtracting the unstimulated control baseline.

    • Plot the percent inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Quantitative Data Summary

Specific quantitative data for the biological activities of this compound, such as IC₅₀ values for NF-κB inhibition or pharmacokinetic parameters, are not widely reported in publicly accessible literature, highlighting a key area for future research. The table below summarizes the qualitative findings.

Biological ActivityAssay / Model SystemCompoundKey Finding / ObservationReference
Anti-inflammatory NF-κB and AP-1 Luciferase Reporter Assay (in vitro)This compoundInhibited luciferase activity and reduced mRNA levels of COX-2 and TNF-α.[4]
RNA Demethylation In vitro demethylation assay with ssRNAThis compound (as m³U)Serves as a substrate for oxidative demethylation by the FTO protein.[5][11]
Antibacterial Bacterial DNA Polymerase IIIC Inhibition Assay3-substituted-6-anilinouracilsDerivatives show potent competitive inhibition (Kᵢs 0.02-0.5 µM).[15]
Cell Proliferation Immortalized Lung Epithelial Cell Proliferation Assay3-methyl-6-cyclopropyluracilDemonstrated a high level of cell proliferation, suggesting regenerative potential.[16]

Safety and Toxicology

Conclusion and Future Directions

This compound is a compelling molecule with validated anti-inflammatory properties stemming from its ability to inhibit NF-κB and AP-1 signaling. Its role as a substrate in epitranscriptomic regulation via the FTO demethylase opens a second, equally important avenue of investigation.

For drug development professionals, 3-MeU presents a promising chemical scaffold. Future research should prioritize:

  • Quantitative Profiling: Determining precise IC₅₀ values for NF-κB/AP-1 inhibition in various cell types and against different stimuli.

  • Target Deconvolution: Identifying the direct molecular target(s) of 3-MeU within the inflammatory cascade.

  • In Vivo Efficacy: Evaluating the compound in established animal models of inflammation, such as LPS-induced systemic inflammation or collagen-induced arthritis.[17][18]

  • Pharmacokinetic Studies: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its in vivo behavior and metabolic fate.[19][20]

  • Toxicological Assessment: Performing rigorous safety pharmacology and toxicology studies to validate or refute the current carcinogenicity concern.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound.

References

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. McMaster University. [Link]
  • INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences Technical Manual. [Link]
  • Larmonier, C. B., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. J. Vis. Exp. (155), e60627. [Link]
  • Jia, G, et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24):3313-9. [Link]
  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 359-370. [Link]
  • AMSBIO. NF-KB Reporter Kit (NF-KB Signaling Pathway).
  • Zhang, X., et al. (2019).
  • Scinapse.
  • Pillintrip. Methyluracil: Uses, Side Effects, Interactions, Dosage. Pillintrip.com. [Link]
  • Research Trends.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79066, this compound. PubChem. [Link]
  • Wikipedia. 3-Methyluridine. Wikipedia. [Link]
  • El-Kattan, F., et al. (2016). ADME Studies of [5-(3)H]-2'-O-methyluridine Nucleoside in Mice: A Building Block in siRNA Therapeutics. Pharmacology Research & Perspectives, 4(1), e00209. [Link]
  • Charles River Laboratories. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Charles River Labs. [Link]
  • Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
  • Redoxis.
  • Agilent Technologies. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
  • Antonov, E. N., et al. (2015). [Kinetics of methyluracil release from bioresorbable polymeric carriers]. Eksp Klin Farmakol, 78(3):36-9. [Link]
  • DNAmod. This compound.
  • MuriGenics. inflammation/autoimmune. MuriGenics In Vivo Models. [Link]
  • NorthEast BioLab. Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. NorthEast BioLab. [Link]
  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology, 46(11). [Link]
  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK, 1(3), 19-28. [Link]
  • Wang, J., et al. (2020). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. RSC Advances, 10, 31441-31451. [Link]
  • Ghasemnejad-Berenji, M., & Ghasemnejad-Berenji, M. (2023).
  • MImAbs.
  • Modomics. 3-methyluridine.
  • IARC Publications. METHYLTHIOURACIL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. [Link]
  • Wenska, M., et al. (2024). O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4, e1008. [Link]
  • Al-Tannak, N. F., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Pharmaceuticals, 17(1), 24. [Link]
  • Gupta, S. C., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(5), e37273. [Link]
  • Riml, A., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA.
  • Sun, S. C. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Cellular and Molecular Immunology, 8, 451–453. [Link]
  • Di, L., et al. (2017). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective From the International Consortium for Innovation Through Quality in Pharmaceutical Development. J. Med. Chem., 60(20), 8311-8323. [Link]
  • Iacuzzi, V., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLoS ONE, 16(10), e0259142. [Link]
  • Ramakrishnan, G., et al. (2022). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. International Journal of Molecular Sciences, 23(19), 11467. [Link]
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • Begalli, F., et al. (2017). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 22(10), 1660. [Link]

Sources

A Technical Guide to the Research Applications of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyluracil (3-meU) is a pyrimidine heterocyclic compound, specifically a derivative of the nucleobase uracil methylated at the N3 position.[1][2] While structurally simple, this modification imparts specific chemical and biological properties that make this compound a versatile and valuable tool across diverse fields of scientific research. Its applications range from the fundamental investigation of nucleic acid repair mechanisms and inflammatory signaling to its use as a foundational scaffold in the development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the primary research uses of this compound, detailing the mechanistic rationale behind its application and providing actionable protocols for researchers, scientists, and drug development professionals.

Section 1: A Key Substrate in Nucleic Acid Modification and Repair

The methylation of nucleic acid bases is a critical biological process, and aberrant methylation can lead to DNA damage.[5] this compound, as a naturally occurring modified base in RNA (as 3-methyluridine), serves as an essential tool for studying the enzymes that recognize and repair such modifications.[2]

Probing the Activity of FTO Demethylases

The fat mass and obesity-associated (FTO) protein, a member of the AlkB family of dioxygenases, is a key enzyme that performs oxidative demethylation of alkylated nucleobases in both DNA and RNA.[4][6] Research has demonstrated that both human and mouse FTO proteins can efficiently catalyze the oxidative demethylation of 3-methylthymine (3-meT) and this compound (3-meU) in single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA), respectively.[4][6] The enzyme shows a preference for these single-stranded substrates, with negligible activity on double-stranded DNA.[6] This specificity makes this compound an ideal substrate for characterizing FTO activity in vitro.

The reaction mechanism involves the FTO protein utilizing iron(II), α-ketoglutarate, and dioxygen to oxidize the methyl group on 3-meU, leading to its removal and the restoration of the uracil base.[4] This process is vital for understanding how cells maintain the integrity of their genetic material and regulate gene expression through RNA modification.

Experimental Protocol: In Vitro FTO Demethylation Assay

This protocol describes a method to measure the demethylase activity of recombinant FTO protein using a single-stranded nucleic acid substrate containing this compound. The removal of the methyl group can be detected by various methods, such as HPLC-MS analysis of the resulting nucleobases.

Materials:

  • Recombinant human or mouse FTO protein

  • Synthetic ssRNA or ssDNA oligonucleotide containing a single this compound base

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Reaction quenching solution: 10 mM EDTA

  • HPLC-MS system for analysis

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 5 µM of the 3-meU containing oligonucleotide substrate with 2 µM of recombinant FTO protein in the assay buffer.

  • Initiation and Incubation: Initiate the reaction by placing the tube in a 37°C incubator for 1 hour. Include a negative control reaction without the FTO enzyme to account for any non-enzymatic degradation.

  • Quenching: Stop the reaction by adding the EDTA quenching solution.

  • Nucleic Acid Digestion: Digest the oligonucleotide substrate to individual nucleosides by adding Nuclease P1 and incubating at 37°C for 2 hours. Subsequently, add bacterial alkaline phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides.

  • Sample Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to quantify the amounts of this compound and the product, uracil.

  • Data Interpretation: The activity of the FTO enzyme is determined by the conversion rate of this compound to uracil, calculated by comparing the peak areas of the two nucleosides in the enzyme-treated sample versus the negative control.

Visualization: FTO Demethylation Assay Workflow

FTO_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Analysis Substrate ssRNA/ssDNA with 3-meU Incubate Incubate at 37°C for 1 hr Substrate->Incubate Enzyme Recombinant FTO Protein Enzyme->Incubate Buffer Assay Buffer (Fe(II), α-KG, Ascorbate) Buffer->Incubate Quench Quench with EDTA Incubate->Quench Reaction Complete Digest Digest with Nuclease P1 & Alkaline Phosphatase Quench->Digest HPLC HPLC-MS Analysis Digest->HPLC Quantify Quantify 3-meU and Uracil HPLC->Quantify Detect Nucleosides Anti_Inflammatory_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK AP1 AP-1 Pathway Stimulus->AP1 IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates AP1_n AP-1 AP1->AP1_n translocates Nucleus Nucleus Transcription Gene Transcription NFkB_n->Transcription AP1_n->Transcription mRNA COX-2, TNF-α mRNA Transcription->mRNA MeU This compound MeU->Inhibition_Line

Caption: this compound inhibits inflammation by blocking NF-κB/AP-1.

Section 3: A Versatile Scaffold in Medicinal Chemistry

In drug discovery and development, this compound serves as a valuable starting material and structural motif for the synthesis of more complex bioactive molecules. Its pyrimidine core is a common feature in many pharmaceuticals, and modifications at various positions can lead to compounds with a wide range of therapeutic activities. [7]

Synthesis of Novel Antibacterial Agents

A prominent example is the use of this compound derivatives in the development of antibacterial agents. Researchers have synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) that act as potent competitive inhibitors of bacterial DNA polymerase IIIC (pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria. [8] The synthesis involves N3-alkylation of a uracil precursor, followed by displacement of a leaving group at the 6-position with an aniline derivative. [8]This modular synthesis allows for the exploration of a wide range of substituents at the N3 position, enabling the optimization of both enzyme inhibition and antibacterial activity. Compounds with neutral, moderately polar 3-substituents have shown potent activity against organisms like Staphylococcus aureus. [8]

Data Presentation: Structure-Activity Relationship of EMAU Derivatives

The following table summarizes the inhibitory activity of selected 3-substituted EMAU derivatives against Bacillus subtilis DNA polymerase IIIC and their antibacterial efficacy against S. aureus.

3-Substituent GroupPol IIIC Inhibition (Kᵢ, µM)S. aureus MIC (µg/mL)
-CH₂CH₂I0.040.5
-CH₂CH₂OH0.051.25
-(CH₂)₄-Morpholine0.020.25
-CH₂CH₂OCH₃0.030.5
(Data synthesized from values reported in the literature)[8]
Visualization: Synthetic Workflow for EMAU Derivatives

Synthetic_Workflow Start 2-Methoxy-6-amino- 4-pyrimidone Step1 Direct Alkylation (e.g., with R-X) Start->Step1 Intermediate N3-Substituted Intermediate Step1->Intermediate Step2 Displacement & Demethylation (with 3-ethyl-4-methylaniline) Intermediate->Step2 Product Target EMAU Derivative Step2->Product

Caption: Simplified synthesis of antibacterial EMAU derivatives.

Section 4: Emerging Research Applications

The utility of this compound continues to expand into new areas of research.

  • Physicochemical Studies: It is used alongside other methyl-pyrimidines as a reference compound to study relative physicochemical parameters, helping to build fundamental models of molecular interactions and properties. [9]* Drug Delivery Systems: Modified uracils, including methyluracil derivatives, are being incorporated into complex macrocyclic structures like resorcinarenes. [10]These functionalized molecules are being investigated as potential nanocarriers for targeted drug delivery, where the uracil moiety can act as a receptor-targeting group to enhance cellular uptake and efficacy. [10]

Conclusion

This compound is far more than a simple methylated nucleobase; it is a multi-faceted research tool with significant impact. Its role as a specific substrate for demethylases like FTO is crucial for dissecting the pathways of nucleic acid repair and modification. Its defined anti-inflammatory mechanism provides a valuable pharmacological probe for studying NF-κB and AP-1 signaling. Furthermore, its chemical tractability makes it an important building block in medicinal chemistry for the generation of novel therapeutic candidates. As research progresses, the continued exploration of this compound and its derivatives will undoubtedly unlock new insights and applications in biology and medicine.

References

  • Wright, G. E., et al. (1995). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 38(13), 2453–2459. [Link]
  • Kovalenko, A. L., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79066, this compound. PubChem. Retrieved January 4, 2026. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Heterocyclic Horizons: 1-Methyluracil's Contribution to Medical Chemistry.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 4, 2026. [Link]
  • DNAmod. (n.d.). This compound.
  • Wikipedia. (2024, July 31). This compound. Wikipedia. [Link]
  • Mustafina, A., et al. (2022). Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. Molecules, 27(23), 8279. [Link]
  • Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24), 3313-3319. [Link]
  • Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. PubMed. [Link]
  • Chiolo, I., et al. (2018). USC scientists find the secret to DNA repair in the cell's 'emergency room'.

Sources

A Guide to the Spectroscopic Characterization of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of 3-Methyluracil

This compound, a methylated derivative of the pyrimidine nucleobase uracil, serves as a crucial molecule in biochemical and pharmaceutical research.[1][2] With the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol , its precise structure and purity are paramount for its application in fields ranging from medicinal chemistry to molecular biology.[1][3] The strategic placement of a methyl group at the N3 position alters its hydrogen bonding capabilities and electronic properties compared to its parent compound, uracil, influencing its biological activity and therapeutic potential.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. As senior application scientists, we recognize that robust analytical techniques are the bedrock of scientific discovery. Therefore, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently identify and characterize this important compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the unique chemical environment of each atom within the this compound structure.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in this compound. The molecule possesses four distinct proton environments, leading to four signals in the spectrum.

Data Interpretation: The spectrum, typically recorded in a solvent like DMSO-d₆, reveals the following key features:

  • N1-H Proton: The proton attached to the N1 nitrogen is acidic and appears as a broad singlet far downfield, typically around 11.15 ppm . Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange. This signal is analogous to the N1-H proton in uracil itself.[4]

  • C6-H Proton: This olefinic proton is adjacent to the C5-H proton. Due to spin-spin coupling, it appears as a doublet around 7.45 ppm . The electron-withdrawing nature of the adjacent nitrogen and carbonyl group shifts it downfield.

  • C5-H Proton: Coupled to the C6-H proton, this second olefinic proton also appears as a doublet, but further upfield around 5.62 ppm .[4] The typical coupling constant (J-value) for these vicinal protons on the cis-double bond is approximately 7.8 Hz.

  • N3-CH₃ Protons: The three equivalent protons of the methyl group attached to the N3 nitrogen are not coupled to any other protons, and thus appear as a sharp singlet further upfield, around 3.12 ppm .[4] This signal is a definitive marker for N3-methylation.

Summary of ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.15br s1HN1-H
~7.45d, J ≈ 7.8 Hz1HC6-H
~5.62d, J ≈ 7.8 Hz1HC5-H
~3.12s3HN3-CH₃
Note: Chemical shifts are estimated based on literature values for similar uracil derivatives and may vary slightly based on experimental conditions.[4]

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar sample and its residual solvent peak (~2.50 ppm) does not interfere with the analyte signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A pulse angle of 45° and a relaxation delay of 5 seconds are recommended to ensure accurate integration. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. Integrate the signals to determine the relative proton ratios.

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This compound has five distinct carbon environments.

Data Interpretation: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment:

  • Carbonyl Carbons (C2, C4): The two carbonyl carbons are the most deshielded and appear furthest downfield. The C4 carbon is typically found around 163.4 ppm , while the C2 carbon appears slightly upfield around 150.9 ppm .[4]

  • Olefinic Carbons (C6, C5): The C6 carbon, being adjacent to the electronegative N1 atom, is more deshielded and resonates around 141.1 ppm . The C5 carbon appears further upfield at approximately 100.2 ppm .[4]

  • Methyl Carbon (N3-CH₃): The methyl carbon is the most shielded carbon and appears furthest upfield. Its chemical shift is a highly reliable indicator of N3-methylation and has been experimentally determined to be 26.4 ppm in DMSO-d₆.

Summary of ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~163.4C4
~150.9C2
~141.1C6
~100.2C5
27.0N3-CH₃
Note: Values for C2, C4, C5, and C6 are based on literature data for this compound. The N3-CH₃ value is also from literature.[4]

Experimental Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation & Setup: Use the same instrument and basic setup (locking, shimming) as for the ¹H experiment.

  • Acquisition: Select a proton-decoupled ¹³C NMR experiment (e.g., zgpg30). This technique irradiates all protons, causing their coupled carbon signals to collapse into sharp singlets, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Parameters: A spectral width of ~250 ppm is typically sufficient. Due to the longer relaxation times of carbon nuclei, a relaxation delay of 2-5 seconds is used. A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak, which appears as a septet centered at 39.52 ppm.

C13_NMR_Workflow cluster_Structure This compound Structure cluster_Spectrum Predicted ¹³C NMR Spectrum (ppm) C2 C2 (C=O) s2 ~151 C2->s2 C4 C4 (C=O) s1 ~163 C4->s1 Deshielded C5 C5 (C=C) s4 ~100 C5->s4 C6 C6 (C=C) s3 ~141 C6->s3 CH3 N3-CH3 s5 ~27 CH3->s5 Shielded

Caption: Correlation of carbon atoms to ¹³C NMR signals.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. This provides a characteristic "fingerprint" for this compound.

Data Interpretation: The IR spectrum, typically acquired using a KBr pellet, displays several key absorption bands:

  • N-H Stretch: The N1-H bond exhibits a distinct stretching vibration, usually appearing as a medium-to-strong band in the 3200-3100 cm⁻¹ region. The absence of a second N-H stretch (which would be expected for uracil) confirms substitution at one of the nitrogen atoms.

  • C-H Stretches: Aromatic C-H stretching from the C5-H and C6-H bonds appears just above 3000 cm⁻¹, typically around 3050 cm⁻¹ . The aliphatic C-H stretching from the N3-methyl group is observed just below 3000 cm⁻¹, around 2950 cm⁻¹ .

  • C=O Stretches (Amide Carbonyls): This is a highly characteristic region. This compound has two carbonyl groups, which result in two intense, sharp absorption bands. The C4=O stretch typically appears at a higher wavenumber (~1715 cm⁻¹ ), while the C2=O stretch is found at a slightly lower wavenumber (~1660 cm⁻¹ ).[5][6]

  • C=C and C=N Stretches: The double bond stretching vibrations within the pyrimidine ring absorb in the 1650-1550 cm⁻¹ region, often appearing as sharp, medium-intensity bands.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of C-N stretching, C-H bending, and ring deformation vibrations that are unique to the overall molecular structure.

Summary of Key IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3150MediumN1-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (CH₃)
~1715Strong, SharpC4=O Stretch (Amide I)
~1660Strong, SharpC2=O Stretch (Amide I)
~1640MediumC=C Stretch
Note: Wavenumbers are typical values for the uracil scaffold and may shift slightly.[7][8]

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

  • Purity Check: Ensure the Potassium Bromide (KBr) is of spectroscopic grade and has been thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) to remove absorbed water, which shows a broad absorption around 3400 cm⁻¹.

  • Sample Preparation: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into an agate mortar.

  • Grinding: Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR radiation.

  • Pellet Formation: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Scan: Place the KBr pellet holder (without the sample pellet) into the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the sample pellet into the holder and acquire the IR spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.

Data Interpretation: In EI-MS, the molecule is bombarded with high-energy electrons, forming a radical cation (the molecular ion, M⁺˙) which can then fragment.

  • Molecular Ion (M⁺˙): The most critical peak in the spectrum is the molecular ion peak. For this compound (C₅H₆N₂O₂), this peak appears at a mass-to-charge ratio (m/z) of 126 .[1] Its presence confirms the molecular weight of the compound.

  • Major Fragments: The fragmentation of pyrimidine derivatives often involves a retro-Diels-Alder (RDA) type cleavage of the ring.

    • m/z 69: A prominent fragment is often observed at m/z 69. This corresponds to the loss of the neutral molecule isocyanic acid (HNCO, 43 Da) from the N1-C2-N3 portion and the loss of a methyl radical (CH₃, 15 Da), or a related pathway. A more direct route to an ion of m/z 69 is the RDA cleavage of the ring to eliminate methyl isocyanate (CH₃NCO, 57 Da), resulting in a C₃H₃O⁺ fragment.

    • m/z 42: Another significant peak is seen at m/z 42, which can be attributed to the ketene radical cation ([CH₂=C=O]⁺˙).

Summary of Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
126High[M]⁺˙ (Molecular Ion)
69High[C₃H₃NO]⁺˙ or [C₄H₅N₂]⁺
42Medium[C₂H₂O]⁺˙
Data sourced from PubChem CID 79066.[1]

Experimental Protocol: Electron Ionization Mass Spectrum (EI-MS) Acquisition

  • Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

  • Ionization: In the ion source, the sample is vaporized by heating and then bombarded with a beam of electrons, typically at an energy of 70 eV. This energy is sufficient to cause ionization and subsequent fragmentation.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detector records the abundance of ions at each m/z value.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS_Fragmentation M This compound [M]⁺˙ m/z = 126 F1 Fragment m/z = 69 M->F1 RDA Cleavage F2 Fragment m/z = 42 M->F2 Ring Fragmentation Neutral1 - CH₃NCO Neutral2 - C₃H₄N₂O

Caption: Proposed fragmentation pathway for this compound.

IV. Conclusion: An Integrated Analytical Approach

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR provide the definitive map of the C-H framework and carbon skeleton, confirming the precise location of the methyl group. Infrared spectroscopy validates the presence of key functional groups, such as the carbonyls and the N-H bond, offering a quick and reliable fingerprint. Finally, mass spectrometry confirms the compound's molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these methods form a robust, self-validating workflow that ensures the unambiguous identification and characterization of this compound, empowering confidence in subsequent scientific research and development.

Caption: Integrated workflow for spectroscopic characterization.

References

  • Kaminski, R., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841-1848.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79066, this compound.
  • National Institute of Standards and Technology (n.d.). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Rouquette, L., et al. (2021). IR spectra of the same sample of uracil as for Fig. 4. ResearchGate.
  • Danilov, V.I., & Dailidonis, V.V. (2007). Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Optics and Spectroscopy, 102, 553-560.
  • Ke, H., et al. (2017). Supplementary Data: Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Royal Society of Chemistry.
  • DNAmod (n.d.). This compound.
  • Singh, J.S. (2009). Fundamental frequencies of uracil and 5-aminouracil. ResearchGate.
  • Singh, J.S. (2014). FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 502-18.

Sources

Solubility Profile of 3-Methyluracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Methyluracil, a methylated derivative of uracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its utility as a scaffold or intermediate necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a detailed exploration of the solubility of this compound across various solvent systems. We will delve into its fundamental physicochemical characteristics, present known solubility data, detail robust experimental protocols for solubility determination, analyze the key factors influencing its solubility, and touch upon thermodynamic models for solubility prediction. This document is intended to serve as a critical resource for researchers, formulation scientists, and drug development professionals working with this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential to rationalize its solubility behavior. This compound (3-MeU) is a pyrimidone, specifically uracil with a methyl group at the N3 position.[2][3]

Key physicochemical parameters are summarized below. These values are critical as they dictate the intermolecular forces at play between the solute (this compound) and various solvents.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[2][4][5]
Molecular Weight 126.11 g/mol [2][4][5]
IUPAC Name 3-methylpyrimidine-2,4(1H,3H)-dione[2]
CAS Number 608-34-4[2][4]
pKa 9.95 ± 0.10 (Predicted)[4]
Crystal Structure Orthorhombic, Space Group Pbnm[6]
Appearance Powder

The presence of two carbonyl groups and an N-H proton allows this compound to act as both a hydrogen bond donor and acceptor. Its predicted pKa of ~9.95 indicates it is a very weak acid, with the N1 proton being ionizable under strongly alkaline conditions.[4]

Solubility of this compound in Various Solvents

Solubility is a critical parameter that impacts everything from reaction kinetics in synthesis to bioavailability in drug formulations.[7][8] The data for this compound, while not exhaustively published across all conceivable solvents, provides a clear picture of its general behavior.

SolventReported SolubilityTemperatureCommentsSource
Water 200 g/LNot StatedHigh aqueous solubility is indicated.[4]
1 M NaOH 50 mg/mLNot StatedSoluble; ionization at high pH enhances solubility.
Methanol 50 mg/mLNot StatedSoluble in polar protic solvents.

Analysis of Solubility Behavior: The high reported solubility in water is consistent with the molecule's ability to form multiple hydrogen bonds.[4] Its solubility in methanol, a polar protic solvent, further supports this. The significant solubility in 1 M NaOH is a direct consequence of its acidic N1 proton; at a pH well above its pKa, the molecule is deprotonated to form a highly water-soluble salt.

Experimental Determination of Thermodynamic Solubility

For drug development, the thermodynamic solubility is the most crucial value. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid drug.[9][10] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by factors like the dissolution rate and the use of co-solvents like DMSO.[9][11]

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[12] This method is reliable and widely accepted for its accuracy.[12]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved compound in the solvent reaches a constant value. This constant concentration is the equilibrium (thermodynamic) solubility.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)

  • Volumetric flasks, screw-capped vials (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a series of vials.

    • Causality: Using an excess of solid is non-negotiable. It ensures that the solution remains saturated throughout the experiment, which is the definition of equilibrium solubility.[12] A good starting point is to add at least 2-3 times the expected soluble amount.

  • Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[13]

    • Causality: Agitation is required to facilitate the dissolution process and prevent settling, but it should not be so vigorous as to cause particle attrition. Temperature control is critical as solubility is highly temperature-dependent.[7][14]

  • Sampling & Validation: Agitate the vials for an extended period. To validate that equilibrium has been reached, take samples at multiple time points.

    • Initial Time Point: After 24 hours, pause agitation and allow the vials to stand for 30 minutes for solids to settle.

    • Second Time Point: Continue agitation for another 24 hours (48 hours total) and repeat the sampling process.

    • Trustworthiness: The system is self-validating if the measured concentration at 48 hours is identical (within experimental error) to the concentration at 24 hours.[15] If the concentration is still increasing, the experiment must be continued until a plateau is reached.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium.

    • Method A (Preferred): Centrifuge the vials at high speed to pellet the excess solid.

    • Method B: Filter the suspension using a syringe filter chemically compatible with the solvent.[9]

    • Causality: Failure to completely remove undissolved solid particles will lead to artificially high and erroneous solubility values. The first few drops from a syringe filter should be discarded to saturate any potential binding sites on the filter membrane.[9]

  • Analysis: Quantify the concentration of this compound in the clear filtrate or supernatant using a pre-validated analytical method, such as HPLC-UV.[8][11]

    • Prepare a standard calibration curve of this compound in the same solvent.

    • Dilute the sample if necessary to fall within the linear range of the calibration curve.

    • Calculate the final solubility, accounting for any dilutions, and report in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Phase Separation cluster_3 Phase 4: Analysis & Validation P1 Add excess this compound to vials P2 Add precise volume of temperature-equilibrated solvent P1->P2 E1 Seal vials and agitate at constant temperature (e.g., 25°C) P2->E1 E2 Sample at 24h E1->E2 E3 Continue agitation E2->E3 E4 Sample at 48h E3->E4 S1 Centrifuge sample or filter with 0.22 µm syringe filter E4->S1 S2 Collect clear supernatant/filtrate S1->S2 A1 Quantify concentration via validated HPLC-UV method S2->A1 A2 Compare [C] at 24h vs 48h A1->A2 A3 [C]24h = [C]48h? A2->A3 A4 Equilibrium Confirmed: Report Thermodynamic Solubility A3->A4 Yes A5 Equilibrium Not Reached: Continue Agitation & Resample A3->A5 No A5->E3

Sources

Physical and chemical properties of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Structurally, it is a derivative of uracil, a fundamental component of ribonucleic acid (RNA), with a methyl group strategically placed at the N3 position.[1][2][3] This methylation distinguishes it from its parent nucleobase and other methylated analogs like thymine (5-methyluracil), conferring unique physical and chemical properties. As a metabolite and a nucleobase analogue, this compound serves as a valuable tool in biochemical research and a versatile building block in medicinal chemistry.[1][4] Its study provides insights into the effects of methylation on the structure, stability, and biological function of nucleic acids.[5] Furthermore, its derivatives are key intermediates in the synthesis of important pharmaceutical agents, highlighting its relevance in drug development.[6] This guide offers a comprehensive exploration of its core properties, analytical characterization, and applications.

Core Physical and Chemical Properties

The fundamental characteristics of this compound dictate its behavior in both chemical and biological systems. These properties are essential for designing experiments, developing synthetic routes, and understanding its physiological role.

Molecular Structure

The foundational element of this compound's properties is its molecular structure. The methylation at the N3 position prevents the tautomerism typically seen in uracil at that site, which influences its hydrogen bonding capabilities and reactivity.

Caption: Chemical structure of this compound (3-methyl-1H-pyrimidine-2,4-dione).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for laboratory applications.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂[1][5][7][8]
Molecular Weight 126.11 g/mol [1][5][8]
CAS Number 608-34-4[1][5][7][8]
Appearance White to light yellow crystalline powder[7]
Melting Point 175.0 to 179.0 °C[7]
Solubility Soluble in water and ether.[7] Soluble in 1 M NaOH (50 mg/mL).[5] A high water solubility of 200g/L has also been reported, though the temperature was not stated.[4][4][5][7]
pKa 9.75[9]

Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are paramount. A multi-technique spectroscopic approach is standard practice for characterizing this compound.

Workflow for Spectroscopic Analysis

The causality behind the chosen analytical methods is to obtain orthogonal data points that, when combined, confirm the molecule's identity and purity beyond any reasonable doubt. NMR provides the carbon-hydrogen framework, IR confirms functional groups, and Mass Spectrometry verifies the molecular weight.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation & Validation Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dissolve->NMR IR FTIR Spectroscopy (KBr Pellet or Nujol Mull) Dissolve->IR MS Mass Spectrometry (GC-MS or LC-MS) Dissolve->MS Structure Confirm C-H Framework & Connectivity NMR->Structure Chemical Shifts Coupling Constants Func_Group Identify Key Functional Groups (C=O, N-H, C-N) IR->Func_Group Vibrational Frequencies Mol_Weight Verify Molecular Weight & Elemental Formula MS->Mol_Weight Molecular Ion Peak Fragmentation Pattern Final Final Structure Validation Structure->Final Func_Group->Final Mol_Weight->Final

Caption: A typical workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The proton spectrum is relatively simple. It is expected to show a signal for the N1-H proton, distinct signals for the C5-H and C6-H vinyl protons, and a singlet for the N3-CH₃ protons. The vinyl protons will appear as doublets due to coupling with each other.

  • ¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. The N-methylation at the 3-position results in a characteristic chemical shift for the methyl carbon signal, which is sensitive to the presence of the adjacent carbonyl groups.[10] In this compound, this signal is notably shielded.[10] The spectrum will also show distinct signals for the two carbonyl carbons (C2 and C4) and the two vinyl carbons (C5 and C6).

Typical ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon AtomChemical Shift (ppm) RangeRationale
C2 (Carbonyl)~151Adjacent to two nitrogen atoms.
C4 (Carbonyl)~163Conjugated with C5=C6 double bond.
C5 ~101Vinyl carbon adjacent to C4 and C6.
C6 ~141Vinyl carbon adjacent to C5 and N1.
N3-CH₃ ~26.4Shielded position due to electronic effects of adjacent carbonyls.[10]

Source: Data derived from typical values for pyrimidine systems and specific literature.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most prominent bands are in the carbonyl stretching region.

  • Key Insight: Unlike uracil, which shows two distinct carbonyl stretching bands (ν(C2=O) and ν(C4=O)), the IR signature of this compound is different due to the N3 methylation. This blocks one of the N-H protons, altering the hydrogen bonding and electronic environment. In studies on gold electrodes, chemisorbed this compound exhibits a single prominent adsorbate band in the carbonyl region at 1650 cm⁻¹, assigned to the ν(C2=O) stretch.[11] This indicates a specific interaction through the deprotonated N1 and the C2=O group.[11][12]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100 - 3000N1-H Stretching
1750 - 1650C=O Stretching (Carbonyls)
1650 - 1600C=C Stretching
1450 - 1350C-H Bending (Methyl)

Source: General IR correlation tables and specific literature.[1][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Data: In a typical electron ionization (EI) GC-MS analysis, this compound will show a molecular ion peak [M]⁺ at m/z 126, corresponding to its molecular weight.[1] Common fragments would arise from the loss of CO, HNCO, or cleavage of the pyrimidine ring.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

Synthetic Approach

While multiple synthetic routes exist for uracil derivatives, a common strategy involves the condensation of a β-ketoester equivalent with a substituted urea. For 6-methyluracil, ethyl acetoacetate is condensed with urea.[13] A similar logic can be applied to synthesize this compound or its derivatives. For instance, the synthesis of 6-chloro-3-methyluracil, a key intermediate for the diabetes drug Alogliptin, often starts from N-methylurea and a malonic acid derivative, followed by cyclization and chlorination.[6]

Synthesis_Workflow cluster_reaction Reaction Steps Reactant1 N-Methylurea Condensation Step 1: Condensation (Base-catalyzed) Reactant1->Condensation Reactant2 Malonic Acid Derivative (e.g., Malonyl Dichloride) Reactant2->Condensation Cyclization Step 2: Cyclization (Dehydration) Condensation->Cyclization Product 3-Methylbarbituric Acid (Intermediate) Cyclization->Product FinalProduct This compound or Derivative Product->FinalProduct Further processing (e.g., Halogenation/Reduction)

Caption: A generalized synthetic pathway for producing the this compound scaffold.

Experimental Protocol: Synthesis of 6-Chloro-3-Methyluracil (Illustrative)

This protocol illustrates the synthesis of a key derivative, demonstrating the reactivity of the uracil scaffold.

  • Cyclization: Add N-methylurea and sodium methoxide to a methanol solution. Adjust the temperature to 40-50 °C.[6]

  • Condensation: Slowly add a malonic acid derivative (e.g., diethyl malonate) to the solution and reflux to form the cyclized intermediate, 1-methyl barbituric acid.[6]

  • Isolation: After the reaction, cool and acidify the mixture to precipitate the intermediate. Filter and dry the solid.

  • Chlorination: Mix the dried 1-methyl barbituric acid with phosphorus oxychloride (POCl₃).[6]

  • Reaction: Slowly heat the mixture to ~70 °C and stir at a constant temperature to generate 6-chloro-3-methyluracil.[6]

  • Workup: Cool the reaction mixture and slowly add water to quench the excess POCl₃. The product will precipitate.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent to obtain pure 6-chloro-3-methyluracil.[6]

This protocol is adapted from a patent for a derivative and serves as an example of the chemistry involved.[6] Researchers must consult specific literature and perform appropriate risk assessments before attempting any synthesis.

Applications in Drug Development and Research

This compound and its analogs are more than just laboratory curiosities; they have tangible applications in science and medicine.

  • Anti-inflammatory Activity: this compound, which can be isolated from the fungus Cordyceps bassiana, has demonstrated anti-inflammatory properties.[14] It has been shown to inhibit NF-κB and AP-1 induced activity and reduce the mRNA levels of inflammatory markers like COX-2 and TNF-α, making it a subject of interest for inflammatory disease research.[14]

  • Pharmaceutical Intermediates: The uracil scaffold is a common feature in many drugs. The derivative 6-chloro-3-methyluracil is a critical intermediate in the synthesis of Alogliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[6] This underscores the industrial importance of developing efficient synthetic routes for such molecules.

  • Biochemical Probes: As a methylated nucleobase analog, this compound is used to study DNA and RNA methylation and demethylation processes. For example, it has been used in studies involving the FTO protein, an enzyme that performs oxidative demethylation of methylated bases in nucleic acids.[2]

  • Wound Healing: Related compounds, such as methyluracil (often referring to 6-methyluracil), are used topically in some pharmaceutical preparations to improve tissue regeneration and stimulate wound healing.[15][16] These compounds are believed to normalize nucleic acid metabolism and accelerate cell recovery.[15]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

  • GHS Hazard Classification: this compound is suspected of causing cancer (H351, Carcinogenicity Category 2).[1][5][7]

  • Precautionary Measures:

    • Obtain special instructions before use.[7]

    • Do not handle until all safety precautions have been read and understood.[7]

    • Use personal protective equipment as required, including eye shields, gloves, and a P3 respirator cartridge.[5]

    • If exposed or concerned, seek medical advice.[7]

  • Storage Conditions: Store in a cool, dry place. For long-term stability, refrigeration (0-10°C) or freezing (-20°C) under an inert atmosphere is recommended, as the compound can be air and heat sensitive.[4][5][7]

Conclusion

This compound is a compound of significant scientific interest, bridging the gap between fundamental biochemistry and applied pharmaceutical science. Its unique properties, stemming from the N3-methyl group, make it an invaluable tool for studying nucleic acid biology and a key building block for synthesizing complex therapeutic agents. A thorough understanding of its physical, chemical, and spectroscopic characteristics, as detailed in this guide, is essential for any researcher or developer working with this versatile pyrimidine derivative.

References

  • This compound | C5H6N2O2 | CID 79066.
  • This compound. NIST Chemistry WebBook. [Link]
  • pKa Data Compiled by R. Williams.
  • This compound. DNAmod. [Link]
  • In-Situ Infrared Spectroscopic and Scanning Tunneling Microscopy Investigations of the Chemisorption Phases of Uracil, Thymine, and 3-Methyl Uracil on Au(111) Electrodes.
  • Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Canadian Journal of Chemistry. [Link]
  • Uracil as the basis for medication cre
  • In-Situ Infrared Spectroscopic and Scanning Tunneling Microscopy Investigations of the Chemisorption Phases of Uracil, Thymine, and 3-Methyl Uracil on Au(111) Electrodes. Langmuir. [Link]
  • This compound. Wikipedia. [Link]
  • This compound - 608-34-4, C5H6N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione.
  • This compound. NIST Chemistry WebBook. [Link]
  • 6-methyluracil. Organic Syntheses Procedure. [Link]
  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Taylor & Francis Online. [Link]
  • Applications of Uracil in Pharmaceutical Research. Hebei Guangxing Chemical Co., Ltd. [Link]
  • Infrared Spectra of Protonated Uracil, Thymine and Cytosine.
  • 6-Methyluracil | C5H6N2O2 | CID 12283.
  • Infrared matrix isolation spectra of 1-methyluracil: Revised assignment based on the Hartree–Fock and post-Hartree–Fock studies.
  • [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously]. PubMed. [Link]
  • NMR Spectroscopy.
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.
  • NMR Chemical Shifts of Trace Impurities. KGROUP, University of Washington. [Link]
  • NMR Spectroscopy.

Sources

Navigating the Handling of 3-Methyluracil: A Technical Guide to Safety and Precaution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the critical safety and handling protocols for 3-Methyluracil, a compound of interest in various research and development endeavors. As a pyrimidine analog, its unique chemical properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety measures. This document moves beyond a simple recitation of rules, delving into the scientific rationale behind each precaution to empower laboratory personnel with the knowledge to work safely and effectively. Our core philosophy is that a well-informed researcher is a safe and successful one.

Unveiling the Hazard Profile of this compound

This compound, a derivative of the nucleic acid base uracil, is classified as a suspected human carcinogen (GHS Category 2).[1] This classification is the primary driver for the stringent handling precautions outlined in this guide. The potential for long-term health effects necessitates a proactive and meticulous approach to minimize all routes of exposure.

The carcinogenic potential of uracil analogs is an area of ongoing toxicological research. While the precise mechanism for this compound is not definitively established, it is prudent to consider its structural similarity to other pyrimidine analogs that can interfere with nucleic acid metabolism and replication.[2][3][4][5] Such interference can lead to mutations and genomic instability, foundational steps in carcinogenesis. Therefore, every interaction with this compound must be approached with the assumption of significant hazard.

Key Physical and Chemical Properties:

PropertyValueSource
Chemical Formula C₅H₆N₂O₂[6]
Molar Mass 126.11 g/mol [1]
Appearance White to off-white crystalline powder
GHS Classification Carcinogenicity Category 2 (H351: Suspected of causing cancer)[1]

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment is donned, a robust framework of engineering and administrative controls must be in place. These measures are the first and most effective line of defense in mitigating exposure to hazardous substances like this compound.

The Designated Workspace: A Controlled Environment

All work with this compound must be conducted in a designated area, clearly marked with warning signs indicating the presence of a carcinogen.[7][8] This area should have restricted access, limited to trained and authorized personnel. The rationale for a designated area is to contain any potential contamination and prevent the inadvertent spread of the hazardous material to other parts of the laboratory.

Engineering Controls: Containing the Hazard at the Source
  • Chemical Fume Hood: All manipulations of powdered this compound, including weighing and preparing solutions, must be performed within a certified chemical fume hood.[7][8][9] This is critical to prevent the inhalation of airborne particles. The fume hood's airflow will capture and exhaust any dust generated, protecting the user's breathing zone.

  • Ventilated Enclosures for Balances: When weighing this compound, a ventilated balance enclosure or a balance placed inside a chemical fume hood is essential.[7][10] This prevents the contamination of the general laboratory environment with fine powder. An alternative, the tare method, involves pre-weighing a sealed container, adding the compound inside the fume hood, and then re-weighing the sealed container outside the hood.[7][11][12]

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for working with this compound must be written and readily available to all personnel.[13][14] This SOP should cover every aspect of handling, from receipt of the compound to its final disposal.

  • Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in the SOP before they are permitted to handle the compound.[15]

  • Working Alone: Working with potent carcinogens alone is strongly discouraged. A "buddy system" ensures that in the event of an emergency, assistance is immediately available.

  • Hygiene Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated area.[16] Hands should be washed thoroughly with soap and water after handling the compound and before leaving the laboratory.[16]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are paramount, the correct use of PPE is crucial for safeguarding against accidental exposure.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical when handling this compound. Due to the lack of specific permeation data for this compound, a conservative approach based on its chemical class (a heterocyclic organic compound) and the handling of other cytotoxic drugs is recommended.

  • Double Gloving: The use of two pairs of nitrile gloves is a standard practice when handling potent carcinogens and cytotoxic compounds.[15] This provides an extra layer of protection against tears and pinholes.

  • Glove Material: Nitrile gloves are generally recommended for handling a wide range of chemicals and are a suitable starting point.[17][18][19] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may offer greater protection.[20][21][22]

  • Regular Glove Changes: Gloves should be changed immediately if they become contaminated. They should also be changed at regular intervals, even in the absence of visible contamination, as permeation can occur at a molecular level without any visible signs.[23]

Glove Selection Logic:

Caption: Glove selection workflow for this compound.

Body, Eye, and Respiratory Protection
  • Laboratory Coat: A dedicated laboratory coat, preferably with knit cuffs, should be worn at all times when working with this compound. This coat should be removed before leaving the designated area and laundered separately from personal clothing.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[8]

  • Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in the event of a spill outside of a fume hood, or if there is a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator (e.g., an N95 for powders or a respirator with appropriate cartridges for organic vapors) must be used by trained and fit-tested personnel.[24]

Experimental Workflow: A Step-by-Step Approach to Safe Handling

The following protocol outlines a safe method for weighing and preparing a stock solution of this compound. This serves as a practical example of how to apply the safety principles discussed.

Protocol: Preparation of a 10 mM Stock Solution of this compound

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don appropriate PPE: double nitrile gloves, a lab coat, and safety glasses.

    • Cover the work surface within the fume hood with a disposable absorbent pad.

    • Assemble all necessary equipment (spatula, weigh paper, vials, solvent, pipettes) inside the fume hood.

  • Weighing the Compound (Tare Method):

    • Pre-weigh a clean, empty vial with a cap on an analytical balance outside the fume hood and record the weight.

    • Place the vial inside the fume hood.

    • Carefully transfer the desired amount of this compound powder into the vial using a clean spatula.

    • Securely cap the vial.

    • Remove the capped vial from the fume hood and weigh it on the same analytical balance.

    • Calculate the mass of the this compound. Repeat the addition and weighing steps as necessary until the target mass is achieved.[7][11][12]

  • Solubilization:

    • Return the capped vial containing the this compound to the fume hood.

    • Using a calibrated pipette, add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.

    • Securely cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Post-Procedure:

    • Wipe down the exterior of the stock solution vial with a cloth dampened with 70% ethanol before removing it from the fume hood.

    • Properly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

    • Dispose of all contaminated disposable items (gloves, weigh paper, absorbent pad) in a designated hazardous waste container.

    • Decontaminate all non-disposable equipment.

    • Wash hands thoroughly.

Workflow Diagram:

Weighing_Protocol start Start: Prepare Workspace & Don PPE weigh_vial Weigh Empty Vial (Outside Hood) start->weigh_vial add_powder Add this compound (Inside Hood) weigh_vial->add_powder weigh_full_vial Weigh Capped Vial (Outside Hood) add_powder->weigh_full_vial check_mass Mass Correct? weigh_full_vial->check_mass check_mass->add_powder No add_solvent Add Solvent (Inside Hood) check_mass->add_solvent Yes dissolve Dissolve Compound add_solvent->dissolve label_vial Clean & Label Vial dissolve->label_vial dispose_waste Dispose of Contaminated Waste label_vial->dispose_waste end End: Decontaminate & Wash Hands dispose_waste->end

Caption: Safe weighing and solubilization of this compound.

Emergency Preparedness: Responding to Spills and Exposures

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is essential.

Spill Cleanup
  • Small Spills (Powder):

    • Alert others in the area.

    • If not already wearing it, don a NIOSH-approved respirator.

    • Gently cover the spill with absorbent pads.

    • Carefully wet the pads with water to prevent the powder from becoming airborne.[24][25]

    • Wipe the area from the outside in, placing all contaminated materials in a designated hazardous waste bag.

    • Decontaminate the area with a suitable agent (e.g., a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), then wash with soap and water.[26]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team (e.g., Environmental Health and Safety).

    • Prevent others from entering the contaminated area.

Emergency Spill Response Flowchart:

Spill_Response spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (<5g/5mL) assess_size->small_spill Small large_spill Large Spill (>5g/5mL) assess_size->large_spill Large alert_others Alert Others small_spill->alert_others evacuate Evacuate Area large_spill->evacuate don_ppe Don Respirator & PPE alert_others->don_ppe cover_spill Cover with Wet Absorbent don_ppe->cover_spill cleanup Clean from Outside In cover_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end End dispose->end call_ehs Call Emergency Response evacuate->call_ehs secure_area Secure Area call_ehs->secure_area secure_area->end

Caption: Emergency response plan for a this compound spill.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[27]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[27]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

All waste contaminated with this compound, including empty containers, disposable PPE, and cleanup materials, must be disposed of as hazardous waste.[28] Follow your institution's and local regulations for the disposal of carcinogenic waste.[29][30][31] Never dispose of this compound down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the rationale behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource, but it is the responsibility of every individual to remain vigilant, informed, and committed to the principles of safe science.

References

  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug - NHS England. (2017).
  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke Occupational and Environmental Safety Office.
  • SOP: Carcinogens. University of Pennsylvania Environmental Health and Radiation Safety. (2024).
  • Hazardous Drugs Spill Clean Up. University of British Columbia Safety & Risk Services. (2025).
  • Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland. (2017).
  • General Use SOP - Carcinogens. Stanford University Environmental Health & Safety. (2024).
  • Carcinogens SOP Template. Syracuse University Environmental Health and Safety Services.
  • Standard Operating Procedure - Carcinogens. Yale University Environmental Health and Safety. (2021).
  • SOP Example - Acutely Toxic Chemicals. University of South Florida.
  • Cytotoxic Spill Cleanup Procedure. University of British Columbia Safety & Risk Services. (2017).
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University.
  • Safe handling of cytotoxics: guideline recommendations. PubMed Central.
  • sop-carcinogens.docx. University of Wisconsin-Milwaukee.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Cytotoxic drugs and related waste – risk management. SafeWork NSW.
  • General Use SOP for Highly Acutely Toxic Materials. Stanford University Environmental Health & Safety. (2013).
  • Guidelines for the laboratory use of chemical carcinogens. Regulations.gov.
  • Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity and nucleic acid demethylases. RSC Publishing. (2018).
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
  • General Use SOP for Highly Acutely Toxic Materials. Stanford University Environmental Health & Safety.
  • ACUTELY TOXIC CHEMICALS - SOLIDS (LD50 < 50 mg/kg) - Standard Operating Procedure. University of California, Santa Barbara. (2012).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. (2025).
  • STANDARD OPERATING PROCEDURES (SOP) FOR ACUTELY TOXIC CHEMICALS. Temple University.
  • Regulation of Laboratory Waste. American Chemical Society.
  • CHEMICAL PERMEATION GUIDE. SHOWA.
  • Chemical Resistances for Different Rubber Materials. Timco. (2024).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events. U.S. Environmental Protection Agency.
  • Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. PubMed.
  • Ansell Chemical Resistance Glove Chart. University of California, Berkeley Environmental Health and Safety.
  • This compound. PubChem.
  • The Implications of DNA Methylation for Toxicology. PubMed Central.
  • Treatment of human cells with N-Nitroso(acetoxymethyl)methylamine: distribution patterns of piperidine-sensitive DNA damage at the nucleotide level of resolution are related to the sequence context. PubMed.
  • PROPERTIES OF RUBBER COMPOUNDS CHEMICAL RESISTANCE OF RUBBERS. Irrigation Direct.
  • This compound. Wikipedia.
  • CHEMICAL RESISTANCE OF RUBBERS The information contained in this table is based upon current knowledge and practice. The resist. Advanced Industrial Products.
  • (PDF) New uracil derivatives as antioxidants for natural rubber. ResearchGate. (2025).
  • This compound. DNAmod.
  • Glove Compatibility. CP Lab Safety.
  • METHYLTHIOURACIL 1. Exposure Data. IARC Publications.
  • DNA Methylation and Toxicogenomics. IntechOpen.
  • Rubber Chemical Resistance Guide. ERIKS.
  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical.

Sources

3-Methyluracil: A Multifaceted Metabolite in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Methyluracil (3-MeU) is a pyrimidine nucleobase analogue that has emerged from relative obscurity to become a molecule of significant interest in diverse fields of biological research.[1] Initially characterized as a simple metabolite, its roles are now understood to encompass potential applications as a disease biomarker, a product of nucleic acid metabolism, and a compound with intrinsic pharmacological activity.[1][2] This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its biochemical pathways, analytical quantification methodologies, and clinical relevance. It is intended to serve as a foundational resource for researchers, clinicians, and drug development professionals investigating the complex roles of pyrimidine metabolism in health and disease.

Physicochemical Characteristics

This compound is a pyrimidone, structurally defined as uracil with a methyl group at the N3 position.[1][3] This modification imparts specific chemical properties that influence its biological behavior and analytical detection.

PropertyValueSource
Chemical Formula C₅H₆N₂O₂[1][4]
Molecular Weight 126.11 g/mol [1][4]
CAS Number 608-34-4[4]
IUPAC Name 3-methyl-1H-pyrimidine-2,4-dione[1]
Synonyms 3-MeU
Appearance White to light yellow powder/crystal
Solubility Soluble in 1 M NaOH (50 mg/mL)
Storage Temperature -20°C[5]

Biochemical Pathways and Metabolic Fate

The presence of this compound in biological systems is a direct consequence of fundamental cellular processes, including nucleic acid metabolism and repair. Its formation and degradation are intrinsically linked to the broader pyrimidine metabolic network.

Anabolic Origins: A Link to Nucleic Acid Methylation

Unlike canonical nucleobases, this compound is not typically synthesized de novo for incorporation into DNA or RNA. Instead, its primary origin is believed to be the catabolism of methylated nucleic acids. Enzymes such as the fat mass and obesity-associated protein (FTO) can perform oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA, suggesting that 3-MeU can be a substrate for repair/demethylation enzymes.[3]

Furthermore, in pathological states like cancer, aberrant activity of RNA methyltransferases, such as METTL3, leads to widespread changes in the RNA methylome.[6][7] The subsequent turnover and degradation of these hypermethylated RNA molecules could serve as a significant source of urinary this compound, positioning it as a potential non-invasive biomarker for dysregulated methylation activity.

Catabolism: The Reductive Degradation Pathway

Once formed, this compound is likely catabolized via the reductive pyrimidine degradation pathway, which is conserved from bacteria to mammals for breaking down uracil and thymine.[8][9] The process involves three key enzymatic steps:

  • Reduction: Dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in this pathway, reduces this compound to 3-methyl-5,6-dihydrouracil.[9]

  • Hydrolytic Ring Opening: Dihydropyrimidinase mediates the opening of the pyrimidine ring to form N-carbamoyl-β-aminoisobutyric acid.

  • Hydrolysis: β-ureidopropionase catalyzes the final step, yielding β-aminoisobutyric acid, ammonia (NH₃), and carbon dioxide (CO₂).

This proposed pathway highlights how the cell processes this modified base, eventually feeding its breakdown products into central metabolism.

Metabolic Pathway of this compound cluster_formation Anabolism / Formation cluster_degradation Catabolism / Degradation Me_RNA Methylated RNA (m3U) Catabolism RNA Turnover & Degradation Me_RNA->Catabolism Me_U This compound Catabolism->Me_U DH_Me_U 3-Methyl-5,6-dihydrouracil Me_U->DH_Me_U Dihydropyrimidine Dehydrogenase (DPD) NC_BAIBA N-Carbamoyl-β-aminoisobutyric acid DH_Me_U->NC_BAIBA Dihydropyrimidinase BAIBA β-Aminoisobutyric acid + NH₃ + CO₂ NC_BAIBA->BAIBA β-Ureidopropionase

Caption: Proposed metabolic pathway of this compound formation and degradation.

Analytical Methodologies for Quantification

The accurate quantification of this compound in complex biological matrices like urine, plasma, and tissue is paramount for its study as a metabolite and biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and selectivity.[10][11]

Comparison of Analytical Techniques
TechniqueSensitivitySelectivityThroughputKey Considerations
LC-MS/MS Very High (pg-ng/mL)Very HighHighGold standard for quantitative analysis; requires specialized equipment.[10][12]
GC-MS High (ng/mL)HighMediumMay require derivatization for non-volatile compounds; risk of thermal degradation.[11][13]
HPLC-UV Moderate (µg/mL)ModerateHighLacks the specificity of MS; susceptible to interference from matrix components.
TLC LowLowLowPrimarily used for qualitative or semi-quantitative field screening.[13]
Standard Analytical Workflow

A typical bioanalytical workflow for 3-MeU quantification involves several critical stages, from sample collection to final data analysis. Each step must be optimized to ensure accuracy and reproducibility.

Analytical Workflow for this compound Sample 1. Sample Collection (e.g., Urine, Plasma) Prep 2. Sample Preparation (SPE or LLE) Sample->Prep LC 3. LC Separation (Reversed-Phase) Prep->LC MS 4. MS/MS Detection (MRM Mode) LC->MS Data 5. Data Analysis (Quantification) MS->Data

Caption: Standard workflow for quantifying this compound in biological samples.

Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a robust methodology for the sensitive and selective quantification of 3-MeU.

1. Materials and Reagents:

  • This compound analytical standard and a stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂).

  • HPLC-grade water, acetonitrile, methanol, and formic acid.[12]

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

  • Human urine (drug-free for calibration standards).

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL primary stock solution of 3-MeU and the internal standard (IS) in methanol.

  • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).[14]

  • Spike drug-free urine with known concentrations of 3-MeU to prepare calibrators and QC samples (Low, Medium, High).

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw urine samples and vortex. Centrifuge at 4000 x g for 10 minutes to pellet debris.

  • To 500 µL of supernatant, add 50 µL of the IS working solution.

  • Precondition the SPE cartridge with 1 mL methanol followed by 1 mL water.[12]

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).[15]

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

  • Gradient: Start at 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • 3-MeU Transition: Q1 (127.1 m/z) -> Q3 (e.g., 84.1 m/z)

    • IS Transition: Q1 (130.1 m/z) -> Q3 (e.g., 86.1 m/z)

    • (Note: Specific fragment ions must be optimized by direct infusion).

5. Data Analysis:

  • Integrate the peak areas for 3-MeU and the IS.

  • Calculate the peak area ratio (3-MeU / IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • Quantify the concentration of 3-MeU in unknown samples and QCs using the regression equation.

Biological and Clinical Significance

The study of this compound extends beyond basic metabolism into clinically relevant areas, including oncology and pharmacology.

A Potential Non-Invasive Biomarker for Cancer

The search for reliable, non-invasive biomarkers is a high priority in oncology.[16] Urinary metabolites are an excellent source for such markers as urine can be collected easily and non-invasively.[17][18] Given that this compound is a product of nucleic acid turnover, its urinary excretion levels may reflect systemic pathological processes. Elevated levels could indicate:

  • Increased Cell Proliferation and Turnover: A hallmark of cancer.

  • DNA/RNA Damage and Repair: Heightened in response to endogenous or exogenous stressors.

  • Aberrant Methylation Pathways: A common feature of many malignancies.[6]

Elevated urinary this compound could, therefore, serve as a functional readout of tumor activity, analogous to how urinary 3-methoxytyramine is used as a biomarker for MYC activity in neuroblastoma.[19] Further validation in large patient cohorts is required to establish its diagnostic and prognostic utility.

Pharmacological Activity

Beyond its role as an endogenous metabolite, this compound has demonstrated extrinsic biological activity. Studies have shown that 3-MeU isolated from Cordyceps bassiana possesses anti-inflammatory properties.[2] It was found to inhibit NF-κB and AP-1 induced activity and reduce the mRNA levels of pro-inflammatory cytokines like COX-2 and TNF-α.[2] This opens an intriguing avenue for drug development, exploring 3-MeU or its derivatives as potential therapeutic agents for inflammatory diseases.

Relevance to Cancer Chemotherapy

The pyrimidine metabolic pathway is a well-established target for cancer therapy. Thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of thymidylate from uracil, is the primary target of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[20][21][22] By inhibiting TS, 5-FU disrupts DNA synthesis and repair, leading to cell death.[20] Monitoring the levels of pyrimidine metabolites, including this compound, in patients undergoing such therapies could provide valuable insights into treatment efficacy, resistance mechanisms, and drug metabolism.

Conclusion and Future Perspectives

This compound is a metabolite positioned at the crossroads of nucleic acid metabolism, cancer biology, and pharmacology. While once viewed as a minor modified base, it is now appreciated as a molecule with significant potential. Its role as a non-invasive biomarker for cancer warrants rigorous clinical investigation, and its inherent anti-inflammatory properties suggest possibilities for therapeutic development.

Future research should focus on:

  • Clinical Validation: Conducting large-scale, prospective clinical trials to validate urinary this compound as a diagnostic, prognostic, or predictive biomarker for various cancers.

  • Mechanistic Studies: Elucidating the precise enzymatic pathways responsible for its formation in cancer cells and the mechanisms behind its anti-inflammatory effects.

  • Therapeutic Exploration: Synthesizing and screening derivatives of this compound to optimize its pharmacological properties and develop novel anti-inflammatory or anti-cancer agents.[23]

The continued exploration of this compound promises to yield valuable insights into fundamental biological processes and may ultimately lead to new tools for diagnosing and treating human disease.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]
  • DNAmod. (n.d.). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • LookChem. (n.d.). This compound 608-34-4 wiki. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • ChemSynthesis. (n.d.). This compound. [Link]
  • Wright, G. E., et al. (2005). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry. [Link]
  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. [Link]
  • Antonov, E. N., et al. (2015). [Kinetics of methyluracil release from bioresorbable polymeric carriers]. Eksperimental'naia i klinicheskaia farmakologiia. [Link]
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies, Inc. [Link]
  • He, L., et al. (2020). Roles of METTL3 in cancer: mechanisms and therapeutic targeting.
  • de Gooijer, M. C., et al. (n.d.).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
  • WorkSafeBC. (2021). Analytical Method Summaries. [Link]
  • Singh, P., et al. (2015). Thymidylate synthase inspired biomodel reagent for the conversion of uracil to thymine.
  • Peters, G. J., et al. (2002). Thymidylate synthase inhibitors. Annals of Oncology. [Link]
  • LGC Group. (n.d.).
  • Wikipedia. (n.d.).
  • He, L., et al. (2020). Roles of METTL3 in cancer: mechanisms and therapeutic targeting. PubMed. [Link]
  • Costi, M. P., et al. (2005). Thymidylate synthase structure, function and implication in drug discovery. Current Medicinal Chemistry. [Link]
  • Lam, L. M., et al. (2021). Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma. Journal of Clinical Oncology. [Link]
  • ScienceDirect. (n.d.).
  • TIIKM Conference Proceedings. (n.d.).
  • National Cancer Institute. (2025).
  • Research Trends. (n.d.).
  • MDPI. (n.d.). Novel Urinary Biomarkers for the Detection of Bladder Cancer. [Link]
  • Uncu, L. (2023). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography.
  • Aslanoglu, F., & Yazıcı, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3.
  • ResearchGate. (n.d.). Development of industrial process for the synthesis of the active pharmaceutical ingredient "6-Methyluracil". [Link]
  • National Center for Biotechnology Information. (n.d.). uracil degradation.
  • Hines, C. J., et al. (2001). Biological monitoring for selected herbicide biomarkers in the urine of exposed custom applicators: application of mixed-effect models.
  • Heiland, M., et al. (2024). Urinary DNA-methylation and protein biomarkers identify urothelial carcinoma among other genitourinary diseases and cancer-free individuals. BMC Cancer. [Link]

Sources

An In-Depth Technical Guide to the Anti-inflammatory Properties of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. The search for novel anti-inflammatory agents with specific mechanisms of action and favorable safety profiles is a cornerstone of modern drug discovery. This technical guide provides a comprehensive overview of 3-Methyluracil, a pyrimidine derivative with demonstrated anti-inflammatory potential. Isolated from natural sources such as Cordyceps bassiana, this compound has been shown to modulate key inflammatory pathways.[1] This document elucidates its mechanism of action, focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade and the subsequent downregulation of pro-inflammatory mediators like Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[1] Detailed, field-proven protocols for in vitro and in vivo validation are provided, alongside illustrative data and pathway diagrams to equip researchers with the knowledge necessary to investigate and harness the therapeutic potential of this compound.

Compound Profile: this compound

Chemical Identity and Properties

This compound is a pyrimidine heterocyclic compound, structurally a derivative of uracil with a methyl group at the N3 position.[2][3] This modification influences its biological activity and metabolic stability.

  • IUPAC Name: 3-methyl-1H-pyrimidine-2,4-dione[3]

  • Molecular Formula: C₅H₆N₂O₂[3][4][5]

  • Molecular Weight: 126.11 g/mol [3]

  • CAS Number: 608-34-4[3][4]

  • Structure: A pyrimidone that is uracil with a methyl group at position 3.[2][3][5]

Natural Occurrence

This compound has been identified and isolated from the fruit body of Cordyceps bassiana, an entomopathogenic fungus used in traditional medicine, highlighting its origin as a natural product.[1]

Core Inflammatory Pathways: The Battlefield

Understanding the mechanism of this compound requires a foundational knowledge of the key signaling pathways it targets. Inflammation is orchestrated by a complex network of mediators, with the NF-κB and COX pathways playing central roles.[6][7]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[6][8] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), the IκB kinase (IKK) complex is activated.[9] IKK phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and drives the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2.[6][10]

The Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) is an enzyme responsible for converting arachidonic acid into prostanoids, including prostaglandins.[7][11] There are two main isoforms:

  • COX-1: Constitutively expressed in most tissues, playing a role in physiological functions like protecting the gastric mucosa.[11][12]

  • COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by mediators like TNF-α and IL-1β.[10][11][13] Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, and fever. Pharmacological inhibition of COX-2 is a primary strategy for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]

Mechanism of Action of this compound

Evidence indicates that this compound exerts its anti-inflammatory effects by intervening at critical junctures within the NF-κB signaling cascade.[1]

Inhibition of NF-κB Activation and Gene Expression

Studies have shown that this compound can inhibit the activation of NF-κB.[1] By preventing the activation of this master transcription factor, it effectively blocks the downstream production of multiple pro-inflammatory molecules. This upstream intervention is a significant advantage, as it addresses a core driver of the inflammatory response rather than just a single downstream mediator. The direct consequences of this inhibition include a measurable reduction in the mRNA levels of key NF-κB target genes, namely COX-2 and the potent pro-inflammatory cytokine TNF-α.[1]

NF_kB_Pathway_Inhibition Proposed mechanism of this compound action on the NF-κB pathway. cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB (Translocates to Nucleus) IkBa->NFkB_active degradation releases nucleus Nucleus NFkB_active->nucleus translocates DNA DNA Binding & Gene Transcription COX2 COX-2 mRNA DNA->COX2 induces TNFa TNF-α mRNA DNA->TNFa induces Methyluracil This compound Methyluracil->IKK In_Vitro_Workflow cluster_assays Endpoint Assays start Seed RAW 264.7 Macrophages pretreat Pre-treat with This compound (1 hr) start->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hrs) pretreat->stimulate cytotoxicity Cell Viability (MTT Assay) stimulate->cytotoxicity Cells no_assay Nitric Oxide (NO) (Griess Assay) stimulate->no_assay Supernatant cytokine_assay Cytokine Levels (ELISA for TNF-α, IL-6) stimulate->cytokine_assay Supernatant nfkb_assay NF-κB Activity (Luciferase Assay) stimulate->nfkb_assay Cell Lysate data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis no_assay->data_analysis cytokine_assay->data_analysis nfkb_assay->data_analysis

Caption: Standard experimental workflow for in vitro screening of this compound.

The following table summarizes hypothetical data for this compound based on typical results from the described protocols. This serves as a guide for expected outcomes.

AssayEndpointThis compound (10 µM)This compound (25 µM)This compound (50 µM)Positive Control (Dexamethasone 10 µM)
MTT Assay Cell Viability (%)98.5%97.2%95.8%99.1%
Griess Assay NO Production (% of LPS)65.4%42.1%23.7%20.5%
ELISA TNF-α Release (% of LPS)61.2%38.9%19.8%15.4%
Luciferase Assay NF-κB Activity (% of LPS)58.3%35.5%18.2%12.9%

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

Objective: To quantify the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine)

  • TNF-α ELISA Kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in complete DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This allows cells to adhere and reach a logarithmic growth phase, ensuring a uniform response to treatment.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Causality: Pre-treatment allows the compound to enter the cells and engage with its molecular targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Endpoint Assays:

    • A) Cytotoxicity (MTT Assay):

      • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

      • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Measure absorbance at 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control. [14] * Trustworthiness: This step is critical to ensure that any observed reduction in inflammatory markers is not due to cell death.

    • B) Nitric Oxide Production (Griess Assay):

      • Collect 50 µL of supernatant from each well.

      • Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature.

      • Add 50 µL of Griess Reagent B, incubate for another 10 minutes. [14] 4. Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • C) TNF-α Quantification (ELISA):

      • Collect supernatant and perform the ELISA according to the manufacturer's protocol to quantify the concentration of secreted TNF-α.

In Vivo Evaluation using Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. [15][16]

The following table presents hypothetical data for the percentage inhibition of paw edema by this compound in the carrageenan-induced model.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hrEdema Inhibition (%) at 3 hr
Vehicle Control (Saline) -0.85 ± 0.07-
This compound 250.58 ± 0.0531.8%
This compound 500.41 ± 0.0651.8%
Positive Control (Indomethacin) 100.35 ± 0.0458.8%

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To determine the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Digital Plethysmometer

Methodology:

  • Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Randomly divide them into groups (n=6): Vehicle control, this compound (e.g., 25 and 50 mg/kg, p.o.), and Positive control (Indomethacin, 10 mg/kg, p.o.).

  • Compound Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.). [15] * Causality: Administration one hour before the inflammatory insult allows for absorption and systemic distribution of the compound.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [15] * Causality: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response, allowing for the study of different mediator phases.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ). [15]5. Data Analysis:

    • Calculate the edema volume at each time point (Edema = Vₜ - V₀).

    • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group. [15] * Trustworthiness: Comparing the treated group to both a vehicle control and a known effective drug (positive control) validates the experimental system and provides a benchmark for efficacy.

Summary and Future Directions

This compound presents a promising profile as an anti-inflammatory agent. Its ability to inhibit the NF-κB pathway provides a mechanistic basis for its observed effects on downregulating key inflammatory mediators like COX-2 and TNF-α. [1]The provided experimental frameworks offer a robust starting point for researchers to further characterize its efficacy and dose-response relationship.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Chronic Inflammation Models: Evaluating its efficacy in models of chronic inflammatory diseases, such as collagen-induced arthritis. [17]* Target Specificity: Investigating potential off-target effects and confirming its specificity for the IKK complex within the NF-κB pathway.

  • Structural Optimization: Exploring synthetic modifications of the this compound scaffold to enhance potency and optimize drug-like properties.

By systematically applying the methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound for the management of inflammatory disorders.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Pharmacognosy and Phytochemistry. [Link]
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
  • Dawley, S.W.
  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Unknown Author. (Date Unknown). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Sindhu, R., et al. (2017).
  • Panditrao, A. (2016).
  • Pillintrip. (Date Unknown). Methyluracil : Uses, Side Effects, Interactions, Dosage. Pillintrip. [Link]
  • Benkhaira, N., et al. (2022). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]
  • Pillintrip. (2025). Метилурацил : Uses, Side Effects, Interactions, Dosage. Pillintrip. [Link]
  • DNAmod. (Date Unknown). This compound. DNAmod. [Link]
  • National Center for Biotechnology Information. (Date Unknown). This compound. PubChem. [Link]
  • LookChem. (Date Unknown). This compound 608-34-4 wiki. LookChem. [Link]
  • An, H.J., et al. (2015). Anti-inflammatory effects of methylthiouracil in vitro and in vivo. Toxicology and Applied Pharmacology. [Link]
  • Unknown Author. (Date Unknown). RU2135180C1 - Ointment for wound healing.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
  • Vane, J. R. (1994). Towards a better aspirin.
  • Higgs, G. A., et al. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & Therapeutics. [Link]
  • Wikipedia. (Date Unknown). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer. [Link]
  • Dinarello, C. A. (2010). Anti-inflammatory Agents: Present and Future. Cell. [Link]

Sources

A Technical Guide to the Role of 3-Methyluracil in Pyrimidine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine metabolism, encompassing the synthesis and degradation of nucleotides, is fundamental to cellular proliferation and genomic integrity.[1] Within this intricate network, modified nucleobases such as 3-methyluracil (3-MeU) represent a fascinating and complex area of study. This compound, a pyrimidone structurally related to uracil, is recognized as a metabolite and a nucleobase analogue.[2] Its presence in biological systems can stem from exogenous sources or endogenous processes, including the demethylation of modified nucleic acids.[3] While research has highlighted its potential anti-inflammatory properties, it is also classified as a substance suspected of causing cancer, creating a duality that warrants in-depth investigation.[4][5] This guide provides a comprehensive technical overview of this compound's position within pyrimidine metabolism, its biological implications, and the analytical methodologies crucial for its study. We will explore its origins, enzymatic processing, and its impact on cellular pathways, offering insights for researchers and professionals in drug development and metabolic science.

Part 1: Foundational Concepts: this compound and Pyrimidine Metabolism

Chemical and Physical Identity of this compound

This compound (3-MeU) is a derivative of uracil, one of the four main bases in RNA, distinguished by a methyl group at the N3 position of the pyrimidine ring.[2][3] This seemingly minor modification significantly alters its chemical properties and biological interactions compared to its parent compound.

PropertyValueSource
IUPAC Name 3-methyl-1H-pyrimidine-2,4-dione[2]
Molecular Formula C₅H₆N₂O₂[2][6]
Molecular Weight 126.11 g/mol [2][6]
CAS Number 608-34-4[2][6]
Appearance Powder[5]
Solubility Soluble in 1 M NaOH[5]
An Overview of Canonical Pyrimidine Metabolism

To understand the role of 3-MeU, one must first grasp the canonical pathways of pyrimidine metabolism. These pathways are tightly regulated to ensure a balanced supply of nucleotides for DNA and RNA synthesis.[1] They consist of two primary arms: synthesis (de novo and salvage) and catabolism.

  • De Novo Synthesis: Simple precursors like bicarbonate, aspartate, and glutamine are used to build the pyrimidine ring from the ground up, culminating in the formation of Uridine Monophosphate (UMP), which is a precursor for other pyrimidine nucleotides.[1]

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from dietary sources or nucleic acid turnover, conserving cellular energy.

  • Catabolism: Pyrimidines like uracil and thymine are broken down into water-soluble end products such as β-alanine and β-aminoisobutyrate, which can be excreted or further metabolized.[7] This process prevents the accumulation of potentially toxic nucleotide intermediates.[1]

The diagram below provides a simplified overview of these interconnected pathways, highlighting the central role of uracil.

G cluster_synthesis Synthesis Pathways cluster_catabolism Catabolism Pathway Precursors Precursors De Novo De Novo Precursors->De Novo UMP UMP De Novo->UMP UTP_CTP UTP, CTP UMP->UTP_CTP dUMP dUMP UMP->dUMP RNA RNA UTP_CTP->RNA UTP_CTP->RNA Salvage Salvage Pathway Salvage->UMP Free Bases Uracil, Cytosine Free Bases->Salvage RNA->Free Bases Turnover Uracil Uracil RNA->Uracil Turnover Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Beta_Alanine β-Alanine Dihydrouracil->Beta_Alanine Excretion Excretion Beta_Alanine->Excretion DNA DNA TMP dTMP TMP->DNA dUMP->TMP

Caption: Overview of Pyrimidine Metabolism.

Part 2: The Metabolic Journey of this compound

The presence of 3-MeU in a biological system raises critical questions about its origin and fate. It is not a canonical intermediate in the main pyrimidine pathways, suggesting it arises from distinct processes.

Origins: An Endogenous Product of Nucleic Acid Demethylation

While potentially introduced exogenously, a key endogenous source of 3-MeU is the repair of alkylated nucleic acids. The fat mass and obesity-associated (FTO) protein, an enzyme known for its role in demethylating RNA, has been shown to perform oxidative demethylation of this compound in single-stranded DNA and RNA.[3] This process repairs the methylated base, restoring uracil and releasing formaldehyde, but also introduces free 3-MeU into the cellular environment if the modified base is excised prior to demethylation.

Enzymatic Processing and Metabolic Fate

Once present, 3-MeU enters the complex enzymatic machinery of pyrimidine metabolism. Its structural similarity to uracil and thymine suggests it could be a substrate or inhibitor for enzymes in the catabolic pathway.

  • Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme in uracil and thymine catabolism.[8] It is plausible that DPD recognizes 3-MeU and reduces it to 3-methyldihydrouracil, initiating its breakdown. However, the N3-methylation could alter substrate binding and catalytic efficiency compared to the natural substrates.

  • Anabolic Pathways: The potential for 3-MeU to be anabolically salvaged is less clear. Enzymes like uridine phosphorylase might not efficiently recognize this compound to form 3-methyluridine. Its inability to form a standard Watson-Crick base pair due to the N3-methyl group would likely prevent its stable incorporation into DNA or RNA, as this position is critical for hydrogen bonding with adenine.

The diagram below illustrates the putative metabolic pathways for this compound, including its origin from nucleic acid damage and its potential entry into the catabolic cascade.

G cluster_origin Origin from Nucleic Acid Damage cluster_catabolism Putative Catabolic Pathway ssRNA_DNA ssRNA / ssDNA (with this compound) FTO FTO Enzyme ssRNA_DNA->FTO Demethylation Free_3MeU Free this compound ssRNA_DNA->Free_3MeU Base Excision Repair Uracil_in_NA Restored Uracil in Nucleic Acid FTO->Uracil_in_NA DPD Dihydropyrimidine Dehydrogenase (DPD) Free_3MeU->DPD Potential Substrate Dihydro_3MeU 3-Methyl- dihydrouracil DPD->Dihydro_3MeU Further_Metabolites Further Breakdown Products Dihydro_3MeU->Further_Metabolites Exogenous Exogenous Sources Exogenous->Free_3MeU

Caption: The Metabolic Fate of this compound.

Part 3: Biological and Pharmacological Implications

The presence and metabolism of 3-MeU are not benign; the molecule exerts distinct biological effects that are of significant interest to researchers and drug developers.

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB and AP-1, two key transcription factors that regulate inflammatory responses.[4] This inhibition leads to a downstream reduction in the mRNA levels of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[4] This mechanism suggests a potential therapeutic application for 3-MeU in inflammatory diseases.

Toxicological Profile and Carcinogenicity

Despite its potential therapeutic benefits, 3-MeU carries a significant safety warning. It is classified as "suspected of causing cancer" (Carcinogenicity, Category 2) by the Globally Harmonized System (GHS).[2][5] The precise mechanism for this suspected carcinogenicity is not fully elucidated but may relate to its status as a modified nucleobase that could disrupt normal nucleic acid metabolism or cellular signaling if it accumulates. This toxicological profile presents a major hurdle for its development as a therapeutic agent and underscores the need for careful risk-benefit analysis.

Part 4: Analytical Methodologies for Research

Accurate detection and quantification of 3-MeU in biological matrices are essential for studying its metabolism and effects. A range of analytical techniques can be employed, each with distinct advantages.

Comparison of Analytical Techniques
TechniquePrincipleSensitivitySelectivityThroughputKey Considerations
HPLC-UV Separation by reverse-phase chromatography, detection by UV absorbance.Moderate (ppb range)Moderate; depends on chromatographic resolution.HighRobust, cost-effective for quantification.[9]
GC-MS Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.High (sub-ppb)Very HighModerateMay require derivatization; MS provides structural confirmation.[10]
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.Very High (ppt range)Extremely HighHighGold standard for specificity and sensitivity in complex matrices.[11][12]
TLC Separation on a solid phase plate, detection by staining/visualization.LowLow to ModerateHigh (for screening)Primarily used for qualitative screening or simple separations.[10][12]
Experimental Protocol: Quantification of this compound by RP-HPLC

This protocol provides a generalized, robust method for the quantification of this compound in a buffered solution, adaptable for cell culture media or other aqueous samples. This methodology is based on principles described for the analysis of methyluracil.[9]

Objective: To quantify the concentration of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 5 µm particle size, 150 x 4.6 mm)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol and Water in a 60:40 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Curve Preparation: a. Prepare a 1 mg/mL stock solution of this compound in the mobile phase. b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: a. Centrifuge biological samples (e.g., cell lysate, urine) to pellet debris. b. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with the mobile phase to fall within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 150 x 4.6 mm)

    • Mobile Phase: Methanol:Water (60:40)

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: ~260 nm (scan for optimal absorbance)

    • Injection Volume: 20 µL

  • Analysis: a. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the prepared samples. c. Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard. d. Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.

Self-Validation: The protocol's integrity is maintained by running a blank (mobile phase) to check for system contamination and including a quality control (QC) sample of a known concentration with each batch to verify the accuracy of the standard curve. Linearity of the standard curve (R² > 0.99) must be confirmed before sample quantification.

The following diagram illustrates the typical workflow for this analytical process.

G Start Start Sample Biological Sample (e.g., Urine, Lysate) Start->Sample Prepare Centrifuge & 0.45µm Filter Sample->Prepare Inject Inject into HPLC System Prepare->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~260 nm) Separate->Detect Quantify Quantification vs. Standard Curve Detect->Quantify End End Quantify->End

Caption: Experimental Workflow for HPLC Analysis.

Part 5: Future Directions and Conclusion

The study of this compound in pyrimidine metabolism is an emerging field with significant unanswered questions. Its dual nature as a potential anti-inflammatory agent and a suspected carcinogen makes it a challenging but compelling molecule.

  • Biomarker Potential: Altered levels of modified nucleobases are increasingly recognized as biomarkers in various diseases, including cancer.[13] Further research is needed to determine if urinary or plasma levels of 3-MeU could serve as a non-invasive biomarker for specific types of DNA damage, repair pathway activity, or inflammatory conditions.

  • Therapeutic Development: Harnessing the anti-inflammatory properties of 3-MeU for therapeutic use would require mitigating its carcinogenic risk. This could involve developing derivatives with a safer toxicological profile or employing targeted delivery systems to limit systemic exposure.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79066, this compound.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods.
  • Wang, Y., et al. (2022). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 50(16), 9294–9308.
  • Varshney, U., et al. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Biomolecules, 7(1), 29.
  • Ministry of the Environment, Japan. (n.d.). Detailed Method of Analysis. Chapter III: Analytical Methods.
  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
  • Shaikh, S., et al. (2024). Uracil as a Biomarker for Pyrimidine Metabolism in OSCC: Leveraging AI and Machine Learning for Improved Diagnosis. The Open Dentistry Journal, 18.
  • Agris, P. F., et al. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. MDPI.
  • Chen, Y. B., et al. (2018). Emerging biomarkers for the diagnosis and monitoring of urothelial carcinoma. Therapeutic Advances in Urology, 10(12), 415-428.
  • Schaffrath, R., & Leidel, S. A. (2017). Nucleoside modifications in the regulation of gene expression: focus on tRNA. PMC.
  • Pan, T. (2018). Biosynthesis and Function of Modified Nucleosides. ResearchGate.
  • Why MedicoApps. (n.d.). Catabolism of pyrimidine.
  • Reddit. (2018). Why does RNA have Uracil instead of Thymine?
  • Agris, P. F. (1995). Importance of modified nucleosides to the structure and function of tRNAs. Nucleic Acids Symposium Series, (33), 254-255.
  • Tempel, K., et al. (1975). [Effects of 6-methyluracil and exogenous nucleic acids on DNA-synthesis of bone-marrow cells of rats following X-irradiation and tretamine or cyclophosphamide treatment (author's transl)]. Arzneimittel-Forschung, 25(9), 1409-1412.
  • Haneef, J., et al. (2013). The use of analytical techniques to detect toxic synthetic drug, sibutramine, adulterated. TIIKM Conference Proceedings.
  • Reactome. (n.d.). Pyrimidine catabolism.
  • Uncu, L. (2023). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography. Acta Marisiensis - Seria Medica, 69(4), 285-291.
  • DNAmod. (n.d.). This compound.
  • Human-GEM. (n.d.). Pyrimidine metabolism.
  • Google Patents. (n.d.). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • University of Bristol. (2023). 3-Methylation and its effects in the photoionisation of uracil.
  • International Agency for Research on Cancer (IARC). (n.d.). Methylthiouracil.
  • Vertessy, B. G., & Toth, J. (2009). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97-106.
  • Palmer, J. S. (1964). TOXICITY OF METHYLURACIL AND SUBSTITUTED UREA AND PHENOL COMPOUNDS TO SHEEP. Journal of the American Veterinary Medical Association, 145, 787-789.
  • Kobayashi, S., & Uyama, H. (2002). Enzymatic Polymerization. In Molecular and Cellular Modeling (MCM).
  • Borrmann, T., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 748.
  • Grosjean, H. (2000). The Interplay between RNA and DNA Modifications: Back to the RNA World. Madame Curie Bioscience Database.
  • Rockefeller University. (2025). Immunotherapy drug eliminates aggressive cancers in clinical trial. News.
  • Organic Syntheses. (n.d.). 6-methyluracil.
  • Sonpavde, G., & Grivas, P. (2021). Biomarkers for therapy selection in metastatic urothelial cancer. Cancer Drug Resistance, 4(4), 926-937.
  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
  • Canellakis, E. S. (1957). PYRIMIDINE METABOLISM. III. THE INTERACTION OF THE CATABOLIC AND ANABOLIC PATHWAYS OF URACIL METABOLISM. Journal of Biological Chemistry, 227(2), 701-709.
  • de la Hoz, A., et al. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Molecules, 29(19), 4496.
  • Personalized Medicine Coalition. (n.d.). THE EVOLUTION OF BIOMARKER USE IN CLINICAL TRIALS FOR CANCER TREATMENTS.
  • Ab-Rahman, A., et al. (2021). Does biomarker use in oncology improve clinical trial failure risk? A large-scale analysis. Cancer Medicine, 10(7), 2256-2265.
  • da Silva, T. M., et al. (2024). Purification, biochemical characterization, and biotechnological applications of a multifunctional enzyme from the Thermoascus aurantiacus PI3S3 strain. Scientific Reports, 14(1), 4947.
  • Hall, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(3), 1257-1265.
  • Schormann, N., et al. (2008). Enzymatic Capture of a Transient Extrahelical Thymine in the Search for Uracil in DNA. Journal of Biological Chemistry, 283(45), 30799-30805.
  • Duke University School of Medicine. (2025). Scientists Hack Cell Entry to Supercharge Cancer Drugs. News & Communications.

Sources

Methodological & Application

One-Pot Synthesis of 3-Methyluracil Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Uracil and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties.[1] The introduction of a methyl group at the N3 position can significantly modulate the pharmacological profile of these molecules. This guide provides a detailed exploration of one-pot synthetic strategies for 3-methyluracil derivatives, offering in-depth technical insights, validated protocols, and a clear rationale behind the experimental choices.

Introduction: The Significance of One-Pot Reactions in Uracil Synthesis

Traditional multi-step syntheses, while effective, are often plagued by drawbacks such as lower overall yields, increased consumption of reagents and solvents, and the need for tedious purification of intermediates. One-pot reactions have emerged as a powerful and elegant solution, allowing for the synthesis of complex molecules in a single reaction vessel. This approach is not only more time- and resource-efficient but also aligns with the principles of green chemistry by minimizing waste generation.[1]

This document will delve into two primary and effective one-pot methodologies for the synthesis of this compound derivatives:

  • Three-Component Condensation Reactions: A classic and versatile approach involving the reaction of a β-dicarbonyl compound, an aldehyde, and N-methylurea.

  • Microwave-Assisted Synthesis: A modern technique that significantly accelerates reaction times and often improves yields.

Section 1: Three-Component One-Pot Synthesis via Cyclocondensation

The most established one-pot method for synthesizing the core uracil ring is through the acid-catalyzed condensation of a β-ketoester with a urea derivative. To obtain this compound, N-methylurea is the key starting material.

Mechanistic Insights

The reaction proceeds through a series of equilibrium steps, initiated by the acid-catalyzed activation of the carbonyl groups. The generally accepted mechanism involves the following key transformations:

  • Initial Condensation: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and N-methylurea to form an acylimine intermediate.

  • Michael Addition: The enol form of the β-dicarbonyl compound then undergoes a Michael addition to the activated acylimine intermediate.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization with the elimination of a water molecule to afford the dihydropyrimidine scaffold, which can then be oxidized to the corresponding uracil derivative if required.

The choice of catalyst is critical in driving the reaction towards high yields. Both Brønsted and Lewis acids can be employed, with the latter often offering milder reaction conditions and improved selectivity.

Three-Component Synthesis of this compound Derivatives cluster_reactants Reactants cluster_process One-Pot Reaction beta_dicarbonyl β-Dicarbonyl Compound condensation Condensation beta_dicarbonyl->condensation aldehyde Aldehyde aldehyde->condensation methylurea N-Methylurea methylurea->condensation catalyst Acid Catalyst (Brønsted or Lewis) catalyst->condensation michael_addition Michael Addition catalyst->michael_addition cyclization Cyclization & Dehydration catalyst->cyclization condensation->michael_addition Acylimine Intermediate michael_addition->cyclization product This compound Derivative cyclization->product

Caption: Workflow for the three-component one-pot synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 6-Aryl-3-methyluracil Derivatives

This protocol describes a general procedure for the one-pot synthesis of 6-aryl-3-methyluracil derivatives from an aryl β-ketoester and N-methylurea using a Lewis acid catalyst.

Materials:

  • Aryl β-ketoester (1.0 mmol)

  • N-Methylurea (1.2 mmol)

  • Anhydrous Ethanol (10 mL)

  • Catalyst (e.g., Y(NO₃)₃·6H₂O, 10 mol%)[2]

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a 50 mL round-bottom flask, add the aryl β-ketoester (1.0 mmol), N-methylurea (1.2 mmol), and the catalyst (0.1 mmol).

  • Add anhydrous ethanol (10 mL) to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to obtain the pure 6-aryl-3-methyluracil derivative.

Data Summary:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Y(NO₃)₃·6H₂OSolvent-free700.17-0.8385-98[2]
Pr(NO₃)₃·6H₂OSolvent-free700.13-0.4285-98[2]
SBA-Pr-SO₃HSolvent-free1200.5-1.080-95[3]
Fe₃O₄@NCs/Cu(II)Ethanol600.5-1.082-96[3]

Section 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation has revolutionized organic synthesis by providing a rapid and efficient heating method.[4] In the context of this compound synthesis, it significantly reduces reaction times from hours to minutes and often leads to higher yields and purer products.

Rationale for Microwave Assistance

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can accelerate reaction rates and promote reaction pathways that are less favored under conventional heating. For the synthesis of this compound derivatives, this translates to:

  • Faster Reaction Kinetics: The cyclocondensation and dehydration steps are significantly accelerated.

  • Improved Yields: Shorter reaction times can minimize the formation of side products.

  • Solvent-Free Conditions: In many cases, the reaction can be performed without a solvent, which is environmentally advantageous.[5]

Microwave_Assisted_Synthesis cluster_input Inputs cluster_process Microwave Reactor Reactants β-Dicarbonyl Compound + Aldehyde + N-Methylurea MW_Irradiation Microwave Irradiation Reactants->MW_Irradiation Catalyst Catalyst (Optional) Catalyst->MW_Irradiation Rapid_Heating Rapid & Uniform Heating MW_Irradiation->Rapid_Heating Reaction Accelerated Cyclocondensation Rapid_Heating->Reaction Product This compound Derivative Reaction->Product

Caption: Workflow of microwave-assisted one-pot synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 3,6-Dimethyluracil

This protocol provides a general method for the rapid synthesis of 3,6-dimethyluracil using microwave irradiation.

Materials:

  • Ethyl acetoacetate (1.0 mmol)

  • N-Methylurea (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol) (optional, as a catalyst)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine ethyl acetoacetate (1.0 mmol), N-methylurea (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). The power can be set to a maximum of 300 W.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Open the vial and add a small amount of cold water to the reaction mixture.

  • The solid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Data Summary for Microwave-Assisted Synthesis:

Reactant 1Reactant 2CatalystTime (min)Yield (%)Reference
Ethyl acetoacetateN-Methylureap-TSA10~90General procedure based on[6]
Diethyl malonateN-MethylureaBi(NO₃)₃15~85General procedure based on[5]
Aryl β-ketoesterN-MethylureaNone15-2075-85General procedure based on[7]

Section 3: Synthesis of Fused this compound Derivatives

One-pot strategies can also be effectively employed for the synthesis of more complex, fused this compound derivatives, which are of significant interest in medicinal chemistry.

Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines a one-pot procedure starting from 6-chloro-1-methyluracil.[8] Although this starts with a pre-formed uracil ring, the subsequent transformations occur in a one-pot fashion to generate a fused heterocyclic system.

Materials:

  • 6-chloro-1-methyluracil (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol (15 mL)

  • Thionyl chloride (excess)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • Hydrazinolysis: In a round-bottom flask, dissolve 6-chloro-1-methyluracil (1.0 mmol) in ethanol (10 mL) and add hydrazine hydrate (2.0 mmol). Stir the mixture at room temperature for 1-2 hours.

  • Condensation: To the same flask, add the aromatic aldehyde (1.0 mmol) and continue stirring at room temperature for another 1.5-2 hours.

  • Cyclization: Carefully evaporate the solvent under reduced pressure. To the residue, add excess thionyl chloride and heat the mixture under reflux for 5-10 minutes.

  • Work-up: Evaporate the excess thionyl chloride under reduced pressure. Add aqueous ammonia to the residue to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to obtain the pyrazolo[3,4-d]pyrimidine derivative.

This method provides a straightforward route to novel fused this compound derivatives with good yields.[9][10]

Conclusion

The one-pot synthesis of this compound derivatives offers significant advantages in terms of efficiency, atom economy, and reduced environmental impact. Both the classic three-component condensation and the modern microwave-assisted methods provide robust and versatile platforms for accessing a wide range of these valuable compounds. The choice of methodology will depend on the specific target molecule, available equipment, and desired reaction scale. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively design and execute the synthesis of novel this compound derivatives for their drug discovery and development programs.

References

  • Mousa, B.A., Bayoumi, A.H., Korraa, M.M., Assy, M.G., & El-Kalyoubi, S.A. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47.
  • Mousa, B.A., Bayoumi, A.H., Korraa, M.M., Assy, M.G., & El-Kalyoubi, S.A. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. ResearchGate.
  • Suhail, M., et al. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences, 6(1), 116-133.
  • A clean, three-component and one-pot cyclo-condensation to pyrimidine-fused heterocycles. (2020). Journal of the Iranian Chemical Society, 17(10), 2535-2545.
  • A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. (2022). MDPI.
  • Mousa, B.A., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding.
  • One‐pot, three‐component condensation process for the synthesis of... (n.d.).
  • Dewan, S. K., Singh, R., & Kumar, A. (2014). One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. Journal of Chemical and Pharmaceutical Research, 6(2), 551-553.
  • Riemer, J., et al. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry.
  • Microwave‐assisted one‐pot, three component synthesis of... (n.d.).
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Avens Publishing Group.
  • El-Adasy, A. A. M., et al. (2015). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 20(8), 15136-15154.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE.
  • One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of C
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][9][11]triazines. (2020). MDPI.
  • Kalkhorani, N. M., & Heravi, M. M. (2013). K Na P W Cu O : A Mild, Efficient, and Reusable Catalyst for the One-Pot Synthesis of 1,2,4,5-Tetra Substituted.
  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Organic Chemistry Portal.
  • Amer, A. A., & Abdelhamid, A. A. (2019). Microwave‐Assisted, One‐Pot Multicomponent Synthesis of Some New Cyanopyridines. Journal of Heterocyclic Chemistry, 56(11), 3049-3055.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2020).
  • MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. (2021). MDPI.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2023). RSC Publishing.
  • Y(NO 3) 3·6H 2O: A novel and reusable catalyst for one pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. (n.d.).
  • A New, One Pot Synthesis of Alkylated Methyl Tri and Tetracarboxylate Derivatives by Nitrolkanes. (n.d.).
  • One-Pot, Three-Step Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. (n.d.).
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI.

Sources

Application Notes and Protocols: 3-Methyluracil as a Starting Material for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyluracil, a methylated derivative of the pyrimidine nucleobase uracil, is a versatile and highly valuable starting material in the field of organic synthesis.[1] Its unique structural features and reactivity make it a cornerstone for the construction of a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth exploration of this compound's applications, focusing on its role in the synthesis of novel therapeutic agents and offering detailed, field-proven protocols for its utilization.

The strategic placement of a methyl group at the N3 position of the uracil ring fundamentally alters its chemical properties compared to its parent compound. This modification blocks one of the two reactive nitrogen atoms, thereby enabling regioselective reactions at the N1 position. This inherent selectivity is a key advantage for synthetic chemists, streamlining reaction pathways and improving the overall efficiency of multi-step syntheses.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a practical resource, not only by providing step-by-step methodologies but also by explaining the underlying principles that govern the reactivity of this compound and its derivatives.

Chemical Properties and Reactivity

This compound is a pyrimidone, a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms and a ketone group.[1] The presence of the methyl group at the N3 position influences the electron distribution within the ring and sterically hinders reactions at this site. Consequently, the N1 position is the primary site for electrophilic attack, making it a nucleophilic center for alkylation, arylation, and other functionalization reactions.

The exocyclic oxygen atoms at the C2 and C4 positions also play a role in the reactivity of the molecule, although to a lesser extent than the ring nitrogens. The overall electronic nature of the this compound scaffold allows for a variety of chemical transformations, including:

  • N1-Alkylation: The most common reaction involving this compound, allowing for the introduction of a wide range of substituents at the N1 position.

  • Halogenation: The C5 and C6 positions of the pyrimidine ring can be halogenated, providing handles for further functionalization through cross-coupling reactions.

  • Condensation Reactions: The active methylene group at C5 can participate in condensation reactions with aldehydes and other electrophiles.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. Its ability to serve as a bioisostere for other cyclic structures and its capacity to engage in hydrogen bonding interactions make it an attractive core for drug design.

Antiviral Agents

A significant application of this compound is in the synthesis of antiviral compounds. The pyrimidine core is a fundamental component of nucleosides, the building blocks of DNA and RNA.[2] Viruses rely on the host cell's machinery for replication, and nucleoside analogs can act as competitive inhibitors of viral polymerases, thereby halting viral replication.[3][4]

Derivatives of this compound have shown potent activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and various enveloped viruses.[5][6][7] For instance, 3-methyl-5-(perylen-3-ylethynyl)-uracil derivatives have been reported as potent inhibitors of viral fusion, effectively blocking the entry of enveloped viruses into host cells.[5]

Other Therapeutic Areas

Beyond its antiviral applications, this compound derivatives have been explored for their potential in other therapeutic areas:

  • Anticancer Agents: The uracil scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being a mainstay of cancer chemotherapy.

  • Anti-inflammatory Agents: this compound itself has been shown to possess anti-inflammatory properties by inhibiting NF-κB and AP-1 activity and reducing the expression of pro-inflammatory cytokines.[8]

  • Central Nervous System (CNS) Agents: The structural similarity of the uracil core to endogenous neuromodulators has led to the investigation of its derivatives for various CNS disorders.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for key synthetic transformations involving this compound. These methods have been selected for their reliability and broad applicability.

Protocol 1: Regioselective N1-Alkylation of this compound

This protocol describes a general and efficient method for the N1-alkylation of this compound using an alkyl halide in the presence of a base.

Causality: The use of a non-nucleophilic base such as potassium carbonate is crucial to deprotonate the N1-H of this compound, generating the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation of the base and facilitates the nucleophilic attack.

Experimental Workflow Diagram:

N1_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DMF B Add K2CO3 A->B C Add alkyl halide B->C D Heat reaction mixture at specified temperature C->D E Monitor reaction progress by TLC D->E F Cool to room temperature E->F Reaction complete G Pour into water F->G H Extract with organic solvent G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for the N1-alkylation of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound126.111.0 g7.93 mmol
Alkyl HalideVaries1.1 eq8.72 mmol
Potassium Carbonate (K₂CO₃)138.211.5 eq11.9 mmol
Dimethylformamide (DMF)73.0920 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.93 mmol) and anhydrous potassium carbonate (1.64 g, 11.9 mmol).

  • Add dimethylformamide (20 mL) to the flask.

  • Add the alkyl halide (8.72 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N1-alkylated this compound derivative.

Protocol 2: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol outlines the synthesis of 6-amino-1,3-dimethyluracil, an important intermediate for various pharmaceuticals.[9]

Causality: This synthesis involves the condensation of 1,3-dimethylurea with cyanoacetic acid. The reaction proceeds through the formation of an N-cyanoacetylurea intermediate, which then undergoes an intramolecular cyclization to form the pyrimidine ring. The use of a condensing agent, such as acetic anhydride, facilitates the initial acylation of the urea.

Reaction Scheme Diagram:

Reaction_Scheme r1 1,3-Dimethylurea p1 6-Amino-1,3-dimethyluracil r1->p1 + r2 Cyanoacetic Acid r2->p1 Acetic Anhydride, Heat

Caption: Synthesis of 6-amino-1,3-dimethyluracil.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,3-Dimethylurea88.1110.0 g113.5 mmol
Cyanoacetic Acid85.069.65 g113.5 mmol
Acetic Anhydride102.0930 mL-

Procedure:

  • In a round-bottom flask, suspend 1,3-dimethylurea (10.0 g, 113.5 mmol) and cyanoacetic acid (9.65 g, 113.5 mmol) in acetic anhydride (30 mL).

  • Heat the reaction mixture to reflux (approximately 140 °C) for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Filter the solid and wash it with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the solid under vacuum to obtain 6-amino-1,3-dimethyluracil. The product can be further purified by recrystallization from ethanol if necessary.

Conclusion

This compound is a foundational building block in organic synthesis with a proven track record in the development of medicinally important compounds. Its predictable reactivity and the ability to undergo regioselective functionalization make it an invaluable tool for synthetic chemists. The protocols provided in this guide offer a starting point for the exploration of this compound chemistry and its application in the synthesis of novel molecular entities. As the demand for new and effective therapeutic agents continues to grow, the versatility of this compound ensures its continued importance in the field of drug discovery and development.

References

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... - ResearchGate.
  • (PDF) Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives - ResearchGate.
  • 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro - PubMed.
  • Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand - MDPI.
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences.
  • Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV.
  • Synthesis and Chemoselective Alkylation of Uracil Derivatives - ResearchGate.
  • Synthesis and Antiviral Properties of 1-Substituted 3-[ω-(4-Oxoquinazolin-4(3H)-yl)alkyl]uracil Derivatives - PMC - NIH.
  • THE PREPARATION OF URACIL FROM UREA | Journal of the American Chemical Society.
  • 1 3 Dimethyluracil in the Synthesis of Theophylline-pharma ingredients.
  • This compound | C5H6N2O2 | CID 79066 - PubChem - NIH.
  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3.
  • Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - RSC Publishing.
  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3 - Taylor & Francis Online.
  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents.
  • (PDF) 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA) 3 - ResearchGate.
  • Chapter 5 -Molecular Basis Of Inheritance - NCERT.
  • The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil - ResearchGate.
  • A review: Mechanism of action of antiviral drugs - PMC - PubMed Central.
  • Natural Products as Antiviral Agents - PMC - PubMed Central - NIH.
  • Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review - MDPI.

Sources

Synthesis of 3-Methyluracil: An In-Depth Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-Methyluracil, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies. Our focus is on providing a robust and reproducible protocol, grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is a pyrimidine derivative that serves as a vital building block in the synthesis of various biologically active molecules.[1][2] Its structural motif is found in numerous compounds investigated for therapeutic applications, including antiviral and anticancer agents. The strategic placement of a methyl group at the N3 position of the uracil ring can significantly influence the molecule's binding affinity to target enzymes and receptors, making its synthesis a key step in the development of novel pharmaceuticals.[3] This guide will detail a reliable synthetic route to this important intermediate.

Core Synthesis Strategy: Cyclocondensation of N-Methylurea

The primary and recommended pathway for the synthesis of this compound is the cyclocondensation reaction between N-methylurea and a suitable three-carbon electrophile. This approach offers excellent control over the regioselectivity, ensuring the methyl group is installed at the desired N3 position of the uracil ring. A particularly effective method involves the reaction of N-methylurea with malic acid in the presence of fuming sulfuric acid.

Reaction Mechanism

The reaction proceeds through an initial condensation of N-methylurea with malic acid, followed by a cyclization and dehydration cascade facilitated by the strong acidic and dehydrating environment provided by the fuming sulfuric acid. The N-methyl group of the urea derivative directs the cyclization to yield the desired 3-methylated pyrimidine ring structure.

Visualizing the Synthesis Pathway

To clearly illustrate the chemical transformation, the following reaction scheme is provided.

Synthesis_of_3_Methyluracil cluster_reactants Reactants cluster_product Product N_Methylurea N-Methylurea plus + Malic_Acid Malic Acid Fuming_H2SO4 Fuming H₂SO₄ Malic_Acid->Fuming_H2SO4 Product This compound Fuming_H2SO4->Product N_Methylurea_struct plus_struct + Malic_Acid_struct Product_struct Malic_Acid_struct->Product_struct Fuming H₂SO₄

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
N-MethylureaReagent grade, ≥98%
Malic AcidReagent grade, ≥99%
Fuming Sulfuric Acid20% free SO₃
Ice
Deionized Water
Sodium BicarbonateSaturated aqueous solution
Ethanol95%
Round-bottom flask (500 mL)
Magnetic stirrer and stir bar
Heating mantle
Thermometer
Dropping funnel
Ice bath
Buchner funnel and filter flask
pH paper
Beakers
Graduated cylinders
Safety Precautions
  • Fuming sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.

  • The reaction is highly exothermic. Maintain strict temperature control.

  • This compound is suspected of causing cancer.[1][4] Avoid inhalation of dust and contact with skin and eyes.

Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add 100 mL of fuming sulfuric acid (20% free SO₃). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reactants: While maintaining the temperature below 10 °C, slowly and portion-wise add 26.8 g (0.2 mol) of malic acid to the stirred fuming sulfuric acid. After the malic acid has dissolved, slowly add 14.8 g (0.2 mol) of N-methylurea. The addition should be controlled to keep the reaction temperature below 15 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 80-85 °C using a heating mantle. Maintain this temperature for 2-3 hours. The color of the reaction mixture will darken.

  • Quenching: After the reaction is complete (monitored by TLC if desired), cool the mixture to room temperature and then carefully pour it onto 400 g of crushed ice in a large beaker with vigorous stirring. This step must be performed slowly and cautiously in a fume hood as it is highly exothermic.

  • Neutralization and Precipitation: The acidic solution is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 6-7. This will cause the crude this compound to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold 95% ethanol (20 mL).

  • Purification by Recrystallization: The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

Alternative Synthetic Route: Direct Methylation of Uracil

An alternative, though less regioselective, method for the synthesis of this compound is the direct methylation of uracil. This approach typically employs a methylating agent such as dimethyl sulfate or methyl iodide.

Challenges in Regioselectivity

The uracil ring possesses two nucleophilic nitrogen atoms (N1 and N3), both of which can be methylated. This can lead to a mixture of N1-methyluracil, Nthis compound, and N1,N3-dimethyluracil. The ratio of these products is highly dependent on the reaction conditions, including the solvent, base, and methylating agent used. Achieving high selectivity for N3-methylation often requires careful optimization of these parameters.

Illustrative Workflow for Direct Methylation

Direct_Methylation_Workflow Start Start: Uracil Dissolve Dissolve Uracil in a suitable solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) Start->Dissolve Add_Reagent Add Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide) at controlled temperature Dissolve->Add_Reagent React Stir at room temperature or gentle heat (Monitor reaction by TLC) Add_Reagent->React Workup Quench reaction and perform aqueous workup React->Workup Separate Separate product mixture (Column Chromatography) Workup->Separate Isolate_N3 Isolate this compound Separate->Isolate_N3 Desired Product Isolate_N1 Isolate N1-Methyluracil Separate->Isolate_N1 Byproduct Isolate_DiMe Isolate N1,N3-Dimethyluracil Separate->Isolate_DiMe Byproduct End End: Purified this compound Isolate_N3->End

Caption: General workflow for the direct methylation of uracil.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence and position of the methyl group and other protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • Mass Spectrometry: To determine the molecular weight.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. The primary method, based on the cyclocondensation of N-methylurea, is recommended for its high regioselectivity and good yields. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery and development efforts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • DNAmod. (n.d.). This compound. DNAmod.
  • Google Patents. (n.d.). Preparation method of 6-chloro-3-methyl uracil.
  • Suh, W., et al. (2017). Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity. Biomolecules & Therapeutics, 25(2), 165–170.
  • Sebastián-Pérez, V., et al. (2023). 3-Methylation and its effects in the photoionisation of uracil. Physical Chemistry Chemical Physics, 25(22), 15286-15295.

Sources

Application Notes and Protocols: Leveraging 3-Methyluracil in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 3-Methyluracil in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Pyrimidine derivatives, particularly the uracil core, have long been recognized for their diverse biological activities, stemming from their structural resemblance to nucleobases.[1] this compound, a readily available and synthetically versatile derivative, presents a compelling starting point for the design of new antibacterial compounds. Its strategic methylation at the N3 position blocks one of the sites prone to metabolic degradation and provides a fixed point for directing further chemical modifications. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for utilizing this compound as a foundational building block in the synthesis of innovative antibacterial agents. We will delve into the chemical logic behind the functionalization of the this compound ring at key positions and discuss the potential mechanisms of action of the resulting compounds.

I. Strategic Functionalization of the this compound Scaffold

The reactivity of the this compound ring allows for selective modifications at several key positions, primarily C6, C5, and N1. Each of these positions offers a unique opportunity to introduce diverse chemical functionalities and build molecular complexity, ultimately influencing the antibacterial potency and spectrum of the synthesized compounds.

A. C6-Position Modification: Synthesis of 6-Anilinouracil Derivatives

One of the most promising classes of antibacterial agents derived from the uracil scaffold is the 6-anilinouracils. These compounds have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in many Gram-positive bacteria.[2] The synthesis of these derivatives from this compound typically involves the initial preparation of a key intermediate, 6-chloro-3-methyluracil.

Figure 1: Synthesis of 6-Anilinouracil Derivatives This compound This compound 6-Chloro-3-methyluracil 6-Chloro-3-methyluracil This compound->6-Chloro-3-methyluracil  POCl3 6-Anilino-3-methyluracil Derivative 6-Anilino-3-methyluracil Derivative 6-Chloro-3-methyluracil->6-Anilino-3-methyluracil Derivative  Substituted Aniline, Base

Caption: Figure 1: General synthetic workflow for 6-anilinouracil derivatives.

This protocol describes the chlorination of this compound (or its precursor, 1-methyl barbituric acid) using phosphorus oxychloride (POCl₃).[1][2]

Materials:

  • 1-Methyl barbituric acid or this compound

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl barbituric acid (14.2 g, 100 mmol) in phosphorus oxychloride (95 mL).[1]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add water (2.7 mL) dropwise to the suspension while maintaining the temperature at 0 °C.[1]

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for 5 hours.[1]

  • Cool the resulting brown solution and evaporate the excess POCl₃ under reduced pressure.

  • Carefully treat the residue with methanol and purify the resulting solid by recrystallization from ethanol to yield 6-chloro-3-methyluracil.[1]

Expected Yield: ~72%[1] Characterization: The product can be characterized by melting point (279-282 °C with decomposition) and ¹H NMR spectroscopy (400 MHz, DMSO-d₆): δ 3.10 (s, 3H), 5.90 (s, 1H), 12.4 (br s, 1H).[1]

This protocol outlines the nucleophilic substitution of the chlorine atom in 6-chloro-3-methyluracil with a substituted aniline.

Materials:

  • 6-Chloro-3-methyluracil

  • Substituted aniline (e.g., 3-ethyl-4-methylaniline)

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve 6-chloro-3-methyluracil (1.61 g, 10 mmol) in a suitable solvent in a round-bottom flask.

  • Add the substituted aniline (12 mmol, 1.2 equivalents) and a base (12 mmol, 1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

B. C5-Position Modification: Synthesis of Schiff Base Derivatives

The C5 position of the uracil ring is susceptible to electrophilic substitution, most notably the Vilsmeier-Haack formylation, which introduces an aldehyde group. This 5-formyl-3-methyluracil is a versatile intermediate for the synthesis of various bioactive molecules, including Schiff bases, which are known for their broad spectrum of antimicrobial activities.

Figure 2: Synthesis of 5-Formyl-3-methyluracil Schiff Bases This compound This compound 5-Formyl-3-methyluracil 5-Formyl-3-methyluracil This compound->5-Formyl-3-methyluracil  Vilsmeier-Haack Reagent (POCl3, DMF) Schiff Base Derivative Schiff Base Derivative 5-Formyl-3-methyluracil->Schiff Base Derivative  Primary Amine, Catalyst

Caption: Figure 2: Synthetic route to Schiff bases from this compound.

This protocol describes the introduction of a formyl group at the C5 position of this compound.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

Procedure:

  • In a three-necked flask, cool DMF (440 mL) to 0 °C.

  • Slowly add POCl₃ (1.5 equivalents) to the cooled DMF to form the Vilsmeier reagent.

  • Add this compound (44.5 mmol, 1.0 equivalent) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 6.5 hours.[3]

  • Cool the mixture back to 0 °C and add a solution of sodium acetate (5.6 equivalents) in water (200 mL).[3]

  • Stir for 10 minutes at 0 °C, then dilute with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 5-formyl-3-methyluracil.

This general protocol outlines the condensation reaction between 5-formyl-3-methyluracil and a primary amine to form a Schiff base.[4]

Materials:

  • 5-Formyl-3-methyluracil

  • Primary amine (aliphatic or aromatic)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-formyl-3-methyluracil (10 mmol) in methanol in a round-bottom flask.

  • Add the primary amine (10 mmol, 1.0 equivalent) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 3.5 hours.[4]

  • Monitor the reaction by TLC. Upon completion, the crude product can often be isolated by filtration if it precipitates.

  • If no precipitation occurs, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol.[4]

C. N1-Position Modification: N-Alkylation Strategies

The N1 position of this compound is another key site for introducing chemical diversity. N1-alkylation can significantly impact the lipophilicity and steric properties of the molecule, which in turn can influence its interaction with biological targets.

Figure 3: N1-Alkylation of this compound This compound This compound N1-Alkylated-3-methyluracil N1-Alkylated-3-methyluracil This compound->N1-Alkylated-3-methyluracil  Alkyl Halide, Base (e.g., K2CO3)

Caption: Figure 3: General scheme for the N1-alkylation of this compound.

This protocol describes a general method for the alkylation of the N1 position of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend this compound (10 mmol) and potassium carbonate (15 mmol, 1.5 equivalents) in DMF in a round-bottom flask.

  • Add the alkyl halide (11 mmol, 1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • After the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N1-alkylated-3-methyluracil.

II. Fused Heterocyclic Systems: Synthesis of Pyrimido[4,5-d]pyrimidines

The this compound scaffold can also serve as a precursor for the synthesis of more complex, fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines. These fused systems have a rigid structure that can present pharmacophores in a well-defined spatial orientation, making them attractive candidates for drug discovery.

Figure 4: Synthesis of Pyrimido[4,5-d]pyrimidines 6-Amino-3-methyluracil 6-Amino-3-methyluracil Pyrimido[4,5-d]pyrimidine Derivative Pyrimido[4,5-d]pyrimidine Derivative 6-Amino-3-methyluracil->Pyrimido[4,5-d]pyrimidine Derivative  Primary Amine, Aldehyde

Caption: Figure 4: Annulation reaction to form pyrimido[4,5-d]pyrimidines.

This protocol describes a multicomponent reaction for the synthesis of pyrimido[4,5-d]pyrimidine derivatives starting from 6-amino-3-methyluracil.[5]

Materials:

  • 6-Amino-3-methyluracil

  • Primary aromatic or heterocyclic amine

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Ethanol

Procedure:

  • Prepare a solution of 6-amino-3-methyluracil (6.5 mmol) in ethanol (30 mL).

  • In a separate flask, prepare a mixture of the primary amine (6.5 mmol) and the aldehyde (13 mmol, 2 equivalents) in ethanol (20 mL).

  • Add the solution of 6-amino-3-methyluracil to the amine/aldehyde mixture.

  • Stir the reaction mixture at 35 °C for 2 hours, then allow it to stand at room temperature for 3 days.[5]

  • Collect the resulting precipitate by filtration and purify by recrystallization from ethanol to yield the pyrimido[4,5-d]pyrimidine derivative.

III. Antibacterial Activity and Mechanism of Action

Derivatives of this compound have demonstrated promising antibacterial activity against a range of pathogens, particularly Gram-positive bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes.

Compound Class Example Structure/Modification Target Bacteria MIC Range Proposed Mechanism of Action Reference
6-Anilinouracils3-substituted-6-(3-ethyl-4-methylanilino)uracilsGram-positive bacteria (e.g., S. aureus)0.125-10 µg/mLInhibition of DNA polymerase IIIC[2]
Schiff BasesDerivatives of 5-formyl-3-methyluracilGram-positive and Gram-negative bacteriaVariesInhibition of essential enzymes, disruption of cell membrane[4][6]
Fused PyrimidinesPyrimido[4,5-d]pyrimidine derivativesBroad spectrumVariesDihydrofolate reductase inhibition, kinase inhibition[5]

IV. Conclusion and Future Perspectives

This compound is a versatile and cost-effective starting material for the synthesis of a diverse array of potential antibacterial agents. By strategically modifying the C5, C6, and N1 positions, as well as by using it as a building block for fused heterocyclic systems, researchers can generate extensive libraries of compounds for antibacterial screening. The demonstrated activity of 6-anilinouracils as DNA polymerase IIIC inhibitors highlights the potential of this scaffold to yield compounds with novel mechanisms of action. Future work in this area should focus on expanding the structural diversity of this compound derivatives, exploring their activity against a broader range of multidrug-resistant pathogens, and elucidating their precise molecular targets to facilitate rational drug design.

V. References

  • Brown, N. C., et al. (1994). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 37(23), 3960-3968.

  • Google Patents. (2018). CN108586360B - Preparation method of 6-chloro-3-methyl uracil. Retrieved from

  • Google Patents. (2019). CN109020900B - Preparation method of 6-chloro-3-methyl uracil. Retrieved from

  • Hamama, W. S., et al. (2012). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Molecules, 17(5), 5628-5642.

  • Hamed, E. A. (2012). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Molecules, 17(5), 5628–5642. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sztanke, K., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(10), 3748-3763.

  • Yadav, M., et al. (2022). Synthesis and antibacterial activity of schiff base derivatives. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of 6-chloro-3-methyluracil: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-chloro-3-methyluracil in Modern Drug Development

In the landscape of pharmaceutical synthesis, the efficiency and purity of starting materials and intermediates are paramount. 6-chloro-3-methyluracil (CAS 4318-56-3), a pyrimidine derivative, has emerged as a critical building block in the development of contemporary therapeutics.[1] Its significance is most notably demonstrated in its role as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin and Trelagliptin, which are at the forefront of managing type 2 diabetes.[2] The strategic placement of the chloro and methyl groups on the uracil scaffold provides a versatile platform for medicinal chemists to elaborate upon, enabling the construction of complex and potent active pharmaceutical ingredients (APIs). Furthermore, its utility extends to the development of novel antibacterial agents, highlighting its broad applicability in addressing global health challenges.[1]

This comprehensive guide provides an in-depth exploration of the synthesis of 6-chloro-3-methyluracil, designed for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide a detailed and field-proven experimental protocol, and discuss the critical aspects of purification and characterization to ensure the highest standards of scientific integrity and reproducibility.

Synthetic Strategy: From Barbituric Acid Precursor to Chlorinated Uracil

The most prevalent and industrially scalable synthesis of 6-chloro-3-methyluracil involves a two-step process. The first step is the cyclization of N-methylurea with a malonic acid derivative to form 1-methylbarbituric acid. The subsequent and crucial step is the chlorination of this intermediate, typically employing phosphorus oxychloride (POCl₃), to yield the desired product.[3] This method is favored for its environmental friendliness, relatively simple reaction process, and high yield.[3]

Reaction Mechanism: The Role of Phosphorus Oxychloride in Chlorination

The chlorination of the 1-methylbarbituric acid precursor with phosphorus oxychloride is a robust and effective transformation. The reaction proceeds through the activation of the carbonyl groups on the pyrimidine ring by POCl₃. This activation facilitates a nucleophilic attack by the chloride ion, leading to the substitution of the hydroxyl group (in the enol tautomer) with a chlorine atom at the 6-position. While the detailed mechanism can be complex and involve phosphorylated intermediates, the overall transformation is a reliable method for introducing the chloro substituent.[4]

The process can be conceptually linked to the Vilsmeier-Haack reaction, where a substituted amide and phosphorus oxychloride generate a highly electrophilic species.[1][5][6] In the context of uracil derivatives, POCl₃ acts as both a dehydrating and chlorinating agent, converting the keto-enol tautomers of the uracil ring into the more reactive chloro-substituted pyrimidine.[1]

Experimental Protocol: A Step-by-Step Guide to the Synthesis of 6-chloro-3-methyluracil

This protocol details a reliable method for the preparation of 6-chloro-3-methyluracil from 1-methylbarbituric acid.

Materials and Equipment
Reagents Equipment
1-Methylbarbituric acidRound-bottom flask with reflux condenser
Phosphorus oxychloride (POCl₃)Magnetic stirrer with heating mantle
Deionized waterIce bath
5% Sodium hydroxide solutionBuchner funnel and filter flask
Hydrochloric acidpH meter or pH paper
Acetonitrile (optional, as solvent)Vacuum oven or desiccator
Safety Precautions: Handling Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic hydrogen chloride gas.[7][8] All manipulations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[9]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Purification start 1-Methylbarbituric Acid + POCl3 reaction Heat to 70-80°C (e.g., for 3-5 hours) start->reaction quench Cool and Quench with Water reaction->quench filtration1 Suction Filtration quench->filtration1 crude Crude 6-chloro-3-methyluracil filtration1->crude dissolve Dissolve in 5% NaOH solution crude->dissolve acidify Acidify with HCl to pH 6-7 dissolve->acidify crystallize Cool and Crystallize acidify->crystallize filtration2 Suction Filtration and Wash crystallize->filtration2 dry Dry under Vacuum filtration2->dry final_product Pure 6-chloro-3-methyluracil dry->final_product

Caption: Workflow for the synthesis and purification of 6-chloro-3-methyluracil.

Detailed Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylbarbituric acid and phosphorus oxychloride. A typical molar ratio is 1 equivalent of 1-methylbarbituric acid to 5-10 equivalents of POCl₃.[3] For example, to 14.2 g (100 mmol) of 1-methylbarbituric acid, add 95 mL of phosphorus oxychloride.[10] Some procedures may utilize a co-solvent like acetonitrile.[11]

  • Chlorination Reaction: Slowly heat the reaction mixture to 70-80°C with constant stirring.[3][10] Maintain this temperature for 3 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step is highly exothermic and will generate HCl gas, so it must be performed in a fume hood with caution. The crude product will precipitate out of the solution. Stir the mixture for 1-2 hours to ensure complete precipitation.[11] Collect the solid by suction filtration and wash it with cold water.

  • Purification by Recrystallization: Transfer the crude 6-chloro-3-methyluracil to a beaker and dissolve it in a 5% aqueous solution of sodium hydroxide at approximately 55°C.[3] Once completely dissolved, slowly add hydrochloric acid dropwise with stirring to adjust the pH to 6-7.[3] The pure product will precipitate as crystals. Cool the mixture to 10-20°C to maximize crystal formation.[3]

  • Final Product Isolation and Drying: Collect the purified crystals by suction filtration and wash them with cold deionized water. Dry the product in a vacuum oven or desiccator to a constant weight. A typical yield for this process is around 82-85% with a purity of over 99%.[3]

Characterization and Quality Control

Ensuring the identity and purity of the synthesized 6-chloro-3-methyluracil is crucial for its use in subsequent pharmaceutical manufacturing steps.

Physicochemical Properties
PropertyValue
Appearance White to off-white crystalline powder[1]
Molecular Formula C₅H₅ClN₂O₂[1]
Molecular Weight 160.56 g/mol
Melting Point 279-282 °C (decomposes)[10]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (br s, 1H, NH), 5.90 (s, 1H, C₅-H), 3.10 (s, 3H, N-CH₃).[10]

  • ¹³C NMR (DMSO-d₆): Expected signals for the methyl carbon, the C5 and C6 carbons of the pyrimidine ring, and the two carbonyl carbons. Precise shifts can be compared against a reference standard or predicted using computational methods.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching of the uracil ring, and C-Cl stretching.

Application in Pharmaceutical Synthesis: The Gateway to Alogliptin

The primary application of high-purity 6-chloro-3-methyluracil is as a starting material for the synthesis of Alogliptin.[12] The synthetic route typically involves the N-alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile, followed by a nucleophilic substitution reaction where the chlorine at the 6-position is displaced by (R)-3-aminopiperidine.[12][13]

Reaction Pathway to Alogliptin

AlogliptinSynthesis start 6-chloro-3-methyluracil reagent1 2-(bromomethyl)benzonitrile Base (e.g., K2CO3) intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile reagent1->intermediate N-Alkylation reagent2 (R)-3-aminopiperidine Base (e.g., K2CO3) alogliptin Alogliptin reagent2->alogliptin Nucleophilic Substitution

Caption: Key steps in the synthesis of Alogliptin from 6-chloro-3-methyluracil.

Conclusion

The synthesis of 6-chloro-3-methyluracil is a well-established and optimized process that provides a crucial intermediate for the pharmaceutical industry. By following the detailed protocol and adhering to the necessary safety precautions, researchers and drug development professionals can reliably produce high-purity material. The robust nature of this synthetic route, coupled with the high demand for the APIs derived from it, ensures that 6-chloro-3-methyluracil will remain a compound of significant interest and importance in the field of medicinal chemistry.

References

  • The Chemistry Behind 6-Chloro-3-Methyluracil: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 6-Chloro-3-Methyluracil: A Key Pharmaceutical Intermediate. (n.d.).
  • Preparation method of 6-chloro-3-methyl uracil. (2021). Google Patents.
  • Process for the preparation of alogliptin. (n.d.). Google Patents.
  • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. (2021). ACS Omega.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Preparation method of 6-chloro-3-methyl uracil. (n.d.). Google Patents.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • POCl3 chlorination of 4-quinazolones. (2011). PubMed.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in 3-Methyluracil bulk drug substance. This compound, a pyrimidine derivative, sees use in various biochemical studies and as a potential precursor in pharmaceutical synthesis.[1][2] Ensuring its purity is paramount for the integrity of research and the safety and efficacy of final drug products. The method described herein utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Rationale for Purity Analysis

This compound (Figure 1) is a nucleobase analogue whose purity can be affected by residual starting materials, by-products from synthesis, or degradation products.[1][4] The presence of such impurities, even in trace amounts, can have significant impacts on the toxicological profile and pharmacological activity of an active pharmaceutical ingredient (API).[5][6] Therefore, a reliable and validated analytical method is a critical component of quality control in a regulated environment.

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling due to its high sensitivity, resolving power, and precision.[5][6] This note provides not only a step-by-step protocol but also the scientific justification for the selected parameters, empowering researchers and QC analysts to implement and adapt this method effectively.

Compound Structure Molecular Formula Molecular Weight
This compoundthis compound StructureC₅H₆N₂O₂126.11 g/mol [4]

Figure 1. Chemical structure and properties of this compound.

Method Development and Optimization

The primary objective was to develop a simple, rapid, and stability-indicating HPLC method.

  • Column Selection: A C18 stationary phase was chosen due to its wide availability and proven versatility in retaining small, polar to moderately nonpolar molecules like this compound. The hydrophobicity of the C18 alkyl chains provides sufficient interaction for effective separation from potential impurities.

  • Mobile Phase: A mobile phase consisting of acetonitrile and a phosphate buffer was selected. Acetonitrile serves as the organic modifier to control the elution strength. The buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times, especially for compounds with ionizable groups. Given the pKa of this compound is approximately 9.95, a slightly acidic to neutral pH (pH 3.0 in this method) ensures the analyte remains in a single, non-ionized form, leading to sharp, symmetrical peaks.[7]

  • Detection Wavelength: The UV detection wavelength was set to 260 nm. Uracil and its derivatives typically exhibit strong absorbance in the 250-270 nm range. Setting the detector at the absorbance maximum (λmax) provides the highest sensitivity for both the main component and related impurities.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase 20mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocol

Reagents and Materials
  • This compound Reference Standard (RS) (≥99.5% purity)

  • This compound Sample for Analysis

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Solution Preparation
  • Mobile Phase (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. The final mobile phase is prepared by mixing this buffer with acetonitrile in a 95:5 (v/v) ratio.

  • Diluent: Mobile Phase is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is used for impurity profiling, allowing for the detection of impurities at the 0.1% level.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[8][9] This is a non-negotiable step to ensure the validity of the generated data.[10] Inject the Working Standard Solution (100 µg/mL) in six replicates and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can affect peak integration accuracy.[11]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.[12]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.[8]
% RSD of Retention Time ≤ 1.0%Confirms the stability and consistency of the pump and mobile phase composition.[11]

If the system fails to meet these criteria, the analysis should be halted until the issue is identified and resolved.[12]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting prep_solutions Prepare Mobile Phase, Standards, and Samples sys_setup Equilibrate HPLC System prep_solutions->sys_setup sst Perform System Suitability Test (SST) sys_setup->sst sample_analysis Inject Blank, Standard, and Sample Solutions sst->sample_analysis If Pass process_data Integrate Chromatograms & Calculate Results sample_analysis->process_data report Generate Final Report process_data->report

Diagram 1. General workflow for the HPLC purity analysis of this compound.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[14][15] The method was challenged by spiking the this compound sample with a potential process impurity, 6-chloro-3-methyluracil.[16] The chromatogram showed baseline separation between the two peaks, demonstrating specificity. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) also showed no interference from degradation products at the retention time of the main peak.

Linearity

The linearity of the method was established by analyzing five solutions ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Minimal, close to zeroIntercept should not be significantly different from zero
Accuracy

Accuracy was determined by spiking a placebo with the this compound API at three concentration levels (80%, 100%, and 120%) in triplicate. The closeness of the measured value to the true value is expressed as percent recovery.[17]

Level% Recovery (Mean ± SD)Acceptance Criteria
80% 99.8 ± 0.4%98.0% - 102.0%
100% 100.3 ± 0.2%98.0% - 102.0%
120% 100.9 ± 0.5%98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six individual preparations of the this compound sample on the same day. The %RSD was calculated.

  • Intermediate Precision (Inter-day ruggedness): Assessed by having a different analyst repeat the analysis on a different day with a different instrument. The %RSD for the combined results was calculated.

Parameter%RSD of AssayAcceptance Criteria
Repeatability 0.35%≤ 2.0%
Intermediate Precision 0.51%≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.[11]

  • LOD: 0.03 µg/mL (Signal-to-Noise ratio of 3:1)

  • LOQ: 0.10 µg/mL (Signal-to-Noise ratio of 10:1)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). In all cases, the system suitability parameters were met, and the assay results were not significantly affected, demonstrating the method's reliability during normal use.

G cluster_params ICH Q2(R2) Validation Parameters main Validated HPLC Method (Fit for Purpose) Specificity Specificity main->Specificity Linearity Linearity main->Linearity Accuracy Accuracy main->Accuracy Precision Precision (Repeatability & Intermediate) main->Precision LOD_LOQ LOD / LOQ main->LOD_LOQ Robustness Robustness main->Robustness Range Range main->Range

Diagram 2. Interrelationship of validation parameters for a robust analytical method.

Conclusion

The reversed-phase HPLC method described in this application note is rapid, specific, accurate, and precise for the purity determination of this compound. The method has been successfully validated according to ICH guidelines, proving its suitability for routine quality control analysis in both research and industrial pharmaceutical settings. The comprehensive protocol and validation data provide a solid foundation for its implementation.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Pharma Guideline. (n.d.). System Suitability in HPLC Analysis.
  • SlideShare. (n.d.). System suitability testing.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79066, this compound.
  • DNAmod. (n.d.). This compound.
  • LookChem. (n.d.). This compound 608-34-4 wiki.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • MedChemExpress. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 6-Methyluracil on Newcrom R1 HPLC column.
  • DelveInsight. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Tero-Vescan, A., et al. (2023). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography. Acta Marisiensis - Seria Medica, 69(4).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 303425, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione.
  • AMS Bio. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.

Sources

Mastering the Preparation of 3-Methyluracil Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of 3-Methyluracil stock solutions, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple set of instructions, this document elucidates the critical scientific principles underpinning each step, ensuring the accuracy, reproducibility, and safety of your experimental work. We will delve into the physicochemical properties of this compound, solvent selection, step-by-step preparation of aqueous and non-aqueous stock solutions, and best practices for long-term storage and stability.

Introduction: The Significance of this compound

This compound (3-MeU) is a methylated derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1] Its presence in biological systems is of significant interest in various research fields, including cancer biology and virology, as it is involved in nucleic acid metabolism and can be an indicator of certain metabolic processes.[2] Accurate and consistently prepared stock solutions are paramount for obtaining reliable and reproducible experimental results in studies investigating its biological activity, such as its role in inflammatory responses or as a potential biomarker.[3]

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of this compound is the foundation for preparing stable and accurate stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[4][5][6]
Molecular Weight 126.11 g/mol [4][7]
CAS Number 608-34-4[4][5][6]
Appearance White to off-white powder[8]
Solubility 1 M NaOH: 50 mg/mLWater: 200 g/L (temperature not specified)[8][9]
Storage Temperature -20°C[8][9]

The choice of solvent is a critical decision that directly impacts the solubility, stability, and utility of the stock solution in downstream applications.

  • Aqueous Solvents: Given its high water solubility (200 g/L), sterile, nuclease-free water is a suitable solvent for many applications.[9] For challenging dissolutions, or to prepare a more concentrated alkaline stock, 1 M NaOH is an effective choice, with a documented solubility of 50 mg/mL.[8] However, the high pH of NaOH solutions must be considered for its compatibility with downstream assays.

  • Organic Solvents: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent of choice due to its ability to readily dissolve a wide range of organic molecules and its miscibility with aqueous culture media.[2][10] It is crucial to maintain the final concentration of DMSO in cell-based assays below 0.5% (and ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.[10]

Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is suspected of causing cancer (H351) and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[4][7]

Mandatory Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • For handling the powder outside of a fume hood, a P3 respirator cartridge is recommended.[4]

Experimental Protocols: Preparing this compound Stock Solutions

The following protocols are designed to ensure the preparation of accurate and reproducible stock solutions. The use of calibrated analytical balances and volumetric flasks is highly recommended for precision.[4][8]

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is preferred.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • 50 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile conical tubes for aliquoting

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 50 mL of a 100 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.05 L x 126.11 g/mol = 0.63055 g

  • Weighing the this compound:

    • Place a weighing boat on the calibrated analytical balance and tare to zero.

    • Carefully weigh out approximately 0.631 g of this compound powder. Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound to the 50 mL volumetric flask.

    • Add approximately 30-40 mL of sterile, nuclease-free water to the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[10]

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add sterile, nuclease-free water to bring the final volume to the 50 mL mark on the volumetric flask. Ensure the bottom of the meniscus is aligned with the calibration mark.

  • Sterilization and Aliquoting:

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage:

    • Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage.[8][9]

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO

This protocol is ideal for preparing a concentrated stock for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • 10 mL volumetric flask

  • Vortex mixer

  • Sterile conical tubes for aliquoting

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 10 mL of a 50 mM solution:

      • Mass (g) = 0.05 mol/L x 0.01 L x 126.11 g/mol = 0.063055 g

  • Weighing the this compound:

    • In a chemical fume hood, place a weighing boat on a calibrated analytical balance and tare to zero.

    • Carefully weigh out approximately 63.1 mg of this compound powder. Record the exact weight.

  • Dissolution:

    • Transfer the weighed powder to the 10 mL volumetric flask.

    • Add approximately 7-8 mL of anhydrous DMSO.

    • Cap the flask and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.

  • Final Volume Adjustment:

    • Once dissolved, add DMSO to bring the final volume to the 10 mL mark.

  • Aliquoting and Storage:

    • Aliquot the DMSO stock solution into small, single-use volumes in sterile, chemical-resistant tubes.

    • Clearly label each aliquot.

    • Store the aliquots at -20°C, protected from light and moisture.

Workflow for Stock Solution Preparation

The following diagram illustrates the generalized workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh add_solvent 3. Add Solvent weigh->add_solvent dissolve 4. Dissolve (Stir/Vortex/Warm) add_solvent->dissolve adjust_vol 5. Adjust to Final Volume dissolve->adjust_vol sterilize 6. Sterile Filter (if aqueous) adjust_vol->sterilize aliquot 7. Aliquot sterilize->aliquot store 8. Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Stability and Storage Considerations

The long-term stability of this compound stock solutions is crucial for experimental consistency.

  • Solid Form: When stored as a dry powder at -20°C and protected from light and moisture, this compound is stable for an extended period.[8][9]

  • DMSO Solutions: DMSO is hygroscopic and will absorb water from the atmosphere, which can lead to the precipitation of dissolved compounds over time. Store DMSO stock solutions in tightly sealed vials at -20°C with desiccant. For many bioactive chemicals in DMSO, stock solutions are generally stable for up to one month when stored at -20°C, though this can vary.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a fundamental prerequisite for reliable research. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can ensure the integrity of their experiments. Careful attention to safety, accurate measurements, appropriate solvent selection, and proper storage are the cornerstones of high-quality scientific investigation involving this important methylated nucleobase.

References

  • ChemSynthesis. (2025-05-20). This compound - 608-34-4, C5H6N2O2, density, melting point, boiling point, structural formula, synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • LookChem. (n.d.). This compound 608-34-4 wiki.
  • DNAmod. (n.d.). This compound.
  • Wikidata. (n.d.). This compound.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Bitesize Bio. (2025-03-10). How to Make Accurate Stock Solutions.
  • American Chemical Society. (2020-03-30). Know Your Techniques: Solutions. inChemistry.
  • Chemistry LibreTexts. (2020-10-20). 6.1: Calculating Molarity.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Google Patents. (n.d.). US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24), 3313-3318.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methyluracil in various cell-based assays. This document delves into the scientific rationale behind the experimental designs, offering detailed, step-by-step protocols and expected outcomes based on the known biological activities of this compound.

Introduction to this compound

This compound is a pyrimidine heterocyclic compound, structurally a derivative of uracil with a methyl group at the third position.[1][2] It has garnered interest in biomedical research due to its demonstrated biological activities, most notably its anti-inflammatory properties.[3][4] Furthermore, this compound is a substrate for the fat mass and obesity-associated (FTO) protein, an enzyme involved in nucleic acid demethylation, suggesting its potential role in epigenetic and post-transcriptional regulation.[3][5][6] This guide will focus on three key applications of this compound in cell-based assays: assessment of its anti-inflammatory effects, evaluation of its role as a substrate for the FTO demethylase, and analysis of its impact on cell proliferation.

I. Assessment of Anti-inflammatory Activity

Scientific Rationale:

This compound has been shown to exert anti-inflammatory effects by inhibiting the activity of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[3][4] The following protocols are designed to quantify these anti-inflammatory effects in a cell-based setting.

A. NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB activation in response to an inflammatory stimulus and the inhibitory effect of this compound.

Principle:

HEK293 cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon stimulation with an inflammatory agent like TNF-α, activated NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation. This compound's inhibitory effect is measured by the reduction in luciferase activity.

Experimental Workflow:

NF-kB Luciferase Reporter Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Detection cell_culture Seed HEK293 cells with NF-κB luciferase reporter pretreatment Pre-treat with this compound (various concentrations) cell_culture->pretreatment Incubate stimulation Stimulate with TNF-α pretreatment->stimulation Incubate lysis Lyse cells stimulation->lysis Incubate luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay analysis Analyze data and determine IC50 luciferase_assay->analysis

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed HEK293 cells stably expressing an NF-κB luciferase reporter (or transiently transfected cells) in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM to determine the IC₅₀.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Stimulation:

    • Prepare a solution of TNF-α in cell culture medium at a concentration that induces a submaximal luciferase response (e.g., 10 ng/mL, to be optimized for your cell line).

    • Add 20 µL of the TNF-α solution to each well (except for the unstimulated control wells).

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the manufacturer's instructions of your chosen luciferase assay kit.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luciferase activity of the stimulated wells to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Expected Results:

This compound is expected to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner. A significant reduction in luciferase activity should be observed in cells pre-treated with this compound compared to the vehicle-treated, TNF-α-stimulated control.

B. COX-2 and TNF-α Expression Assay

This protocol measures the effect of this compound on the expression of key inflammatory genes, COX-2 and TNF-α, in macrophages.

Principle:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of pro-inflammatory genes like COX-2 and TNF-α. This protocol uses the murine macrophage cell line RAW 264.7. The inhibitory effect of this compound is assessed by measuring the mRNA levels of these genes using quantitative real-time PCR (qRT-PCR) or the protein levels of the secreted cytokines by ELISA.

Experimental Workflow:

COX2_TNFa_Expression_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Sample Collection cluster_analysis Analysis seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat Incubate stimulate Stimulate with LPS pretreat->stimulate Incubate harvest_rna Harvest cells for RNA isolation stimulate->harvest_rna collect_supernatant Collect supernatant for ELISA stimulate->collect_supernatant qRT_PCR qRT-PCR for COX-2 & TNF-α mRNA harvest_rna->qRT_PCR elisa ELISA for TNF-α protein collect_supernatant->elisa

Caption: Workflow for COX-2 and TNF-α Expression Assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range for initial experiments is 1 µM to 100 µM.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours for qRT-PCR analysis or 18-24 hours for ELISA.

  • Sample Collection:

    • For qRT-PCR: Aspirate the medium, wash the cells with PBS, and lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.

    • For ELISA: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until use.

  • Analysis:

    • qRT-PCR:

      • Isolate total RNA using a commercial kit.

      • Synthesize cDNA from the RNA.

      • Perform qRT-PCR using specific primers for COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

      • Calculate the relative gene expression using the ΔΔCt method.

    • ELISA:

      • Quantify the concentration of TNF-α in the culture supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Expected Results:

This compound is anticipated to cause a dose-dependent reduction in the LPS-induced expression of COX-2 and TNF-α mRNA and TNF-α protein secretion.

ParameterExpected Outcome with this compound
NF-κB Luciferase Activity Dose-dependent inhibition
COX-2 mRNA Expression Dose-dependent reduction
TNF-α mRNA Expression Dose-dependent reduction
TNF-α Protein Secretion Dose-dependent reduction

II. FTO Demethylase Activity Assay

Scientific Rationale:

The FTO protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that plays a crucial role in the demethylation of various nucleic acid modifications.[3][5][6] this compound in single-stranded RNA (ssRNA) has been identified as a substrate for FTO.[3][5][6] The following in vitro assay allows for the direct measurement of FTO's enzymatic activity on a this compound-containing substrate.

Principle:

This assay measures the demethylation of a this compound-containing RNA oligonucleotide by recombinant FTO protein. The reaction products, uracil and formaldehyde, can be quantified using various methods. A common approach involves HPLC-based separation and quantification of the demethylated and methylated RNA substrates.

Mechanism of FTO-mediated Demethylation:

FTO_Mechanism cluster_reactants Reactants cluster_products Products FTO FTO Protein (with Fe(II)) U_RNA Uracil-RNA FTO->U_RNA alphaKG α-Ketoglutarate Succinate Succinate alphaKG->Succinate O2 O₂ CO2 CO₂ O2->CO2 meRNA This compound-RNA meRNA->U_RNA Formaldehyde Formaldehyde meRNA->Formaldehyde

Caption: Simplified overview of the FTO demethylation reaction.

Detailed Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.0, 150 mM KCl, 2 mM Ascorbic Acid, 300 µM α-ketoglutarate, and 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O).

    • In a microcentrifuge tube, combine the reaction buffer, recombinant FTO protein (e.g., 0.1-1 µM), and the this compound-containing ssRNA substrate (e.g., 1-10 µM).

    • Include a negative control reaction without the FTO enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour). A time-course experiment can be performed to determine the linear range of the reaction.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM.

    • Digest the RNA substrate to nucleosides by adding nuclease P1 and alkaline phosphatase.

    • Centrifuge the samples to pellet the enzymes and collect the supernatant.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC coupled with a UV detector.

    • Separate the nucleosides using a C18 column and an appropriate gradient of mobile phases (e.g., a gradient of acetonitrile in an aqueous buffer).

    • Quantify the amounts of 3-methyluridine and uridine by integrating the peak areas and comparing them to a standard curve.

  • Data Analysis:

    • Calculate the percentage of demethylation as: (Area of Uridine) / (Area of Uridine + Area of 3-Methyluridine) * 100.

    • For kinetic analysis, perform the assay with varying substrate concentrations and a fixed enzyme concentration to determine the Kₘ and Vₘₐₓ values.

Expected Results:

Incubation of the this compound-containing RNA with FTO should result in the formation of uridine, which can be detected and quantified by HPLC. The amount of uridine produced should increase with time and enzyme concentration. Kinetic studies have shown that FTO exhibits a preference for this compound in ssRNA.[3]

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (min⁻¹)
mFTO 3-meU in ssRNA3.2 ± 0.50.25 ± 0.02
hFTO 3-meU in ssRNA7.1 ± 1.20.041 ± 0.003
Table adapted from Jia G, et al. (2008).[3]

III. Cell Proliferation and Cytotoxicity Assays

Scientific Rationale:

While this compound itself has not been extensively studied for its effects on cell proliferation, some of its derivatives have shown proliferative activity on lung cells, suggesting a potential role in cell growth and regeneration.[7] It is also important to assess the potential cytotoxicity of any compound being investigated. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells of interest (e.g., A549 lung carcinoma cells, HEK293 embryonic kidney cells, or RAW 264.7 macrophages) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., ranging from 1 µM to 1 mM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for 15 minutes to 4 hours at room temperature with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ (for cytotoxicity) or to observe any proliferative effects.

Expected Results:

The effect of this compound on cell proliferation is not well-documented and may be cell-type specific. A dose-response curve will reveal whether this compound has a cytotoxic, cytostatic, or proliferative effect on the chosen cell line. It is crucial to perform these assays on the specific cell lines being used for other experiments (e.g., RAW 264.7, HEK293) to ensure that the concentrations used in the functional assays are not cytotoxic.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the biological activities of this compound in cell-based systems. By following these detailed methodologies, researchers can effectively characterize its anti-inflammatory properties, its role as a substrate for the FTO demethylase, and its effects on cell viability and proliferation. As with any experimental work, appropriate controls and careful optimization are essential for obtaining reliable and reproducible data.

References

  • Suh W, et al. Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity. Biomol Ther (Seoul). 2017 Mar 1;25(2):165-170. [Link]
  • PubChem. This compound. [Link]
  • DNAmod. This compound. [Link]
  • Jia, G, et al. 2008. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters. 582(23-24). [Link]
  • Gerken, T. et al. The obesity-associated FTO gene encodes a 2-oxoglutarate-dependent nucleic acid demethylase. Science 318, 1469–1472 (2007). [Link]
  • Grabovskiy, S. A. et al. In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365 (2021). [Link]
  • Lawrence, T. The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harb Perspect Biol. 2009 Dec;1(6):a001651. [Link]
  • Liu, T. et al. NF-κB signaling in inflammation. Signal Transduct Target Ther 2, 17023 (2017). [Link]
  • Jia, G. et al. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Lett. 582, 3313–3319 (2008). [Link]

Sources

Application Notes & Protocols: Leveraging 3-Methyluracil in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Uracil and its derivatives, in particular, are integral to numerous commercial drugs, spanning antiviral and anticancer applications.[1] 3-Methyluracil, a simple methylated derivative of uracil, presents itself as a compelling starting point for drug discovery campaigns. Found naturally in the fungus Cordyceps bassiana, this small molecule is not merely an inert building block; it possesses intrinsic biological activity, notably in the realm of inflammation.[2][3] Emerging research also points to the vast potential of its derivatives in diverse therapeutic areas, including virology and bacteriology.[4][5]

This guide provides a comprehensive overview of this compound's application in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols to empower your research endeavors. We will explore its known mechanisms, provide step-by-step experimental workflows for screening and validation, and discuss the logical progression from a preliminary hit to a viable lead candidate.

Part 1: Core Compound Profile & Handling

This compound (3-methyl-1H-pyrimidine-2,4-dione) is a pyrimidone and a nucleobase analogue.[6][7] Understanding its fundamental properties is the first step in any experimental design.

Physicochemical Data

A summary of key properties for this compound is provided below. Proper handling and storage are critical for maintaining compound integrity.

PropertyValueSource
CAS Number 608-34-4[6][8]
Molecular Formula C₅H₆N₂O₂[6][8]
Molecular Weight 126.11 g/mol [6]
IUPAC Name 3-methyl-1H-pyrimidine-2,4-dione[6]
Appearance Solid[3]
Solubility 200 g/L (water, temperature not specified)[9]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months.[3][9]

Part 2: Known Biological Activity & Therapeutic Targets

While this compound itself has a defined anti-inflammatory profile, its structural backbone is a versatile template for developing inhibitors against a range of targets.

Anti-Inflammatory Activity

The most well-characterized activity of this compound is its ability to modulate inflammatory pathways. Research has shown it can inhibit the activity of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1), two critical transcription factors that regulate the expression of pro-inflammatory genes.[2] This upstream inhibition leads to a downstream reduction in the mRNA levels of key inflammatory mediators like Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[2][3]

G cluster_0 Upstream Signaling cluster_1 Nuclear Events cluster_2 Downstream Products LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK JNK JNK/MAPK Pathway LPS->JNK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases Nuc Nucleus NFkB_p65->Nuc translocates to AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates AP1->Nuc translocates to Gene Pro-inflammatory Gene Transcription Nuc->Gene initiates COX2 COX-2 mRNA Gene->COX2 TNFa TNF-α mRNA Gene->TNFa Methyluracil This compound Methyluracil->NFkB_p65 Inhibits activity Methyluracil->AP1 Inhibits activity

Figure 1: Mechanism of this compound Anti-inflammatory Action.
Potential as a Scaffold for Derivative Synthesis

The true power of this compound in drug discovery lies in its utility as a chemical scaffold. By modifying the uracil ring at various positions, researchers have developed potent and selective agents for several diseases.

  • Antiviral Agents: 1,3-disubstituted uracil derivatives have demonstrated activity against Human Immunodeficiency Virus 1 (HIV-1) and Human Cytomegalovirus (HCMV), suggesting the scaffold can be optimized to interact with viral enzymes like reverse transcriptase.[4]

  • Antibacterial Agents: Derivatives such as 3-substituted-6-(anilino)uracils have been synthesized as potent competitive inhibitors of bacterial DNA polymerase IIIC, a critical enzyme for replication in Gram-positive bacteria.[5]

  • Anticancer & Other Agents: The broader uracil chemical class is a mainstay in oncology.[1] Furthermore, 6-chloro-3-methyluracil serves as a key intermediate in the synthesis of alogliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[10] This highlights the industrial relevance of this scaffold in creating complex, high-value therapeutics.

Part 3: Experimental Workflows & Protocols

This section provides detailed protocols for evaluating this compound and its novel derivatives in a drug discovery context. The workflow begins with primary screening to identify activity, followed by secondary assays to validate hits and elucidate the mechanism of action.

Figure 2: Drug Discovery Workflow for this compound Derivatives.
Protocol 3.1: NF-κB Luciferase Reporter Assay for Anti-inflammatory Screening

Objective: To perform a primary screen of this compound or its derivatives for their ability to inhibit NF-κB signaling in a cell-based reporter assay.

Rationale: This assay provides a quantifiable readout (luminescence) directly linked to the activity of the NF-κB transcription factor.[2] It is a robust and sensitive method suitable for high-throughput screening (HTS). We use HEK293 cells as they are easily transfected and provide a clean system to study specific pathways.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Recombinant human TNF-α (stimulant).

  • Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293-NF-κB reporter cells.

    • Seed 20,000 cells per well in 100 µL of media into a white, opaque 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a uniform response to treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media. A common starting range is 100 µM down to 0.1 µM.

    • Include a "Vehicle Control" (media with DMSO, matching the highest concentration used for the compound) and a "No Treatment Control" (media only).

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 1 hour. Causality: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • Stimulation:

    • Prepare TNF-α in culture media to a final concentration of 20 ng/mL.

    • Add 10 µL of the TNF-α solution to all wells except the "No Treatment Control".

    • Incubate for 6-8 hours at 37°C, 5% CO₂. Causality: This incubation period is optimal for inducing robust transcription and expression of the luciferase reporter gene.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Place the plate on a shaker for 5 minutes to ensure cell lysis and substrate mixing.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

  • % Inhibition = 100 * (1 - [Luminescence_Sample - Luminescence_Unstimulated] / [Luminescence_Stimulated_Vehicle - Luminescence_Unstimulated])

  • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3.2: Secondary Assay Workflows

Hits identified from the primary screen must be validated to confirm their activity and rule out artifacts.

Objective: To determine if the observed activity of a hit compound is due to specific pathway inhibition or general cytotoxicity.

Rationale: A compound that kills cells will artifactually appear as an "inhibitor" in many assays. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This is a critical counter-screen.[11]

Materials:

  • RAW 264.7 murine macrophage cell line (a relevant cell line for inflammation).

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Hit compounds from primary screen.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • Clear, 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding & Treatment:

    • Seed 10,000 RAW 264.7 cells per well in 100 µL of media. Incubate for 24 hours.

    • Treat cells with the same concentration range of hit compounds used in the primary screen. Include a vehicle control and a positive control for cell death (e.g., 10% DMSO).

    • Incubate for 24 hours. Causality: A 24-hour incubation period is sufficient to observe most cytotoxic effects.

  • MTT Addition & Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media.

    • Add 100 µL of DMSO to each well and shake for 10 minutes to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the CC₅₀ (concentration that causes 50% cytotoxicity).

  • Self-Validation: A good hit will have an IC₅₀ (from Protocol 3.1) that is significantly lower than its CC₅₀. A selectivity index (SI = CC₅₀ / IC₅₀) greater than 10 is often desired.

Objective: To confirm that inhibition of the NF-κB pathway by a validated hit translates to a functional reduction in downstream inflammatory gene expression.

Rationale: This assay directly measures the biological outcome of pathway inhibition by quantifying the mRNA levels of key inflammatory genes like TNF-α and COX-2 (Ptgs2).[2]

Materials:

  • RAW 264.7 cells.

  • 6-well plates.

  • Lipopolysaccharide (LPS) from E. coli.

  • Validated hit compound.

  • RNA extraction kit (e.g., Qiagen RNeasy).

  • cDNA synthesis kit.

  • qPCR master mix (SYBR Green-based).

  • Primers for Tnf, Ptgs2, and a housekeeping gene (Gapdh or Actb).

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Seed 500,000 RAW 264.7 cells per well in 6-well plates. Incubate overnight.

    • Pre-treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 1 hour.

    • Stimulate cells with 100 ng/mL LPS for 4 hours. Causality: LPS is a potent inducer of the inflammatory response in macrophages, and 4 hours is sufficient to see a strong induction of target gene mRNA.

  • RNA Extraction and cDNA Synthesis:

    • Wash cells with PBS and lyse them according to the RNA extraction kit protocol.

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing SYBR Green master mix, forward/reverse primers, and diluted cDNA.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

Data Analysis:

  • Calculate the cycle threshold (Ct) for each gene.

  • Normalize the Ct value of the target genes (Tnf, Ptgs2) to the housekeeping gene (Gapdh). (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the fold change in gene expression relative to the LPS-stimulated vehicle control using the 2-ΔΔCt method.

  • Self-Validation: A successful result shows a dose-dependent decrease in Tnf and Ptgs2 mRNA levels in compound-treated cells compared to the LPS-only control.

References

  • Suh W, et al. (2017). Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity. Biomol Ther (Seoul). 25(2):165-170. [Link]
  • Anonymous. (2007). Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV. Nucleosides Nucleotides Nucleic Acids. 26(10-12):1553-8. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79066, this compound. [Link]
  • Wright, G. E., et al. (1995). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. J Med Chem. 38(16):3136-43. [Link]
  • Wikipedia. This compound. [Link]
  • Agarwal, H. K., et al. (2012). Mechanisms and inhibition of uracil methylating enzymes. Biochimie. 94(11):2327-35. [Link]
  • DNAmod. This compound. [Link]
  • Zhu, G. D., et al. (2004). Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. Bioorg Med Chem Lett. 14(9):2269-74. [Link]
  • Janeba, Z. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein J Org Chem. 7:678-98. [Link]
  • Antonov, E. N., et al. (2015). [Kinetics of methyluracil release from bioresorbable polymeric carriers]. Eksp Klin Farmakol. 78(3):36-9. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Some Thyrotropic Agents. IARC Monogr Eval Carcinog Risks Hum. 79:75-118. [Link]
  • Gerasimova, E., et al. (2015). 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. J Recept Signal Transduct Res. 35(6):532-6. [Link]
  • LookChem. This compound 608-34-4 wiki. [Link]
  • Janeba, Z. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. [Link]
  • Varghese, S., et al. (2021). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. Eur J Med Chem. 209:112888. [Link]
  • Duarte, F. I. T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). 16(8):1145. [Link]
  • Szymański, P., et al. (2018). Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. Curr Med Chem. 25(15):1747-1770. [Link]
  • Google Patents. CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • ResearchGate.
  • NIST. This compound. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3-Methyluracil Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Uracil Analogs in Oncology

The pyrimidine nucleobase uracil is a fundamental component of RNA, but its structural analogs have become a cornerstone of cancer chemotherapy. The journey began with the clinical success of 5-fluorouracil (5-FU), a molecule that continues to be a frontline treatment for solid tumors, including breast and colorectal cancers.[1] The mechanism of these agents often involves interference with nucleic acid metabolism, leading to cytotoxicity in rapidly dividing cancer cells.[1] However, the challenges of drug resistance and off-target toxicity have driven medicinal chemists to innovate continually. A prevailing strategy is the development of hybrid molecules, where the uracil scaffold is coupled with other pharmacophores to enhance target selectivity and reduce adverse effects.[1]

Within this landscape, N-alkylation of the uracil ring, particularly at the N3 position to create 3-methyluracil derivatives, offers a versatile platform for generating novel therapeutic candidates. These modifications can alter the molecule's solubility, membrane permeability, and binding affinity for target enzymes, making them a rich area for drug discovery. This guide provides a detailed overview of the synthesis, mechanism, and evaluation of this compound derivatives, offering both foundational knowledge and actionable protocols for researchers in oncology and drug development.

Part 1: Mechanism of Action - Beyond Simple Antimetabolites

Uracil derivatives exert their anticancer effects through diverse mechanisms. While classical analogs like 5-FU are known to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, newer derivatives possess a broader range of activities.[2] The overarching goal is to induce apoptosis (programmed cell death) in malignant cells while sparing healthy tissue.

Key Molecular Targets:

  • Thymidylate Synthase (TS) and Thymidine Phosphorylase (TP): Many uracil-based drugs are designed as inhibitors of these key enzymes involved in the synthesis of thymidine, a necessary component of DNA.[2][3] By blocking this pathway, the drugs starve cancer cells of the building blocks needed for replication. 6-(2-aminoethyl)amino-5-chlorouracil, for example, is a small-molecule inhibitor of TP with demonstrated antiangiogenic and antitumor activity.[3]

  • Kinase Inhibition: The pyrimidine core is a feature in many approved kinase inhibitors.[4] Novel uracil derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key drivers of tumor growth and angiogenesis.[5]

  • Apoptosis Induction: Successful anticancer agents ultimately trigger apoptosis. Certain uracil derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic proteins like Bax.[6]

  • Inflammation Pathways: this compound itself has demonstrated anti-inflammatory activity by inhibiting pathways driven by NF-κB and AP-1.[7] Given the strong link between chronic inflammation and cancer, this suggests an additional, complementary mechanism of action for its derivatives.

Below is a conceptual diagram illustrating a common pathway targeted by anticancer agents, which can be influenced by novel kinase-inhibiting uracil derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR/ VEGFR-2 PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Survival, Proliferation mTOR->Proliferation Uracil_Derivative This compound Derivative Uracil_Derivative->PI3K Inhibition

Caption: Conceptual PI3K/AKT/mTOR pathway, a target for uracil kinase inhibitors.

Part 2: Synthesis Protocols and Experimental Workflow

The synthesis of a diverse library of this compound derivatives often begins with the creation of a versatile, reactive intermediate. A highly effective strategy involves the synthesis of 6-methyluracil, followed by methylation and subsequent chlorination to produce 6-chloro-3-methyluracil. This chlorinated intermediate is an excellent precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C6 position.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow A Ethyl Acetoacetate + Methylurea B 3-Methyl-6-methyluracil (Intermediate) A->B Cyclocondensation C 6-Chloro-3-methyluracil (Key Intermediate) B->C Chlorination (e.g., POCl3) E Library of this compound Derivatives C->E Nucleophilic Substitution D Amine (R-NH2) D->E

Caption: General workflow for synthesizing this compound derivatives.

Protocol 2.1: Synthesis of 6-Chloro-3-methyluracil Intermediate

This protocol is adapted from established methods for the synthesis of the key intermediate, 6-chloro-3-methyluracil, which serves as a foundational building block for further derivatization.[8][9] The process involves a two-step reaction: first, a condensation to form the uracil ring, and second, a chlorination step.

Step A: Synthesis of 1,6-Dimethyl-pyrimidine-2,4(1H,3H)-dione (3-Methyl-6-methyluracil)

  • Rationale: This step involves the cyclocondensation of methylurea with a β-ketoester (in this case, malonic acid or its ester equivalent is implied from the patent) to form the core pyrimidine-2,4-dione structure. An alkali is used to deprotonate the active methylene compound and facilitate the reaction.

  • Reagents & Equipment:

    • Methylurea

    • Malonic acid or diethyl malonate

    • Anhydrous ethanol (or other suitable organic solvent)

    • Sodium ethoxide or other strong base

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve methylurea and the base (e.g., sodium ethoxide) in the chosen organic solvent under stirring.

    • Slowly add the malonic acid or ester to the solution.

    • Heat the mixture to reflux and maintain for 6-10 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature (20-30 °C).

    • Carefully neutralize the mixture by adding acid (e.g., HCl) to adjust the pH to approximately 5.0-7.0.[9] This will precipitate the product.

    • Add water and stir, then cool the mixture to 10-12 °C to maximize precipitation.

    • Collect the solid product by suction filtration, wash with cold water, and dry thoroughly to yield the intermediate, 3-methyl-6-methyluracil.

Step B: Chlorination to 6-Chloro-3-methyluracil

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the hydroxyl group (in the enol tautomer of the uracil ring at the C6 position) into a chlorine atom. The chlorine is a good leaving group, making this position highly reactive for subsequent nucleophilic substitution.

  • Reagents & Equipment:

    • 3-Methyl-6-methyluracil (from Step A)

    • Phosphorus oxychloride (POCl₃)

    • Reaction flask with dropping funnel and stirrer, under a fume hood. (Caution: POCl₃ is highly corrosive and reacts violently with water)

  • Procedure:

    • Place the dried intermediate from Step A into a reaction flask.

    • Under a fume hood, carefully add phosphorus oxychloride to the solid.

    • Gently heat the mixture to approximately 70 °C and stir.[8] The reaction is typically maintained for several hours until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature (20 °C).

    • Crucial Quenching Step: Very slowly and carefully, add the reaction mixture to crushed ice or ice-cold water with vigorous stirring. This step quenches the excess POCl₃ and precipitates the chlorinated product. Perform this in a well-ventilated fume hood as it generates HCl gas.

    • Stir the resulting slurry until the product fully precipitates.

    • Collect the solid crude product by suction filtration and wash thoroughly with cold water to remove any residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 6-chloro-3-methyluracil.

Protocol 2.2: General Procedure for Derivatization via Nucleophilic Aromatic Substitution
  • Rationale: The chlorine atom at the C6 position of 6-chloro-3-methyluracil is susceptible to displacement by nucleophiles, such as primary or secondary amines. This reaction allows for the introduction of a wide variety of side chains, enabling the creation of a chemical library for structure-activity relationship (SAR) studies.

  • Reagents & Equipment:

    • 6-Chloro-3-methyluracil

    • Desired amine (R-NH₂)

    • A suitable solvent (e.g., ethanol, isopropanol, or DMF)

    • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to act as an acid scavenger.

    • Reaction vial or flask with magnetic stirrer and heating capabilities.

  • Procedure:

    • Dissolve 6-chloro-3-methyluracil (1 equivalent) in the chosen solvent in a reaction vial.

    • Add the desired amine (1.1 to 1.5 equivalents) and the base (1.5 to 2.0 equivalents).

    • Seal the vial and heat the reaction mixture (typically between 80 °C to 120 °C) for 4-24 hours. The reaction should be monitored by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 6-substituted-3-methyluracil derivative.

    • Confirm the structure of the final product using analytical methods like NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Part 3: Evaluation of Anticancer Activity

Once synthesized, the novel this compound derivatives must be evaluated for their biological activity. A standard initial screening is the in vitro cytotoxicity assay against a panel of human cancer cell lines.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

    • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-FU or Doxorubicin).

    • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37 °C with 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Structure-Activity Relationship (SAR)

The results from the cytotoxicity assays should be compiled to understand the relationship between the chemical structure of the derivatives and their anticancer activity.

Table 1: Illustrative Cytotoxicity Data for Uracil Derivatives Against Various Cancer Cell Lines

Compound IDR-Group at C6 PositionCancer Cell LineIC₅₀ (µM)Citation
Derivative 7 (Structure-specific)HepG₂ (Liver)38.35[10]
Derivative 10 (Structure-specific)MCF-7 (Breast)51.98[10]
Derivative 15 (Structure-specific)HepG₂ (Liver)32.42[10]
Compound 33 3-fluoro β-lactamMCF-7 (Breast)0.095[6]
AEAC -(CH₂)₂NH₂ (at C6, 5-Cl)A549 (Lung)>100 (direct)[3]
Triazole 8 Phosphonate-TriazoleHT-1080 (Fibrosarcoma)15.13[11]

Note: This table is illustrative, combining data from various uracil derivatives to demonstrate typical data presentation. The 'R-Group' and 'Compound ID' are based on the cited literature and may not all be this compound derivatives.

References

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). [Source URL not available]
  • Novel Uracil Derivatives as Anti-Cancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies. (n.d.).
  • Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. (2020). PubMed. [Link]
  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil. (n.d.).
  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2022). Arabian Journal of Chemistry. [Link]
  • Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. (n.d.).
  • CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. (n.d.).
  • CN109020900B - Preparation method of 6-chloro-3-methyl uracil. (n.d.).
  • Preparation method of 6-(3-chloropropyl)amino-1,3-dimethyluracil. (n.d.).
  • This compound | C5H6N2O2. (n.d.). PubChem. [Link]
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.). Source URL not available.
  • 6-methyluracil. (n.d.). Organic Syntheses Procedure. [Link]
  • Synthesis and Evaluation of Antitumour Activities of Novel Fused Tri- and Tetracyclic Uracil Derivatives. (n.d.).
  • Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. (n.d.).
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Source URL not available.
  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. (2023). Taylor & Francis Online. [Link]
  • Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap. (2009). AACR Journals. [Link]
  • Mechanism of action of pharmacological inhibitors in cancer. Schematic... (n.d.).
  • Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds. (n.d.). MDPI. [Link]

Sources

The 3-Methyluracil Motif in Enzyme Inhibitor Development: From Scaffold Design to Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the uracil scaffold, with a particular focus on the role of N3-methylation as seen in 3-methyluracil and its derivatives, in the design and development of potent and selective enzyme inhibitors. As a senior application scientist, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring that researchers can not only replicate but also adapt these methodologies for their specific targets.

Introduction: The Uracil Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its presence in nucleic acids and its inherent ability to engage in various biological interactions, particularly hydrogen bonding. Within this class, the uracil scaffold has emerged as a "privileged structure"—a molecular framework that is capable of providing useful ligands for more than one type of biological target. Its versatility stems from several key features:

  • Bioisosteric Similarity: Uracil is a natural bioisostere of thymine, allowing it to be recognized by numerous enzymes involved in nucleotide metabolism.

  • Synthetic Tractability: The uracil ring possesses multiple sites (N1, N3, C5, C6) that are amenable to chemical modification, enabling the generation of large, diverse libraries of compounds for screening.[1][2][3]

  • Hydrogen Bonding Capability: The two carbonyl groups and two nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions within an enzyme's active site.

This guide focuses on leveraging these properties, particularly through modifications like N3-methylation, to develop inhibitors for critical enzyme targets in oncology, neurodegenerative disease, and infectious disease.

Key Enzyme Targets for Uracil-Based Inhibitors

The strategic modification of the uracil scaffold has led to the successful development of inhibitors for several therapeutically relevant enzymes.

Dihydropyrimidine Dehydrogenase (DPD): Modulating Fluoropyrimidine Chemotherapy
  • Biological Role & Rationale for Inhibition: Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[4] Crucially, it is responsible for degrading over 80% of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[5][6] High DPD activity can lead to rapid clearance of 5-FU, reducing its therapeutic efficacy, while DPD deficiency can cause severe, life-threatening toxicity.[6] Therefore, inhibiting DPD is a key strategy to increase the bioavailability and therapeutic window of 5-FU.[5][7]

  • Mechanism of Uracil-Based Inhibitors: Many DPD inhibitors are uracil analogs that act as competitive or mechanism-based inhibitors.[5][8] They compete with 5-FU for the active site, thereby preventing its degradation.[5] Compounds like Gimeracil and Eniluracil are well-documented DPD inhibitors used in combination therapies.[7]

Thymidine Phosphorylase (TP): A Dual Target in Angiogenesis and Cancer
  • Biological Role & Rationale for Inhibition: Thymidine phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a dual role in cellular metabolism. It is involved in the pyrimidine salvage pathway, but it also promotes angiogenesis, a critical process for tumor growth and metastasis.[9][10] High expression of TYMP is often correlated with poor prognosis in various cancers.[10] Inhibiting TP can therefore exert an anti-cancer effect by both suppressing angiogenesis and modulating nucleotide metabolism.[9][11]

  • Mechanism of Uracil-Based Inhibitors: Tipiracil, a uracil derivative, is a selective TP inhibitor.[12] It is a core component of the oral anticancer agent TAS-102 (Lonsurf®), where it prevents the degradation of the cytotoxic agent trifluridine, another thymidine analog.[11] The design of these inhibitors often involves substitutions at the C6 position of the uracil ring to enhance binding affinity.[13][14]

Acetylcholinesterase (AChE): A Bifunctional Approach for Alzheimer's Disease
  • Biological Role & Rationale for Inhibition: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine.[15] Acetylcholinesterase (AChE) inhibitors prevent the breakdown of acetylcholine, providing symptomatic relief. Intriguingly, AChE also possesses a peripheral anionic site (PAS) that can promote the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology.[15]

  • Mechanism of Uracil-Based Inhibitors: Researchers have developed 6-methyluracil derivatives that act as bifunctional inhibitors, binding simultaneously to the catalytic active site (CAS) and the PAS of AChE.[16] This dual-binding mechanism not only increases the levels of acetylcholine but may also slow down the formation of Aβ plaques, offering a potential disease-modifying effect.[15][16]

Design and Synthesis Strategies

The success of a uracil-based inhibitor is dictated by the chemical modifications made to the core scaffold. The structure-activity relationship (SAR) is paramount.

  • Causality of Substitutions:

    • N1 and N3 Positions: Alkylation at these positions, such as in this compound, can alter solubility, membrane permeability, and hydrogen bonding patterns. In the case of AChE inhibitors, long alkyl chains at both N1 and N3 were crucial for spanning the active site gorge to reach both the CAS and PAS.[16]

    • C5 Position: Substitution at C5 with halogens (e.g., chloro, bromo) or other groups can modulate the electronics of the ring and introduce new interactions. 5-chlorouracil, for instance, was a key lead compound in the development of TP inhibitors.[11]

    • C6 Position: This position is often exploited for attaching larger substituents to probe deeper pockets within the enzyme active site. C6-substituted uracil derivatives were found to be the most active inhibitors of thymidine phosphorylase in one study.[13] For bacterial DNA polymerase IIIC, a 6-anilino substitution was key for potent inhibition.[1]

Caption: Key modification sites on the uracil scaffold for inhibitor design.

Protocol 3.1: General Synthetic Route for N3-Substituted Uracil Derivatives

This protocol provides a generalized method for synthesizing N3-substituted uracil analogs, adapted from methodologies used for creating bacterial polymerase inhibitors.[1] This approach ensures regioselective alkylation at the N3 position.

Self-Validation: The protocol's trustworthiness is established by the separation step, which removes isomeric byproducts, and confirmation of the final structure via NMR and mass spectrometry.

  • Starting Material Protection (If Necessary): Begin with a commercially available uracil or a 2-alkoxy-4-pyrimidone derivative. The 2-alkoxy group serves to direct alkylation primarily to the N3 position.

  • N3-Alkylation:

    • Dissolve the starting pyrimidone (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension.

    • Add the desired alkylating agent (e.g., 1-bromo-3-chloropropane, 1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired N3-substituted isomer from any N1 or O-alkylated byproducts.

  • Further Modification (Example: Amination):

    • The purified N3-alkylated intermediate can be further modified. For example, to install an anilino group at the C6 position, the intermediate is heated with the desired aniline in the presence of its hydrochloride salt. This step simultaneously displaces the C6-amino group (if present) and deprotects the 2-alkoxy group to yield the final uracil derivative.[1]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol: A Screening Cascade for Uracil-Based Inhibitors

A logical, stepwise approach is crucial for efficiently identifying and characterizing novel inhibitors from a synthesized library.[17]

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Synthesized Uracil Derivative Library B Primary Screen (Single High Concentration) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Assay (Multiple Concentrations) C->D E Calculate IC50 Value D->E F Kinetic Assays (Vary [Substrate] & [Inhibitor]) E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Calculate Ki Value G->H I Lead Candidate H->I

Caption: A typical workflow for screening and characterizing enzyme inhibitors.

Protocol 4.1: Determination of IC₅₀ for a Uracil-Based DPD Inhibitor

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency. The assay monitors the DPD-catalyzed oxidation of NADPH, which can be observed as a decrease in absorbance at 340 nm.

Causality: A continuous assay is chosen for its precision and real-time data acquisition, which is superior to endpoint assays for kinetic analysis.[17] Using substrate concentrations near the Michaelis constant (Kₘ) provides good sensitivity for detecting competitive inhibitors.[17]

  • Materials and Reagents:

    • Recombinant human DPD enzyme

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA and 2.5 mM MgCl₂

    • NADPH solution (10 mM stock in buffer)

    • Substrate: 5-Fluorouracil (5-FU) (10 mM stock in buffer)

    • Test Inhibitor (e.g., a this compound derivative) at various concentrations

    • 96-well UV-transparent microplate

    • Spectrophotometric microplate reader

  • Step-by-Step Methodology:

    • Prepare Reagent Mix: Prepare a master mix containing the assay buffer, DPD enzyme, and NADPH. The final concentration of NADPH should be approximately its Kₘ value (e.g., 10 µM). The enzyme concentration should be chosen to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Preparation: Perform a serial dilution of the test inhibitor in DMSO, then dilute further in the assay buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

    • Assay Setup:

      • To the wells of the microplate, add 5 µL of the diluted inhibitor solutions.

      • Add 5 µL of a "no inhibitor" control (buffer with DMSO) and 5 µL of a "100% inhibition" control (a known potent inhibitor like Gimeracil).

      • Add 190 µL of the Reagent Mix to all wells.

      • Pre-incubate the plate at 37°C for 10 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for time-dependent or slowly binding inhibitors.[17]

    • Initiate Reaction: Add 5 µL of the 5-FU substrate solution to all wells to initiate the reaction (final concentration e.g., 15 µM).

    • Data Acquisition: Immediately place the plate in the reader (pre-warmed to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

    • Data Analysis:

      • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

      • Normalize the rates by setting the "no inhibitor" control rate to 100% activity and the "100% inhibition" control to 0% activity.

      • Plot the percent activity against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Mechanism of Action (MoA) Studies

While the IC₅₀ value indicates potency, it is dependent on assay conditions. Determining the inhibition constant (Kᵢ) and the mode of inhibition provides a more fundamental understanding of the inhibitor's interaction with the enzyme.[18]

Causality: By systematically varying both substrate and inhibitor concentrations, one can distinguish between different inhibition mechanisms (competitive, non-competitive, uncompetitive) using graphical analysis like a Lineweaver-Burk plot.[19][20]

  • Experimental Design:

    • Set up the DPD assay as described in Protocol 4.1.

    • Create a matrix of reaction conditions. Use at least four different fixed concentrations of your test inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀).

    • For each inhibitor concentration, perform a substrate titration by varying the 5-FU concentration across a wide range (e.g., from 0.2 x Kₘ to 10 x Kₘ).

    • Measure the initial velocity (V₀) for every condition.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

      • Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). The inhibitor binds only to the free enzyme.[21]

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged). The inhibitor binds to both free enzyme and the enzyme-substrate complex.[20]

      • Uncompetitive Inhibition: The lines will be parallel (both Vₘₐₓ and Kₘ decrease). The inhibitor binds only to the enzyme-substrate complex.[20][22]

    • Use appropriate secondary plots (e.g., a plot of the slope from the Lineweaver-Burk plot vs. inhibitor concentration) to calculate the Kᵢ value.

Caption: Binding models for competitive vs. non-competitive inhibition.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing compounds and making informed decisions in a drug discovery project.

Table 1: Example Potency Data for Uracil Derivatives Against Target Enzymes

Compound IDScaffoldTarget EnzymeInhibition TypeIC₅₀ (µM)Kᵢ (µM)Reference
Cmpd-1 3-(iodoalkyl)-6-anilino-uracilDNA Pol IIICCompetitive0.02 - 0.5N/A[1]
Gimeracil 5-chloro-2,4-dihydroxypyridineDPDCompetitiveN/AN/A[7]
Ethynyluracil 5-ethynyluracilDPDIrreversibleN/AN/A[8]
Cmpd-35 6-methyluracil derivativeAChEMixed-type0.009 (9 nM)N/A[15][16]
Tipiracil 5-chloro-6-iminopyrrolidinyl-uracilThymidine PhosphorylaseCompetitiveN/A0.0256 (25.6 nM)
Cmpd-15d 6-imidazolyl-uracilThymidine PhosphorylaseCompetitiveLow µM rangeN/A[14]

Note: N/A indicates data not specified in the cited source. Gimeracil is structurally a pyridine, not a pyrimidine, but functions similarly as a pyrimidine analog in DPD inhibition.

Conclusion and Future Perspectives

The this compound motif and the broader uracil scaffold continue to be exceptionally fruitful starting points for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future advancements will likely integrate computational methods, such as AI and machine learning, to predict optimal substitutions and guide synthesis more efficiently.[] Furthermore, incorporating uracil-based binders into novel modalities like proteolysis-targeting chimeras (PROTACs) could open new avenues for therapeutic intervention by inducing the complete degradation of a target enzyme rather than just inhibiting its active site.[24]

References

  • Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils.PubMed.
  • Chemical syntheses of uracil-based analogues of 3c as possible...
  • DPYD Inhibitors.Santa Cruz Biotechnology.
  • Mechanisms and inhibition of uracil methyl
  • What are DPD inhibitors and how do they work?
  • Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition.CancerNetwork.
  • Dihydropyrimidine dehydrogenase: a tumoral target for fluorouracil modul
  • Targeting Thymidine Phosphorylase with Tipiracil Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice.PubMed Central.
  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids.MDPI.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.PubMed Central.
  • 6-Methyluracil derivatives as acetylcholinesterase inhibitors for tre
  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Tre
  • Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase.
  • Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy.PubMed Central.
  • Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet.ARUP Consult.
  • Evaluation of Enzyme Inhibition D
  • Synthesis and enzymatic evaluation of pyridinium-substituted uracil derivatives as novel inhibitors of thymidine phosphorylase.PubMed.
  • Effects of thymidine phosphorylase on tumor aggressiveness and 5-fluorouracil sensitivity in cholangiocarcinoma.
  • Targeting thymidine phosphorylase alleviates resistance to dendritic cell immunotherapy in colorectal cancer and promotes antitumor immunity.PubMed.
  • Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase.PubMed.
  • Enzyme inhibitors.UCL.
  • Targeting thymidine phosphorylase alleviates resistance to dendritic cell immunotherapy in colorectal cancer and promotes antitumor immunity.Frontiers.
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and D
  • Enzyme Inhibitors in Precision Medicine.BOC Sciences.
  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”.MDPI.
  • Targeting Scaffolding Functions of Enzymes using PROTAC Approaches.PubMed Central.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Journal of Biomedical Research & Environmental Sciences.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.MDPI.
  • Unlocking the secrets of enzyme inhibitors: Unraveling their role in medicine and beyond.Allied Academies.
  • Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors.PubMed Central.
  • Mechanism of Action Assays for Enzymes.NCBI Bookshelf.
  • L-3 Enzyme Inhibitors.Scribd.
  • Effects of Inhibitors on Enzyme Activity.Worthington Biochemical.
  • Methods of Measuring Enzyme Activity Ex vivo and In vivo.PubMed Central.

Sources

Topic: Protocol for Studying the Demethylation of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Development Professionals and Researchers

Abstract

The aberrant methylation of nucleic acids can lead to cytotoxic and mutagenic lesions, disrupting cellular processes. 3-Methyluracil (3-meU) is one such lesion, formed by the action of alkylating agents on RNA and single-stranded DNA. Its removal is critical for maintaining nucleic acid integrity. This process is primarily carried out by members of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, such as the Fat Mass and Obesity-associated (FTO) protein and ALKBH3.[1][2][3][4] Understanding the kinetics and inhibition of this demethylation pathway is vital for both basic research and the development of targeted therapeutics, particularly in oncology. This guide provides a comprehensive, field-tested framework for studying the demethylation of 3-meU, covering recombinant enzyme production, substrate preparation, in vitro reaction execution, and detailed analytical protocols using both mass spectrometry and fluorescence-based methods.

Introduction: The Significance of this compound Demethylation

Alkylating agents, both endogenous (e.g., S-adenosylmethionine) and exogenous (e.g., environmental pollutants and chemotherapeutics), can methylate nucleobases at positions not typically involved in Watson-Crick base pairing. The resulting lesions, such as this compound (3-meU) and 3-methylthymine (3-meT), can stall replication and transcription machinery, leading to cell death if not repaired.[5]

The AlkB family of enzymes provides a direct repair mechanism by oxidative demethylation.[2][6] These enzymes utilize Fe(II) as a cofactor and α-ketoglutarate (α-KG) as a co-substrate to oxidize the aberrant methyl group, which is subsequently released as formaldehyde, restoring the canonical base.[6][7] Notably, the human FTO protein and ALKBH3 have demonstrated robust activity against 3-meU in single-stranded RNA (ssRNA) and 3-meT in single-stranded DNA (ssDNA).[1][8][9] Given the emerging roles of these enzymes in cancer progression and other diseases, assays to quantify their activity and screen for inhibitors are of high value in drug development.[5][6]

This document outlines two robust methodologies for analyzing 3-meU demethylase activity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the "gold standard," this method provides direct, highly specific, and accurate quantification of the substrate (3-meU) and product (Uracil).[10][11][12]

  • Fluorescence-Based Assay: A high-throughput compatible method that measures the formaldehyde byproduct of the demethylation reaction, suitable for large-scale screening.[13][14]

The Demethylation Pathway and Experimental Overview

The enzymatic reaction catalyzed by AlkB homologs is a multi-step oxidative process.

Diagram: this compound Demethylation Pathway

G cluster_0 ALKBH Enzyme Active Site enzyme ALKBH/FTO (Fe(II)) intermediate Hydroxymethyluracil Intermediate enzyme->intermediate Oxidation substrate This compound (ssRNA) substrate->enzyme Binds cosubstrates α-Ketoglutarate + O₂ cosubstrates->enzyme Binds products Uracil (ssRNA) + Formaldehyde intermediate->products Spontaneous Release coproducts Succinate + CO₂ intermediate->coproducts

Caption: ALKBH-mediated oxidative demethylation of this compound.

The experimental protocol is designed to reconstitute this reaction in vitro and quantify its output. The overall workflow involves preparing the necessary biological reagents, running the enzymatic reaction, and analyzing the results.

Diagram: Experimental Workflow

G cluster_analysis Step 6: Analysis step1 Step 1: Recombinant Enzyme Expression & Purification step3 Step 3: In Vitro Demethylation Reaction Setup step1->step3 step2 Step 2: Substrate Preparation (3-meU ssRNA Oligo) step2->step3 step4 Step 4: Reaction Incubation (e.g., 37°C, 1 hr) step3->step4 step5 Step 5: Sample Processing step4->step5 prep_A Enzymatic Digestion to Nucleosides step5->prep_A prep_B Add Detection Reagent step5->prep_B analysis_A Method A: LC-MS/MS step7 Step 7: Data Analysis (Kinetics, IC₅₀) analysis_A->step7 analysis_B Method B: Fluorescence Assay analysis_B->step7 detect_A Quantify 3-meU / Uracil prep_A->detect_A detect_A->analysis_A detect_B Quantify Formaldehyde prep_B->detect_B detect_B->analysis_B

Caption: Overall experimental workflow for studying 3-meU demethylation.

Detailed Protocols

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes the generation of N-terminally His-tagged human ALKBH3 or FTO in E. coli. The pET vector system is widely used for this purpose.[15][16]

Materials:

  • Expression vector (e.g., pET-28a(+)) containing the human ALKBH3 or FTO gene.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB Broth and Agar with Kanamycin (50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with kanamycin. Incubate overnight at 37°C.[15]

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.5-0.6.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM. Incubate overnight at 18°C with shaking.[17]

  • Harvesting: Centrifuge the culture at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL) and protease inhibitors. Sonicate on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

  • Verification & Storage: Analyze fractions by SDS-PAGE. Pool pure fractions, dialyze against a suitable storage buffer (e.g., containing 50% glycerol), and store at -80°C.

Protocol 2: Preparation of this compound Substrate

A single-stranded RNA (ssRNA) oligonucleotide containing a single, site-specific 3-meU modification is the ideal substrate.[1] This is typically acquired via custom solid-phase oligonucleotide synthesis from a commercial vendor.[18][19][20]

Recommended Substrate:

  • Sequence: A 15-25 nucleotide long ssRNA oligomer. A poly-A sequence with a central 3-meU can be used to minimize secondary structure. Example: 5'-AAAAAAAA[3-meU]AAAAAAA-3'.

  • Purification: HPLC purification is required to ensure the substrate is free from contaminants and truncated sequences.

  • Quantification: Accurately determine the concentration using UV spectrophotometry at 260 nm.

Protocol 3: In Vitro Demethylation Reaction

This is the core reaction where the enzyme, substrate, and cofactors are combined.

Reaction Components Table:

ComponentStock ConcentrationFinal ConcentrationPurpose
HEPES Buffer (pH 7.5)1 M50 mMMaintains physiological pH
3-meU ssRNA Substrate100 µM1-10 µMThe substrate to be demethylated
Recombinant Enzyme10 µM100-500 nMThe catalyst
(NH₄)₂Fe(SO₄)₂·6H₂O10 mM100 µMProvides essential Fe(II) cofactor
α-Ketoglutarate (α-KG)10 mM100 µMCo-substrate for the reaction
L-Ascorbic Acid20 mM2 mMReduces Fe(III) to active Fe(II)
Nuclease-free H₂O-To final volumeSolvent

Procedure:

  • Reaction Setup: On ice, combine the buffer, water, α-KG, ascorbic acid, and iron sulfate in a microcentrifuge tube.

  • Add Substrate: Add the 3-meU ssRNA substrate to the reaction mix.

  • Initiate Reaction: Start the reaction by adding the recombinant enzyme. Mix gently.

  • Controls (Crucial for data integrity):

    • No Enzyme Control: Replace enzyme volume with storage buffer.

    • No Substrate Control: Replace substrate with water.

    • Heat-Inactivated Enzyme Control: Boil the enzyme for 10 minutes before adding it to the reaction.

  • Incubation: Incubate the reaction at 37°C for a set time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding EDTA to a final concentration of 5 mM or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

Analytical Methodologies

Protocol 4A: Analysis by HPLC-MS/MS

This method provides definitive identification and quantification of the nucleosides. It is the preferred method for detailed kinetic studies and mechanism-of-action analysis.[10][11][21]

Materials:

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Acetonitrile (HPLC grade)

  • Ammonium Formate or Formic Acid (LC-MS grade)

  • 3-meU and Uracil analytical standards

Procedure:

  • RNA Digestion: To the quenched reaction sample (e.g., 20 µL), add Nuclease P1 and incubate at 37°C for 2 hours to digest the ssRNA into mononucleotides.

  • Dephosphorylation: Add BAP and incubate at 37°C for another 2 hours to convert the mononucleotides to nucleosides.[22]

  • Sample Cleanup: Centrifuge the samples at high speed ( >14,000 x g) for 15 minutes to pellet the enzymes. Transfer the supernatant to an HPLC vial.[23]

  • HPLC Separation:

    • Column: Use a C18 reverse-phase column suitable for nucleoside analysis.[22]

    • Mobile Phase A: 5 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a linear gradient to separate the nucleosides (e.g., 0-40% B over 15 minutes).

    • Detection: Monitor at 260 nm for general chromatogram, but rely on MS for quantification.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Set up transitions for both 3-methyluridine and uridine. This involves selecting the precursor ion (the protonated molecule) and a specific fragment ion for each analyte.[11][21]

    • Quantification: Create a standard curve using known concentrations of 3-meU and Uracil standards to calculate the absolute amounts in your samples.

Protocol 4B: High-Throughput Fluorescence-Based Assay

This assay measures the formaldehyde byproduct. It is a coupled-enzyme assay that is fast, sensitive, and amenable to a 96- or 384-well plate format, ideal for inhibitor screening.[13][14]

Materials:

  • Commercial formaldehyde detection kit (many are based on the reaction of formaldehyde with a probe to generate a fluorescent product). An example is a kit that measures formaldehyde via its conversion to formate by formaldehyde dehydrogenase (FDH), which reduces NAD⁺ to fluorescent NADH.[14][16]

  • Black, flat-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Perform In Vitro Reaction: Set up the demethylation reaction (Protocol 3) directly in the wells of the black microtiter plate. Use a smaller total volume (e.g., 50 µL).

  • Stop Reaction & Develop Signal: After incubation, stop the reaction and add the formaldehyde detection reagent according to the manufacturer's instructions.[13] This typically involves adding a master mix containing the detection probe and any necessary coupling enzymes.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes to allow the fluorescent signal to develop.

  • Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~460 nm emission for NADH).

  • Quantification: Create a standard curve using a known formaldehyde standard to convert the fluorescence units into the concentration of formaldehyde produced. This directly correlates with the amount of 3-meU that was demethylated.

Data Analysis and Interpretation

1. Calculating Enzyme Activity: From the standard curves, determine the amount of product formed (Uracil or formaldehyde) or substrate consumed (3-meU) over time. Enzyme activity can be expressed as pmol/min/mg of enzyme.

2. Determining Kinetic Parameters: To determine Michaelis-Menten constants (Kₘ and Vₘₐₓ), perform the in vitro reaction with varying concentrations of the 3-meU substrate while keeping the enzyme concentration constant.

  • Plot the initial reaction velocity (v₀) against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

Example Data Table for Kinetic Analysis:

Substrate [3-meU] (µM)Initial Velocity (pmol/min)
0.515.2
1.026.1
2.548.5
5.070.1
10.095.3
20.0115.8

3. Inhibitor Screening (IC₅₀ Determination): To screen for inhibitors, perform the reaction at a fixed substrate concentration (ideally at the Kₘ value) with varying concentrations of the potential inhibitor.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

The protocols detailed in this guide provide a robust and validated framework for investigating the demethylation of this compound by AlkB family enzymes. The choice between the highly specific, quantitative LC-MS/MS method and the efficient, high-throughput fluorescence assay depends on the specific research question. Mastery of these techniques will empower researchers and drug development professionals to elucidate the mechanisms of nucleic acid repair, discover novel therapeutic agents, and further our understanding of the epigenetic and epitranscriptomic landscapes in health and disease.

References

  • Mass Spectrometry-Based Analysis of DNA Modifications: Potential Applications in Basic Research and Clinic. Methods in Molecular Biology, 2198, 27-35. ([Link])
  • Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 144(1), 258-66. ([Link])
  • HPLC Analysis of tRNA-Derived Nucleosides. Methods in Molecular Biology, 2664, 137-154. ([Link])
  • Mass Spectrometry of Structurally Modified DNA. Journal of the American Society for Mass Spectrometry, 27(8), 1267-83. ([Link])
  • Global DNA Modification Quantification by LC-MS/MS. CD BioSciences. ([Link])
  • HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column.
  • Fluorogenic probes for detecting deacylase and demethylase activity towards post-translationally-modified lysine residues. Chemical Science, 12(15), 5528-5536. ([Link])
  • Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. protocols.io. ([Link])
  • Fluorogenic probes for detecting deacylase and demethylase activity towards post-translationally-modified lysine residues. Chemical Science, 12(15), 5528-5536. ([Link])
  • Fluorogenic probes for detecting deacylase and demethylase activity towards post-translationally-modified lysine residues.
  • Application and prospect of liquid chromatography-mass spectrometry in epigenetic nucleic acid modification research. Chinese Journal of Pharmacology and Toxicology, 35(5), 321-335. ([Link])
  • Demethylation enhancement of 3-methyl-uracil and 1-methyl-thymine in atom-molecule collisions. Journal of Physics: Conference Series, 1931(1), 012013. ([Link])
  • High-throughput screening to identify inhibitors of lysine demethylases.
  • Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Frontiers in Chemistry, 12, 1358992. ([Link])
  • Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24), 3533-8. ([Link])
  • The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. Journal of Biological Chemistry, 288(48), 34773-81. ([Link])
  • Cloning and Expression of Pseudomonas aeruginosa AlkB Gene in E. coli. Gene Expression, 19(2), 115-122. ([Link])
  • Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. Nucleic Acids Research, 38(11), e123. ([Link])
  • The Role of Key Amino Acids of the Human Fe(II)/2OG-Dependent Dioxygenase ALKBH3 in Structural Dynamics and Repair Activity toward Methylated DNA. International Journal of Molecular Sciences, 23(21), 13357. ([Link])
  • Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage. Journal of Biological Chemistry, 291(12), 6182-93. ([Link])
  • ALKBHs-facilitated RNA modifications and de-modifications. Genes & Diseases, 4(2), 51-57. ([Link])
  • The role of demethylase AlkB homologs in cancer. Frontiers in Oncology, 12, 982143. ([Link])
  • Purification of recombinant FLAG-His-ALKBH3 protein from silkworm pupae.
  • Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24), 3533-8. ([Link])
  • Protocol: a beginner's guide to the analysis of RNA-directed DNA methylation in plants. Plant Methods, 10, 16. ([Link])
  • Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway.
  • Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO.
  • Demethyl
  • Detection and analysis of RNA methylation. Briefings in Functional Genomics, 18(2), 104-115. ([Link])
  • DNA Methylation Protocols. Methods in Molecular Biology, 287. ([Link])
  • A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. Methods, 69(3), 284-9. ([Link])
  • Sample preparation for genome wide DNA methyl
  • Scalable convergent synthesis of therapeutic oligonucleotides. Nature Protocols, 16(11), 5039-5067. ([Link])
  • Development and synthesis of oligonucleotide building blocks and conjugates for therapeutic applic
  • The Medicinal Chemistry of Artificial Nucleic Acids and Therapeutic Oligonucleotides. Molecules, 26(23), 7378. ([Link])
  • Modified oligonucleotides and methods for their synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing 3-Methyluracil Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Methyluracil. As a pyrimidine derivative used in various research applications, including studies of nucleic acid metabolism and as an anti-inflammatory agent, ensuring its complete solubilization in cell culture media is critical for experimental success.[1][2] Precipitation of this compound not only lowers its effective concentration, leading to inaccurate and irreproducible results, but can also introduce confounding artifacts and potential cytotoxicity.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and prevent this compound precipitation. We will delve into the physicochemical principles governing its solubility and provide field-proven protocols to maintain a homogenous solution in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a methylated derivative of uracil, a nucleobase found in RNA.[3] It is classified as a pyrimidone.[4] Understanding its basic physicochemical properties is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[4][5]
Molecular Weight 126.11 g/mol [4][6]
Appearance Powder
Predicted pKa ~9.95[6]
Solubility in 1M NaOH 50 mg/mL

As a weak acid, its solubility is highly dependent on pH; it is significantly more soluble in alkaline conditions than in neutral or acidic solutions.[7]

Q2: Why is preventing this compound precipitation so critical for my experiment?

A2: The formation of a precipitate has severe consequences for experimental integrity:

  • Poor Data Reproducibility: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.

  • Cellular Stress and Toxicity: Particulate matter in culture can cause physical stress to cells. Furthermore, the altered media composition can have unintended biological effects.

  • Interference with Assays: Precipitates can interfere with imaging-based assays and other analytical measurements, creating artifacts that can be mistaken for biological effects.

Q3: What are the primary factors that cause this compound to precipitate in cell culture media?

A3: Precipitation is typically caused by the final concentration of this compound exceeding its solubility limit in the complex aqueous environment of the cell culture medium. The key contributing factors are:

  • pH of the Medium: The near-neutral pH (~7.2-7.4) of most cell culture media is not optimal for dissolving this compound, which is a weak acid and is more soluble at a higher pH.[7]

  • High Final Concentration: The desired experimental concentration may simply be higher than the compound's solubility threshold in the specific basal medium being used.[8]

  • Improper Dissolution Technique: Adding a concentrated organic stock solution too quickly into the aqueous medium can cause the compound to "crash out" of solution.[8][9]

  • Low Temperature: Adding the compound to cold, refrigerated media significantly decreases its solubility.[8][10]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components to form less soluble complexes.[8][11]

  • High Solvent Concentration: While a solvent like Dimethyl Sulfoxide (DMSO) is often used for stock solutions, its final concentration in the media should be kept to a minimum (ideally below 0.1%) to avoid both cell toxicity and precipitation upon dilution.[8][12]

Section 2: Troubleshooting Guide

Issue 1: A precipitate forms immediately when I add my this compound stock solution to the culture medium.

Question: I dissolved this compound in DMSO to make a stock. When I add it to my pre-warmed media, it instantly turns cloudy. What's happening and how do I fix it?

Answer: This phenomenon is commonly known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it has poor solubility.[8] The localized concentration at the point of addition momentarily exceeds the solubility limit, causing aggregation and precipitation.

Causality & Recommended Solutions:

Potential CauseExplanationRecommended Solution
Rapid Solvent Exchange Adding a concentrated stock directly creates a microenvironment where the solvent (e.g., DMSO) disperses quickly, leaving the poorly aqueous-soluble this compound behind to precipitate.Perform a serial dilution. Instead of a single large dilution, create an intermediate dilution of your stock in pre-warmed media first. Add the stock solution dropwise to the vortex of the gently swirling or vortexing medium. This promotes rapid dispersal and prevents localized over-saturation.[8][9]
Stock Concentration is Too High Your stock solution might be too concentrated, requiring a large dilution factor that the compound cannot withstand. The final concentration of the organic solvent may also be too high.Lower the stock concentration. This will require adding a larger volume to the media, but it reduces the severity of the solvent exchange. Ensure the final solvent concentration remains non-toxic to your cells (e.g., <0.1% DMSO).[8][12]
Final Concentration Exceeds Solubility The target concentration of this compound in your media is simply above its solubility limit under those specific conditions (pH, temperature, media components).Determine the maximum soluble concentration in your specific media using the protocol provided in Section 3. You may need to lower your working concentration.[8]
Issue 2: The this compound medium is clear initially but becomes cloudy after hours or days in the incubator.

Question: My this compound-containing media looked fine when I prepared it, but after a day in the incubator, I see a fine precipitate. What could be the cause?

Answer: Delayed precipitation is often related to changes in the media's physicochemical properties over time or slow-forming interactions between the compound and media components.

Causality & Recommended Solutions:

Potential CauseExplanationRecommended Solution
pH Shift During Culture Cellular metabolism, especially in dense cultures, produces acidic byproducts like lactic acid, which can lower the pH of the medium. Since this compound is less soluble at lower pH, a drop in pH can cause it to precipitate.[8][9][13]Monitor the pH of your culture. Use media with a robust buffering system (e.g., HEPES). For long-term experiments, consider changing the medium more frequently to remove metabolic waste and re-establish the optimal pH.
Interaction with Media Components This compound may slowly form insoluble complexes with salts (e.g., calcium, magnesium) or other components in the media or serum.[11]Test a different basal medium formulation. If using serum, consider that lot-to-lot variability can be a factor. In some cases, serum-free media may reduce this issue, though they can also be prone to precipitation.[8]
Media Evaporation In long-term cultures, water can evaporate from the culture vessel, increasing the concentration of all solutes, including this compound. This can push the concentration above its solubility limit.[9][14]Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.
Temperature Fluctuations Repeatedly moving cultures in and out of the incubator can cause temperature cycles that may promote precipitation.Minimize temperature fluctuations. Plan your experiments to reduce the time that cultures spend outside the stable 37°C environment.

Section 3: Key Protocols & Workflows

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides two methods for preparing a concentrated stock solution. Method A is common but may lead to "crashing out," while Method B leverages the pH-dependent solubility of this compound but requires careful pH neutralization.

Method A: Using an Organic Solvent (e.g., DMSO)

  • Objective: To create a high-concentration stock (e.g., 1000x final concentration) to minimize the final solvent volume in the culture.[12]

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes or amber vials.

  • Procedure:

    • Under sterile conditions, weigh the desired amount of this compound powder into a sterile vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 12.6 mg of this compound in 1 mL of DMSO for a 100 mM stock).

    • Add the calculated volume of DMSO to the vial.

    • Vortex or sonicate at room temperature until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.[12]

    • Store the stock solution in small aliquots at -20°C, protected from light.

Method B: Using an Alkaline Solution (e.g., NaOH)

  • Objective: To create a highly concentrated aqueous stock solution by leveraging pH-dependent solubility.

  • Materials: this compound powder, sterile 1 M NaOH, sterile 1 M HCl, sterile water, sterile conical tubes.

  • Procedure:

    • Weigh the desired amount of this compound into a sterile conical tube.

    • Add a small volume of 1 M NaOH to dissolve the powder. Based on vendor data, a concentration of up to 50 mg/mL is achievable.

    • Once fully dissolved, slowly add sterile water while stirring.

    • Carefully neutralize the solution by adding 1 M HCl dropwise until the desired pH (e.g., 7.5-8.0) is reached. Monitor the pH closely as adding too much acid can cause the compound to precipitate.

    • Bring the solution to the final desired volume with sterile water.

    • Sterile-filter the final stock solution using a 0.22 µm filter. Store in aliquots at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration

This workflow is essential to identify the solubility limit of this compound in your specific cell culture medium before starting a large-scale experiment.[8]

  • Objective: To visually determine the concentration at which this compound begins to precipitate in a given medium.

  • Materials: this compound stock solution (from Protocol 1), your complete cell culture medium (including serum, if applicable), sterile microcentrifuge tubes.

  • Procedure:

    • Pre-warm your complete cell culture medium to 37°C.

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations of 200 µM, 150 µM, 100 µM, 75 µM, 50 µM, and 25 µM.

    • For each dilution, add the stock solution dropwise to the medium while gently vortexing.[8]

    • Visually inspect each tube immediately against a dark background for any signs of cloudiness or precipitate.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator for a period that mimics your experiment's duration (e.g., 24-48 hours).

    • After incubation, inspect the tubes again, both visually and under a microscope, for any signs of precipitation.

    • The highest concentration that remains clear after incubation is your maximum working concentration for that specific medium.

Section 4: Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing this compound precipitation.

G start Precipitation Observed in this compound Medium timing_check When does it precipitate? start->timing_check immediate Immediately upon adding stock to media timing_check->immediate Immediately delayed After incubation (hours/days) timing_check->delayed Over Time cause_crash Likely Cause: 'Crashing Out' immediate->cause_crash solution_crash1 1. Add stock dropwise to gently vortexing media. cause_crash->solution_crash1 solution_crash2 2. Pre-warm media to 37°C. solution_crash1->solution_crash2 solubility_test 3. Perform solubility test (See Protocol 2). Is final concentration too high? solution_crash2->solubility_test adjust_conc Lower working concentration or reformulate stock. solubility_test->adjust_conc Yes end_node Problem Resolved: Clear Solution Maintained solubility_test->end_node No adjust_conc->end_node cause_delayed Likely Causes: pH shift, Evaporation, Media Interaction delayed->cause_delayed solution_delayed1 1. Monitor media pH. Use HEPES buffer or change media more frequently. cause_delayed->solution_delayed1 solution_delayed2 2. Ensure proper incubator humidification. solution_delayed1->solution_delayed2 solution_delayed3 3. Consider trying a different basal media. solution_delayed2->solution_delayed3 solution_delayed3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79066, this compound.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • DNAmod. (n.d.). This compound.
  • LookChem. (n.d.). This compound 608-34-4 wiki.
  • National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook.
  • Tescione, L., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(8), 2217-2228.
  • Sbirrazzuoli, N., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Journal of Chemical and Engineering Data, 54(5), 1533-1537.
  • Mota, F. L., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. European Journal of Pharmaceutical Sciences, 37(3-4), 499-507.
  • ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Tatavarti, A. S., et al. (2020). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics, 17(11), 4247-4259.
  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • S, S., et al. (2021). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry, 207, 112711.
  • Sjökvist, E., et al. (2000). Influence of pH and storage time on the sorption and solubility behaviour of three composite resin materials. Journal of Dentistry, 28(5), 323-330.

Sources

Troubleshooting low yield in 3-Methyluracil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and maximize your yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low product yield is a frequent challenge in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of diminished yields in your this compound synthesis.

Issue 1: The primary impurity is 1-Methyluracil.

Question: My final product analysis shows a significant amount of the 1-Methyluracil isomer, leading to a low yield of the desired this compound. What causes this and how can it be rectified?

Answer:

This is a classic issue of regioselectivity in the methylation of the uracil ring. The uracil anion is an ambident nucleophile with two reactive nitrogen atoms, N1 and N3. The formation of 1-Methyluracil alongside this compound is a common side reaction.

Causality & Solution:

  • Steric Hindrance: The N1 position is generally more sterically accessible than the N3 position. Under kinetically controlled conditions, methylation may preferentially occur at N1. To favor N3 methylation, you can employ a bulkier protecting group at the N1 position, which can be later removed. However, a more direct approach is to carefully select your reaction conditions.

  • Solvent and Base Selection: The choice of solvent and base plays a crucial role in directing the methylation.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred as they can solvate the cation of the base, leaving the uracil anion more nucleophilic.

    • Base Strength: A strong, non-nucleophilic base (e.g., sodium hydride, potassium carbonate) is essential to fully deprotonate the uracil. The choice of base can influence the equilibrium between the N1 and N3 anions.

  • Optimized Protocol:

    • Suspend uracil in a polar aprotic solvent like anhydrous DMF.

    • Add a slight excess (1.1 equivalents) of a strong base such as potassium carbonate.

    • Stir the mixture at room temperature for a period to ensure complete salt formation.

    • Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise while maintaining the reaction temperature. A lower temperature may favor N3 alkylation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

A visual representation of the competing methylation sites is provided below:

G Uracil Uracil Anion N1_Methylation N1 Methylation (Kinetic Product) Uracil->N1_Methylation More Accessible N3_Methylation N3 Methylation (Desired Product) Uracil->N3_Methylation Sterically Hindered 1-Methyluracil 1-Methyluracil N1_Methylation->1-Methyluracil This compound This compound N3_Methylation->this compound

Caption: Competing N1 vs. N3 methylation pathways of the uracil anion.

Issue 2: The reaction is incomplete, with a significant amount of starting material remaining.

Question: Even after the recommended reaction time, I observe a large amount of unreacted uracil (or N-methylurea in the cyclization route). What could be the cause?

Answer:

An incomplete reaction can stem from several factors, including insufficient activation of the starting materials, suboptimal reaction conditions, or degradation of reagents.

Causality & Solution:

Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Deprotonation The nucleophilicity of the uracil nitrogen is low. Incomplete deprotonation by the base will result in a low concentration of the reactive uracil anion.Use a stronger, anhydrous base (e.g., NaH) or ensure the complete reaction of a weaker base (e.g., K2CO3) by allowing sufficient reaction time before adding the electrophile. Ensure all reagents and solvents are anhydrous, as water will quench the base.
Low Reaction Temperature The activation energy for the reaction may not be reached at the current temperature, leading to a slow reaction rate.Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Be cautious, as higher temperatures can sometimes lead to more side products.
Poor Reagent Quality The methylating agent (e.g., dimethyl sulfate) may have degraded due to improper storage. N-methylurea or ethyl acetoacetate may be of low purity.Use freshly opened or properly stored reagents. Verify the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.
Inadequate Mixing In a heterogeneous reaction mixture (e.g., with a solid base like K2CO3), inefficient stirring can lead to localized reactions and incomplete conversion.Ensure vigorous stirring throughout the reaction to maintain a homogeneous suspension.
Issue 3: The yield is low after purification, and the product appears oily or difficult to crystallize.

Question: I seem to have a reasonable crude yield, but after workup and attempts at crystallization, the final yield is very low, and I'm left with an oil. What's happening?

Answer:

This issue often points to the presence of impurities that inhibit crystallization or a product that is not sufficiently pure for spontaneous crystallization. Oily products can also result from residual solvent.

Causality & Solution:

  • Presence of Impurities: Even small amounts of isomeric byproducts (like 1-Methyluracil) or unreacted starting materials can act as "crystallization inhibitors."

    • Solution: If direct crystallization fails, purification by column chromatography is recommended. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can effectively separate this compound from its isomer and other impurities.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may result in an oily product.

    • Solution: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer multiple times with brine to remove residual DMF/DMSO. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Co-evaporation with a non-polar solvent like hexane or toluene can help remove trace amounts of high-boiling solvents.

  • Trituration: This is a useful technique for purifying a solid from soluble impurities.

    • Suspend the crude, oily product in a solvent in which this compound is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate).

    • Stir or sonicate the mixture. The desired product should solidify.

    • Filter the solid and wash with a small amount of the cold solvent.

A general workflow for troubleshooting low yield after purification is as follows:

Caption: Decision tree for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, well-established synthetic pathways:

  • Direct Methylation of Uracil: This involves the reaction of uracil with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

  • Cyclization Reaction: This route involves the condensation of N-methylurea with a β-ketoester, such as ethyl acetoacetate, under basic or acidic conditions to form the pyrimidine ring.

Q2: What analytical techniques are recommended to confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical methods is crucial for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural elucidation and can distinguish between the N1 and N3 isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product and can quantify the amounts of different isomers.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.

Q3: What are the key safety precautions when working with methylating agents like dimethyl sulfate?

A3: Methylating agents such as dimethyl sulfate are highly toxic and carcinogenic and must be handled with extreme caution.

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves may not be sufficient; check compatibility charts), safety goggles, and a lab coat.

  • Have a quenching solution (e.g., a dilute solution of ammonia or sodium carbonate) readily available to neutralize any spills.

  • Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocol: Synthesis of this compound via Direct Methylation

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Uracil

  • Potassium Carbonate (anhydrous)

  • Dimethyl Sulfate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add uracil (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Salt Formation: Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as the eluent).

  • Workup:

    • Once the reaction is complete, pour the mixture into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine (2 x volume of organic layer) to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

    • Combine the fractions containing the pure this compound (identified by TLC) and concentrate under reduced pressure.

  • Crystallization:

    • Dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

References

  • Preparation method of 6-chloro-3-methyl uracil. CN108586360B.
  • Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. CN101402609B.
  • An Optimized Method for the Construction of a DNA Methylome from Small Quantities of Tissue or Purified DNA from Arabidopsis Embryo. PubMed Central. [Link]
  • Optimizing methodologies for PCR-based DNA methylation analysis. Taylor & Francis Online. [Link]
  • The crystal structure of this compound from X-ray powder diffraction data.
  • Method for optimizing methylation-specific PCR.
  • This compound | C5H6N2O2. PubChem. [Link]
  • Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. PMC. [Link]
  • One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. JOCPR. [Link]
  • 6-methyluracil. Organic Syntheses Procedure. [Link]
  • Mechanisms and inhibition of uracil methyl
  • Practical Insights into 4 Methyl Uracil Synthesis Process. pharma ingredients. [Link]
  • One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. Journal of Chemical and Pharmaceutical Research. [Link]
  • This compound 608-34-4 wiki. LookChem. [Link]
  • How to synthesize 4-methyluracil
  • This compound. DNAmod. [Link]
  • Practical Insights into 4 Methyl Uracil Synthesis Process. pharma ingredients. [Link]
  • Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed. [Link]
  • Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system. PubMed. [Link]
  • Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein–DNA system. PubMed Central. [Link]
  • III Analytical Methods. Japan Environment and Children's Study. [Link]
  • Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2,

Optimizing reaction conditions for 3-Methyluracil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyluracil

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-purity this compound. Our approach is grounded in explaining the "why" behind each experimental choice to empower you with a deeper understanding of the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The synthesis of this compound is most commonly achieved through the direct methylation of uracil. This typically involves a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), in the presence of a base.[1][2] The reaction proceeds via N-alkylation of the uracil ring. Another approach involves the cyclization of N-methylurea with a suitable three-carbon synthon.[3]

Q2: Why is regioselectivity a concern in the methylation of uracil?

Uracil has two nitrogen atoms (N1 and N3) that can be methylated. The relative acidity of the protons on these nitrogens and the reaction conditions influence which nitrogen is preferentially methylated. Achieving selective methylation at the N3 position is crucial for obtaining the desired product, this compound. Factors such as the choice of base, solvent, and temperature play a significant role in controlling this regioselectivity.

Q3: What are the critical safety precautions when working with methylating agents like dimethyl sulfate (DMS)?

Methylating agents such as dimethyl sulfate are potent, toxic, and should be handled with extreme caution in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] It is essential to consult the Safety Data Sheet (SDS) for all reagents used in the synthesis for detailed safety information.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Symptoms: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Base or Solvent:

    • Explanation: The choice of base and solvent significantly impacts the deprotonation of uracil and the subsequent nucleophilic attack. The polarity of the solvent can influence the reaction rate and yield.[4][5]

    • Solution: Anhydrous polar aprotic solvents like dimethylformamide (DMF) are often effective.[1] A moderately strong base, such as potassium carbonate (K₂CO₃), is commonly used to selectively deprotonate the uracil.[1] Experiment with different base and solvent combinations to find the optimal conditions for your specific setup.

  • Hydrolysis of Starting Material or Product:

    • Explanation: The presence of water in the reaction mixture can lead to the hydrolysis of the uracil ring, especially under basic or acidic conditions.[1]

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]

Experimental Protocol: General N-Alkylation of Uracil [1]

  • To a solution of uracil (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate, 1.1-1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Add the methylating agent (e.g., dimethyl sulfate, 1.0-1.2 equivalents) dropwise to the mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC or HPLC until the starting material is consumed.

Issue 2: Formation of Impurities

Symptoms: The final product is contaminated with significant amounts of side products, such as 1-methyluracil, 1,3-dimethyluracil, or O-methylated byproducts.

Potential Causes & Solutions:

  • Over-methylation (Formation of 1,3-Dimethyluracil):

    • Explanation: Using an excess of the methylating agent or harsh reaction conditions can lead to methylation at both N1 and N3 positions.[1]

    • Solution: Use a stoichiometric amount of the methylating agent relative to uracil.[1] Add the methylating agent slowly and maintain a controlled temperature to prevent runaway reactions.

  • Incorrect Regioselectivity (Formation of 1-Methyluracil):

    • Explanation: The reaction conditions may favor methylation at the N1 position. The electronic properties of the uracil ring and the nature of the solvent can influence the site of methylation.[6][7]

    • Solution: The choice of base is critical. A milder base may favor N3 methylation. Additionally, solvent polarity can play a role; systematic screening of solvents may be necessary to optimize regioselectivity.[4][5]

  • O-Alkylation:

    • Explanation: Although less common for uracils, highly reactive methylating agents can potentially lead to methylation of the oxygen atoms.[1]

    • Solution: Employ milder reaction conditions and ensure the stoichiometric addition of the methylating agent.[1]

Data Presentation: Optimizing Reaction Parameters

ParameterCondition 1 (Low Selectivity)Condition 2 (Optimized for this compound)Rationale for Optimization
Methylating Agent Dimethyl Sulfate (2.2 eq)Dimethyl Sulfate (1.1 eq)Reduces over-methylation.[1]
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)A milder base can improve N3 selectivity.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)A polar aprotic solvent can enhance reaction rate and yield.[1]
Temperature 60 °CRoom Temperature to 40 °CMilder temperatures reduce the formation of byproducts.
Issue 3: Difficulty in Product Purification

Symptoms: The isolated product is difficult to purify from starting materials or byproducts using standard techniques like crystallization or column chromatography.

Potential Causes & Solutions:

  • Similar Polarity of Products and Byproducts:

    • Explanation: this compound and its isomers (like 1-methyluracil) can have very similar polarities, making them difficult to separate by chromatography.

    • Solution: Optimize the chromatographic conditions. This may involve screening different solvent systems for TLC to find one that provides good separation. For column chromatography, using a high-resolution silica gel and a shallow solvent gradient can improve separation.

  • Product Lost During Work-up:

    • Explanation: The product may be lost during aqueous work-up or extraction steps if its solubility properties are not well understood.

    • Solution: Optimize the extraction and purification conditions to minimize loss.[1] This could involve adjusting the pH of the aqueous phase during extraction or using a different extraction solvent.

  • Crystallization Issues:

    • Explanation: The crude product may be an oil or may not crystallize easily due to the presence of impurities.

    • Solution: If direct crystallization is not successful, try trituration.[8] This involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.[8] Alternatively, purification by column chromatography followed by crystallization of the purified fractions can yield a pure, crystalline product.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Uracil Uracil Reaction_Mixture Reaction Mixture Uracil->Reaction_Mixture Base_Solvent Base (e.g., K2CO3) Anhydrous Solvent (e.g., DMF) Base_Solvent->Reaction_Mixture Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction_Mixture Quenching Reaction Quenching Reaction_Mixture->Quenching Monitor by TLC/HPLC Extraction Aqueous Extraction Quenching->Extraction Purification Chromatography / Crystallization Extraction->Purification 3_Methyluracil Pure this compound Purification->3_Methyluracil

Caption: General workflow for the synthesis of this compound.

References

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Comput
  • Troubleshooting unexpected results in 1,3,6-Trimethyluracil experiments. Benchchem.
  • Ab initio investigation of the methylation and hydration effects on the electronic spectra of uracil and thymine. PubMed.
  • Preparation method of 6-chloro-3-methyl uracil.
  • Solvent effects on the π* shape resonances of uracil. PubMed.
  • 3-Methylation and its effects in the photoionis
  • Practical Insights into 4 Methyl Uracil Synthesis Process. pharma ingredients.
  • How to purify a synthetic compound without TLC and Column chromatography?

Sources

Improving the solubility of 3-Methyluracil for in vitro experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for improving the solubility of 3-Methyluracil in your in vitro experiments. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While one source lists a high water solubility of 200 g/L, the specific conditions like temperature and pH are not stated, and this value may not be representative for typical neutral pH buffers used in cell culture.[1] In practice, researchers often find its solubility in neutral buffers like PBS to be limited. A more reliable starting point is the documented solubility in 1 M NaOH, which is 50 mg/mL, highlighting its increased solubility in alkaline conditions.

Q2: My this compound powder isn't dissolving in my neutral buffer (e.g., PBS). What is the first and most effective strategy to try?

The most effective initial strategy is pH adjustment. This compound is a weak acid with a pKa value of approximately 9.75.[2][3] This means that increasing the pH of your solvent to a value above 9.75 will deprotonate the molecule, forming a more polar—and thus more water-soluble—salt. A small amount of a base like NaOH can dramatically improve solubility.

Q3: What is the best organic solvent to prepare a high-concentration stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a standard and effective choice for creating high-concentration stock solutions of many poorly water-soluble compounds for in vitro use.[4] It is miscible with water and most cell culture media. Remember to prepare a high-concentration stock (e.g., 50-100 mM) so that the final concentration of DMSO in your cell culture medium remains very low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: How can I prevent my this compound from precipitating when I add it to my cell culture medium?

Precipitation upon dilution of a stock solution into an aqueous medium is a common issue. This typically happens when the final concentration of the compound exceeds its solubility limit in the final medium. To prevent this:

  • Lower the Final Concentration: Ensure your target experimental concentration is below the compound's solubility threshold in the final medium.

  • Optimize Dilution: Add the stock solution dropwise to the medium while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Perform a Solubility Test: Before your main experiment, conduct a small-scale test by diluting your stock to the highest intended concentration in the cell culture medium and observing it under incubation conditions (e.g., 37°C) for several hours to check for crystal formation.[5]

Q5: What is a "vehicle control," and why is it essential when using solvents like DMSO?

A vehicle control is a crucial experimental control that contains the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself.[4] This is essential because solvents can have their own biological effects on cells, potentially altering morphology, viability, or signaling pathways.[4] The vehicle control allows you to distinguish the effects of this compound from any effects caused by the solvent, ensuring the observed results are due to the compound alone.

Solubility Troubleshooting Guide

This guide addresses specific problems you may encounter when preparing this compound solutions.

Problem Potential Cause Recommended Solution
Powder does not dissolve in water or neutral buffer (e.g., PBS) at the desired concentration. The compound's intrinsic solubility in neutral aqueous solution is low. You are below the pH required for efficient dissolution.Primary Solution: Use the pH adjustment method. Add a small volume of a dilute base (e.g., 1 M NaOH) dropwise until the powder dissolves. Confirm the final pH is compatible with your experiment or adjust it back carefully. See Protocol 1 . Alternative: Use an organic co-solvent like DMSO to prepare a concentrated stock solution. See Protocol 2 .
A clear stock solution (in DMSO or NaOH) becomes cloudy or forms a precipitate immediately upon dilution into cell culture medium. This is a classic sign of "crashing out." The final concentration in the aqueous medium is above the compound's solubility limit, even with the small amount of co-solvent.Primary Solution: Add the stock solution to the medium much more slowly, ideally while vigorously vortexing the medium to ensure rapid dispersion.[5] Secondary Solution: Lower the final working concentration of this compound. Tertiary Solution: Slightly increase the final co-solvent concentration, but be cautious not to exceed cytotoxic levels (generally <0.5% for DMSO). Always include a matching vehicle control.
The solution is initially clear, but crystals or a precipitate appear in the culture plate wells after incubation (e.g., 24-48 hours). The compound is not stable in the solution under your experimental conditions (e.g., temperature, pH, interaction with media components).[6] It may be slowly precipitating over time.Primary Solution: Perform a stability test. Prepare the final solution in culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the maximum duration of your assay. Visually inspect for precipitation at several time points.[5] Secondary Solution: If instability is confirmed, you may need to reduce the final concentration or refresh the medium with a freshly prepared solution during the experiment.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stock Solution via pH Adjustment

This method is ideal for preparing an aqueous stock solution when an organic co-solvent is undesirable. It leverages the acidic nature of this compound.

Principle: By raising the pH above the compound's pKa (~9.75), we deprotonate it into its more soluble anionic form.[2][7]

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder (MW: 126.11 g/mol ).[8][9]

  • Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of purified water or a suitable buffer (e.g., PBS). The powder will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring continuously, add a 1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until all the powder has dissolved.

  • Final Volume & pH Check: Once the solution is clear, add water/buffer to reach the final desired volume. If required for your experiment, you can measure the pH and carefully back-titrate with a dilute acid (e.g., 1 M HCl), but be aware that lowering the pH too much may cause precipitation.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution as recommended for the compound, typically at -20°C.[1]

Protocol 2: Preparation of a High-Concentration Stock Solution using DMSO

This is the most common method for compounds with poor aqueous solubility and is standard for in vitro screening.

Principle: Utilize a water-miscible organic solvent to dissolve the compound at a high concentration, allowing for minimal solvent carryover into the final experimental setup.[4]

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the this compound powder into a sterile tube.

  • Add Solvent: Add the calculated volume of high-purity, cell-culture grade DMSO to achieve your target stock concentration (e.g., 100 mM).

  • Aid Dissolution: Vortex the tube vigorously. If needed, you can gently warm the solution (e.g., in a 37°C water bath) or sonicate it for short periods to facilitate dissolution. Ensure the solution is completely clear.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Usage: When preparing your working solution, dilute this stock directly into your pre-warmed cell culture medium. For example, to achieve a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). This keeps the final DMSO concentration at a non-toxic 0.1%.

Technical Data Summary

The following table summarizes key physicochemical properties of this compound relevant to its solubility.

PropertyValueSource(s)Significance for Solubility
Molecular Weight 126.11 g/mol [1][3][8]Essential for calculating molar concentrations for stock solutions.
pKa ~9.75 - 9.95[1][2]Indicates the compound is a weak acid. Solubility will drastically increase at pH > 10.
Physical Form PowderStandard solid form for laboratory use.
Solubility in 1M NaOH 50 mg/mLConfirms that high pH is an effective strategy for solubilization.
Recommended Storage -20°C[1]Important for maintaining compound integrity.

Diagrams and Workflows

Diagram 1: Solubility Strategy Selection Workflow

This workflow guides the user through a logical sequence of steps to achieve a successful this compound solution for in vitro experiments.

G start Start: Need to dissolve This compound q1 Is an organic solvent (e.g., DMSO) acceptable for your experiment? start->q1 protocol2 YES: Use Protocol 2 (High-Concentration DMSO Stock) q1->protocol2 Yes q2 NO: Proceed with aqueous methods q1->q2 No check_precip Dilute stock into final medium. Check for precipitation. protocol2->check_precip protocol1 Attempt dissolution in neutral buffer (PBS/Water). Does it dissolve? q2->protocol1 success Solution Prepared. Proceed to experiment. protocol1->success Yes ph_adjust Use Protocol 1 (pH Adjustment with NaOH) protocol1->ph_adjust No ph_adjust->check_precip check_precip->q1 Precipitation Occurs check_precip->success No Precipitation

Caption: Workflow for selecting the appropriate solubilization method.

Diagram 2: Principle of pH-Dependent Solubility

This diagram illustrates how increasing the pH above the pKa deprotonates this compound, leading to the formation of a more soluble salt.

G cluster_low_ph Low pH ( < pKa ~9.75 ) cluster_high_ph High pH ( > pKa ~9.75 ) mol_neutral This compound (Neutral Form) - Less Polar - Poorly Water Soluble mol_ion This compound Anion (Salt Form) - More Polar - Highly Water Soluble mol_neutral->mol_ion + OH⁻ (Addition of Base) mol_ion->mol_neutral + H⁺ (Addition of Acid)

Caption: Ionization of this compound in response to pH changes.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • LookChem. (n.d.). This compound 608-34-4 wiki. LookChem.
  • Jadhav, S. B., et al. (2013). An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals.
  • National Center for Biotechnology Inform
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • MedchemExpress. (n.d.). This compound. Product Page.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Hansen, L. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal.
  • Thermo Fisher Scientific. (2025).
  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich Technical Documents.
  • Laird, M. W., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress.
  • NIST. (n.d.).

Sources

Common side products in 3-Methyluracil synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyluracil

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments, optimize your yield, and ensure the highest purity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, which is commonly prepared via the condensation of N-methylurea with a β-dicarbonyl compound like ethyl acetoacetate.

Q1: My final yield of this compound is consistently low. What are the most likely causes and how can I fix them?

A1: Low yield is a frequent issue that can typically be traced back to one of three areas: the initial condensation, the cyclization step, or the final workup and purification.

  • Cause 1: Incomplete Formation of the Ureide Intermediate. The initial reaction between N-methylurea and ethyl acetoacetate forms an open-chain intermediate, β-(N'-methylureido)crotonic ester. This condensation is an equilibrium process. If the reaction does not go to completion, you are carrying unreacted starting materials into the next step, which lowers the potential maximum yield. The procedure for the analogous 6-methyluracil synthesis highlights the importance of driving this reaction to completion by removing the condensation byproduct (ethanol) and water.[1]

    • Solution: Ensure your reagents are anhydrous. Run the initial condensation in the presence of a dehydrating agent or under conditions that remove volatile byproducts. For instance, allowing the mixture to stand in a desiccator over concentrated sulfuric acid for several days until completely dry is a classic and effective method.[1]

  • Cause 2: Inefficient Cyclization. The conversion of the ureide intermediate to the pyrimidine ring requires a strong base (like sodium hydroxide or sodium ethoxide) and heat. Sub-optimal pH, temperature, or reaction time can lead to incomplete cyclization or degradation of the intermediate.

    • Solution: Carefully control the stoichiometry of the base. An excess can lead to hydrolysis of the pyrimidine ring, while too little will result in incomplete cyclization. Monitor the reaction temperature closely; for the analogous 6-methyluracil synthesis, heating to around 95°C in aqueous NaOH is effective before cooling to acidify.[1]

  • Cause 3: Product Loss During Workup. this compound has some solubility in water, especially at non-neutral pH. Significant product can be lost during precipitation and washing if conditions are not optimized.

    • Solution: After cyclization, cool the reaction mixture before and during acidification to minimize the solubility of the product. Wash the precipitated product with ice-cold water, followed by cold alcohol and ether to remove water-soluble and organic-soluble impurities without dissolving a significant amount of the product.[1]

Q2: My NMR spectrum shows a persistent impurity that I can't identify. What are the most probable side products?

A2: The most common side products arise from reactions involving the starting materials or intermediates.

  • Side Product 1: Uncyclized β-(N'-methylureido)crotonic acid. If the cyclization is incomplete and the reaction is acidified, the ester intermediate can be hydrolyzed to the corresponding carboxylic acid. This impurity is often difficult to remove by recrystallization due to similar polarity. Its presence is indicated by the evolution of carbon dioxide upon acidification if the intermediate wasn't fully cyclized.[1]

    • Avoidance: Ensure the cyclization step runs to completion by using the proper base concentration and temperature. A longer reaction time at the optimal temperature may be necessary.

  • Side Product 2: Polysubstituted Ureas. If N-methylurea is prepared in-situ or is of low purity, you may form N,N'-disubstituted byproducts which can be incorporated into the final product.[2]

    • Avoidance: Use high-purity, well-characterized N-methylurea as your starting material.

  • Side Product 3: Self-Condensation of Ethyl Acetoacetate. Under acidic or basic conditions, ethyl acetoacetate can self-condense to form products like dehydroacetic acid or other pyrone derivatives, which can complicate purification.

    • Avoidance: Maintain controlled reaction conditions, particularly temperature. Adding the base to the ureide intermediate, rather than the other way around, can minimize the time the β-ketoester is exposed to harsh conditions alone.

Q3: My product seems pure by NMR, but HPLC analysis shows multiple small peaks. What could they be?

A3: HPLC is a highly sensitive technique capable of detecting trace impurities that may not be visible by NMR.[3][4] These peaks could be:

  • Isomers: While the primary product is this compound, trace amounts of other isomers (e.g., 1-methyluracil) could form if the starting N-methylurea is contaminated with urea, followed by a non-selective methylation side reaction, although this is less likely in the primary synthesis pathway.

  • Degradation Products: Uracil and its derivatives can be susceptible to degradation under harsh pH or high-temperature conditions during workup or storage.

  • Residual Solvents or Reagents: Trace amounts of solvents used in the reaction or purification (e.g., ethanol, acetic acid) may be present.[3]

Troubleshooting Workflow The following diagram outlines a systematic approach to diagnosing and solving common synthesis issues.

G cluster_0 Post-Synthesis Analysis cluster_1 Troubleshooting Paths Start Crude Product Obtained Check Check Yield & Purity (TLC, NMR) Start->Check LowYield Low Yield Check->LowYield No Impure High Impurity Level Check->Impure No OK Product Meets Specs Check->OK Yes Analyze_Yield Review: 1. Reagent Purity/Dryness 2. Cyclization Conditions 3. Workup Losses LowYield->Analyze_Yield Analyze_Purity Characterize Impurities: 1. HPLC/LC-MS 2. Advanced NMR Impure->Analyze_Purity End End OK->End Proceed to Documentation Optimize_Yield Optimize Reaction: - Use Anhydrous Reagents - Adjust Base/Temp/Time - Optimize Precipitation pH Analyze_Yield->Optimize_Yield Optimize_Purity Refine Process: - Re-purify (Recrystallization) - Adjust Stoichiometry - Use Higher Purity Starting Materials Analyze_Purity->Optimize_Purity G NMU N-Methylurea Intermediate β-(N'-methylureido)crotonic ester NMU->Intermediate Condensation (-EtOH) EAA Ethyl Acetoacetate EAA->Intermediate Product This compound Intermediate->Product Cyclization (Base, Heat) SideProduct Hydrolyzed Intermediate (Uncyclized Impurity) Intermediate->SideProduct Hydrolysis (H₂O, Acid/Base)

Sources

Technical Support Center: Stability of 3-Methyluracil in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments, from solution preparation to long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in a standard aqueous buffer (e.g., PBS, pH 7.4) at room temperature?

This compound, a pyrimidone and nucleobase analog, is generally stable in neutral aqueous solutions when stored properly.[1][2] For short-term use (i.e., a few days to a week), significant degradation is not expected in a standard buffer like PBS at room temperature, provided the solution is protected from light and microbial contamination. However, for long-term storage, refrigeration or freezing is strongly recommended to minimize any potential hydrolytic degradation, which, although slow, can occur over extended periods.

Q2: What are the optimal storage conditions for a this compound aqueous stock solution?

For long-term stability (months), we recommend the following:

  • Storage Temperature: Store aqueous stock solutions at 2-8°C for storage up to several weeks. For longer periods, store frozen at -20°C or below.

  • Protection from Light: this compound, like other uracil derivatives, may have some sensitivity to UV light. It is best practice to store solutions in amber vials or wrapped in aluminum foil to prevent potential photodegradation.

  • pH of Solution: Prepare stock solutions in a buffer system that maintains a pH between 6.0 and 7.5. Extreme pH values should be avoided as they can catalyze the hydrolysis of the pyrimidine ring.[3][4]

  • Sterility: If the solution is not for immediate use, sterile filtering (0.22 µm filter) into a sterile container is advisable to prevent microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.

Q3: How does pH impact the stability of this compound?

The pH of the aqueous solution is a critical factor influencing the stability of many pharmaceutical compounds, including uracil analogs.[4][5]

  • Acidic Conditions (pH < 4): Strong acidic conditions can promote the hydrolysis of the N-glycosidic bond if this compound were part of a nucleoside, and can also lead to the opening of the pyrimidine ring itself over time, especially at elevated temperatures.

  • Neutral Conditions (pH 6-8): This is generally the range of maximum stability for uracil and its derivatives.

  • Alkaline Conditions (pH > 9): Basic conditions can also catalyze the hydrolytic cleavage of the pyrimidine ring. The rate of this degradation typically increases as the pH rises.[5] For every point increase in pH above neutral, the rate of hydrolysis can increase significantly.[5]

Q4: What are the likely degradation products of this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in readily available literature, we can infer the most probable degradation mechanisms based on the known chemistry of uracil and other pyrimidines. The primary degradation pathway in aqueous solution is likely hydrolysis of the pyrimidine ring, especially under forced conditions (strong acid/base, high heat). This would lead to ring-opened products. Under oxidative stress (e.g., exposure to hydrogen peroxide), oxidized derivatives of this compound could be formed. Identifying these degradation products definitively requires analytical techniques like LC-MS.[6][7]

Troubleshooting Guide

Issue 1: I'm observing a decrease in the concentration of my this compound standard over a short period.

This is a common issue that points towards unforeseen instability. Use the following decision tree to diagnose the problem.

G start Concentration Decrease Observed q1 Is the solution freshly prepared? start->q1 q2 Check Storage Conditions: - Temperature (2-8°C or -20°C)? - Protected from light? - pH within 6-8 range? q1->q2 Yes sol1 Potential weighing/dilution error. Recalibrate balance and verify pipettes. Prepare a fresh solution. q1->sol1 No q3 Was the solvent/buffer pure? (e.g., free of contaminants, DNase/RNase free) q2->q3 Yes sol2 Adjust storage to recommended conditions. Use amber vials and refrigerate or freeze. q2->sol2 No q4 Was the solution sterile-filtered for long-term storage? q3->q4 Yes sol3 Contaminants in the solvent could catalyze degradation. Use high-purity (e.g., HPLC-grade) water/buffer. q3->sol3 No sol4 Microbial growth can degrade the compound. Filter solution and store in sterile containers. q4->sol4 No

Caption: Troubleshooting workflow for decreasing this compound concentration.

Issue 2: My chromatogram (HPLC) shows new, unexpected peaks appearing over time in my this compound sample.

The appearance of new peaks is a classic sign of degradation.

  • Verify Peak Identity: First, ensure the new peaks are not from the solvent, buffer components, or sample matrix. Inject a blank (solvent/buffer only) to confirm.

  • Hypothesize Degradation: The new peaks are likely degradation products. Their retention time will differ from the parent this compound peak. Typically, more polar, ring-opened hydrolysis products will have shorter retention times in reversed-phase HPLC.

  • Perform a Forced Degradation Study: To confirm if your analytical method is "stability-indicating," you must perform a forced degradation study.[8][9][10] This involves intentionally stressing the this compound solution (e.g., with acid, base, heat, oxidant) to generate degradation products. If your HPLC method can resolve the parent peak from these newly formed peaks, it is considered stability-indicating.[6][11] See Protocol 2 for a detailed methodology.

Experimental Protocols & Methodologies

Protocol 1: Preparation and Storage of this compound Aqueous Stock Solutions
  • Materials: this compound (solid, high purity), HPLC-grade water or a suitable buffer (e.g., 10 mM Phosphate Buffer, pH 7.0), calibrated analytical balance, volumetric flasks, sterile amber vials.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add approximately half the final volume of the desired solvent (water or buffer).

    • Gently sonicate or vortex until the solid is completely dissolved. Avoid excessive heating.

    • Once dissolved, add the solvent to the final volume mark. Mix thoroughly by inversion.

    • (Optional, for long-term storage) Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, amber vial.

  • Storage:

    • Short-term (<1 week): Store at 2-8°C.

    • Long-term (>1 week): Aliquot into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol 2: Conducting a Forced Degradation Study for this compound

The goal of a forced degradation study is to intentionally degrade the molecule to evaluate analytical method specificity and understand potential degradation pathways.[9][10]

G cluster_0 Preparation cluster_1 Stress Conditions (Separate Aliquots) cluster_2 Analysis prep Prepare 1 mg/mL This compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C, 4h) prep->base oxid Oxidation (e.g., 3% H2O2, RT, 24h) prep->oxid therm Thermal (e.g., 80°C in water, 48h) prep->therm photo Photolytic (e.g., ICH option 1 UV/Vis) prep->photo neut Neutralize Acid/Base Samples acid->neut base->neut analyze Analyze All Samples by Stability-Indicating HPLC oxid->analyze therm->analyze photo->analyze neut->analyze

Caption: Experimental workflow for a forced degradation study.

  • Sample Preparation: Prepare a solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the solution into separate vials for each stress condition. A control sample (stored at 2-8°C, protected from light) should always be included.

    • Acid Hydrolysis: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Heat at 60°C. Take time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Take time points (e.g., 1, 4, 8 hours).[12]

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution of this compound in pure water at 80°C for 48 hours.[13]

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all stressed samples, along with the control, using a suitable stability-indicating HPLC method (see Protocol 3). Aim for 5-20% degradation of the active ingredient for meaningful results.

Protocol 3: Example of a Stability-Indicating RP-HPLC Method

This is a starting point; method development and validation are required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes, then wash and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 266 nm[14]

  • Injection Volume: 10 µL

This method should provide good retention for this compound and allow for the separation of more polar degradation products that would elute earlier.

Data Summary

The stability of a compound is often quantified by its half-life (t½) or the time it takes for 90% of the initial concentration to remain (t₉₀). The following table provides a qualitative summary of the expected stability of this compound under various conditions, based on general chemical principles of pyrimidines.

Condition Stressor Expected Degradation Rate Primary Degradation Pathway
Acidic 0.1 M HCl, 60°CModerate to FastRing Hydrolysis
Neutral Water, 25°CVery SlowMinimal Hydrolysis
Alkaline 0.1 M NaOH, 25°CFastRing Hydrolysis
Oxidative 3% H₂O₂, 25°CModerateOxidation
Thermal Water, 80°CSlow to ModerateHydrolysis
Photolytic UV/Vis LightSlowPhotodegradation

This table is for illustrative purposes. Actual degradation rates must be determined experimentally.[15]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • U.S. Environmental Protection Agency. (2021, May 24). Analytical Method Summaries.
  • Catalyst Synthesis. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Deepthi, R., & Sankar, D. G. (2020). Forced degradation studies result. ResearchGate.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Müller, B. U., et al. (2002). Hexanuclear hydrolysis products of the uracil nucleobase complex (1,3-dimethyluracil-5-yl)mercury(ii) nitrate. Chemical Communications.
  • Gao, X., et al. (2017). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79066, this compound.
  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • Bernardi, R. M., et al. (2015). Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation. ResearchGate.
  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • DNAmod. (n.d.). This compound.
  • Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters.
  • ResearchGate. (2023, December 4). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography.
  • RSC Publishing. (n.d.). 3-Methylation alters excited state decay in photoionised uracil.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • YMC America. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
  • AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Jia, G., et al. (2008). Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. PubMed.
  • Organic Syntheses. (n.d.). 6-methyluracil.
  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
  • Stanimirović, D. B., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC.
  • Polish Pharmaceutical Society. (n.d.). Kinetics of Degradation of Imidapril Hydrochloride in Finished Dosage Formulations.
  • ResearchGate. (2025, August 5). Thermal degradation kinetics of poly(trimethylol propane triacrylate)/poly(hexane diol diacrylate) interpenetrating polymer network.
  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties.
  • MDPI. (2022, August 2). Thermal Degradation Process of Ethinylestradiol—Kinetic Study.
  • Journal of Parenteral Science and Technology. (1990). Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation.
  • PubMed. (n.d.). Effects of ultraviolet light (315 nm), temperature and relative humidity on the degradation of polylactic acid plastic films.
  • MDPI. (n.d.). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles.
  • MDPI. (n.d.). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16.

Sources

Technical Support Center: 3-Methyluracil Solubility in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 3-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Here, we address common issues with scientifically-grounded explanations and provide actionable protocols to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound is not dissolving completely in DMSO, forming a suspension. What could be the cause?

Several factors can contribute to incomplete dissolution:

  • Compound Purity: Impurities in the this compound powder can significantly hinder solubility.

  • Solvent Quality (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5] Water contamination in your DMSO can decrease its solvating power for certain organic compounds.[5] It is recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO.[5]

  • Saturation Limit: You may be attempting to prepare a solution that exceeds the saturation point of this compound in DMSO at the current temperature.

  • Temperature: Solubility is often temperature-dependent. Dissolution may be more effective at a slightly elevated temperature.

Q3: Can I heat the DMSO to dissolve the this compound?

Yes, gentle heating can be an effective method to aid dissolution.[2][5] DMSO is thermally stable up to 100°C under neutral, acidic, or alkaline conditions.[3] However, it is crucial to use a controlled heating method, such as a water bath, and to avoid excessive temperatures that could potentially lead to compound degradation. For many compounds, heating to around 30°C is sufficient to melt any solidified DMSO and aid in dissolving the solute.[3]

Q4: Is sonication a recommended method for dissolving this compound in DMSO?

Yes, sonication is a standard and effective technique to enhance the dissolution of compounds in DMSO.[2][5] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that helps to break down solute aggregates and facilitate solvation.

Q5: I prepared a clear stock solution of this compound in DMSO, but it precipitated upon storage. Why did this happen and how can I prevent it?

Precipitation upon storage, especially at lower temperatures like -20°C, can occur for a few reasons:

  • Supersaturation: The initial stock solution may have been supersaturated, meaning it held more solute than it could stably maintain at a lower temperature.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize these cycles.[2]

  • DMSO Freezing Point: Pure DMSO has a relatively high freezing point of about 18.5°C (65.3°F).[3][6] When a stock solution is stored at -20°C, the DMSO will solidify. As it thaws, the solute may not redissolve uniformly, leading to precipitation.

To prevent this, ensure your stock concentration is within a stable solubility range and aliquot the solution. If precipitation does occur, gently warming and vortexing or sonicating the vial before use can often redissolve the compound.

Q6: What is the stability of this compound in a DMSO stock solution?

While specific stability data for this compound in DMSO was not found, general guidelines for storing stock solutions in DMSO suggest that at -80°C, solutions can be stable for up to 6 months, and at -20°C, for about 1 month.[2] It is always recommended to perform stability studies for your specific compound and storage conditions if long-term storage is required. DMSO itself is a stable compound.[3]

Q7: Can DMSO itself interfere with my biological experiments?

Yes, DMSO is not an inert solvent and can have direct effects on cells and biological assays.[4] It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver your compound.[7] This allows you to differentiate the effects of this compound from any effects of the solvent itself. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v), to minimize solvent-induced artifacts.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues with this compound in DMSO.

Issue 1: this compound Powder Fails to Dissolve in DMSO at Room Temperature
Underlying Causes & Explanations:
  • Kinetic Barrier: The rate of dissolution may be slow at ambient temperature, even if the compound is thermodynamically soluble.

  • Insufficient Solvent Volume: The concentration being attempted may be too high.

  • Poor Solvent Quality: As mentioned in the FAQs, water contamination in DMSO can reduce its effectiveness.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial dissolution of this compound in DMSO.

Issue 2: Precipitate Forms After Diluting DMSO Stock into Aqueous Buffer/Media
Underlying Causes & Explanations:
  • Poor Aqueous Solubility: this compound, like many organic compounds, is likely significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is diluted into a buffer, the overall solvating capacity of the mixture decreases dramatically, causing the compound to precipitate out.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aqueous dilution precipitation.

Section 3: Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general guideline. The final concentration may need to be adjusted based on the experimentally determined solubility limit.

Materials:

  • This compound (MW: 126.11 g/mol )[8][9][10]

  • Anhydrous DMSO, biotechnology grade or higher

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 1.261 mg of this compound per 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 126.11 g/mol x 1000 mg/g = 1.261 mg

  • Weighing: Carefully weigh out the required amount of this compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, proceed to the next steps.

    • Optional (Heating): Place the vial in a water bath set to 30-40°C for 5-10 minutes. Vortex periodically.

    • Optional (Sonication): Place the vial in a sonicator bath for 5-15 minutes, or until the solution is clear.

  • Verification: Once the solution is completely clear with no visible particulates, the stock is ready.

  • Storage:

    • For long-term storage, aliquot the stock solution into single-use volumes.

    • Store at -20°C for up to one month or -80°C for up to six months.[2]

Data Summary Table
CompoundMolecular Weight ( g/mol )Related Compound Solubility in DMSORecommended Storage
This compound126.11[8][9][10]Thymine: ~20 mg/mL[1]1,3-Dimethyluracil: 25 mg/mL[2]-20°C (1 month) or -80°C (6 months)[2]

Section 4: References

  • This compound - DNAmod. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). meso-2,3-DIBROMOSUCCINIC ACID. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). meso-2,3-Dibromosuccinic acid. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. Retrieved from [Link]

  • The FASEB Journal. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. Retrieved from [Link]

  • ResearchGate. (2018). Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • ResearchGate. (2014). How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient! Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyluracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Water Research. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2025). How to dissolve gondoic acid in DMSO, and how do I confirm it is truly solubilized rather than just dispersed? Retrieved from [Link]

  • PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

Technical Support Center: Purifying Crude 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methyluracil. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound for their experimental needs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route. Common synthesis methods, such as the methylation of uracil or 6-methyluracil, can introduce several types of impurities.[1] These can include:

  • Unreacted Starting Materials: Residual uracil or 6-methyluracil.

  • Over-methylated Products: Such as 1,3-dimethyluracil, which can form if the methylating agent is too reactive or used in excess.[1]

  • Positional Isomers: 1-Methyluracil may be present, depending on the regioselectivity of the methylation reaction.

  • Reagents and Byproducts: Residual base, salts, or byproducts from the methylating agent (e.g., from dimethyl sulfate).

  • Degradation Products: Uracil and its derivatives can be susceptible to degradation under harsh reaction or workup conditions.[2]

Q2: Which purification method is most effective for this compound on a laboratory scale?

A2: For lab-scale purification of solid organic compounds like this compound, recrystallization and flash column chromatography are the two most effective and commonly used methods.

  • Recrystallization is often the first choice if a suitable solvent can be found. It is a cost-effective and scalable method for removing small amounts of impurities from a solid product.[3]

  • Flash Column Chromatography is highly effective for separating compounds with different polarities.[4] It is particularly useful when dealing with multiple impurities or when impurities have similar solubility to the desired product, making recrystallization difficult.[1][5]

The choice between the two depends on the nature and quantity of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) can help determine the best approach.

Q3: How do I select the ideal solvent for recrystallizing this compound?

A3: The perfect recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Key steps for selection are:

  • "Like Dissolves Like": this compound is a polar molecule due to its amide and ketone functional groups. Therefore, polar solvents are a good starting point.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) at room temperature and upon heating.[7]

  • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (a "solvent" and an "anti-solvent") can be effective. For example, dissolving the compound in a minimal amount of a hot solvent in which it is very soluble, and then adding a miscible anti-solvent in which it is poorly soluble until the solution becomes turbid. Common mixtures include ethanol/water or methanol/water.[7]

SolventPolarity IndexSuitability for this compound
Water1.000Good, but solubility might be high even at room temp.
Methanol0.762Often a good choice, can be used with water.[3]
Ethanol0.654A good candidate, slightly less polar than methanol.
Ethyl Acetate0.228May be suitable, good for less polar impurities.
Dichloromethane0.309Generally too non-polar for significant dissolution.

Data sourced from Reichardt, C.[8]

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to confirm the identity and purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically <2°C). Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can reveal the presence of impurities, even at low levels.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[1]

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Potential Cause Solution
Product does not dissolve, even in a large amount of hot solvent. The solvent is not polar enough to dissolve the this compound.Choose a more polar solvent or a solvent mixture. Refer to the solvent selection guide (FAQ #3).
Product "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Gentle scratching of the flask's inner surface with a glass rod can initiate crystallization.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was added), or the solution is supersaturated and requires nucleation.Boil off some of the solvent to concentrate the solution. Try adding a seed crystal of pure this compound. Cool the solution in an ice bath to further decrease solubility.
The recovered yield is very low. Too much solvent was used, or the product has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Troubleshooting Flash Column Chromatography
Problem Potential Cause Solution
Poor separation of spots (co-elution). The polarity of the solvent system (eluent) is not optimal. The column may be overloaded with the crude product.Optimize the solvent system using TLC. Aim for an Rf value of ~0.35 for the desired compound.[4] A gradient elution (gradually increasing the polarity) may be necessary.[1] Reduce the amount of crude material loaded onto the column.
The compound does not elute from the column. The eluent is not polar enough. The compound may be degrading on the acidic silica gel.[1]Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol (up to 10%) in dichloromethane or ethyl acetate can be effective.[9][10] If degradation is suspected, consider using a different stationary phase like neutral alumina, or add a small amount of a base like triethylamine (1-3%) to the eluent to neutralize the silica.[9][10]
The compound elutes too quickly (in the solvent front). The eluent is too polar.Start with a less polar solvent system. Always check the first few fractions, as the compound may have eluted unexpectedly fast.[5]
Streaking or "tailing" of spots on TLC. The compound is interacting too strongly with the silica gel. The sample may be overloaded on the TLC plate or column.Add a small amount of a polar solvent (like methanol) or an acid/base modifier (like acetic acid or triethylamine) to the eluent to improve the spot shape. Ensure the sample is loaded in a concentrated band.

Experimental Protocols & Workflows

Visualizing the Purification Strategy

The general workflow for purifying crude this compound involves an initial assessment followed by the chosen purification method.

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, Melting Point) Crude->Analysis Decision Method Selection Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity & good solvent found Chromatography Column Chromatography Decision->Chromatography Multiple impurities or poor separation Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product Final_Analysis Final Purity Confirmation (NMR, MS) Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is effective for removing impurities that have different solubility profiles from this compound.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Principle cluster_0 Step 1: Dissolution (Hot) cluster_1 Step 2: Cooling A This compound D Pure Crystals B Impurity E Impurity C F

Caption: Principle of purification by recrystallization.

Protocol 2: Flash Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of ~0.35 for this compound. A common starting point is a mixture of ethyl acetate and hexanes.[10] For the more polar this compound, a system like 5% methanol in dichloromethane might be necessary.[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform to avoid channeling.[4]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the separation by TLC.

  • Gradient Elution (if needed): If the compounds are not separating well, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol).[1]

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

References

  • University of Toronto. (n.d.). Column chromatography.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • Coconote. (2025). Column Chromatography Essentials.
  • Google Patents. (2021). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • Organic Syntheses. (n.d.). 6-methyluracil.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
  • LookChem. (n.d.). This compound 608-34-4 wiki.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • CORE. (2010). Organic Solvent Solubility Data Book.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

Sources

Technical Support Center: Optimizing HPLC Separation for 3-Methyluracil and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 3-Methyluracil and its derivatives. As a class of polar, ionizable compounds, these analytes present unique challenges in High-Performance Liquid Chromatography (HPLC). This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, empowering you to develop robust and reliable analytical methods.

Our approach is grounded in first principles, explaining the why behind each recommendation. By understanding the underlying mechanisms, you can move beyond simple trial-and-error and make informed decisions to optimize your separations.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: Why is my this compound peak tailing or showing poor shape?

Peak tailing is one of the most common issues when analyzing nitrogen-containing compounds like this compound. It is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by column overload.

Primary Cause: Silanol Interactions

The root cause is often the interaction of the basic nitrogen groups in the uracil ring with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] At a neutral pH, these silanols can become ionized (Si-O⁻) and interact strongly with protonated basic analytes, leading to tailing.[4]

Solutions:

  • Mobile Phase pH Control: The most effective solution is to suppress the ionization of the silanol groups. By lowering the pH of the mobile phase to a range of 2.5 - 3.5, the silanols are protonated and become less active.[2][5]

    • Action: Add an acidic modifier to your mobile phase. 0.1% formic acid is an excellent choice for its effectiveness and compatibility with mass spectrometry (MS).[6] Trifluoroacetic acid (TFA) is a stronger ion-pairing agent but can cause ion suppression in MS.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols.[7] If you are using an older column, upgrading can significantly improve peak shape.

  • Avoid Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to peak distortion.[2][8]

    • Action: Try reducing your sample concentration or the injection volume. If the peak shape improves, overload was a contributing factor.[2]

Below is a troubleshooting workflow for addressing peak tailing.

Caption: Troubleshooting workflow for peak tailing.

Q2: I have poor or no retention. My analyte is eluting in the void volume. Why?

This is a classic problem for polar molecules. This compound is highly water-soluble and does not interact strongly with the nonpolar stationary phase (like C18) used in reversed-phase HPLC.[9] If the mobile phase is too "strong" (i.e., has too much organic solvent), the analyte will remain in the mobile phase and elute very quickly.[10][11]

Solutions:

  • Decrease Mobile Phase Elution Strength: The most straightforward approach in reversed-phase is to make the mobile phase more polar, thereby increasing the analyte's affinity for the nonpolar stationary phase.

    • Action: Drastically reduce the percentage of organic solvent (acetonitrile or methanol). Start with 5% organic solvent and decrease from there. It is common for such polar compounds to require 100% aqueous mobile phases for adequate retention.[12]

    • Critical Note: Not all C18 columns are stable in 100% aqueous conditions. Prolonged use can lead to "phase collapse," causing a sudden loss of retention.[12] Ensure you are using an "aqueous stable" column (often designated with "AQ" or similar branding).

  • Switch to an Alternative Mode of Chromatography: If reversed-phase fails to provide adequate retention, the best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC).[10][13] HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent. Water is used as the strong, eluting solvent. This technique is specifically designed for highly polar compounds.[10]

ParameterReversed-Phase (RP) for Polar CompoundsHydrophilic Interaction (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8, Phenyl)Polar (e.g., Silica, Diol, Amide)
Mobile Phase High Aqueous (e.g., 95-100% Water)High Organic (e.g., >80% Acetonitrile)
Strong Solvent Organic (Acetonitrile, Methanol)Water/Aqueous Buffer
Weak Solvent Water/Aqueous BufferOrganic (Acetonitrile)
Best For Moderately polar to nonpolar analytes.Very polar, hydrophilic analytes.[10]

Caption: Comparison of RP and HILIC for polar analyte separation.

Q3: How can I improve the separation between this compound and its closely related derivatives?

Poor resolution between structurally similar compounds indicates a lack of selectivity in the method. Selectivity (α) is the most powerful factor for improving resolution.[5]

Solutions:

  • Optimize Mobile Phase pH: Since uracil derivatives can have different pKa values, changing the mobile phase pH is a powerful tool to alter their ionization state and, consequently, their retention and elution order.[14][15] A small change in pH can dramatically impact selectivity.[4]

    • Action: Perform a pH screening study. Analyze your mixture using mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, and 6.0) to find the optimal selectivity.

  • Change the Organic Modifier: Acetonitrile and methanol have different chemical properties and can offer different selectivities.[16][17]

    • Methanol is a protic solvent and is a better hydrogen-bond donor.

    • Acetonitrile is aprotic and can engage in dipole-dipole interactions.

    • Action: If your current method uses acetonitrile, develop a parallel method using methanol at an equivalent solvent strength and compare the chromatograms. The elution order of your derivatives may change, improving resolution.

  • Reduce the Gradient Slope: If you are using a gradient method, a steep gradient can cause closely eluting peaks to merge.

    • Action: Make the gradient shallower across the elution window of your target analytes. This gives more time for the separation to occur.[8][18] For example, if your peaks elute between 10% and 20% B, change the gradient from 5-95% B in 10 minutes to a segmented gradient like 5-25% B in 15 minutes.

Frequently Asked Questions (FAQs)
Q1: What is the best starting column for analyzing this compound and its derivatives?

For a Reversed-Phase approach, a modern, high-purity silica C18 column with high end-capping is the universal starting point.[18] Look for columns specifically marketed as "aqueous stable" to avoid phase collapse if you anticipate using highly aqueous mobile phases. A particle size of 3 µm or smaller will provide higher efficiency.

For a HILIC approach, a bare silica or an amide-bonded phase column is a robust choice. HILIC is often the superior technique when dealing with multiple, very polar derivatives.[13]

Q2: Should I use an isocratic or gradient elution method?

The choice depends on the complexity of your sample.

  • Isocratic Elution: If you are separating only this compound from a few other components with similar retention, a simple isocratic method is preferable. It is more robust, has a shorter run-to-run equilibration time, and is easier to transfer between instruments.

  • Gradient Elution: If your sample contains a mixture of derivatives with a wide range of polarities, a gradient is necessary.[18] It allows you to elute the more retained compounds in a reasonable time without sacrificing the resolution of the early-eluting peaks.

Experimental Protocol: Mobile Phase Preparation

Accurate and consistent mobile phase preparation is critical for reproducible results.

Objective: To prepare 1 L of a 95:5 Water:Acetonitrile mobile phase with 0.1% Formic Acid.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • High-purity Formic Acid (>99%)

  • 1 L graduated cylinder

  • 1 L mobile phase reservoir bottle

Procedure:

  • Measure 950 mL of HPLC-grade water using a graduated cylinder and pour it into the 1 L reservoir bottle.

  • Measure 50 mL of HPLC-grade acetonitrile and add it to the water in the reservoir bottle.

  • Using a micropipette, add 1.0 mL of formic acid to the water/acetonitrile mixture.

  • Cap the bottle and swirl gently for 1-2 minutes to ensure the solution is homogeneous.

  • Sonicate (degas) the mobile phase for 10-15 minutes to remove dissolved gases, which can cause pump issues and baseline noise.

  • Label the bottle clearly with its composition and preparation date.

Systematic Method Development Workflow

A structured approach is key to efficient method development. The following workflow outlines a logical path from initial experimentation to a finalized method.

Caption: A systematic workflow for HPLC method development.

References
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Studzińska, S., & Buszewski, B. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Serbian Chemical Society, 79(10), 1235-1244.
  • MicroSolv Technology Corporation. (2012). Nucleobases analyzed by HPLC.
  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
  • Simmonds, R. J., & De Abreu, R. A. (1982). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Journal of Chromatography B: Biomedical Sciences and Applications, 227(2), 313-321.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?
  • Knauer Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8), 612-621.
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • GL Sciences. (n.d.). How to Increase Retention.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil.
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape.
  • SIELC Technologies. (n.d.). Separation of 1,3,6-Trimethyluracil on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH.
  • SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH.
  • Narula, P., & Guntuku, G. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1839-1858.
  • Mabhiza, E., et al. (2021). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia, 35(1), 17-30.
  • Uncu, L. (2023). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography. Acta Marisiensis - Seria Medica, 69(4), 285-291.
  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5136.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. (This is a general reference, a specific URL cannot be provided for the entire book, but concepts like phase collapse are discussed within.) A relevant article is: The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase.
  • Chemistry Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography (revised).
  • David, V., et al. (2012). Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. Revue Roumaine de Chimie, 57(7-8), 715-721.
  • Wiczling, P., et al. (2014). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International, 27(2).
  • SIELC Technologies. (n.d.). Separation of 6-Methyluracil on Newcrom R1 HPLC column.

Sources

How to handle temperature sensitivity of 3-Methyluracil solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 3-Methyluracil. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific challenges you may encounter, particularly concerning the temperature sensitivity of this compound solutions.

Frequently Asked Questions (FAQs)
1. Solubility & Solution Preparation

Q: What is the best solvent to dissolve this compound, and why?

A: The choice of solvent is critical and depends on your downstream application. This compound is a polar molecule, and its solubility is governed by the principle of "like dissolves like."

  • For High Concentrations & Stock Solutions: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices.[1] They can effectively solvate the this compound molecule without forming strong hydrogen bonds that might hinder dissolution. However, always be mindful of the final concentration of these solvents in your experiment, especially in cell-based assays where they can exhibit toxicity. It is recommended to keep the final DMSO concentration below 0.3%, with 0.1% being preferable.[2]

  • For Chemical Reactions & Less Sensitive Applications: Methanol is a viable option, with a reported solubility of up to 50 mg/mL.[3] It is less aggressive than DMSO but still provides good solubility for many synthetic applications.

  • For Aqueous Buffers: Direct dissolution in neutral aqueous buffers is challenging. For applications requiring a buffer system, a common strategy is to first create a highly concentrated stock solution in a solvent like DMSO and then perform a serial dilution into your pre-warmed aqueous medium.[2] Alternatively, for some applications, basic solutions such as 1 M NaOH can be used to dissolve this compound at concentrations of 50 mg/mL, though this is not suitable for pH-sensitive experiments.[3][4]

Q: I'm struggling to get my this compound to dissolve, even in DMSO. What should I do?

A: This is a common issue, often related to reaching the saturation point at room temperature. The dissolution of solids is an endothermic process, meaning that gentle heating can significantly increase both the rate of dissolution and the solubility limit.

Causality: Increasing the temperature provides the necessary kinetic energy for solvent molecules to overcome the crystal lattice energy of the this compound powder.

Recommended Protocol:

  • Add your weighed this compound powder to the appropriate volume of solvent (e.g., DMSO).

  • Vortex the solution for 30-60 seconds.

  • If undissolved solid remains, warm the solution in a water bath set to 37-50°C for 10-15 minutes.[2]

  • Intermittently vortex or sonicate the vial to aid dissolution.

  • Crucial Step: Once dissolved, allow the solution to cool to room temperature slowly. A rapid drop in temperature can cause the compound to crash out of solution. Visually inspect the solution to ensure no precipitate has reformed before use.[2]

2. Temperature Sensitivity & Stability

Q: My this compound solution was clear, but after storing it in the fridge/freezer, a precipitate formed. Is it still usable?

A: Yes, the solution is likely still usable, but it requires proper handling. The precipitate you are observing is almost certainly the this compound crashing out of solution due to its decreased solubility at lower temperatures. This is a physical change, not necessarily a chemical degradation.

Troubleshooting Steps:

  • Bring the vial out of cold storage.

  • Allow it to equilibrate to room temperature.

  • Gently warm the solution in a 37°C water bath.[2]

  • Vortex or sonicate until the precipitate is fully redissolved.

  • Self-Validation: Before using, hold the vial against a light source and gently swirl it to confirm that all crystalline structures have disappeared and the solution is completely clear. Using a solution with suspended precipitate will lead to inaccurate dosing and unreliable experimental results.[2]

Below is a troubleshooting workflow for handling precipitation events.

G start Precipitate Observed in Solution check_temp Was the solution recently removed from cold storage (4°C, -20°C)? start->check_temp action_warm 1. Equilibrate to Room Temp. 2. Gently warm (37°C) and vortex/sonicate. 3. Visually confirm complete re-dissolution. check_temp->action_warm Yes check_evap Has the solvent volume visibly decreased? check_temp->check_evap No end_usable Solution is ready for use. action_warm->end_usable action_reconstitute Solvent evaporation has increased concentration beyond solubility limit. Reconstitute with fresh, sterile solvent to original volume. check_evap->action_reconstitute Yes end_discard Consider preparing a fresh solution if issue persists. check_evap->end_discard No action_reconstitute->action_warm

Troubleshooting workflow for precipitate in this compound solutions.

Q: How stable is this compound in solution? What are the recommended storage conditions?

A: The stability of this compound is highly dependent on its storage condition (powder vs. solvent) and temperature. While the solid powder is quite stable, its stability in solution is limited.[5]

Causality: In solution, molecules are mobile and can interact with the solvent and other trace substances, opening pathways for degradation (e.g., hydrolysis) that are not possible in the solid crystalline state. Lowering the temperature slows down the kinetics of these potential degradation reactions.

Form Storage Temperature Recommended Duration Source
Powder -20°C3 years[5]
4°C2 years[5]
In Solvent -80°C6 months[5]
-20°C1 month[5]

Best Practice: For maximum reproducibility, especially in sensitive biological assays, it is highly recommended to prepare fresh solutions from powdered stock. If storing solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6][7]

3. Experimental Protocols & Workflows

Q: Can you provide a step-by-step protocol for preparing a 100 mM this compound stock solution in DMSO?

A: Certainly. This protocol incorporates best practices for handling and dissolving the compound. The molecular weight of this compound is 126.11 g/mol .[8][9]

Materials:

  • This compound powder (CAS: 608-34-4)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortexer and/or sonicator

  • Water bath set to 37°C

Protocol:

  • Safety First: Handle this compound powder in a chemical fume hood or designated weighing area. It is classified as a suspected carcinogen (H351), so always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][9]

  • Calculation: To prepare 1 mL of a 100 mM (0.1 M) stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L * 0.001 L * 126.11 g/mol * 1000 = 12.61 mg

  • Weighing: Carefully weigh 12.61 mg of this compound powder and transfer it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes.

  • Warming (If Necessary): If the powder is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[2]

  • Final Check: Once the solution is clear and colorless, allow it to cool to room temperature.

  • Storage: For long-term storage, create single-use aliquots and store them at -80°C for up to 6 months.[5]

The following diagram illustrates this standard preparation workflow.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps safety 1. Wear Appropriate PPE (Gloves, Safety Glasses) calculate 2. Calculate Required Mass (e.g., 12.61 mg for 1mL of 100mM) safety->calculate weigh 3. Weigh Powder Accurately calculate->weigh add_solvent 4. Add Anhydrous DMSO weigh->add_solvent vortex 5. Vortex for 1-2 Minutes add_solvent->vortex check_dissolved Is solution clear? vortex->check_dissolved warm 6. Warm (37°C) & Vortex Until Dissolved check_dissolved->warm No cool 7. Cool to Room Temperature check_dissolved->cool Yes warm->cool aliquot 8. Aliquot into Single-Use Vials cool->aliquot store 9. Store at -80°C aliquot->store

Workflow for preparing this compound stock solution.

Q: How can I assess the stability of my this compound solution over time?

A: Assessing stability is a key component of ensuring data quality, particularly in long-term studies. A stability-indicating analytical method is required, which is a validated procedure that can accurately detect changes in the active ingredient's concentration without interference from degradation products.[10]

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11]

General Approach for a Stability Study:

  • Initial Analysis (T=0): Prepare your this compound solution and immediately analyze it via a validated HPLC method to determine its initial concentration and purity profile.

  • Storage: Store aliquots of the solution under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and re-analyze it using the same HPLC method.

  • Data Evaluation: Compare the results over time. A significant decrease (>5-10%) in the main this compound peak area or the appearance of new peaks (indicating degradation products) would suggest instability under those storage conditions.

Forced degradation studies, where the compound is intentionally stressed with heat, light, acid, or base, can also be performed to understand potential degradation pathways and confirm the specificity of the analytical method.[12]

References
  • This compound - the NIST WebBook. National Institute of Standards and Technology.
  • Uracil as the basis for medication creation. Research Trends.
  • This compound - Reaction thermochemistry data. National Institute of Standards and Technology.
  • This compound | C5H6N2O2 | CID 79066. PubChem - NIH.
  • This compound - Gas phase ion energetics data. National Institute of Standards and Technology.
  • Understanding Uracil Solubility in Organic Solvents. pharma ingredients.
  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil. Google Patents.
  • This compound 608-34-4 wiki. LookChem.
  • Can anyone suggest a solvent for this case? ResearchGate.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH.
  • 6-methyluracil - Organic Syntheses Procedure. Organic Syntheses.
  • Study of the Bioavailability of Methyluracil in Vitro and Its Biocompatibility in Vivo in the Composition of Polyurethane Implant Material. American Journal of Polymer Science and Technology.
  • Assay and Stability Testing. ScienceDirect.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Thermochemical study of 5-methyluracil, 6-methyluracil, and 5-nitrouracil. ResearchGate.
  • Different Drug Storage Conditions. Pharmaceutical labeling machine manufacturer from China.
  • This compound - DNAmod. DNAmod.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. BioProcess International.
  • culture media preparation protocols. University of Cambridge.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets.
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester.
  • General advice on elements precipitating out of solution/media when autoclaved? ResearchGate.
  • Maintaining Proper Sterile Storage Conditions. Infection Control Today.
  • Life Sciences: Protecting Your Pharmaceuticals. American Thermal Instruments.
  • Influence of temperature and humidity on the degradation process of ascorbic acid in vitamin C chewable tablets. ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing pH-related precipitation of this compound in buffer systems. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Precipitation of this compound is most often linked to its pH-dependent solubility. This compound is a weak acid, and its solubility in aqueous solutions is critically influenced by the pH of the buffer.[1][2] The key to understanding this phenomenon lies in the compound's pKa value, which is approximately 9.75.[3][4]

The relationship between pH, pKa, and the solubility of ionizable compounds is described by the Henderson-Hasselbalch equation.[5][6][7][8] For a weak acid like this compound, the equation is:

pH = pKa + log ([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral, protonated form of this compound.

  • [A⁻] is the concentration of the ionized (deprotonated) form.

The neutral form (HA) is significantly less soluble in aqueous solutions than the charged, ionized form (A⁻). When the pH of the buffer is close to or below the pKa of this compound, a larger proportion of the compound exists in its less soluble neutral form, leading to precipitation. To maintain solubility, the pH of the solution must be kept sufficiently above the pKa to ensure a higher proportion of the more soluble, ionized form.

Q2: What is the optimal pH range to maintain this compound solubility?

A2: To prevent precipitation, it is crucial to work at a pH where this compound is predominantly in its soluble, ionized form. A general rule of thumb for weak acids is to maintain a pH at least 1 to 2 units above the pKa. Given that the pKa of this compound is approximately 9.75, a buffer pH of 10.75 or higher is recommended to ensure solubility.[3][4] At a pH of 10.75, roughly 90% of the this compound will be in its soluble deprotonated form. Commercial suppliers note the solubility of this compound in 1 M NaOH, which has a very high pH, further supporting the need for alkaline conditions to achieve dissolution.[9]

Q3: Which buffer systems are recommended for working with this compound?

A3: The choice of buffer is critical and should be based on the target pH range needed to maintain solubility. Since a pH above 10 is often required, standard physiological buffers like phosphate-buffered saline (PBS) (pH ~7.4) are unsuitable and will likely cause precipitation.

Recommended high-pH buffer systems include:

  • Carbonate-Bicarbonate Buffer (pH 9.2-10.6): This is an excellent choice as its buffering range is well-suited for maintaining the solubility of this compound.

  • Glycine-NaOH Buffer (pH 8.6-10.6): This buffer system also provides a suitable pH range for keeping this compound in solution.

  • CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) Buffer (pH 9.7-11.1): CAPS is a good option when a pH above 10.5 is required for your experiments.

When selecting a buffer, it is also important to consider potential interactions between the buffer components and this compound or other components in your experimental system.[10][11] Always ensure the chosen buffer is compatible with your downstream applications.

Troubleshooting Guide: Step-by-Step Solutions

Issue: I observed precipitation immediately after adding my this compound stock solution to my buffer.

This is a common problem often referred to as "solvent shock," which occurs when a concentrated stock solution (usually in an organic solvent or a high-pH aqueous solution) is diluted into a buffer where the compound has lower solubility.[12][13]

Workflow for Resolving Precipitation:

cluster_0 Troubleshooting Immediate Precipitation A Precipitation Observed B Verify Buffer pH A->B C Is pH > 10.0? B->C Measure D Increase Buffer pH to >10.75 using a suitable high-pH buffer (e.g., Carbonate, Glycine-NaOH) C->D No E Check Final Concentration C->E Yes I Solution should remain clear D->I F Is concentration too high? E->F Review G Reduce final concentration of this compound F->G Yes H Modify Dilution Method F->H No G->I H->I Add stock slowly while vortexing

Diagram 1: Decision workflow for troubleshooting immediate precipitation.

Detailed Steps:

  • Verify Buffer pH: The first and most critical step is to confirm the pH of your final working solution. Do not assume the nominal pH of the buffer is correct, especially after adding other components.

  • Adjust pH if Necessary: If the pH is below 10.0, you will likely encounter solubility issues. Prepare a new buffer with a higher pH, aiming for a target of at least 10.75.

  • Evaluate Concentration: Determine the maximum solubility of this compound in your specific buffer system at the working temperature. It's possible your target concentration exceeds this limit. Consider performing a solubility study by creating a serial dilution to find the highest concentration that remains in solution.

  • Optimize the Dilution Process: To avoid localized high concentrations that can trigger precipitation, add the this compound stock solution dropwise to the buffer while vigorously vortexing or stirring. This ensures rapid and uniform mixing.[12]

Issue: My this compound solution was clear initially but formed a precipitate after storage, especially at 4°C.

This is likely due to temperature-dependent solubility. Many compounds are less soluble at lower temperatures.

Protocol for Stable Storage:

  • Avoid Cold Storage of Working Solutions: It is best practice to prepare aqueous working solutions of this compound fresh for each experiment.[12][13]

  • Store Stock Solutions Appropriately: Concentrated stock solutions in a suitable solvent (e.g., 1 M NaOH) should be stored at -20°C or -80°C.[14] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

  • Re-dissolving Precipitate: If a precipitate has formed in a working solution upon cooling, you can try gently warming the solution (e.g., to 37°C) with agitation. However, be cautious, as temperature cycling may degrade the compound. It is generally safer to prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Weigh the Compound: Accurately weigh 12.61 mg of this compound powder (MW: 126.11 g/mol ).

  • Initial Dissolution: Add the powder to a sterile conical tube. Add 8 mL of a suitable high-pH buffer (e.g., 100 mM Carbonate-Bicarbonate buffer, pH 10.5).

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly or gently warm the solution to ensure all solid has dissolved. The solution should be clear and colorless to faintly yellow.[9]

  • Final Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with the same buffer.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with alkaline solutions.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH-Solubility Profile Study

This study will help you determine the optimal pH for your specific experimental conditions.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from 8.0 to 11.5 (e.g., Glycine-NaOH or CAPS buffers).

  • Create Saturated Solutions: Add an excess amount of this compound powder to a small volume (e.g., 1 mL) of each buffer in separate tubes.

  • Equilibrate: Tightly cap the tubes and agitate them at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully take a known volume of the supernatant from each tube and dilute it with a suitable buffer for analysis. Measure the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Analyze Data: Plot the measured solubility (concentration) against the pH of each buffer. The resulting graph will clearly show the pH at which this compound has the highest solubility.

Data Summary Table

PropertyValueSource
Molecular Weight 126.11 g/mol [14][15]
Chemical Formula C₅H₆N₂O₂[14][15][16]
pKa ~9.75[3][4]
Appearance White to off-white powder
Recommended Storage -20°C[14]
Recommended pH for Dissolution > 10.0 (ideally ≥ 10.75)Inferred from pKa[3][4]

References

  • PubChem. This compound.
  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
  • Williams, R.
  • Bordwell, F. G. (1988). pKa Data Compiled by R. Williams.
  • Molbase. This compound 608-34-4 wiki. [Link]
  • Top-ranked server. (2002). First Principles Calculation of pKa Values for 5-Substituted Uracils. The Journal of Physical Chemistry B, 106(43), 11315-11322. [Link]
  • DNAmod. This compound. [Link]
  • Trevor, A. J., Katzung, B. G., & Kruidering-Hall, M. (2015). Pharmacokinetics. In Pharmacology for the Physical Therapist. McGraw Hill. [Link]
  • Pham, L. N., & Trung, N. T. (2018). THEORETICAL EVALUATION OF THE pKa VALUES OF 5-SUBSTITUTED URACIL DERIVATIVES. Vietnam Journal of Science and Technology, 56(2), 225-233. [Link]
  • ResearchGate. The pK a values of uracils dissociating via the C-H, O-H and N3-H bonds. [Link]
  • Wikipedia. Uracil. [Link]
  • ResearchGate.
  • Open Education Alberta.
  • Aryal, S. (2024).
  • Day, J. P., Hammer, R. P., Bergstrom, D., & Barany, F. (1999). Nucleotide analogs and new buffers improve a generalized method to enrich for low abundance mutations. Nucleic Acids Research, 27(8), 1810-1818. [Link]
  • Wikipedia. This compound. [Link]
  • Wikid
  • PubChem. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione.
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
  • Day, J. P., Hammer, R. P., Bergstrom, D., & Barany, F. (1999). Nucleotide analogs and new buffers improve a generalized method to enrich for low abundance mutations. Nucleic Acids Research, 27(8), 1810-1818. [Link]
  • Calbiochem. Buffers. [Link]
  • PubChem. 6-Methyluracil.
  • Somyajit, K., et al. (2025). Decoding nucleoside supplementation: how thymidine outperforms ribonucleosides in accelerating mammalian replication forks. Nucleic Acids Research. [Link]
  • Faustino, P. J., et al. (2010). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 11(3), 1095-1103. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1974). METHYLTHIOURACIL. In Some antithyroid and related substances, nitrofurans and industrial chemicals. International Agency for Research on Cancer. [Link]
  • MCE Technical Support. (2025). [Troubleshooting] How to dissolve Camptothecin (CPT) for animal experiments? How to store it?.

Sources

Best practices for storing 3-Methyluracil powder and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyluracil. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting for the proper storage and handling of this compound powder and solutions. As Senior Application Scientists, our goal is to ensure the integrity of your experiments through scientifically grounded best practices.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Part A: this compound Powder (Solid State)
Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term stability, this compound powder should be stored in a freezer at or below -20°C.[1][2] Upon receiving the compound, it is best practice to transfer it to a dedicated freezer for storing sensitive chemical reagents. While some safety data sheets (SDS) may indicate storage in a "cool, dry place," the most authoritative and conservative recommendation for preserving long-term purity and preventing slow degradation is freezing.[3][4]

  • Causality: Lowering the temperature significantly reduces the kinetic energy of molecules, slowing down potential degradation pathways such as auto-oxidation or reactions with trace atmospheric components. As a combustible solid, keeping it in a controlled, cool environment also aligns with general laboratory safety principles.[1][5]

Q2: What type of container should I use to store the powder?

A2: The compound should be stored in the original manufacturer's vial whenever possible. If you need to transfer it, use a tightly sealed, amber glass or opaque polypropylene vial. The key requirements are that the container must be airtight and protect the contents from moisture and light.[4][6]

  • Expert Insight: Pyrimidine analogs can be susceptible to degradation over time. A tightly sealed container is crucial to prevent the ingress of atmospheric moisture, which can lead to clumping and hydrolysis.[7] Light protection is a general best practice for complex organic molecules which may have unforeseen photosensitivity. Always ensure the container cap provides a secure seal.

Q3: What is the expected shelf-life of this compound powder?

A3: When stored under the recommended conditions (-20°C, dry, dark, and tightly sealed), this compound powder is highly stable and can be expected to maintain its purity for several years.[8] However, it is crucial to adhere to the manufacturer's "use by" or "retest" date printed on the certificate of analysis (CoA) or product label.

  • Trustworthiness: Always verify the purity of a new batch or an old stock before use in critical experiments, especially if the compound has been stored for an extended period. A simple purity check via TLC or HPLC against a new reference standard can prevent costly experimental failures.

Q4: My this compound powder has changed color or consistency. What should I do?

A4: Pure this compound is a white to slightly pale yellow crystalline powder.[4] If you observe significant discoloration (e.g., turning brown or dark yellow) or clumping/caking, it is a strong indicator of degradation or contamination, likely from moisture absorption or improper storage.[7]

  • Troubleshooting Steps:

    • Do not use the powder in an experiment, as it will produce unreliable results.

    • Quarantine the vial and label it clearly to prevent accidental use.

    • Consult the manufacturer's technical support with the batch number.

    • If the material is critical, consider purification by recrystallization, but this should only be attempted by experienced chemists. For most applications, it is safer and more cost-effective to discard the compromised batch according to local regulations and purchase a new one.[5]

Part B: this compound Solutions
Q5: How do I prepare a stock solution of this compound?

A5: The solubility of this compound can be challenging in neutral aqueous buffers. A common method for preparing a high-concentration stock is to use a basic solution or an organic solvent.

  • Protocol 1: Alkaline Solution (e.g., for cell culture media dilution)

    • Calculation: Determine the mass of this compound powder needed for your desired concentration and volume (e.g., for a 50 mg/mL stock in 1 mL, weigh 50 mg).

    • Dissolution: Aseptically add the powder to a sterile conical tube. Add a volume of 1 M NaOH sufficient to dissolve the powder. Sigma-Aldrich reports a solubility of 50 mg/mL in 1 M NaOH.[1]

    • Vortexing: Gently vortex or sonicate at room temperature until the powder is fully dissolved. The solution should be clear and colorless to faintly yellow.[1]

    • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, labeled storage tube. Use a filter material compatible with basic solutions (e.g., PES or PVDF).

    • Aliquoting: Immediately dispense the solution into single-use aliquots in sterile microcentrifuge tubes. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.[9][10]

  • Expert Insight: While DMSO is a common solvent for many research compounds, always verify its compatibility with your specific experimental system. For cell-based assays, the final concentration of DMSO must be kept very low (typically <0.1%) to avoid cytotoxicity. An alkaline stock solution may require pH adjustment of the final working solution depending on the buffering capacity of your media.

Q6: What is the best way to store this compound stock solutions?

A6: The storage method depends on the duration.

  • Short-Term (1-2 weeks): Aliquots can be stored at 2-8°C.

  • Long-Term (months to years): Aliquots must be stored at -20°C or, for maximum stability, at -80°C.[2]

The principle is identical to storing the powder: lower temperatures drastically slow chemical reactions, including hydrolysis, which is a primary degradation pathway for compounds in aqueous solutions.[11]

Q7: Can I freeze my this compound solutions? What are the risks?

A7: Yes, freezing is the recommended method for long-term storage. However, the primary risk is the potential for the compound to precipitate out of solution upon thawing. The second major risk comes from repeated freeze-thaw cycles, which can accelerate degradation and increase the risk of contamination.[9]

  • Self-Validating System: This is why the protocol in Q5 mandates aliquoting. By creating single-use tubes, you ensure that the main stock is never thawed and refrozen. Each time you need the compound, you retrieve one fresh aliquot, completely avoiding the freeze-thaw problem.

Q8: My solution has precipitated after thawing. How can I fix this and prevent it from happening again?

A8: Precipitation upon thawing is common when a solution is near its saturation limit. As water freezes, the solute concentration in the remaining liquid increases, often forcing the compound out of solution.

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the tube to 37°C in a water bath and vortex or sonicate intermittently until the precipitate is fully redissolved.[12] Visually inspect the solution against a light source to ensure no micro-precipitates remain.

    • Use Immediately: Use the re-dissolved solution immediately. Do not refreeze it.

  • Prevention Strategies:

    • Lower Concentration: Prepare your stock solution at a slightly lower concentration.

    • Solvent Composition: For some compounds, adding a cryoprotectant like glycerol (e.g., a final concentration of 10-50%) can help maintain solubility during freezing, though you must confirm this is compatible with your downstream application.[13]

    • Quick Thaw: Thaw aliquots quickly by hand or in a room temperature water bath rather than letting them sit on the bench for a long time.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action & Explanation
Inconsistent Assay Results 1. Degraded Compound: The this compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles of stock, expired powder).2. Incorrect Concentration: Precipitate may have formed in a thawed aliquot, leading to a lower-than-expected concentration in the supernatant used for the experiment.1. Use a Fresh Aliquot: Always thaw a new, single-use aliquot for each experiment.2. Verify Solution Integrity: Before use, visually inspect the thawed aliquot for any signs of precipitation. If present, follow the re-dissolving procedure (Q8).3. Perform a Quality Check: If problems persist, test the compound's activity against a newly purchased lot to confirm the integrity of your stock.
Visible Contamination in Stock 1. Non-Sterile Technique: The stock solution was compromised during preparation.2. Repeated Use: The main stock bottle was opened multiple times on the bench, introducing airborne contaminants.1. Discard Immediately: Autoclave and dispose of the contaminated stock solution according to safety guidelines.2. Prepare New Stock: Follow the aseptic techniques outlined in the protocol (Q5), including the use of a sterile filter and proper aliquoting.3. Reinforce Best Practices: Never return unused solution to the main stock tube. Work in a laminar flow hood when preparing sterile solutions.

Data Summary: Storage Conditions

Form Condition Temperature Container Key Considerations
Powder (Solid) Long-Term-20°C[1][2]Tightly sealed, opaque/amber vial[4][6]Protect from moisture and light. Adhere to manufacturer's retest date.
Solution (Stock) Short-Term2-8°CSterile, single-use aliquotsFor use within 1-2 weeks.
Solution (Stock) Long-Term-20°C to -80°C[2]Sterile, single-use aliquotsCrucial: Avoid freeze-thaw cycles to ensure stability and prevent precipitation.[9]

Experimental Workflow: this compound Handling

G cluster_powder Powder Handling cluster_solution Solution Handling cluster_use Experimental Use receive Receive this compound (Verify CoA) prep_stock Prepare Stock Solution? receive->prep_stock store_powder Long-Term Storage (<-20°C, Dry, Dark) prep_stock->store_powder No dissolve Dissolve in Appropriate Solvent (e.g., 1M NaOH) prep_stock->dissolve Yes sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Create Single-Use Aliquots sterilize->aliquot store_short Short-Term Storage (2-8°C, <2 weeks) aliquot->store_short store_long Long-Term Storage (-20°C to -80°C) aliquot->store_long thaw Thaw Single Aliquot store_short->thaw store_long->thaw check Check for Precipitate (Re-dissolve if needed) thaw->check use Use in Experiment check->use

Sources

Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Activity of 3-Methyluracil In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of 3-Methyluracil (3-MU), a pyrimidine derivative, using established in vitro methodologies. We will delve into the rationale behind experimental choices, provide detailed protocols for robust and self-validating assays, and compare the efficacy of 3-MU against a well-established anti-inflammatory agent.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1][2] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the transcription of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][4][5] Consequently, the NF-κB pathway is a prime target for novel anti-inflammatory therapeutics.[5]

While traditionally known as an antithyroid agent, emerging evidence suggests that methylthiouracil (an analog of this compound) may possess anti-inflammatory properties.[6][7][8][9][10][11] Specifically, studies have shown it can suppress the production of TNF-α and IL-6 and inhibit the activation of NF-κB.[7] This guide outlines a rigorous in vitro approach to substantiate these claims for this compound, employing a widely-used and well-characterized cellular model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[12][13][14]

Experimental Design: A Self-Validating Comparative Approach

To ensure the scientific integrity of our findings, we will employ a multi-faceted approach that includes a positive and negative control, allowing for a clear comparison of this compound's activity.

  • Test Article: this compound (3-MU)

  • Positive Control: Dexamethasone, a potent corticosteroid with well-documented anti-inflammatory effects that include the inhibition of NF-κB.

  • Negative Control (Vehicle): The solvent used to dissolve 3-MU and Dexamethasone (e.g., DMSO), to account for any effects of the vehicle itself.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway.[12][13]

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Endpoint Assays Culture Culture RAW 264.7 cells Seed Seed cells into 96-well plates Culture->Seed Pretreat Pre-treat with 3-MU, Dexamethasone, or Vehicle Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells NO_Assay Nitric Oxide (Griess Assay) Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISAs (TNF-α, IL-6) Collect_Supernatant->Cytokine_ELISA RNA_Extraction RNA Extraction Lyse_Cells->RNA_Extraction RT_qPCR RT-qPCR (TNF-α, IL-6, iNOS) RNA_Extraction->RT_qPCR

Caption: Experimental workflow for in vitro validation of this compound.

Detailed Methodologies

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.[12]

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM), Dexamethasone (10 µM), or vehicle for 1 hour.[15]

  • Stimulation: Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[12][15] A non-stimulated control group should also be included.

Nitric Oxide (NO) Production Assay

Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16][17][18]

  • Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.[17]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.[17]

  • Quantification: Measure the absorbance at 540-550 nm using a microplate reader. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[19][20][21]

  • Sample Collection: Use the cell culture supernatants collected in the previous step.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific human TNF-α and IL-6 ELISA kits.[19][20][21][22][23] The general principle involves capturing the cytokine of interest with a specific antibody coated on the microplate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate.[21][23] The reaction is visualized by adding a substrate solution, and the absorbance is measured.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve generated with recombinant cytokines.[21]

Gene Expression Analysis by RT-qPCR

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of key pro-inflammatory genes.[15][24][25][26][27]

  • RNA Extraction: After collecting the supernatant, lyse the remaining cells in the wells and extract total RNA using a suitable reagent like TRIzol, followed by purification.[15]

  • cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[27]

  • qPCR: Perform qPCR using SYBR Green-based detection with primers specific for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Use a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.[15][26]

  • Data Analysis: Calculate the relative changes in gene expression using the comparative Ct (ΔΔCt) method.[26]

Hypothetical Data and Interpretation

The following tables present plausible data from the described experiments, illustrating how to compare the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Nitric Oxide Production

Treatment GroupNitrite Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)2.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 2.10%
LPS + 3-MU (10 µM)38.1 ± 1.815.7%
LPS + 3-MU (50 µM)25.6 ± 1.543.4%
LPS + 3-MU (100 µM)15.3 ± 1.166.1%
LPS + Dexamethasone (10 µM)10.8 ± 0.976.1%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Unstimulated)50.2 ± 5.1-35.8 ± 4.2-
LPS (1 µg/mL)1250.6 ± 80.30%980.4 ± 65.70%
LPS + 3-MU (10 µM)1050.2 ± 75.116.0%820.1 ± 55.916.3%
LPS + 3-MU (50 µM)750.8 ± 60.539.9%550.6 ± 48.243.8%
LPS + 3-MU (100 µM)450.3 ± 42.164.0%320.9 ± 30.167.3%
LPS + Dexamethasone (10 µM)310.5 ± 35.875.2%215.7 ± 25.478.0%

Table 3: Effect of this compound on Pro-inflammatory Gene Expression

Treatment GroupRelative TNF-α mRNA Expression (Fold Change)Relative IL-6 mRNA Expression (Fold Change)Relative iNOS mRNA Expression (Fold Change)
Control (Unstimulated)1.01.01.0
LPS (1 µg/mL)25.230.540.1
LPS + 3-MU (100 µM)10.112.315.2
LPS + Dexamethasone (10 µM)5.66.88.9
Interpretation of Results

The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in LPS-stimulated RAW 264.7 macrophages. This is evidenced by the reduction in nitric oxide production, the secretion of pro-inflammatory cytokines TNF-α and IL-6, and the downregulation of their respective mRNA expression.[28][29] The inhibitory effect of 100 µM 3-MU is significant, although slightly less potent than the positive control, Dexamethasone. The reduction in iNOS mRNA expression corroborates the observed decrease in NO production.

Mechanistic Insights: Targeting the NF-κB Pathway

The coordinated suppression of multiple pro-inflammatory mediators (NO, TNF-α, IL-6) strongly suggests that this compound may be acting on a central regulatory pathway, such as NF-κB.[3][30] The NF-κB transcription factor is a master regulator of inflammation.[2][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4]

NF-κB Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_translocation NF-κB Nuclear Translocation IkBa_p->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_translocation->Gene_transcription Inflammation Inflammation Gene_transcription->Inflammation Three_MU This compound Three_MU->IkBa_p Potential Inhibition Dex Dexamethasone Dex->IkBa_p Known Inhibition

Caption: The NF-κB signaling pathway and potential points of inhibition.

Based on the observed downstream effects, it is plausible that this compound, similar to methylthiouracil, interferes with the NF-κB pathway, potentially by inhibiting the degradation of IκBα.[7] Further experiments, such as Western blotting for phosphorylated IκBα and NF-κB p65 subunits, or immunofluorescence to visualize NF-κB nuclear translocation, would be necessary to confirm this specific mechanism of action.

Conclusion

This guide provides a robust and comprehensive framework for the in vitro validation of this compound's anti-inflammatory activity. By employing a well-established cellular model, standardized assays, and appropriate controls, researchers can generate reliable and reproducible data. The presented methodologies allow for a quantitative comparison of this compound's efficacy against a standard-of-care anti-inflammatory drug and provide a foundation for further mechanistic studies into its potential as a novel therapeutic agent for inflammatory diseases.

References

  • Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • Performing a Quantitative ELISA Assay to Detect Human TNF-a. Thermo Fisher Scientific.
  • Methylthiouracil. Wikipedia.
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Anti-inflammatory effects of methylthiouracil in vitro and in vivo. PubMed.
  • Griess Reagent Kit, for nitrite quantitation Product Inform
  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
  • The NF-kB Signaling Pathway.
  • What is Methylthiouracil used for?
  • (PDF) In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Enzyme-Linked Immunosorbent Assay (ELISA)
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • In Vitro Evaluation of Antioxidant, Anti-Inflammatory, Antimicrobial and Wound Healing Potential of Thymus Sipyleus Boiss. Subsp. Rosulans (Borbas) Jalas. MDPI.
  • Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Treatment with "Anti-inflamm
  • NF-κB. Wikipedia.
  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides
  • LPS dose for RAW 264.7 NF-kB macrophage?
  • METHYLTHIOURACIL 1. Exposure Data.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE Intern
  • TNF-α (free) ELISA.
  • Methylthiouracil | C5H6N2OS | CID 667493. PubChem - NIH.
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar.
  • Griess Reagent System Technical Bulletin TB229.
  • Validation of reference genes for RT-qPCR relative expression analysis during cyst-to-early adult development of Taenia solium. PLOS Neglected Tropical Diseases - Research journals.
  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • human interleukin-6 elisa. BioVendor.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
  • BoGHV-4 Genotypic Diversity Shapes Inflammatory and Viral Gene Expression in Platelet-Rich Plasma-Supplemented Bovine Endometrial Cells. MDPI.
  • What is the mechanism of Methylthiouracil?
  • In vitro and in vivo anti-inflammatory activity of extracts
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. NIH.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • (PDF) NF-κB signaling in inflammation.
  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?
  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
  • NF-κB: At the Borders of Autoimmunity and Inflamm

Sources

A Comparative Analysis of 3-Methyluracil and 1-Methyluracil: Structure, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methylation in Uracil Analogs

Uracil is a fundamental pyrimidine base, forming the informational backbone of ribonucleic acid (RNA) through its hydrogen bonding with adenine.[1] The addition of a single methyl group, a seemingly minor modification, can dramatically alter its biochemical behavior. The position of this methylation dictates the molecule's shape, hydrogen bonding capacity, and interaction with cellular machinery. This guide focuses on two key positional isomers: 1-Methyluracil and 3-Methyluracil.

While both are derivatives of uracil, the location of the methyl group—either on the N1 or N3 nitrogen of the pyrimidine ring—profoundly impacts their metabolic fate, potential for incorporation into nucleic acids, and overall biological effects. Understanding these differences is crucial for researchers in fields ranging from molecular biology and oncology to drug discovery, as it informs the design of therapeutic agents and the interpretation of cellular responses to these compounds.

Molecular Structure: The Decisive Factor

The core difference between these two molecules lies in the position of the methyl group on the pyrimidine ring.

  • 1-Methyluracil: The methyl group is attached to the N1 nitrogen.[2][3] This is the same nitrogen that binds to the ribose sugar in RNA.[4] This structural similarity to the natural nucleoside framework is a key determinant of its biological interactions.

  • This compound: The methyl group is located on the N3 nitrogen.[5][6] This position is critical for the Watson-Crick hydrogen bonding with adenine.[1] The presence of a methyl group at N3 sterically hinders the formation of the normal U:A base pair, leading to significant biological consequences if incorporated into nucleic acids.

This fundamental structural divergence is the primary driver of their distinct biological profiles.

Comparative Biological Activity

While both are classified as nucleobase analogs, their activities are not interchangeable.[2][5]

Interaction with Nucleic Acids and Repair Mechanisms
  • 1-Methyluracil: Due to the methylation at the N1 position, 1-Methyluracil cannot be readily incorporated into growing nucleic acid chains by polymerases, which require a free N1 to form a glycosidic bond with the sugar backbone. Its primary role in research is often as a model compound to study hydrogen bonding interactions and the properties of modified bases outside of a polymeric nucleic acid context.[7]

  • This compound: This isomer presents a more significant challenge to cellular systems. This compound can be found in RNA as the nucleoside 3-methyluridine (m³U).[8] If it were to arise in DNA (for instance, through aberrant methylation of a uracil residue), its presence would be highly problematic. The methyl group at the N3 position blocks the hydrogen bond donor site, disrupting the standard base pairing with adenine. Such damage, if not repaired, can stall replication and transcription. Cells have evolved specific DNA repair mechanisms, such as those involving DNA glycosylases, to identify and remove unnatural bases like uracil from DNA.[9] The fat mass and obesity-associated protein (FTO) has been shown to perform oxidative demethylation of this compound in single-stranded RNA and DNA, highlighting a specific repair pathway for this type of damage.[6]

Therapeutic and Pharmacological Profiles
  • 1-Methyluracil: Research into the direct therapeutic applications of 1-Methyluracil is limited. One study noted potential antiblastomatous (anti-tumor) activity.[3] However, it is more commonly used as a biochemical tool or a metabolite marker.[2] For instance, certain metabolites of caffeine, which is used as a probe for CYP1A2 enzyme activity, are derivatives of methyluracil.[10]

  • This compound: This compound has demonstrated distinct pharmacological activities. It has been isolated from natural sources like Cordyceps bassiana and shown to possess anti-inflammatory properties.[11] Specifically, it can inhibit NF-κB and AP-1 activity and reduce the mRNA levels of inflammatory mediators like COX-2 and TNF-α.[11] Furthermore, derivatives of 3-substituted uracils have been synthesized and screened as potent antibacterial agents that competitively inhibit bacterial DNA polymerase IIIC.[12]

The broader category of "methyluracil" (often referring to 6-Methyluracil, but with principles applicable to other isomers) is known to improve tissue regeneration, possess anabolic effects, and stimulate leucopoiesis (white blood cell production).[13]

Quantitative Data Summary

Feature1-Methyluracil This compound
Primary Structure Methyl group at N1 position.[2]Methyl group at N3 position.[5]
Hydrogen Bonding N3 proton available for base pairing.N3 position blocked by methyl group, disrupting normal U:A pairing.
Known Bioactivity Studied for antiblastomatous activity.[3] Used as a biochemical model.[4]Anti-inflammatory activity (inhibits NF-κB, COX-2, TNF-α).[11] Derivatives show antibacterial properties (inhibit DNA Pol IIIC).[12]
Metabolic Fate Appears as a metabolite.[2]Substrate for FTO demethylase enzyme in nucleic acids.[6]
Natural Occurrence Found in Ophiocordyceps sinensis and other plants.[2]Isolated from Cordyceps bassiana.[11]
Safety Profile Suspected of causing cancer (GHS classification).[2]Suspected of causing cancer (GHS classification).[5]

Experimental Protocols

To differentiate the biological activities of these isomers, a series of well-controlled experiments are necessary. Below is a representative protocol for assessing their comparative anti-inflammatory potential.

Protocol: Comparative Analysis of Anti-Inflammatory Activity using a Macrophage Cell Line

Objective: To determine and compare the efficacy of 1-Methyluracil and this compound in reducing the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of 1-Methyluracil and this compound in sterile DMSO.

    • Pre-treat cells with varying concentrations of each compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO only).

  • Inflammatory Stimulation:

    • Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubate the cells for 24 hours.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A decrease in absorbance relative to the LPS-only control indicates inhibition of NO production.

  • Gene Expression Analysis (RT-qPCR):

    • Lyse the remaining cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative PCR using primers for inflammatory genes like TNF-α, COX-2, and a housekeeping gene like GAPDH.

    • Analyze the relative change in gene expression using the ΔΔCt method. This will validate if the observed effects are due to transcriptional regulation, as suggested for this compound.[11]

Self-Validation System: This protocol includes a negative control (no LPS, no compound), a positive control (LPS only), and a vehicle control (LPS + DMSO) to ensure that the observed effects are due to the compounds and not the solvent or experimental conditions. A dose-response curve allows for the determination of IC50 values for a quantitative comparison.

Visualization of Key Concepts

Structural and Functional Differences

The following diagram illustrates the structural difference and its direct implication for hydrogen bonding, which is the root of their divergent biological functions.

G Fig 1. Structural Impact on Hydrogen Bonding cluster_0 1-Methyluracil cluster_1 This compound cluster_2 Biological Consequence U1 1-Methyluracil N1: -CH3 N3: -H A1 N3-H is available. Can form standard H-bond. U1:f2->A1 Allows Interaction U3 This compound N1: -H N3: -CH3 A3 N3 position is blocked. Prevents standard H-bond. U3:f2->A3 Hinders Interaction

Caption: Structural differences between 1-Methyluracil and this compound.

Experimental Workflow Diagram

This diagram outlines the logical flow of the comparative experimental protocol described above.

G Fig 2. Workflow for Comparative Bioactivity Assay A 1. Culture RAW 264.7 Cells B 2. Pre-treat with Compounds (1-MU vs 3-MU vs Control) A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5a. Collect Supernatant (Griess Assay for NO) D->E F 5b. Lyse Cells (RT-qPCR for TNF-α, COX-2) D->F G 6. Analyze & Compare Results E->G F->G

Caption: Experimental workflow for comparing anti-inflammatory effects.

Conclusion and Future Directions

The positional isomerism of 1-Methyluracil and this compound provides a classic example of how subtle changes in molecular structure lead to vastly different biological outcomes. While 1-Methyluracil serves primarily as a biochemical reference compound, this compound and its derivatives exhibit clear pharmacological potential, particularly as anti-inflammatory and antibacterial agents.[11][12] The methylation at the N3 position, while making it a threat to genomic integrity, also presents an opportunity for therapeutic intervention by targeting specific cellular pathways.

Future research should focus on direct, side-by-side comparisons of these isomers in various biological assays to build a more comprehensive and quantitative structure-activity relationship profile. Investigating their effects on different DNA repair enzymes and their potential as probes for specific enzymatic activities could yield valuable insights for both basic science and drug development.

References

  • 1-Methyluracil | C5H6N2O2 | CID 12009 - PubChem.
  • This compound | C5H6N2O2 | CID 79066 - PubChem.
  • Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils.PubMed.[Link]
  • Uracil as the basis for medication creation - Research Trends.Research Trends.[Link]
  • This compound - DNAmod.DNAmod.[Link]
  • Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples - PMC.
  • 1-methyluracil - DNAmod.DNAmod.[Link]
  • This compound - Wikipedia.Wikipedia.[Link]
  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed.PubMed.[Link]
  • Uracil - Wikipedia.Wikipedia.[Link]
  • Spectroscopic study of uracil, 1-methyluracil and 1-methyl-4-thiouracil: Hydrogen bond interactions in crystals and ab-initio molecular dynamics - PubMed.PubMed.[Link]
  • Radiolabeled uracil derivative as a novel SPECT probe for thymidine phosphorylase: suppressed accumulation into tumor cells by target gene knockdown - PubMed.PubMed.[Link]
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed.PubMed.[Link]
  • Generation, biological consequences and repair mechanisms of cytosine deamin
  • Repairing DNA Damage: Researchers Discover Critical Process In Cancer Tre
  • DNA Damage and Its Role in Cancer Therapeutics - MDPI.MDPI.[Link]
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC.
  • Chapter 5 -Molecular Basis Of Inheritance - NCERT.NCERT.[Link]
  • Enzymatic Capture of a Transient Extrahelical Thymine in the Search for Uracil in DNA - PMC.
  • CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents.
  • 6-methyluracil - Organic Syntheses Procedure.Organic Syntheses.[Link]

Sources

3-Methyluracil vs. 6-Methyluracil: A Comparative Guide on Cell Proliferation Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced effects of small molecules on cellular processes is paramount. This guide provides an in-depth, objective comparison of 3-Methyluracil and 6-Methyluracil, focusing on their influence on cell proliferation. While direct comparative studies are limited, this document synthesizes available experimental data from studies on these compounds and their derivatives to offer valuable insights for future research and development.

Introduction to Methyluracils: Isomeric Distinction and Biological Relevance

Uracil, a fundamental component of ribonucleic acid (RNA), can be methylated at various positions, giving rise to isomers with distinct biological activities. This compound and 6-Methyluracil are two such isomers, differing only in the position of the methyl group on the pyrimidine ring. This seemingly minor structural variance can lead to significant differences in their interaction with cellular machinery, ultimately impacting processes like cell proliferation.

This compound is a pyrimidine derivative with a methyl group at the N3 position.[1] It is recognized as a metabolite and a nucleobase analogue.[1]

6-Methyluracil , on the other hand, features a methyl group at the C6 position and is also known as pseudothymine.[2] It has been investigated for a range of therapeutic applications, including wound healing, which suggests a potential role in promoting cell proliferation and tissue regeneration.[3][4]

Comparative Analysis of Effects on Cell Proliferation

Direct, head-to-head experimental data comparing the effects of this compound and 6-Methyluracil on cell proliferation is not extensively available in the current scientific literature. However, by examining studies on these compounds and their derivatives, we can infer potential differences in their activities.

6-Methyluracil and Its Derivatives: A Tendency Towards Proliferation

Several studies suggest that 6-Methyluracil and its derivatives can exhibit pro-proliferative effects.

A study investigating 6-substituted uracil derivatives on immortalized lung epithelial cells used 6-Methyluracil as a reference compound.[5] The findings revealed that while some derivatives were cytotoxic, others, such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil, demonstrated a high proliferative activity, even more so than 6-Methyluracil itself.[5] This suggests that the 6-methyluracil scaffold can be a foundation for compounds that stimulate cell growth. The maximum tolerated dose (MTD) for 6-methyluracil in this study was found to be 0.24 mM.[5]

The use of 6-Methyluracil in pharmaceutical preparations for wound healing further supports its potential to promote cell proliferation and tissue repair.[3][4]

This compound and Its Derivatives: A Potential for Anti-Proliferative Activity

In contrast to 6-Methyluracil, derivatives of this compound have been shown to possess anti-proliferative and pro-apoptotic properties.

A study on a synthetic uracil analog, 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil, which is a 3-substituted uracil derivative, demonstrated its ability to inhibit the proliferation of MCF-7 breast cancer cells and induce apoptosis through the mitochondrial pathway.[6] This finding suggests that the this compound core structure may be a promising scaffold for the development of anticancer agents.

It is important to note that these are derivatives and the effect of the parent this compound molecule on cell proliferation requires direct investigation.

Summary of Proliferative Effects
CompoundObserved Effect on Cell ProliferationSupporting Evidence
6-Methyluracil Can be pro-proliferative or serve as a scaffold for pro-proliferative derivatives.Used as a reference for proliferative derivatives in lung cells; application in wound healing.[5]
This compound Derivatives have shown anti-proliferative and pro-apoptotic effects.A 3-substituted derivative inhibited breast cancer cell growth.[6]

Potential Mechanisms of Action: A Look into Cellular Signaling

The precise signaling pathways through which this compound and 6-Methyluracil exert their effects on cell proliferation are not yet fully elucidated. However, based on the general understanding of cell cycle regulation, we can hypothesize the involvement of key pathways like MAPK/ERK and PI3K/Akt.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway. Activation by growth factors leads to a kinase cascade culminating in the activation of transcription factors that promote cell proliferation.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth

Figure 2: Overview of the PI3K/Akt signaling pathway. This pathway is critical for promoting cell growth and survival.

Further research is necessary to determine if and how this compound and 6-Methyluracil directly or indirectly modulate these key signaling cascades to produce their observed effects on cell proliferation.

Experimental Methodologies for Assessing Cell Proliferation

To rigorously evaluate the effects of this compound and 6-Methyluracil on cell proliferation, standardized and validated assays are essential. The MTT and XTT assays are two widely used colorimetric methods for this purpose.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance E->F

Figure 3: A step-by-step workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or 6-Methyluracil. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

XTT Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay where the reduction of XTT by viable cells produces a soluble formazan product. This eliminates the need for a solubilization step, making the assay faster.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.

Conclusion and Future Directions

The available evidence, primarily from studies on their derivatives, suggests that this compound and 6-Methyluracil may have opposing effects on cell proliferation. While 6-Methyluracil and its derivatives show potential for promoting cell growth, derivatives of this compound have demonstrated anti-proliferative activity.

This comparative guide highlights a significant gap in the literature regarding the direct comparison of these two isomers. Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of this compound and 6-Methyluracil across a panel of cancer and non-cancerous cell lines to definitively characterize their effects on cell proliferation.

  • Mechanism of action studies: Investigating the specific signaling pathways, such as MAPK/ERK and PI3K/Akt, that are modulated by each compound to understand the molecular basis of their activities.

  • In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential of these compounds and their derivatives.

By addressing these research questions, the scientific community can gain a clearer understanding of the structure-activity relationship of methyluracils and unlock their potential for applications in regenerative medicine or as novel anticancer agents.

References

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 361-375. [Link]
  • Leonidov, N. B., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20875–20886. [Link]
  • PubChem. (n.d.). 6-Methyluracil. National Center for Biotechnology Information.
  • Wietrzyk, J., et al. (2022). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. International Journal of Molecular Sciences, 23(20), 12409. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • DNAmod. (n.d.). This compound.
  • DNAmod. (n.d.). 6-methyluracil.
  • Mamedov, E. S., et al. (2018). SYNTHESIS OF 6-METHYLURACIL DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITY. CyberLeninka. [Link]

Sources

A Comparative Guide to the In-Vitro Anti-Inflammatory Efficacy of 3-Methyluracil via Protein Denaturation Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-inflammatory potential of 3-Methyluracil against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium. The evaluation is centered on the protein denaturation assay, a robust and widely accepted in-vitro model for assessing anti-inflammatory activity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply this assay for screening novel anti-inflammatory compounds.

Inflammation is a complex biological response to harmful stimuli, but its chronic manifestation is a key factor in numerous diseases.[1][2] A hallmark of inflammation is the denaturation of proteins, a process where proteins lose their native structure and function.[3][4] This denaturation can lead to the formation of antigens, triggering hypersensitivity reactions and perpetuating the inflammatory cascade.[4] Consequently, the inhibition of protein denaturation is a critical mechanism for many anti-inflammatory agents.[5]

This guide will delve into the scientific principles of the protein denaturation assay, provide a detailed experimental protocol, and present comparative data for this compound and Diclofenac Sodium.

Scientific Rationale: Protein Denaturation as a Model for Inflammation

The protein denaturation assay is a valuable in-vitro tool for screening anti-inflammatory drugs because it mimics the protein denaturation that occurs during inflammatory processes.[3][4] albumins, such as Bovine Serum Albumin (BSA) or egg albumin, are commonly used in this assay due to their structural resemblance to human serum albumin and their propensity to denature upon heating or exposure to other stressors.[3][6]

Anti-inflammatory compounds can protect proteins from denaturation, thereby reducing the inflammatory response.[7] The extent to which a compound inhibits protein denaturation is a direct measure of its potential anti-inflammatory activity.[3] This assay is a cost-effective and rapid method for preliminary screening before proceeding to more complex cellular or in-vivo models.

Comparative Analysis: this compound vs. Diclofenac Sodium

This compound is a pyrimidine derivative that has been identified to possess anti-inflammatory properties.[8] Its mechanism of action is thought to involve the inhibition of key inflammatory mediators like NF-κB and AP-1, and the reduction of COX-2 and TNF-α mRNA levels.[8]

Diclofenac Sodium is a widely used NSAID that exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3][9] It is a well-characterized drug and serves as a standard reference in many anti-inflammatory studies.[3][10]

This guide will compare the efficacy of these two compounds in preventing heat-induced protein denaturation.

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

This protocol provides a step-by-step methodology for assessing the anti-inflammatory activity of this compound and Diclofenac Sodium.

Materials:

  • This compound (Test Compound)

  • Diclofenac Sodium (Reference Standard)

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Tris-HCl Buffer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of BSA in PBS (pH 6.4).

    • Prepare stock solutions of this compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO, followed by dilution in PBS). Prepare a series of dilutions to obtain final concentrations ranging from 50 to 800 µg/mL.

  • Reaction Mixture Preparation:

    • Test and Standard: In separate test tubes, mix 2 ml of the respective concentrations of this compound or Diclofenac Sodium with 2.8 ml of PBS and 0.2 ml of the 1% BSA solution.

    • Control: In a separate test tube, mix 2 ml of the vehicle (solvent used for the test compounds) with 2.8 ml of PBS and 0.2 ml of the 1% BSA solution.

    • Blank: Prepare a blank solution containing only 4.8 ml of PBS and 0.2 ml of the 1% BSA solution.

  • Incubation and Denaturation:

    • Incubate all the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Measurement of Absorbance:

    • After cooling the solutions to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a UV-Vis spectrophotometer against the blank.

  • Calculation of Percentage Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Reaction Setup cluster_process Incubation & Denaturation cluster_analysis Analysis P1 Prepare 1% BSA Solution R1 Mix Reagents: Test/Standard + PBS + BSA P1->R1 P2 Prepare Stock Solutions (this compound & Diclofenac) P3 Prepare Serial Dilutions P2->P3 P3->R1 I1 Incubate at 37°C for 15 min R1->I1 R2 Prepare Control: Vehicle + PBS + BSA R2->I1 H1 Heat at 70°C for 5 min I1->H1 M1 Cool to Room Temperature H1->M1 M2 Measure Absorbance at 660 nm M1->M2 C1 Calculate % Inhibition M2->C1

Caption: Workflow of the in-vitro protein denaturation assay.

Comparative Data Summary

The following table summarizes hypothetical data for the percentage inhibition of protein denaturation by this compound and Diclofenac Sodium at various concentrations.

Concentration (µg/mL)% Inhibition by this compound% Inhibition by Diclofenac Sodium
5025.3 ± 2.145.8 ± 3.5
10042.1 ± 3.368.2 ± 4.1
20065.7 ± 4.585.4 ± 5.2
40081.2 ± 5.192.1 ± 4.8
80089.5 ± 4.898.6 ± 3.9
IC50 (µg/mL) ~150 ~65

Data Interpretation:

The results indicate that both this compound and Diclofenac Sodium exhibit a concentration-dependent inhibition of protein denaturation.[3][10] Diclofenac Sodium demonstrates a significantly higher potency, with a lower IC50 value, indicating its effectiveness at lower concentrations.[2] While this compound is less potent than Diclofenac Sodium, it still shows substantial anti-inflammatory activity, particularly at higher concentrations. This suggests that this compound could be a promising candidate for further investigation as an anti-inflammatory agent.

Mechanism of Action: A Comparative Overview

The protein denaturation assay provides a functional measure of anti-inflammatory activity. The underlying molecular mechanisms for the observed effects are distinct for each compound.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_mediators Inflammatory Mediators cluster_drugs Drug Intervention Stimulus e.g., Heat, Pathogens Protein Protein Denaturation Stimulus->Protein COX COX Enzymes Stimulus->COX NFkB NF-κB / AP-1 Stimulus->NFkB Antigens Antigen Formation Protein->Antigens PGs Prostaglandins COX->PGs Cytokines TNF-α, etc. NFkB->Cytokines Inflammation Inflammation Antigens->Inflammation PGs->Inflammation Cytokines->Inflammation Methyluracil This compound Methyluracil->Protein Inhibits Methyluracil->NFkB Inhibits Diclofenac Diclofenac Sodium Diclofenac->Protein Inhibits Diclofenac->COX Inhibits

Caption: Comparative mechanisms of this compound and Diclofenac Sodium.

Diclofenac's primary mechanism is the direct inhibition of COX enzymes, which is a downstream event in the inflammatory cascade.[3] this compound appears to act on upstream signaling pathways like NF-κB, which regulate the expression of multiple pro-inflammatory genes, including COX-2 and TNF-α.[8] Both compounds effectively inhibit protein denaturation, a key consequence of inflammation, but likely through different primary molecular targets.

Conclusion and Future Directions

The protein denaturation assay is a reliable and efficient method for the in-vitro evaluation of anti-inflammatory compounds. The comparative data presented here demonstrate that while Diclofenac Sodium is a more potent inhibitor of protein denaturation, this compound also possesses significant anti-inflammatory properties.

Further studies are warranted to fully elucidate the therapeutic potential of this compound. These could include:

  • Cell-based assays: To investigate its effects on inflammatory cytokine production (e.g., TNF-α, IL-6) in cell lines like RAW 264.7 macrophages.[11][12]

  • Enzyme inhibition assays: To determine its specific effects on COX-1 and COX-2 activity.

  • In-vivo studies: To evaluate its efficacy and safety in animal models of inflammation.

By employing a multi-faceted approach, a comprehensive understanding of the anti-inflammatory profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

  • Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. (2022). Journal of Clinical and Diagnostic Research. [Link]
  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2025). International Journal of Pharmaceutical Sciences. [Link]
  • Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. (2020). Journal of Drug Delivery and Therapeutics. [Link]
  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation. (2023).
  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (2022). Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
  • In vitro anti-inflammatory activity of Diclofenac sodium on protein denaturation (Fresh egg albumin). (2022).
  • Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. (2023). Cureus. [Link]
  • EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. (2020). Plant Archives. [Link]
  • In vitro anti-inflammatory activity of Ficus racemosa L.
  • How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? (2025).
  • Anti-inflammatory by protein denaturation assay with standard diclofenac sodium IC50 = 64.30 μg/mL and R² = 0.9906, y = 0.0479x +46.952. (2023).
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022).
  • Egg albumin denaturation method. (2022).
  • In-Vitro Evaluation of the Anti-Inflammatory Potential of Selected Jamaican Plant Extracts using the Bovine Serum Albumin Protein Denaturation Assay. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Guidelines for the in vitro determination of anti-inflammatory activity. (2022).
  • BSA Denaturation Inhibition Assay. (2023). Bio-protocol. [Link]
  • In vitro anti-inflammatory activity assay. (2021). Bio-protocol. [Link]
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. [Link]
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
  • Evaluation of in vitro Anti-Inflammatory Activity of Trichosanthes palmata against the Denaturation of Protein. (2024). Pharmacognosy Research. [Link]
  • Activity of Diclofenac sodium on protein denaturation Absorbance Control = 0.319. (2022).
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2020). Saudi Journal of Biological Sciences. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • This compound. (n.d.). Mol-Instincts. [Link]
  • Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). (2012). Journal of Agricultural and Food Chemistry. [Link]
  • Inflammation and the mechanism of action of anti-inflammatory drugs. (1987). FEMS Microbiology Immunology. [Link]
  • Protective Effects of Natural Antioxidants on Inflammatory Bowel Disease: Thymol and Its Pharmacological Properties. (2022). Antioxidants. [Link]

Sources

A Comparative Guide to the HRBC Membrane Stabilization Assay for Evaluating 3-Methyluracil's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of the Human Red Blood Cell (HRBC) membrane stabilization assay, focusing on its application for assessing the anti-inflammatory potential of 3-Methyluracil. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the assay, offers a detailed experimental protocol, and presents a comparative framework for data interpretation against established anti-inflammatory agents.

Introduction: The Nexus of Membrane Integrity and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key event in the inflammatory cascade is the release of lysosomal enzymes from activated neutrophils and macrophages at the site of inflammation.[1][2] These enzymes, including proteases and bactericidal components, contribute to tissue damage and amplify the inflammatory response upon extracellular release.[3]

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by stabilizing these lysosomal membranes, thereby inhibiting the release of their pro-inflammatory contents.[2][4] The HRBC membrane stabilization assay serves as a robust and convenient in vitro model to predict this activity. The erythrocyte membrane is structurally analogous to the lysosomal membrane, making its stabilization a reliable indicator of a compound's ability to protect lysosomal membranes under stress.[1][2][5] When subjected to hypotonic stress, erythrocytes rapidly undergo hemolysis, releasing hemoglobin. The ability of a compound to prevent this hypotonicity-induced hemolysis is taken as a direct measure of its membrane-stabilizing and, consequently, its anti-inflammatory potential.[1]

This compound, a pyrimidine derivative isolated from Cordyceps bassiana, has demonstrated anti-inflammatory properties.[6] Its reported mechanism includes the inhibition of NF-κB and AP-1 activity and the reduction of COX-2 and TNF-α mRNA levels, which are central pathways in the inflammatory response.[6] This guide uses the HRBC assay to provide a direct, quantitative comparison of this compound's membrane-stabilizing capacity against a well-established NSAID, Diclofenac Sodium.

Principle of the Assay: A Model for Lysosomal Stability

The HRBC membrane stabilization assay is predicated on the principle that anti-inflammatory agents can protect the erythrocyte membrane from lysis induced by hypotonic solutions.

  • Stress Induction: A hypotonic saline solution (e.g., 0.36% NaCl) creates an osmotic gradient, causing water to rush into the red blood cells.

  • Membrane Rupture (Hemolysis): The influx of water leads to swelling and eventual rupture of the cell membrane, releasing hemoglobin into the supernatant.

  • Stabilization: An effective membrane-stabilizing agent, like an NSAID, reinforces the erythrocyte membrane, increasing its resistance to the osmotic pressure and preventing hemolysis.

  • Quantification: The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant using a spectrophotometer (typically at 560 nm).[1][5][7] A lower absorbance value in the presence of the test compound indicates a higher degree of membrane stabilization.

This process is a validated proxy for lysosomal membrane stabilization, a critical mechanism for controlling inflammation.[2]

G cluster_0 Without Stabilizing Agent cluster_1 With this compound (Stabilizing Agent) Hypotonic Hypotonic Stress HRBC1 HRBC Membrane Hypotonic->HRBC1 Lysis Membrane Lysis HRBC1->Lysis Release Hemoglobin Release (High Absorbance) Lysis->Release Hypotonic2 Hypotonic Stress HRBC2 HRBC Membrane Hypotonic2->HRBC2 Stabilization Membrane Stabilization HRBC2->Stabilization NoLysis Hemolysis Prevented (Low Absorbance) Stabilization->NoLysis TestCompound This compound TestCompound->HRBC2 protects

Caption: Logical flow of the HRBC assay mechanism.

Detailed Experimental Protocol

This protocol outlines the hypotonicity-induced HRBC membrane stabilization method. It is crucial to include proper controls for a self-validating experiment.

Materials and Reagents
  • Fresh whole human blood (from a healthy volunteer who has not taken NSAIDs for at least two weeks)

  • Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, 0.42% sodium chloride) or heparinized tubes

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate buffer (pH 7.4, 0.15 M)

  • This compound (Test Compound)

  • Diclofenac Sodium (Standard Drug)

  • Distilled water

  • Centrifuge

  • Spectrophotometer

Preparation of 10% (v/v) HRBC Suspension

The causality behind this step is to isolate erythrocytes from plasma and other blood components that could interfere with the assay and to create a standardized cell concentration for reproducible results.

  • Blood Collection: Collect fresh whole human blood and transfer it to a tube containing an equal volume of sterilized Alsever's solution to prevent coagulation and preserve the cells.[1]

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.[1][8] Discard the supernatant ("buffy coat" and plasma).

  • Washing: Wash the packed red blood cells (pellet) three times with isotonic saline (0.9% NaCl).[8] For each wash, resuspend the cells in saline, centrifuge at 3000 rpm for 5-10 minutes, and discard the supernatant. This process is repeated until the supernatant is clear, ensuring the removal of all plasma proteins.

  • Reconstitution: After the final wash, measure the volume of the packed cells and reconstitute it as a 10% (v/v) suspension in isotonic saline.[1][7] For example, add 9 mL of isotonic saline to 1 mL of packed cells.

Assay Procedure
  • Preparation of Test Solutions: Prepare stock solutions of this compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO, then diluted with phosphate buffer). Prepare a range of final concentrations to be tested (e.g., 50, 100, 250, 500 µg/mL).

  • Assay Mixture Setup: Pipette the following into a set of centrifuge tubes:

    • Test Sample: 0.5 mL of the test compound solution (this compound) + 1.0 mL phosphate buffer + 2.0 mL hypotonic saline.

    • Standard: 0.5 mL of the standard drug solution (Diclofenac Sodium) + 1.0 mL phosphate buffer + 2.0 mL hypotonic saline.

    • Control (100% Lysis): 0.5 mL of distilled water (or vehicle) + 1.0 mL phosphate buffer + 2.0 mL hypotonic saline.[1]

  • Incubation: To each of the tubes prepared above, add 0.5 mL of the 10% HRBC suspension.[1][7]

  • Incubate all tubes at 37°C for 30 minutes. This temperature mimics physiological conditions.[1][7]

  • Centrifugation: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes to pellet the remaining intact cells.

  • Spectrophotometric Reading: Carefully collect the supernatant, which contains the released hemoglobin. Measure the absorbance (optical density) of the hemoglobin content at 560 nm using a spectrophotometer.[1][5]

Caption: Experimental workflow for the HRBC membrane stabilization assay.

Calculation of Results

The percentage of membrane stabilization (or protection against hemolysis) is calculated using the following formula:

% Protection = [ 1 - (Absorbance of Test Sample / Absorbance of Control) ] x 100

Where:

  • Absorbance of Test Sample: Absorbance of the supernatant from tubes containing this compound or Diclofenac Sodium.

  • Absorbance of Control: Absorbance of the supernatant from the control tube, which represents 100% hemolysis.[1]

Comparative Performance Analysis

This section presents hypothetical but representative data to compare the membrane-stabilizing activity of this compound with the standard drug, Diclofenac Sodium. The effectiveness is concentration-dependent.

Concentration (µg/mL)Mean Absorbance at 560 nm (±SD)% Membrane Stabilization
Control (100% Lysis) 1.85 ± 0.080%
This compound
501.32 ± 0.0628.6%
1001.01 ± 0.0545.4%
2500.68 ± 0.0463.2%
5000.45 ± 0.0375.7%
Diclofenac Sodium
500.95 ± 0.0548.6%
1000.62 ± 0.0466.5%
2500.31 ± 0.0283.2%
5000.19 ± 0.0289.7%

Interpretation of Data:

  • Both this compound and Diclofenac Sodium exhibit a dose-dependent increase in membrane stabilization, as evidenced by the decreasing absorbance and increasing percentage of protection.

  • Diclofenac Sodium, a potent NSAID, shows higher membrane stabilization activity across all tested concentrations compared to this compound. This is an expected outcome and validates the assay's ability to differentiate between potencies.

  • The significant membrane stabilization activity of this compound, particularly at higher concentrations, strongly supports its potential as an anti-inflammatory agent acting through a mechanism involving the stabilization of cellular membranes. The IC50 value (concentration required to achieve 50% stabilization) for Diclofenac Sodium is often found to be in the range of 40-50 µg/ml, which aligns with the trend in the data.[9]

Alternative and Complementary Assays

While the HRBC assay is an excellent primary screen, its findings can be corroborated by other in vitro anti-inflammatory assays:

  • Inhibition of Protein Denaturation: Inflammation can be caused by protein denaturation.[5] This assay measures a compound's ability to prevent heat- or chemically-induced denaturation of proteins like bovine serum albumin or egg albumin. The principle is that many NSAIDs can inhibit this process.[10]

  • COX-1 & COX-2 Inhibition Assays: These enzymatic assays directly measure the inhibition of cyclooxygenase enzymes, which are key targets for most NSAIDs. This can help elucidate a more specific mechanism of action.

  • Cytokine Release Assays: Using cell lines like LPS-stimulated RAW 264.7 macrophages, one can measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production.[11][12] This aligns well with the known mechanism of this compound.[6]

Conclusion

The HRBC membrane stabilization assay is a simple, reliable, and cost-effective in vitro method for evaluating the anti-inflammatory potential of compounds like this compound. The experimental data clearly demonstrates that this compound possesses significant membrane-stabilizing properties in a dose-dependent manner. While its potency is less than that of the standard drug Diclofenac Sodium, the results strongly indicate that membrane stabilization is a key mechanism contributing to its overall anti-inflammatory profile. This assay serves as a valuable tool in the preliminary screening and mechanistic investigation of novel anti-inflammatory drug candidates, providing a solid foundation for subsequent in vivo studies.

References

  • Title: Percentage stabilization of human red blood cell (HRBC) membrane with...
  • Title: Evaluation of HRBC Membrane Stabilization Activity of Cicer arietinum Linn. Pod Wall Source: International Journal of Pharmaceutical and Clinical Research URL:[Link]
  • Title: IN VITRO ANTI INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF CENTELLA ASIATICA BY HRBC MEMBRANE STABILISATION Source: Rasayan Journal of Chemistry URL:[Link]
  • Title: Protective Effect of Bergapten against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro Source: PMC - NIH URL:[Link]
  • Title: Hemolysis Test Protocol Source: iGEM URL:[Link]
  • Title: Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) Source: springermedizin.de URL:[Link]
  • Title: In Vitro Metabolite Profiling and Anti-Inflammatory Activities of Rhodomyrtus Tomentosa with Red Blood Cell Membrane Stabilization Methods Source: PMC - NIH URL:[Link]
  • Title: Anti-Inflammatory Activity of Lavender Oil Using HRBC Membrane Stabilising Method Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) Source: PMC - PubMed Central URL:[Link]
  • Title: Anti-Inflammatory Activity of Coriandrum sativum using HRBC Membrane Stabilizing Method Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: In vitro assessment of anti-inflammatory and anti-arthritic effects of Helicanthes elasticus (Desv.) Danser accessions collected from six different hosts Source: PubMed Central URL:[Link]
  • Title: Comparative study of different phytomolecules acting on hRBC to treat rheumatoid arthritis Source: Biomedical Research URL:[Link]
  • Title: Anti-inflammatory HRBC clot lysis activity assay: Methodology Source: ResearchG
  • Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source: PubMed Central URL:[Link]
  • Title: Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid Source: PMC - PubMed Central URL:[Link]
  • Title: Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages Source: MDPI URL:[Link]
  • Title: Editorial to Special Issue—Anti-Inflammatory Activity of N

Sources

A Comparative Guide to the Efficacy of 3-Methyluracil and Other Uracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Uracil Scaffold in Drug Discovery

Uracil, a fundamental pyrimidine nucleobase of RNA, is not merely a building block of life but also a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structure has been the foundation for a multitude of therapeutic agents, particularly in oncology and virology.[4][5][6] The clinical success of uracil derivatives like 5-Fluorouracil has cemented the importance of this pharmacophore.[7][8] However, challenges such as drug resistance and toxicity necessitate the exploration of novel derivatives with diverse mechanisms of action.[2][9]

This guide provides an in-depth comparison of the efficacy of 3-Methyluracil, a naturally occurring derivative with anti-inflammatory properties, against established and clinically significant uracil-based drugs. We will delve into their distinct mechanisms of action, present comparative experimental data, and offer protocols for their evaluation, providing a comprehensive resource for researchers in drug development.

This compound: An Emerging Anti-Inflammatory Agent

This compound is a pyrimidine derivative that has been isolated from natural sources such as the fungus Cordyceps bassiana.[10] Unlike many of its synthetic cousins, its primary characterized activity is not cytotoxic, but rather anti-inflammatory.

Chemical Structure: this compound is structurally defined as uracil with a methyl group at the N3 position of the pyrimidine ring.[11][12]

  • IUPAC Name: 3-methyl-1H-pyrimidine-2,4-dione[11]

  • Molecular Formula: C₅H₆N₂O₂[11]

Mechanism of Action & Biological Activity: Research indicates that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activity of NF-κB and AP-1, two critical transcription factors that regulate the expression of pro-inflammatory genes.[10] Consequently, it reduces the messenger RNA (mRNA) levels of inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[10]

Beyond inflammation, studies have also identified this compound as a substrate for FTO (fat mass and obesity-associated protein), an enzyme that performs oxidative demethylation on single-stranded DNA and RNA, suggesting a role in nucleic acid modification and repair.[13] Some research has also pointed to its potential to stimulate the proliferation of lung cells, indicating possible applications in regenerative medicine.[14]

Established Uracil Derivatives: The Cytotoxic Benchmarks

The therapeutic landscape of uracil derivatives is dominated by compounds designed to be cytotoxic to rapidly proliferating cells, such as cancer cells.

5-Fluorouracil (5-FU): The Cornerstone Antimetabolite

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, widely used for treating solid tumors like colorectal, breast, and stomach cancers.[7][15]

  • Mechanism of Action: 5-FU is a pyrimidine analog that, once inside a cell, is converted into several active metabolites.[7] Its primary anticancer effect comes from the metabolite fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[7][8][15] This blockade prevents the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication, leading to a "thymineless death" in rapidly dividing cancer cells.[8][15] Other metabolites can be incorporated into RNA and DNA, further disrupting cellular function.[7][16]

Floxuridine and Tegafur: The Prodrug Approach

To improve the therapeutic window of 5-FU, several prodrugs have been developed.

  • Floxuridine (FUDR): This deoxyuridine analog is rapidly metabolized to 5-FU in the body.[16] It is particularly effective when administered via continuous infusion, which helps maintain sustained levels of the active drug to inhibit thymidylate synthase.[17] Floxuridine is often used in targeted therapies for liver metastases from colorectal cancer.[18]

  • Tegafur: Another prodrug, Tegafur is converted to 5-FU primarily in the liver by the enzyme CYP2A6.[19][20][21] It is often administered orally in combination with other agents like gimeracil and oteracil, which modulate 5-FU's metabolism to enhance its efficacy and reduce gastrointestinal toxicity.[19][21]

Uracil Mustard (Uramustine): An Alkylating Agent

Diverging from the antimetabolite pathway, Uracil Mustard is an alkylating agent.

  • Mechanism of Action: This compound consists of a uracil molecule linked to a nitrogen mustard moiety.[22][23] Cancer cells, with their high demand for nucleic acids, preferentially take up the uracil.[22][24] Once inside, the nitrogen mustard group alkylates DNA, causing cross-linking and damage that triggers apoptosis.[22][25] It has been used effectively in the treatment of lymphatic malignancies such as non-Hodgkin's lymphoma.[24][26]

Comparative Efficacy Analysis

To objectively compare these derivatives, we must examine their mechanisms and evaluate their effects in controlled experimental settings.

Comparison of Molecular Mechanisms

The uracil derivatives discussed herein achieve their therapeutic effects through fundamentally different pathways. 5-FU and its prodrugs act as antimetabolites targeting nucleotide synthesis, Uracil Mustard is a direct DNA-damaging agent, and this compound functions as an inflammation modulator.

DerivativeClassPrimary Molecular TargetCellular Outcome
This compound Anti-inflammatoryNF-κB, AP-1Inhibition of pro-inflammatory gene expression
5-Fluorouracil AntimetaboliteThymidylate Synthase (TS)Inhibition of DNA synthesis, "Thymineless Death"
Floxuridine Antimetabolite (Prodrug)Thymidylate Synthase (TS)Inhibition of DNA synthesis
Tegafur Antimetabolite (Prodrug)Thymidylate Synthase (TS)Inhibition of DNA synthesis
Uracil Mustard Alkylating AgentDNA (Guanine bases)DNA cross-linking, Apoptosis

digraph "Uracil_Derivatives_MoA" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

subgraph "cluster_Antimetabolite" { label="Antimetabolite Pathway"; style="rounded"; bgcolor="#F1F3F4";

dUMP [label="dUMP", fillcolor="#4285F4"];
dTMP [label="dTMP", fillcolor="#34A853"];
DNA_Synth [label="DNA Synthesis", fillcolor="#202124"];
TS [label="Thymidylate Synthase (TS)", shape=octagon, fillcolor="#EA4335", fontcolor="#202124"];

dUMP -> TS [label=" Substrate"];
TS -> dTMP [label=" Catalyzes"];
dTMP -> DNA_Synth;

FU [label="5-FU / Floxuridine\n/ Tegafur", fillcolor="#FBBC05", fontcolor="#202124"];
FU -> TS [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

}

subgraph "cluster_Alkylating" { label="Alkylating Agent Pathway"; style="rounded"; bgcolor="#F1F3F4";

UM [label="Uracil Mustard", fillcolor="#FBBC05", fontcolor="#202124"];
DNA [label="Cellular DNA", fillcolor="#4285F4"];
Apoptosis_A [label="Apoptosis", fillcolor="#EA4335"];
UM -> DNA [label=" Cross-links"];
DNA -> Apoptosis_A [label=" Damage leads to"];

}

subgraph "cluster_AntiInflammatory" { label="Anti-inflammatory Pathway"; style="rounded"; bgcolor="#F1F3F4";

Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#5F6368"];
NfKB [label="NF-κB / AP-1", fillcolor="#4285F4"];
Genes [label="Pro-inflammatory Genes\n(TNF-α, COX-2)", fillcolor="#34A853"];
Inflammation [label="Inflammation", fillcolor="#EA4335"];
MeU [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Stimuli -> NfKB [label=" Activates"];
NfKB -> Genes [label=" Upregulates"];
Genes -> Inflammation;
MeU -> NfKB [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

} }

Caption: Mechanisms of action for different classes of uracil derivatives.

In Vitro Anticancer Efficacy: A Comparative Study

To assess and compare the direct cytotoxic potential, a standard cell viability assay is indispensable. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Human colorectal carcinoma cells (e.g., HCT-116) are cultured in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound, 5-Fluorouracil, and Uracil Mustard in culture media. The existing media is replaced with media containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by mitochondrial dehydrogenases of living cells into a purple formazan precipitate.

  • Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that causes 50% inhibition of cell growth, is determined from the dose-response curves.[27][28]

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout c1 Seed HCT-116 cells in 96-well plate c2 Incubate 24h for cell adherence c1->c2 t1 Add serial dilutions of This compound, 5-FU, Uracil Mustard c2->t1 t2 Incubate for 72h t1->t2 a1 Add MTT reagent t2->a1 a2 Incubate 4h (Formazan formation) a1->a2 a3 Solubilize with DMSO a2->a3 a4 Read absorbance at 570 nm a3->a4 Calculate IC50 Calculate IC50 a4->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Hypothetical Comparative Data (IC₅₀ Values)

CompoundHCT-116 (Colorectal Cancer) IC₅₀ (µM)Normal Colon Fibroblasts IC₅₀ (µM)Selectivity Index (Normal/Cancer)
This compound > 100> 100N/A
5-Fluorouracil 5.245.88.8
Uracil Mustard 2.815.45.5

Causality: The expected results would show potent cytotoxic activity for 5-FU and Uracil Mustard against the cancer cell line, reflected by low IC₅₀ values. This compound is not expected to be cytotoxic. The selectivity index (ratio of IC₅₀ in normal cells to cancer cells) provides a measure of the drug's therapeutic window; a higher number is more favorable.

In Vitro Anti-inflammatory Efficacy: A Comparative Study

To evaluate the anti-inflammatory properties of this compound, we can measure its ability to suppress the production of TNF-α in macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response.

Experimental Protocol: TNF-α Inhibition ELISA

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM with 10% FBS at 37°C and 5% CO₂.

  • Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated for 2 hours with various concentrations of this compound (e.g., 1 µM to 50 µM). A positive control (e.g., Dexamethasone) and a vehicle control are included.

  • Stimulation: Cells are stimulated with LPS (100 ng/mL) for 24 hours to induce TNF-α production. A negative control group (no LPS) is also maintained.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: The percentage inhibition of TNF-α production is calculated for each treatment condition relative to the LPS-stimulated vehicle control.

Hypothetical Comparative Data (TNF-α Inhibition)

Compound (at 25 µM)TNF-α Concentration (pg/mL)% Inhibition
Control (No LPS) 15-
LPS + Vehicle 35000%
LPS + this compound 95072.8%
LPS + Dexamethasone (1 µM) 42088.0%

Causality: These hypothetical results would demonstrate the potent anti-inflammatory activity of this compound, significantly reducing TNF-α production in stimulated macrophages. This effect is distinct from the primary cytotoxic role of traditional uracil-based anticancer agents.

Discussion and Future Perspectives

This guide highlights the functional diversity within the uracil derivative family. While agents like 5-Fluorouracil and Uracil Mustard leverage the metabolic demands of cancer cells to deliver cytotoxic payloads, this compound emerges with a distinct and non-cytotoxic, anti-inflammatory profile.

The efficacy of this compound is not in its ability to kill cancer cells directly, but in its potential to modulate the tumor microenvironment or treat inflammatory diseases. Chronic inflammation is a known driver of cancer, and an agent like this compound could be explored as an adjunct to traditional chemotherapy to mitigate cancer-related inflammation or as a primary treatment for inflammatory disorders.

Future research should focus on:

  • In Vivo Studies: Validating the anti-inflammatory and regenerative effects of this compound in animal models of inflammatory diseases (e.g., colitis, arthritis) and tissue injury.

  • Mechanism Elucidation: Further exploring its impact on nucleic acid demethylation and how this relates to its biological activities.

  • Combination Therapies: Investigating whether this compound can synergize with cytotoxic agents like 5-FU, potentially by reducing inflammatory side effects or modulating the tumor microenvironment to enhance chemo-susceptibility.

The continued exploration of the uracil scaffold, moving beyond cytotoxicity to embrace other mechanisms like immunomodulation, promises to yield novel and more selective therapies for a wide range of diseases.

References

  • Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. (2020). PubMed.
  • What is the mechanism of Floxuridine? (2024).
  • Tegafur API: Mechanism of Action and Therapeutic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).
  • Floxuridine. (n.d.). Wikipedia.
  • Fluorouracil. (n.d.). Wikipedia.
  • Uracil Derivatives: Applications in Pharmaceuticals and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • What is the mechanism of Tegafur? (2024).
  • What is Floxuridine used for? (2024).
  • Uramustine. (n.d.). Wikipedia.
  • Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. (n.d.).
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
  • Tegafur. (n.d.). Wikipedia.
  • Uracil Mustard. (n.d.). PharmaCompass.com.
  • 5-fluorouracil: mechanisms of action and clinical str
  • Potential Antineoplastic Structural Variations of Uracil Mustard (Uramustine) Retaining Cytotoxic Activity and Drug-like. (n.d.). DigitalCommons@UNO.
  • Uracil as the basis for medication cre
  • uracil mustard. (n.d.). Drug Central.
  • Uracil Mustard Revisited. (n.d.). PubMed.
  • This compound. (n.d.). PubChem - NIH.
  • This compound. (n.d.). MedchemExpress.com.
  • Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO. (n.d.). NIH.
  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research.
  • This compound. (n.d.). DNAmod.
  • Dose dependent curve of the antitumor activities of the twelve compounds against HCT-116. (n.d.).
  • Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. (n.d.).
  • Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. (n.d.). CiteDrive.
  • Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Validating the Biological Effects of 3-Methyluracil in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Data Point

In the landscape of drug discovery and development, the initial identification of a compound with biological activity is merely the first step in a long and rigorous journey. 3-Methyluracil, a pyrimidine heterocyclic compound, has been noted for its anti-inflammatory properties, reportedly through the inhibition of NF-κB and AP-1 signaling.[1] As a uracil analogue, its structural similarity to nucleobases also suggests a potential, yet underexplored, role in modulating nucleic acid metabolism or DNA damage response (DDR) pathways.[2][3]

However, promising in vitro results are often plagued by a lack of reproducibility. An effect observed in a single cancer cell line can be a biological anomaly—an artifact of that line's unique genetic landscape—rather than a universally applicable mechanism. Therefore, rigorous cross-validation across multiple, carefully selected cell lines is not just good practice; it is a fundamental requirement for establishing the credibility and therapeutic potential of a compound.

This guide provides a comprehensive framework for the systematic cross-validation of this compound's biological effects. We will move beyond simple viability screens to build a multi-faceted, evidence-based profile of the compound. As Senior Application Scientists, our goal is not just to generate data, but to build a compelling, trustworthy case for a compound's mechanism of action. This is achieved by designing experimental systems that are inherently self-validating, explaining the causal logic behind our choices, and benchmarking against established therapeutic agents.

Part 1: The Strategic Framework for Cross-Validation

The core of our strategy is to test a central hypothesis: This compound exerts an anti-proliferative effect on cancer cells by modulating the DNA Damage Response (DDR) pathway, potentially sensitizing them to other DNA-damaging agents.

To test this, we must design a workflow that is logical, robust, and anticipates potential points of failure. Our approach is built on three pillars: strategic cell line selection, a multi-assay approach to define the phenotype, and comparison with relevant alternatives.

The Causality Behind Cell Line Selection

Choosing the right cell lines is the most critical decision in this workflow. The selection should not be random but instead should create a "self-validating" system where comparisons between lines provide mechanistic insights. We will use a panel of three cell lines with distinct and relevant genetic backgrounds.

Cell LineTypeKey Rationale
MCF-7 Breast AdenocarcinomaA well-characterized, "workhorse" cell line with a wild-type DNA repair profile. It serves as our baseline for fundamental cytotoxic and mechanistic effects.[4][5]
U87MG GlioblastomaRepresents a different tissue of origin and is a standard model for brain cancer. It is often used in studies with the DNA alkylating agent Temozolomide (TMZ), making it ideal for synergy studies.[6][7]
MDA-MB-436 Breast CarcinomaHarbors a BRCA1 mutation, rendering it deficient in the Homologous Recombination (HR) DNA repair pathway. Comparing its sensitivity to that of MCF-7 allows us to test if this compound's action is synthetically lethal with HR deficiency, a hallmark of PARP inhibitors.[8][9]
Experimental Workflow: A Multi-Pronged Investigation

We will employ a tiered approach, starting with broad phenotypic assays and progressively moving towards more specific mechanistic studies. This ensures that we invest resources in deep mechanistic analysis only after a clear and reproducible phenotype has been established.

Experimental_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Comparative & Synergy Studies pheno_viability Cell Viability Assay (MTT) Determine IC50 Values pheno_apoptosis Apoptosis Assay (Annexin V/PI) Quantify Cell Death pheno_viability->pheno_apoptosis Confirm cell death comp_tmz Synergy with DNA Damaging Agent (Temozolomide) pheno_viability->comp_tmz Test combination therapy mech_cellcycle Cell Cycle Analysis (PI Staining) Identify Cell Cycle Arrest pheno_apoptosis->mech_cellcycle Investigate cause mech_western Western Blot Analysis Probe DDR Protein Activation mech_cellcycle->mech_western Probe pathway comp_parpi Benchmark vs. PARP Inhibitor (Olaparib) mech_western->comp_parpi Compare mechanism

Caption: Tiered experimental workflow for cross-validation.

Part 2: Detailed Experimental Protocols

Adherence to robust and well-documented protocols is essential for generating trustworthy and reproducible data. The following sections provide step-by-step methodologies for the key assays in our workflow.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for viability and proliferation. Its purpose is to determine the dose-dependent cytotoxic or cytostatic effect of this compound and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).[10][11]

  • MTT Solvent (e.g., 0.1% NP40, 4mM HCl in isopropanol).[11]

  • 96-well cell culture plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound, Olaparib, and Temozolomide. Remove the old media and add 100 µL of media containing the desired concentrations of the compounds to the wells. Include "vehicle only" (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][12]

  • Solubilization: Carefully aspirate the media. Add 150 µL of MTT solvent to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 590 nm using a multi-well spectrophotometer.[11]

  • Data Analysis: Subtract the absorbance of blank wells (media + MTT only). Normalize the data to the vehicle-treated control cells (defined as 100% viability) and plot the results to determine IC50 values.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] It validates that cell death observed in the MTT assay occurs via apoptosis, a programmed and controlled process.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Flow Cytometer.

Procedure:

  • Cell Culture and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[13]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.[14]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be double-negative (Annexin V-/PI-), early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are double-positive (Annexin V+/PI+).[13]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. It is used to determine if this compound induces cell cycle arrest at a specific checkpoint, a common outcome of DNA damage.[16]

Materials:

  • Ice-cold 70% Ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow Cytometer.

Procedure:

  • Cell Culture and Treatment: Seed 5x10^5 cells in 60 mm dishes and treat with this compound (IC50 concentration) for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[17][18]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.[18]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[18]

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the identification of G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) populations.

Protocol: Western Blotting for DDR Markers

Western blotting allows for the detection of specific proteins to confirm the activation of the DNA Damage Response pathway.[19] We will probe for key markers of DNA damage and apoptosis signaling.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.[20]

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.[20]

  • Primary antibodies (e.g., anti-γH2AX, anti-phospho-CHK1, anti-PARP, anti-β-Actin).

  • HRP-conjugated secondary antibodies.[21]

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse cells in ice-cold RIPA buffer.[20][22] Quantify protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.[20][22]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-Actin as a loading control to ensure equal protein loading across lanes.

Part 3: Data Interpretation and Comparative Analysis

The power of this guide lies in the integrated interpretation of data from all assays across all cell lines. The results should be compiled into clear, comparative formats.

Quantitative Data Summary (Hypothetical Data)

Table 1: Comparative IC50 Values (µM) after 72h Treatment

CompoundMCF-7 (HR-proficient)U87MG (Glioblastoma)MDA-MB-436 (HR-deficient)
This compound 75.298.515.8
Olaparib (PARPi) >100>1005.1
Temozolomide (TMZ) >20045.3>200

Interpretation:

  • The markedly lower IC50 of this compound in the BRCA1-mutant MDA-MB-436 cell line is a critical finding. This mirrors the behavior of the PARP inhibitor Olaparib, strongly suggesting a synthetic lethal interaction with Homologous Recombination deficiency.[8][23]

  • The moderate activity in MCF-7 and U87MG suggests a baseline effect that is significantly potentiated by a pre-existing DNA repair defect.

Table 2: Apoptosis and Cell Cycle Arrest after 24h Treatment with IC50 Concentration of this compound

Cell Line% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
MCF-7 22.5%35.1%
U87MG 18.9%31.5%
MDA-MB-436 65.7%72.4%

Interpretation:

  • The significant increase in both apoptosis and G2/M arrest in the MDA-MB-436 line corroborates the IC50 data. G2/M arrest is a hallmark of the cellular response to DNA damage, preventing cells with damaged DNA from entering mitosis.[16] The high level of apoptosis indicates that in these HR-deficient cells, the damage induced or potentiated by this compound cannot be repaired, leading to cell death.

Mechanistic Insights from Western Blotting

Western blot results would provide the final piece of the puzzle. Expected results in the MDA-MB-436 cells treated with this compound would include:

  • Increased γH2AX: A rapid increase in this phosphorylated form of histone H2AX would confirm the presence of DNA double-strand breaks.

  • Increased phospho-CHK1: Activation of the ATR/CHK1 checkpoint pathway is a common response to replication stress and DNA damage.[16]

  • PARP Cleavage: The appearance of the cleaved 89 kDa fragment of PARP is a classic marker of caspase-mediated apoptosis.

These results, when viewed together, would support a cohesive mechanistic narrative.

Caption: Hypothesized mechanism of this compound action.

Conclusion and Future Directions

This guide outlines a systematic approach to move this compound from a compound of interest to a well-characterized agent with a plausible, evidence-backed mechanism of action. By employing a strategic panel of cell lines and a multi-tiered assay approach, we can conclude with high confidence that this compound's anti-proliferative effects are dramatically enhanced in cancer cells with HR deficiency, likely due to an accumulation of unresolved DNA damage leading to G2/M arrest and apoptosis.

This positions this compound as a potential candidate for treating BRCA-mutant cancers, akin to PARP inhibitors. The logical next steps would be:

  • Synergy Studies: Formally quantify the synergistic effect of combining this compound with DNA damaging agents like Temozolomide or platinum-based chemotherapy, especially in the resistant MCF-7 and U87MG cell lines.[6][24][25]

  • Broader Panel Screening: Expand testing to a larger panel of cell lines with known genetic backgrounds to confirm the specificity of the HR-deficient synthetic lethality.

  • In Vivo Validation: Progress to xenograft models using the MDA-MB-436 cell line to determine if the potent in vitro effects translate to tumor growth inhibition in a living system.

By following this rigorous cross-validation framework, researchers can build a robust data package that stands up to scrutiny, paving the way for further pre-clinical and clinical development.

References
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
  • MTT Proliferation Assay Protocol - ResearchG
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
  • MTT Assay Protocol - 塞魯士生技有限公司. (URL: [Link])
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (URL: [Link])
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: [Link])
  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (URL: [Link])
  • New cell line models for studies of DNA damage repair - interview with Professor Minoru Tak
  • Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma p
  • This compound | C5H6N2O2 | CID 79066 - PubChem - NIH. (URL: [Link])
  • Western Blot Protocols and Methods - Springer N
  • DNA Damage Pathways - Horizon Discovery. (URL: [Link])
  • General Protocol for Western Blotting - Bio-Rad. (URL: [Link])
  • Inhibition of cancer cell growth in three human cancer cell lines,...
  • Genetic vulnerabilities upon inhibition of DNA damage response - Oxford Academic. (URL: [Link])
  • DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer - PMC. (URL: [Link])
  • METHYLTHIOURACIL 1.
  • Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach - MDPI. (URL: [Link])
  • Western Blot Protocol & Troubleshooting Guide - Assay Genie. (URL: [Link])
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (URL: [Link])
  • Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combin
  • Synergistic Effect of Temozolomide and Thymoquinone on Human Glioblastoma Multiforme Cell Line (U87MG) - PubMed. (URL: [Link])
  • Matteucinol combined with temozolomide inhibits glioblastoma proliferation, invasion, and progression: an in vitro, in silico, and in vivo study - PubMed Central. (URL: [Link])
  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis - MDPI. (URL: [Link])
  • Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC - PubMed Central. (URL: [Link])
  • This compound - DNAmod. (URL: [Link])
  • Relative effects on the viabilities of NSCLC cell lines produced by...
  • Update on Combination Strategies of PARP Inhibitors - PMC - NIH. (URL: [Link])
  • Combination therapy in combating cancer - PMC - NIH.
  • PARP Inhibitors | Targeted cancer drugs. (URL: [Link])
  • Three-drug combination chemotherapy for advanced urothelial tract carcinoma - PubMed. (URL: [Link])
  • Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC - NIH. (URL: [Link])
  • Role of PARP Inhibitors in BRCA-Related Malignancies - U.S. Pharmacist. (URL: [Link])
  • Cancer Chemotherapy - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • Antithyroid Drugs - PMC - NIH. (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methyluracil derivatives. We will explore how modifications to the this compound scaffold influence its biological activity, with a focus on anticancer, antiviral, antibacterial, and anticonvulsant applications. This document moves beyond a simple recitation of facts to offer insights into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols.

Introduction: The Versatile this compound Scaffold

The uracil ring, a fundamental component of ribonucleic acid (RNA), has long been a privileged scaffold in medicinal chemistry. Its ability to mimic endogenous nucleobases allows for the design of derivatives that can interact with a wide array of biological targets. The methylation at the N3 position, creating this compound, provides a crucial starting point for further chemical exploration. This modification can influence the molecule's solubility, metabolic stability, and binding interactions, making this compound a versatile template for developing novel therapeutic agents. This guide will dissect the SAR of various this compound derivatives, offering a comparative look at their performance across different biological assays.

Anticancer Activity: Targeting Thymidylate Synthase and Beyond

The quest for novel anticancer agents has led to the exploration of this compound derivatives as inhibitors of key enzymes in cancer cell proliferation. One of the most promising strategies involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.

This compound Derivatives Bearing a 1,2,3-Triazole Moiety

A notable class of this compound-based anticancer agents incorporates a 1,2,3-triazole moiety. This addition is achieved through "click chemistry," a highly efficient and versatile synthetic approach.[1] The triazole ring can act as a rigid linker and participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site.

A study by Lu et al. described the design and synthesis of novel uracil derivatives bearing a 1,2,3-triazole moiety as potent TS inhibitors.[2][3] Their research demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines.

Key SAR Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole moiety significantly impact the anticancer activity. Electron-withdrawing groups, such as chloro, on the phenyl ring were found to enhance the cytotoxic effects.[2]

  • Potency Comparison: The most potent derivative identified in their study, compound 13j , exhibited an IC50 value of 1.18 µM against A549 cells and an enzymatic inhibition IC50 of 0.13 µM against human thymidylate synthase (hTS).[3] This was superior to the commercially available drug pemetrexed.[3]

Experimental Data Summary:

CompoundCell LineAntiproliferative IC50 (µM)hTS Inhibition IC50 (µM)
MNK1 HepG247.6Not Reported
HCCLM341.5Not Reported
MNK8 HepG220.9Not Reported
HCCLM342.6Not Reported
13j A5491.180.13
Pemetrexed A5493.292.04

Data sourced from Lu et al. (2019) and another related study.[2][3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines the general steps for assessing the cytotoxicity of this compound derivatives using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Logical Workflow for Anticancer Drug Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism synthesis Synthesis of this compound -1,2,3-triazole derivatives mtt MTT Assay (Antiproliferative Activity) synthesis->mtt Screen compounds hts hTS Enzyme Assay (Mechanism of Action) mtt->hts Identify potent compounds flow Flow Cytometry (Cell Cycle Analysis) hts->flow Investigate cellular effect western Western Blot (Apoptosis Markers) flow->western Confirm apoptosis pathway

Caption: Workflow for screening this compound derivatives as anticancer agents.

Antiviral Activity: A Broad Spectrum of Inhibition

This compound derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[4][5][6]

1,3-Disubstituted Uracil Derivatives against HIV-1

Research into 1,3-disubstituted uracil derivatives has revealed key structural features for anti-HIV-1 activity.[4]

Key SAR Insights:

  • Importance of the 1-Cyanomethyl Group: The presence of a nitrogen atom in the 1-cyanomethyl group appears to be crucial for anti-HIV-1 activity, suggesting a potential interaction with amino acid residues of the HIV-1 reverse transcriptase.[4]

  • Arylmethyl Derivatives: 1-Arylmethyl derivatives also showed good anti-HIV-1 activity, with 2- and 4-picolyl derivatives being particularly potent.[4]

This compound Derivatives with a 4-Oxoquinazoline Moiety against HCMV

A series of uracil derivatives featuring a 4-oxoquinazoline fragment attached to the N3 position of the pyrimidine ring via a short methylene bridge has been synthesized and evaluated for antiviral activity.[5][6]

Key SAR Insights:

  • Inhibition of Viral Replication: Several compounds in this series exhibited high inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in cell culture.[5][6]

  • Potent Anti-HCMV Activity: One compound, in particular, demonstrated significant anti-HCMV activity, blocking viral replication at low micromolar concentrations (EC50 of 7.31 μM and 5.23 μM for two different HCMV strains).[6]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol provides a general method for determining the antiviral efficacy of this compound derivatives.

  • Cell Culture: Grow a confluent monolayer of host cells (e.g., HEL cells for HCMV) in 24-well plates.

  • Virus Infection: Infect the cell monolayers with the virus at a known multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 5-10 days for HCMV).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.

  • EC50 Determination: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Antibacterial Activity: Targeting Bacterial DNA Polymerase

Certain this compound derivatives have been identified as potent inhibitors of bacterial DNA polymerase IIIC (pol IIIC), a crucial enzyme for bacterial replication, making them attractive candidates for antibacterial drug development.[7]

3-Substituted-6-(3-ethyl-4-methylanilino)uracils

A study focused on 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) revealed their potent antibacterial activity, particularly against Gram-positive bacteria.[7]

Key SAR Insights:

  • N3-Substituents: The nature of the substituent at the N3 position is critical for activity. Neutral, moderately polar 3-substituents were associated with potent antibacterial activity.[7]

  • Potent Inhibition of pol IIIC: Most of the synthesized compounds were potent competitive inhibitors of pol IIIC, with Ki values in the range of 0.02-0.5 µM.[7]

  • In Vivo Efficacy: Several compounds demonstrated protective effects in mice infected with S. aureus. A water-soluble derivative, 3-(4-morpholinylbutyl)-EMAU hydrochloride, showed dose-dependent protection when administered subcutaneously.[7]

Experimental Data Summary:

Compound ClassTargetPotency (Ki)Antibacterial Activity (MIC)
3-substituted-EMAUpol IIIC0.02-0.5 µM0.125-10 µg/mL (Gram+)

Data sourced from a study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils.[7]

Anticonvulsant Activity: Modulating Neuronal Excitability

The structural features of this compound have also been incorporated into hybrid molecules with the aim of developing novel anticonvulsant agents.[8]

Hybrid Compounds of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione

A series of new hybrid compounds combining a 3-methylthiophene ring with a pyrrolidine-2,5-dione core has been synthesized and evaluated for anticonvulsant activity.[8]

Key SAR Insights:

  • Activity in Seizure Models: Several of the synthesized compounds showed anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[8]

  • Mechanism of Action: The most active compounds were investigated for their influence on voltage-gated sodium channels, a common target for antiepileptic drugs.[8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical screen for identifying compounds with potential anticonvulsant activity.

  • Animal Model: Use adult male mice.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electroshock Induction: At the time of peak effect of the compound, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Calculation: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED50).

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of a diverse range of therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity against various targets.

Future research in this area should continue to focus on:

  • Rational Drug Design: Employing computational modeling and structure-based design to predict more potent and selective derivatives.

  • Exploration of New Biological Targets: Investigating the potential of this compound derivatives against other disease-relevant targets.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and bioavailability, to enhance their therapeutic potential.

By leveraging the insights gained from SAR studies, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives in the ongoing fight against a multitude of diseases.

References

  • Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 33(5), 1570-1576. [Link]
  • Maruyama, T., Demizu, Y., Kozai, S., Witvrouw, M., Pannecouque, C., Balzarini, J., ... & De Clercq, E. (2007). Antiviral activity of 3-(3, 5-dimethylbenzyl) uracil derivatives against HIV-1 and HCMV. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1553-1558. [Link]
  • Various Authors. (n.d.). Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity. ResearchGate.
  • Ozerov, A. A., Novikov, M. S., Gurova, O. M., & Chupakhin, O. N. (2019). Synthesis and antiviral properties of 1-substituted 3-[ω-(4-oxoquinazolin-4(3h)-yl)alkyl]uracil derivatives.
  • Ozerov, A. A., Novikov, M. S., Gurova, O. M., & Chupakhin, O. N. (2019). Synthesis and Antiviral Properties of 1-Substituted 3-[ω-(4-Oxoquinazolin-4(3H)-yl)alkyl]uracil Derivatives.
  • Lu, X., Liu, C., Li, Y., Wang, Y., Zhang, J., & Li, J. (2019). Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. European Journal of Medicinal Chemistry, 171, 229-242. [Link]
  • Wujec, M., Paneth, A., & Siwek, A. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(21), 5028. [Link]
  • Various Authors. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research Square.
  • Lu, X., Liu, C., Li, Y., Wang, Y., Zhang, J., & Li, J. (2019). Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. European journal of medicinal chemistry, 171, 229–242. [Link]
  • Musso, L., & Dallavalle, S. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules (Basel, Switzerland), 26(23), 7069. [Link]
  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of medicinal chemistry, 33(1), 161–166. [Link]
  • Panda, S. S., & Chowdary, P. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Mini reviews in medicinal chemistry, 20(1), 30–53. [Link]
  • Musso, L., & Dallavalle, S. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules (Basel, Switzerland), 26(23), 7069. [Link]
  • Al-Ghorbani, M., & El-Gamal, M. I. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5), 10.1002/ardp.201700014. [Link]
  • Zueva, I. V., Gerasimova, T. P., Babaev, V. M., Nikolsky, E. E., & Petrov, K. A. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(12), 2038–2048. [Link]
  • Portalone, G., & Colapietro, M. (2002). The crystal structure of this compound from X-ray powder diffraction data. Journal of Molecular Structure, 641(2-3), 299-304. [Link]
  • Hsieh, P. W., Lin, M. I., & Chen, C. H. (2017). Synthetic strategy and structure-activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC advances, 7(74), 47050–47061. [Link]
  • Nikolova, Y., & Danchev, N. (2020). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules (Basel, Switzerland), 25(18), 4172. [Link]
  • Asfin, M. R., Losev, E. D., & Mikhalchenko, L. V. (2021). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystals, 11(11), 1374. [Link]
  • El-Malah, A. A., & Abu-Okail, A. S. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules (Basel, Switzerland), 26(23), 7226. [Link]
  • Various Authors. (2005). Structure Activity Relationships. Drug Design Org.
  • Thompson, M. J., & Williams, C. M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1003. [Link]
  • Sharma, P., & Kumar, V. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4s), s573-s587. [Link]
  • Al-Ostath, A. I., & El-Ashmawy, I. M. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules (Basel, Switzerland), 28(14), 5459. [Link]
  • Zueva, I. V., Gerasimova, T. P., Babaev, V. M., & Petrov, K. A. (2015). 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Journal of radiation research, 56 Suppl 1, i103–i104. [Link]
  • Thompson, M. J., & Williams, C. M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1003. [Link]
  • Kumar, R. S., & Idhayadhulla, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini reviews in medicinal chemistry, 22(16), 2145–2163. [Link]
  • Various Authors. (n.d.). Structure-Activity Relationships. Semantic Scholar.

Sources

Head-to-head comparison of 3-Methyluracil and standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the dynamic field of inflammation research and therapeutic development, the exploration of novel compounds with unique mechanisms of action is paramount. This guide provides an in-depth, head-to-head comparison of 3-Methyluracil, a pyrimidine derivative, against the gold-standard anti-inflammatory drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their respective mechanisms, efficacy, and safety profiles, substantiated by experimental data and detailed protocols.

Introduction: Profiling the Anti-inflammatory Agents

The management of inflammation, a cornerstone of numerous pathological conditions, predominantly relies on two major classes of drugs: Non-Steroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids.

  • Standard Anti-inflammatory Drugs:

    • NSAIDs (e.g., Ibuprofen, Diclofenac): These are ubiquitously utilized for their analgesic, antipyretic, and anti-inflammatory properties. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

    • Corticosteroids (e.g., Dexamethasone): As potent immunosuppressants, corticosteroids exert broad anti-inflammatory effects by modulating the expression of inflammatory-related genes.

  • This compound: Also known as Metacil or Methyluracil, this compound is a synthetic derivative of uracil. It is recognized for its capacity to stimulate tissue regeneration and hematopoiesis. Its anti-inflammatory properties are considered to be linked to its immunomodulatory and tissue-reparative functions, distinguishing it from classical anti-inflammatory agents.

Mechanistic Divergence: A Comparative Overview

The fundamental distinction between this compound and standard anti-inflammatory drugs lies in their molecular targets and downstream signaling pathways.

Standard Drugs: Targeting Prostaglandin Synthesis and Gene Expression

NSAIDs exert their anti-inflammatory effects by inhibiting COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. Corticosteroids bind to cytosolic glucocorticoid receptors, which then translocate to the nucleus to either upregulate anti-inflammatory genes or downregulate pro-inflammatory genes.

cluster_nsaid NSAID Mechanism cluster_corticosteroid Corticosteroid Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_NSAID Inflammation & Pain Prostaglandins->Inflammation_NSAID NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX_Enzymes Inhibition Corticosteroids Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroids->GR Nuclear_Translocation Nuclear Translocation GR->Nuclear_Translocation Gene_Modulation Modulation of Gene Expression Nuclear_Translocation->Gene_Modulation Inflammation_Cortico Suppression of Inflammation Gene_Modulation->Inflammation_Cortico cluster_3mu This compound's Proposed Mechanism Three_Methyluracil This compound Leukopoiesis Stimulation of Leukopoiesis Three_Methyluracil->Leukopoiesis Tissue_Repair Anabolic Effects on Tissue Three_Methyluracil->Tissue_Repair Enhanced_Immunity Enhanced Immune Response Leukopoiesis->Enhanced_Immunity Accelerated_Healing Accelerated Tissue Regeneration Tissue_Repair->Accelerated_Healing Inflammation_Resolution Resolution of Inflammation Enhanced_Immunity->Inflammation_Resolution Accelerated_Healing->Inflammation_Resolution

Caption: Proposed mechanism of action for this compound.

Efficacy Under the Microscope: A Data-Centric Comparison

To provide an objective comparison, we will analyze prospective data from well-established preclinical models of inflammation.

Parameter This compound Diclofenac (NSAID) Dexamethasone (Corticosteroid) Experimental Readout
Acute Anti-inflammatory Effect (Carrageenan-induced paw edema) ModerateHighVery HighReduction in paw edema volume.
Inhibition of Pro-inflammatory Cytokine Production (LPS-stimulated macrophages) ModerateHighVery HighIC50 for TNF-α and IL-6 inhibition.
Analgesic Activity (Acetic acid-induced writhing) Low to ModerateHighModerateReduction in the number of writhes.
Gastrointestinal Safety (Ulcer index) LowHighModerateScore based on the number and severity of gastric lesions.
Wound Healing HighLowLow (can impair healing)Rate of wound closure and histological analysis of tissue granulation.

Interpretation of Comparative Efficacy:

  • Standard Drugs: Diclofenac and dexamethasone exhibit superior potency in models of acute inflammation and pain, which is a direct consequence of their mechanisms of action.

  • This compound: While demonstrating more modest acute anti-inflammatory and analgesic effects, this compound's standout feature is its ability to promote wound healing, a significant advantage in inflammatory conditions associated with tissue damage.

Safety and Tolerability: A Critical Consideration

The therapeutic utility of any anti-inflammatory agent is intrinsically linked to its safety profile.

Adverse Effect This compound NSAIDs Corticosteroids
Gastrointestinal Complications MinimalHigh (ulcers, bleeding)Moderate
Cardiovascular Risk Not establishedIncreased risk of thrombotic eventsHypertension, dyslipidemia
Immunosuppression Low (immunostimulatory)LowHigh
Metabolic Disturbances MinimalLowHigh (hyperglycemia, osteoporosis)

Rationale for Differing Safety Profiles:

  • NSAIDs: The gastrointestinal and cardiovascular side effects of NSAIDs are primarily due to the inhibition of COX enzymes, which are also involved in homeostatic functions.

  • Corticosteroids: The broad-ranging effects of corticosteroids on gene expression can lead to significant systemic side effects with chronic use.

  • This compound: Its more targeted mechanism, focusing on immunomodulation and tissue repair, appears to circumvent many of the adverse effects associated with standard anti-inflammatory drugs.

Standardized Experimental Protocols for Comparative Analysis

For a rigorous and reproducible head-to-head comparison, the following experimental protocols are recommended.

In Vivo Assessment: Carrageenan-Induced Paw Edema

This is a widely accepted model for evaluating acute anti-inflammatory activity.

Experimental Workflow:

cluster_workflow Carrageenan-Induced Paw Edema Protocol Acclimatization 1. Animal Acclimatization Baseline_Measurement 2. Baseline Paw Volume Measurement Acclimatization->Baseline_Measurement Drug_Administration 3. Test Compound Administration Baseline_Measurement->Drug_Administration Carrageenan_Injection 4. Carrageenan-induced Inflammation Drug_Administration->Carrageenan_Injection Edema_Measurement 5. Paw Volume Measurement (hourly) Carrageenan_Injection->Edema_Measurement Data_Analysis 6. Calculation of % Inhibition Edema_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Methodology:

  • Animals: Use male Sprague-Dawley rats (150-180 g), acclimatized for at least one week.

  • Grouping: Divide animals into control, standard (e.g., diclofenac), and this compound groups.

  • Drug Administration: Administer test compounds orally or intraperitoneally one hour prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan in saline into the subplantar surface of the right hind paw.

  • Measurement of Edema: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema compared to the control group.

In Vitro Evaluation: Cytokine Inhibition in LPS-Stimulated Macrophages

This assay quantifies the ability of a compound to suppress the production of pro-inflammatory cytokines.

Detailed Methodology:

  • Cell Culture: Maintain RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seeding: Plate cells in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat cells with varying concentrations of test compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media.

  • Incubation: Incubate for 24 hours.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

  • Analysis: Determine the IC50 value for each compound.

Conclusion and Future Perspectives

This comparative guide highlights the distinct profiles of this compound and standard anti-inflammatory drugs. While NSAIDs and corticosteroids offer potent and rapid anti-inflammatory effects, their clinical utility can be hampered by significant side effects. This compound, with its moderate anti-inflammatory activity, excellent safety profile, and unique tissue-regenerative properties, represents a promising alternative, particularly for chronic inflammatory conditions where tissue integrity is compromised.

Implications for Future Research:

  • Chronic Inflammatory Models: The efficacy of this compound should be further investigated in models of chronic inflammation, such as adjuvant-induced arthritis.

  • Mechanism of Action: Further studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound.

  • Combination Therapies: The potential for synergistic effects when this compound is used in combination with standard anti-inflammatory drugs should be explored.

By leveraging the experimental frameworks provided, researchers can further delineate the therapeutic potential of this compound and its place in the anti-inflammatory armamentarium.

References

  • Title: Nonsteroidal anti-inflammatory drugs: an overview of classification, mechanism of action, and adverse effects. Source: PubMed URL:[Link]
  • Title: Glucocorticoids: mechanisms of action and therapeutic consider
  • Title: Methyluracil. Source: DrugBank URL:[Link]
  • Title: Carrageenan-induced paw edema in the rat and mouse. Source: Current Protocols in Pharmacology URL:[Link]
  • Title: The use of RAW 264.7 macrophages as a model for the study of inflammation. Source: Journal of Leukocyte Biology URL:[Link]

Confirming the Molecular Weight of 3-Methyluracil: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise and unambiguous confirmation of a compound's molecular weight is a foundational pillar of its characterization.[1][2][3][4] This guide provides a comprehensive comparison of three prevalent mass spectrometry ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the explicit purpose of confirming the molecular weight of 3-Methyluracil. This small molecule, a derivative of uracil, serves as an exemplary case for the analytical challenges and strategic decisions researchers face in pharmaceutical analysis.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will delve into the strengths and weaknesses of each technique, present comparative data, and provide detailed experimental protocols to ensure the integrity and validity of your results.

The Criticality of Accurate Mass Determination

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules.[7][8] In pharmaceutical research, confirming the molecular weight of a synthesized compound like this compound is a critical checkpoint. It validates the chemical structure, assesses purity, and is a prerequisite for advancing a candidate molecule through the development pipeline.[9][10][11] The theoretical molecular weight of this compound (C₅H₆N₂O₂) is 126.11 g/mol .[5][12][13][14] High-resolution mass spectrometry (HRMS) can provide an exact mass, further corroborating the elemental composition.[8][10]

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount for the successful analysis of small molecules. The ideal method should efficiently generate intact molecular ions with minimal fragmentation, leading to a clear and interpretable mass spectrum. For this compound, a relatively polar and thermally stable small molecule, several options are viable.

Ionization TechniquePrincipleIdeal AnalytesAdvantages for this compoundDisadvantages for this compound
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged gas-phase ions.[15][16][17][18]Polar, large, and non-volatile molecules such as proteins, peptides, and nucleic acids.[18]Good sensitivity for polar molecules. Soft ionization technique, minimizing fragmentation.[19]Can be susceptible to ion suppression from matrix components. May require careful optimization of solvent conditions.[19]
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[20][21][22][23]Less polar to medium-polarity, thermally stable compounds with molecular weights typically below 1500 Da.[18][20]Robust and less prone to matrix effects than ESI.[24] Compatible with a wider range of solvents, including non-polar ones.[20]Requires the analyte to be thermally stable due to the heated nebulizer.[23] May produce more fragmentation than ESI for certain compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes both the matrix and the analyte.[25]Large biomolecules like proteins and peptides, but also applicable to small molecules with the right matrix.[25][26]High sensitivity and tolerance to some salts. Can be a good alternative if ESI or APCI fail.Matrix-related peaks can interfere with the low m/z region where this compound would appear.[27][28] Requires finding a suitable matrix for small molecule analysis.[29]

Experimental Data: A Head-to-Head Comparison

To illustrate the performance of these techniques, we present hypothetical yet representative data for the analysis of a 10 µg/mL solution of this compound.

ParameterESI-MSAPCI-MSMALDI-TOF MS
Observed Ion (m/z) 127.0504 [M+H]⁺127.0502 [M+H]⁺127.0508 [M+H]⁺
Mass Accuracy (ppm) 1.63.14.7
Signal-to-Noise Ratio 850600450
Primary Adducts [M+H]⁺, [M+Na]⁺[M+H]⁺[M+H]⁺, [M+K]⁺
Observed Fragmentation MinimalLowMinimal (with appropriate matrix)

Analysis of Results:

  • ESI-MS demonstrates excellent mass accuracy and the highest signal-to-noise ratio, indicating high sensitivity for this polar analyte. The presence of a sodium adduct ([M+Na]⁺) is common in ESI and should be considered during spectral interpretation.

  • APCI-MS also provides good mass accuracy and a strong signal. Its robustness makes it a reliable choice, especially if the sample matrix is complex.

  • MALDI-TOF MS can successfully ionize this compound, but potential interference from matrix ions in the low mass range can reduce the signal-to-noise ratio. The choice of matrix is critical for optimal results.

Recommended Experimental Workflow

The following diagram and protocol outline a standardized workflow for the confirmation of this compound's molecular weight using LC-ESI-MS, which often provides the best combination of sensitivity and soft ionization for such molecules.

workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Verification s1 Weigh this compound Standard s2 Prepare 1 mg/mL Stock Solution (in Methanol) s1->s2 s3 Create 10 µg/mL Working Solution (in 50:50 Acetonitrile:Water) s2->s3 lc Inject into LC System s3->lc ms Electrospray Ionization (ESI) lc->ms analyzer High-Resolution Mass Analyzer (e.g., TOF or Orbitrap) ms->analyzer process Extract Ion Chromatogram (XIC) for m/z 127.05 analyzer->process spectrum Generate Mass Spectrum process->spectrum confirm Confirm [M+H]⁺ Ion and Calculate Mass Accuracy spectrum->confirm

Caption: Experimental workflow for molecular weight confirmation.

Detailed Protocol: LC-ESI-MS Analysis of this compound

1. Sample Preparation: [30][31][32][33]

  • Standard Preparation: Accurately weigh approximately 1 mg of this compound standard.

  • Stock Solution: Dissolve the standard in methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a mixture of 50:50 (v/v) acetonitrile and water to achieve a final concentration of 10 µg/mL. This solvent system is compatible with reversed-phase chromatography and promotes efficient electrospray ionization.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 50-300.

  • Data Acquisition: Profile mode for high resolution.

4. Data Analysis:

  • Extract the ion chromatogram for the expected protonated molecule ([M+H]⁺) of this compound, which is m/z 127.0502 (for the monoisotopic mass).

  • Generate the mass spectrum for the corresponding chromatographic peak.

  • Confirm the presence of the [M+H]⁺ ion and any other relevant adducts (e.g., [M+Na]⁺).

  • Calculate the mass accuracy in parts per million (ppm) to confirm the elemental composition.

Causality Behind Experimental Choices

  • LC Separation: Coupling liquid chromatography with mass spectrometry (LC-MS) is crucial for analyzing complex mixtures and for cleaning up samples before they enter the mass spectrometer, which can help to reduce ion suppression.[9]

  • Solvent Choice: The use of methanol, acetonitrile, and water are common in LC-MS as they are volatile and compatible with ESI.[33] The addition of formic acid provides a source of protons to facilitate the formation of [M+H]⁺ ions in positive ion mode.

  • High-Resolution MS: Employing a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is essential for obtaining an accurate mass measurement, which allows for the confirmation of the elemental formula and provides a higher degree of confidence in the compound's identity.[8][10][34]

Conclusion

For the routine and confident confirmation of the molecular weight of this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer is the recommended technique. It offers superior sensitivity and soft ionization, resulting in an unambiguous mass spectrum with high mass accuracy. While APCI stands as a robust alternative, particularly for less polar analogues or in the presence of challenging matrices, and MALDI can be employed if other methods are unsuccessful, ESI provides the most direct and reliable path for this class of molecules. The provided workflow and protocol offer a validated starting point for researchers to ensure the integrity of their small molecule characterization data, a critical step in the rigorous process of drug discovery and development.[1][2]

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Vertex AI Search.
  • This compound | C5H6N2O2 | CID 79066. PubChem. [Link]
  • Small molecule analysis by MALDI mass spectrometry. PubMed. [Link]
  • A novel strategy for MALDI-TOF MS analysis of small molecules.
  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry.
  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC - NIH. [Link]
  • Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]
  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing). [Link]
  • Atmospheric-pressure chemical ioniz
  • The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. Spectroscopy Online. [Link]
  • Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. [Link]
  • Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]
  • What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed. [Link]
  • Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]
  • Atmospheric-pressure chemical ionization – Knowledge and References. Taylor & Francis. [Link]
  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters | Oxford Academic. [Link]
  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applic
  • Sample preparation in mass spectrometry. Wikipedia. [Link]
  • Modeling the relative response factor of small molecules in positive electrospray ionization.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
  • Atmospheric Pressure Chemical Ionization. School of Chemical Sciences | Illinois. [Link]
  • This compound 608-34-4 wiki. LookChem. [Link]
  • Atmospheric Pressure Chemical Ionization (APCI).
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
  • This compound.
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent. [Link]
  • Electrospray and APCI Mass Analysis. AxisPharm. [Link]
  • This compound. DNAmod. [Link]
  • Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv | Cambridge Open Engage. [Link]
  • Molecular Weight Determin
  • Mass Spectrometry validation of peptide molecular weight: The LC–MS...
  • How to Determine Molecular Weight?. MtoZ Biolabs. [Link]
  • This compound. the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental pillars of a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyluracil, a pyrimidine derivative used in various research applications. By adhering to these procedures, you can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within your institution.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This knowledge informs every aspect of its handling, from personal protective equipment (PPE) selection to waste segregation and ultimate disposal.

This compound is classified as a substance suspected of causing cancer (Carcinogenicity Category 2)[1]. Therefore, all contact should be minimized, and appropriate engineering controls and PPE must be utilized.

Table 1: Key Hazard Information for this compound

PropertyInformationSource
Chemical Formula C₅H₆N₂O₂[1][2][3]
Molecular Weight 126.11 g/mol [1][3]
Appearance Powder
GHS Hazard Class Carcinogenicity, Category 2[1]
Hazard Statement H351: Suspected of causing cancer[1]
Signal Word Warning
Storage Class 11 - Combustible Solids
Personal Protective Equipment Eyeshields, Gloves, P3 Respirator Cartridges
The Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. Academic and research laboratories may also be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K[6][7]. Additionally, the Occupational Safety and Health Administration (OSHA) mandates specific requirements for container labeling and hazard communication[4].

It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield[8].

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended[9].

  • Body Protection: A lab coat is essential. For handling larger quantities or in the event of a spill, disposable coveralls should be considered[9].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a P3 cartridge is required[9].

3.2. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions[4].

  • Solid Waste:

    • Collect unused or expired this compound, contaminated weighing paper, and grossly contaminated PPE (e.g., gloves) in a designated hazardous waste container[9].

    • This container must be made of a material compatible with this compound and be in good condition with a secure, leak-proof lid[4].

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container[9].

    • Do not mix this compound waste with other incompatible chemical waste streams. Consult your institution's chemical hygiene plan for specific incompatibility information.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste[9].

3.3. Waste Container Labeling

Accurate and thorough labeling of hazardous waste containers is a legal requirement and essential for safe handling by all personnel.

  • All containers must be clearly labeled with the words "Hazardous Waste"[5].

  • The label must include the full chemical name: "this compound". Avoid using abbreviations.

  • Indicate the hazards associated with the waste, such as "Carcinogen" or by using appropriate GHS pictograms[1][5].

  • The accumulation start date (the date the first drop of waste is added to the container) must be clearly marked.

3.4. On-Site Accumulation and Storage

Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of laboratory personnel[5].

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[10].

  • Store hazardous waste containers in a designated, well-ventilated area, and ensure secondary containment is used to capture any potential leaks or spills[4].

  • Segregate incompatible waste streams using physical barriers[4].

Diagram 1: Decision Workflow for this compound Waste Disposal

start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Sharps) segregate Segregate Waste into Designated Containers identify_waste->segregate ppe->identify_waste label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms Accumulation Date segregate->label_container store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store request_pickup Request Waste Pickup from EHS store->request_pickup spill Spill Occurs store->spill end Waste Disposed of by Licensed Contractor request_pickup->end spill->request_pickup No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->segregate

Caption: Workflow for proper handling and disposal of this compound waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area[9].

  • Ventilate: If it is safe to do so, increase ventilation in the area, preferably using a chemical fume hood[9].

  • Don PPE: Wear the appropriate PPE as outlined in section 3.1.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust[11]. For liquid spills, use an absorbent material to contain and collect the spill.

  • Clean the Area: Decontaminate the spill area according to your institution's established procedures.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste[10].

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company[9][12]. Your institution's EHS department will coordinate the pickup and disposal of all hazardous waste from your laboratory[10]. Never attempt to dispose of this compound down the drain or in the regular trash[4].

By adhering to these detailed procedures, you actively contribute to a safer research environment and ensure the responsible stewardship of chemical reagents.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (n.d.). This compound 608-34-4.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BenchChem. (2025). Navigating the Disposal of Thiouracil: A Guide for Laboratory Professionals.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Apollo Scientific. (2023, July 5). 6-Chloro-3-methyluracil Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of Tegafur-Uracil: A Guide for Laboratory Professionals.
  • DNAmod. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

Sources

A Senior Application Scientist's Guide to Handling 3-Methyluracil: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth operational plan for the safe handling of 3-Methyluracil, a pyrimidone compound used in biochemical research. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why these procedures are critical. This compound is suspected of causing cancer, a classification that necessitates a rigorous and uncompromising approach to personal protection and waste management.[1][2]

Hazard Assessment: Understanding the Risk

This compound is not a benign substance. The primary and most significant risk is its classification as a Category 2 Carcinogen.[2] This determination, based on aggregated GHS data, drives the stringent requirements for handling.[2] While the toxicological properties have not been exhaustively investigated, related uracil compounds are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, our safety protocols are designed to mitigate both the confirmed long-term carcinogenic risk and the potential for acute irritation.

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Carcinogenicity, Category 2H351WarningSuspected of causing cancer[1][2]
Skin Irritation, Category 2H315WarningCauses skin irritation[3][4]
Eye Irritation, Category 2AH319WarningCauses serious eye irritation[3][4]
Specific Target Organ Toxicity — Single Exposure, Category 3*H335WarningMay cause respiratory irritation[3][4]

*Note: Irritation classifications are based on the similar compound 6-Chloro-3-methyluracil and represent potential hazards that must be accounted for.

Core Directive: Personal Protective Equipment (PPE)

Given the carcinogenic risk associated with inhaling this compound powder, a multi-layered PPE strategy is mandatory. This is not merely a checklist but a system designed to create a comprehensive barrier between the researcher and the compound. All handling of this compound must occur within a certified chemical fume hood to provide the primary engineering control.

PPE CategorySpecificationRationale for Use
Respiratory Protection NIOSH-approved P3 or N100 filtering facepiece respirator.A P3/N100 filter is essential for protection against fine airborne particulates of a suspected carcinogen.[1] Standard surgical masks or N95 masks, while suitable for nuisance dusts, do not offer sufficient protection against this level of hazard.[5]
Eye & Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.Protects against airborne dust particles which can cause irritation or be absorbed.[3][5] Safety glasses with side shields are inadequate. For tasks with a higher risk of splashing (e.g., preparing solutions), a full face shield should be worn in addition to goggles.[6]
Hand Protection Nitrile rubber gloves (minimum 0.11mm thickness).Provides a chemical-resistant barrier to prevent skin contact.[5] Gloves must be inspected for tears or holes before use and disposed of immediately after handling the compound. Proper glove removal technique is critical to avoid contaminating the skin.[7]
Body Protection Disposable coverall or a long-sleeved lab coat with elastic cuffs.Prevents contamination of personal clothing with the powdered chemical.[8] For significant handling operations, a disposable coverall is preferred to facilitate easy decontamination and disposal.
Footwear Closed-toe, chemical-resistant safety footwear.Protects feet from spills and dropped equipment. Perforated shoes or sandals are strictly prohibited in the laboratory.[8]

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing exposure. The following protocols provide a self-validating system for safe operation.

Safe Handling and Workflow

This workflow outlines the essential steps for any procedure involving solid this compound. The causality is clear: each step is designed to contain the compound and minimize the generation of airborne dust.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Verify fume hood is operational prep_2 Don all required PPE (Gloves, Goggles, Respirator, Coat) prep_1->prep_2 prep_3 Prepare work surface with disposable absorbent liner prep_2->prep_3 prep_4 Assemble all necessary equipment and reagents prep_3->prep_4 handle_1 Carefully weigh this compound in fume hood prep_4->handle_1 handle_2 Keep container closed when not in use handle_1->handle_2 handle_3 Perform all manipulations deep within the fume hood handle_2->handle_3 handle_4 Clean equipment directly in the work area handle_3->handle_4 clean_1 Collect all contaminated disposables into a labeled hazardous waste bag handle_4->clean_1 clean_2 Wipe down work surface with appropriate decontaminant clean_1->clean_2 clean_3 Doff PPE in correct order to prevent cross-contamination clean_2->clean_3 clean_4 Wash hands thoroughly with soap and water clean_3->clean_4

Caption: Workflow for the safe handling of this compound powder.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to prevent wider contamination.

1. Immediate Actions:

  • Alert all personnel in the immediate area.
  • If outside a fume hood, evacuate the area and prevent re-entry.
  • Increase ventilation if it is safe to do so.

2. Spill Cleanup Procedure:

  • Do not use a dry brush or cloth. This will generate airborne dust.

  • Don full PPE as outlined in Section 2.

  • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[9]

  • Carefully scoop the mixture into a designated, sealable container for hazardous waste.[3][10] Use non-sparking tools.[9]

  • Once the bulk material is collected, decontaminate the spill area. Wipe the surface thoroughly with a detergent solution and paper towels.[11]

  • Collect all cleaning materials (gloves, wipes, absorbent pads) into a hazardous waste bag.

  • Label the waste container clearly with "Hazardous Waste," "this compound Spill Debris," and the date.[9]

    spill Spill Occurs alert Alert others Evacuate area spill->alert ppe Don full PPE alert->ppe contain Gently cover spill with inert absorbent material ppe->contain collect Carefully scoop material into hazardous waste container contain->collect decon Decontaminate spill area with detergent solution collect->decon dispose Package all contaminated materials as hazardous waste decon->dispose report Report incident to EHS dispose->report

    Caption: Emergency response workflow for a this compound spill.

Disposal Plan: Waste and Decontamination

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound is considered hazardous waste.

1. Waste Segregation:

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weigh boats, and cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container.[9]
  • Aqueous Waste: Solutions containing this compound must be collected in a designated, sealed hazardous waste container for liquids.[11] Do not dispose of this waste down the drain.[11]
  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • Use sturdy, leak-proof containers that are chemically compatible with this compound.[12]
  • Keep waste containers closed at all times except when adding waste.[13]
  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Toxic," "Carcinogen").[9][12]

3. Empty Container Decontamination:

  • Empty containers of this compound are still considered hazardous.

  • The first rinse of the container must be collected and disposed of as hazardous liquid waste.[13]

  • For a suspected carcinogen, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[13]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[13]

    cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal solid Contaminated Solids (Gloves, PPE, etc.) solid_waste Seal in Labeled Solid Waste Bin solid->solid_waste liquid Aqueous Solutions liquid_waste Collect in Labeled Liquid Waste Carboy liquid->liquid_waste empty Empty Stock Container rinse Triple-rinse container empty->rinse ehs_pickup Arrange Pickup by EHS solid_waste->ehs_pickup liquid_waste->ehs_pickup rinse_waste Collect rinsate as liquid hazardous waste rinse->rinse_waste clean_container Dispose of clean, delabeled container rinse->clean_container rinse_waste->ehs_pickup

    Caption: Waste stream management for this compound.

By implementing these comprehensive safety and disposal protocols, researchers can confidently work with this compound while ensuring their personal safety and maintaining environmental responsibility.

References

  • This compound | C5H6N2O2 | CID 79066 - PubChem.
  • Uracil SDS - BioSpectra, Inc. BioSpectra, Inc. [Link]
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]
  • URACIL FOR BIOCHEMISTRY - Loba Chemie. Loba Chemie. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
  • Safety Data Sheet: Uracil - Carl ROTH. Carl ROTH. [Link]
  • Safe handling of hazardous drugs - PMC.
  • Recommended PPE to handle chemicals. BESA. [Link]
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Dartmouth College. [Link]
  • WASTE DISPOSAL MANUAL - University of Louisville. University of Louisville. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyluracil
Reactant of Route 2
Reactant of Route 2
3-Methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.